molecular formula C13H9FO2 B1304238 2-(4-Fluorophenoxy)benzaldehyde CAS No. 320423-61-8

2-(4-Fluorophenoxy)benzaldehyde

Cat. No.: B1304238
CAS No.: 320423-61-8
M. Wt: 216.21 g/mol
InChI Key: RZJFZXRBXCJPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)benzaldehyde (CAS 320423-61-8) is a high-purity aromatic aldehyde serving as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C13H9FO2 and it has a molecular weight of 216.21 g/mol . A primary research application of this compound is its role as a key precursor in the synthesis of biologically active molecules, particularly sodium channel blockers. It is used to create semicarbazone derivatives, such as V102862, which have been identified as potent, state-dependent blockers of mammalian voltage-gated sodium channels . These compounds exhibit robust anticonvulsant properties in rodent models and demonstrate significant efficacy in inhibiting allodynia and hyperalgesia in models of neuropathic pain, presenting a valuable mechanism of action for neuroscience research . The structural architecture of this compound features a benzaldehyde core substituted with a 4-fluorophenoxy group, making it a valuable scaffold for further chemical exploration . Researchers utilize this aldehyde to introduce the 2-(4-fluorophenoxy)benzyl moiety into more complex structures. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJFZXRBXCJPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382392
Record name 2-(4-Fluorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320423-61-8
Record name 2-(4-Fluorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Fluorophenoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(4-Fluorophenoxy)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Fluorophenoxy)benzaldehyde: Synthesis, Properties, and Applications

Introduction

This compound is a substituted aromatic aldehyde that serves as a pivotal intermediate in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a diaryl ether linkage and a reactive aldehyde functionality, makes it a valuable scaffold for constructing more complex, biologically active molecules. The presence of a fluorine atom is a key feature, often introduced to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3]

This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals. We will explore its physicochemical properties, delve into its synthesis with mechanistic insights, detail its spectroscopic characterization, and discuss its significant applications, particularly as a precursor for novel therapeutics.

Part 1: Physicochemical and Structural Properties

The foundational properties of a chemical entity are critical for its application in synthesis and drug design. This compound is a solid at room temperature and possesses a unique combination of functional groups that dictate its reactivity and utility.

Structural Information:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₉FO₂[4][5]

  • Key Features: The molecule consists of a benzaldehyde ring connected to a 4-fluorophenol via an ether linkage at the ortho position relative to the aldehyde group. This diaryl ether structure is a common motif in many biologically active compounds.

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of this compound and its common isomer, 4-(4-Fluorophenoxy)benzaldehyde, for comparative purposes.

PropertyThis compound4-(4-Fluorophenoxy)benzaldehydeReference(s)
CAS Number 320423-61-8137736-06-2[4][6][7]
Molecular Weight 216.21 g/mol 216.21 g/mol [4][6]
Appearance SolidSolid[7]
Melting Point Not specified76-80 °C[7]
Predicted XLogP 3.43.4[5][6]
Topological Polar Surface Area 26.3 Ų26.3 Ų[6]

Part 2: Synthesis and Mechanistic Insights

The primary challenge in synthesizing this compound lies in the formation of the diaryl ether bond. The Ullmann condensation is the classical and most prevalent method for this transformation.[8][9]

The Ullmann Condensation: A Cornerstone Reaction

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form a diaryl ether.[9] This reaction is fundamental to the synthesis of our target molecule.

Causality in Experimental Design:

  • Catalyst: Copper, in various forms (Cu powder, Cu(I) salts like Cu₂O or CuI), is the catalyst of choice.[8][10] The rationale for using copper over other transition metals like palladium (used in Buchwald-Hartwig ether synthesis) is primarily economic; copper is significantly less expensive, making it more suitable for large-scale industrial applications.[10]

  • Reactants: The synthesis typically involves the reaction of a 2-halobenzaldehyde (e.g., 2-chlorobenzaldehyde or 2-bromobenzaldehyde) with 4-fluorophenol.

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential.[9][10] Its role is to deprotonate the phenol, generating the more nucleophilic phenoxide anion required to attack the aryl halide.

  • Solvent & Temperature: Traditional Ullmann reactions require high temperatures (often >200 °C) and high-boiling polar aprotic solvents like DMF or NMP.[8] This is because aryl halides are generally unreactive towards nucleophilic aromatic substitution. The high thermal energy is needed to overcome the activation barrier. Modern advancements have introduced ligands (e.g., diamines, acetylacetonates) that accelerate the reaction, allowing for milder conditions.[8][10]

General Synthetic Workflow Diagram

G Figure 1: General Synthetic Workflow via Ullmann Condensation cluster_reactants Starting Materials cluster_reaction Reaction Conditions Reactant1 2-Halobenzaldehyde Catalyst Copper Catalyst (e.g., Cu₂O) Reactant2 4-Fluorophenol Product This compound Catalyst->Product + Base, Solvent, Heat Base Base (e.g., Cs₂CO₃) Solvent Solvent (e.g., Acetonitrile) Temp Heat (80-120°C) Purification Workup & Purification (e.g., Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of this compound.

Protocol: Ligand-Accelerated Ullmann Ether Synthesis

This protocol is adapted from modern, milder Ullmann-type synthesis methodologies.[10]

  • Inert Atmosphere: To a dry reaction flask, add cesium carbonate (Cs₂CO₃, 1.5 mmol), copper(I) oxide (Cu₂O, 0.05 mmol), and a suitable ligand (e.g., N,N'-dimethylethylenediamine, 0.1 mmol). The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). This is a critical step as oxygen can interfere with the catalytic cycle.

  • Reagent Addition: Add 4-fluorophenol (1.2 mmol), 2-bromobenzaldehyde (1.0 mmol), and anhydrous acetonitrile (5 mL) via syringe.

  • Reaction: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite to remove the inorganic salts and copper catalyst.

  • Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.

  • Final Product: The crude product is purified by flash column chromatography on silica gel to yield pure this compound. The final product's identity and purity should be confirmed by spectroscopic methods.

Part 3: Chemical Reactivity and Transformations

The reactivity of this compound is dominated by its aldehyde group, which is a versatile handle for a wide array of chemical transformations.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding 2-(4-fluorophenoxy)benzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[4] This carboxylic acid derivative is a valuable intermediate for synthesizing esters and amides.[4]

  • Condensation Reactions: The aldehyde readily undergoes condensation reactions. For example, reaction with semicarbazide yields semicarbazone derivatives, which have been investigated as potent anticonvulsant agents.[4][11] It also participates in Knoevenagel and aldol condensations to form α,β-unsaturated carbonyl compounds.[12]

  • Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides access to a variety of secondary amine derivatives. This is a key step in building more complex molecular scaffolds.

Key Reactions Diagram

G Figure 2: Key Reactions of the Aldehyde Moiety cluster_products Derivative Products Start This compound CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Oxidation (e.g., KMnO₄) Semicarbazone Semicarbazone Start->Semicarbazone Condensation (Semicarbazide) SecondaryAmine Secondary Amine Start->SecondaryAmine Reductive Amination (R-NH₂, [H]) UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Start->UnsaturatedCarbonyl Knoevenagel/Aldol (Active Methylene Cmpd)

Caption: Major reaction pathways involving the aldehyde group.

Part 4: Spectroscopic Analysis

Unambiguous characterization of this compound is achieved through a combination of spectroscopic techniques. Below are the expected spectral features.

TechniqueExpected FeaturesRationale
¹H NMR ~10.0 ppm (s, 1H): Aldehyde proton (-CHO). Highly deshielded due to the electronegative oxygen and anisotropic effect of the carbonyl group.[13][14]• ~7.0-8.0 ppm (m, 8H): Aromatic protons. A complex multiplet pattern is expected due to the multiple, distinct aromatic environments.The chemical shift and integration values confirm the presence and ratio of different proton types.
¹³C NMR ~190-195 ppm: Aldehyde carbonyl carbon.• ~115-165 ppm: Aromatic carbons. Signals will show C-F coupling for the fluorinated ring.Confirms the carbon skeleton and the presence of the carbonyl group.
¹⁹F NMR ~ -110 to -125 ppm: Single resonance for the fluorine atom.Diagnostic for the presence and electronic environment of the fluorine atom.[15]
IR Spectroscopy ~1690-1710 cm⁻¹ (strong): C=O stretch of the aromatic aldehyde.[13]• ~2720 & 2820 cm⁻¹ (weak): C-H stretch of the aldehyde.[13]• ~1200-1250 cm⁻¹ (strong): Aryl-O-Aryl asymmetric C-O-C stretch.Identifies key functional groups: the aldehyde and the diaryl ether linkage.
Mass Spectrometry Molecular Ion (M⁺): m/z ≈ 216.06Confirms the molecular weight of the compound.[4][5]

Part 5: Applications in Drug Discovery and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value starting material.[4] Its derivatives have shown significant potential in several therapeutic areas.

  • Anticonvulsants and Sodium Channel Blockers: This is a primary area of application. Semicarbazone derivatives of aryloxy benzaldehydes have been identified as potent, state-dependent blockers of mammalian voltage-gated sodium channels.[4] For example, the related compound 4-(4'-Fluorophenoxy) benzaldehyde semicarbazone was developed as a potent antiepileptic drug candidate.[11] The 2-substituted isomer provides a different structural scaffold for exploring structure-activity relationships in this target class.

  • Synthesis of Heterocycles: The aldehyde group is a gateway to forming various heterocyclic rings, such as imidazopyridines and pyrazoles, which are core structures in many medicinally important molecules.[4]

  • General Organic Synthesis: It serves as a versatile building block for introducing the 2-(4-fluorophenoxy)benzyl moiety into more complex organic structures for applications in pharmaceuticals, agrochemicals, and materials science.[12][16]

Part 6: Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][18] Work should be conducted in a well-ventilated area or a chemical fume hood.[17][18]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is a strategically important synthetic intermediate. Its value is derived from the combination of a reactive aldehyde group, a stable diaryl ether linkage, and a fluorine substituent that can impart favorable pharmacological properties. A thorough understanding of its synthesis, primarily via the Ullmann condensation, its chemical reactivity, and its spectroscopic signature is essential for researchers aiming to leverage this molecule in the design and development of novel chemical entities, particularly in the field of neuroscience and anticonvulsant drug discovery.

References

  • Ullmann reaction | PPTX - Slideshare. (n.d.).
  • This compound|CAS 320423-61-8 - Benchchem. (n.d.).
  • Ullmann condensation - Wikipedia. (n.d.).
  • Ullmann Condensation - SynArchive. (n.d.).
  • 2-(4-Fluorophenyl)benzaldehyde - Chem-Impex. (n.d.).
  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.).
  • The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry - Benchchem. (n.d.).
  • Buy 2-(2-Chloro-4-fluorophenoxy)benzaldehyde | 1005763-44-9 - Smolecule. (2024).
  • 2-(4-Fluorophenyl)benzaldehyde | C13H9FO | CID 1392475 - PubChem. (n.d.).
  • An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery - Benchchem. (n.d.).
  • This compound (C13H9FO2) - PubChemLite. (n.d.).
  • This compound - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Dimmock, J. R., Puthucode, R. N., et al. (1999). Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Drug Development Research, 46(2), 112-119.
  • Supporting Information. (n.d.).
  • CAS 137736-06-2 4-(4-Fluorophenoxy)benzaldehyde - Alfa Chemistry. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • 4-(4-Fluorophenoxy)benzaldehyde 97 137736-06-2 - Sigma-Aldrich. (n.d.).
  • Material Safety Data Sheet - Capot Chemical. (2011).
  • The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.).
  • Example 7 - Organic Chemistry at CU Boulder. (n.d.).
  • CAS 137736-06-2: 4-(4-Fluorophenoxy)benzaldehyde - CymitQuimica. (n.d.).
  • US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents. (n.d.).
  • 103-05-9 | CAS DataBase - ChemicalBook. (n.d.).
  • van Beek, H. L., et al. (2007). ¹⁹F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde by 4-hydroxyacetophenone monooxygenase. Journal of Molecular Catalysis B: Enzymatic, 45(3-4), 93-97.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
  • proton 1H NMR spectrum of benzaldehyde C₆H₅CHO - Doc Brown's Chemistry. (n.d.).

Sources

2-(4-Fluorophenoxy)benzaldehyde CAS number 320423-61-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Fluorophenoxy)benzaldehyde (CAS 320423-61-8)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 320423-61-8, a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. The document delineates its physicochemical properties, explores established synthetic methodologies with a focus on the Ullmann condensation, details its characteristic chemical reactivity, and outlines its significant applications, particularly as a precursor to potent voltage-gated sodium channel blockers. Analytical characterization techniques and critical safety protocols are also discussed in detail. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction and Significance

This compound is a high-purity aromatic aldehyde that serves as a versatile synthetic intermediate.[1] Its molecular architecture, featuring a benzaldehyde core substituted at the ortho position with a 4-fluorophenoxy group, presents a unique scaffold for chemical exploration.[1] The true significance of this compound lies in its role as a key precursor in the synthesis of advanced, biologically active molecules. Most notably, it is instrumental in creating semicarbazone derivatives, such as V102862, which have been identified as potent, state-dependent blockers of mammalian voltage-gated sodium channels.[1] These derivatives exhibit robust anticonvulsant properties and significant efficacy in models of neuropathic pain, highlighting the therapeutic potential of molecules derived from this aldehyde.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical identification.

PropertyValueReference(s)
CAS Number 320423-61-8[1][2][3][4]
Molecular Formula C₁₃H₉FO₂[1][2][3]
Molecular Weight 216.21 g/mol [1][3]
IUPAC Name This compound[1]
Purity Typically ≥95%[3]
Physical Form Solid (at 20°C)[3]

Synthesis Strategies: The Ullmann Condensation

The construction of the diaryl ether linkage is the critical step in synthesizing this compound. While methods like Nucleophilic Aromatic Substitution (SNAr) are viable, they often require strong electron-withdrawing groups to activate the aromatic halide.[5] A more general and widely adopted strategy for this class of compounds is the copper-catalyzed Ullmann condensation, first described by Fritz Ullmann in 1905.[6] This reaction couples an aryl halide with a phenol (or phenoxide) and has been refined over the decades to proceed under milder conditions with the use of specific ligands.[7][8]

Mechanistic Rationale

The Ullmann reaction is advantageous because it does not strictly require the presence of activating electron-withdrawing groups on the aryl halide.[5] The choice of a copper(I) catalyst is crucial, as it is believed to undergo oxidative addition to the aryl halide, forming a key intermediate that then reacts with the phenoxide. The use of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential to deprotonate the phenol without competing in side reactions.[5][8] Non-polar, high-boiling solvents like toluene or xylene are often effective, as higher temperatures can improve reaction yields.[5]

G cluster_reactants Reactants & Reagents cluster_process Reaction & Purification Workflow A 2-Bromobenzaldehyde (Aryl Halide) P1 Combine reactants under inert atmosphere (N₂ or Ar) A->P1 B 4-Fluorophenol (Phenol) B->P1 C Cu(I) Catalyst (e.g., CuI, Cu₂O) C->P1 D Base (e.g., K₂CO₃, Cs₂CO₃) D->P1 E Solvent (e.g., Toluene, DMF) E->P1 P2 Heat reaction mixture (e.g., 110-140°C) with stirring P1->P2 P3 Monitor reaction progress (TLC or GC-MS) P2->P3 P4 Aqueous Workup: Quench, Extract, Wash P3->P4 P5 Purification: Silica Gel Chromatography P4->P5 P6 Characterization: NMR, MS, IR P5->P6 Product Final Product: This compound P6->Product G cluster_reactions Key Derivatization Pathways Start This compound R1 + Semicarbazide (Condensation) Start->R1 R2 + Oxidizing Agent (e.g., KMnO₄, CrO₃) Start->R2 Prod1 Semicarbazone Derivative (e.g., V102862 Precursor) R1->Prod1 Prod2 2-(4-Fluorophenoxy)benzoic Acid R2->Prod2

Sources

2-(4-Fluorophenoxy)benzaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-(4-Fluorophenoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of this compound, a diaryl ether of significant interest in medicinal chemistry and materials science. We will delve into its core molecular structure, outline a robust synthetic methodology based on the Ullmann condensation, provide a detailed protocol for its spectroscopic characterization, and discuss its potential applications for researchers, scientists, and drug development professionals. This document is designed to serve as a practical resource, blending theoretical principles with actionable experimental insights.

Introduction: The Significance of a Fluorinated Diaryl Ether Scaffold

This compound belongs to the class of diaryl ethers, a structural motif present in a range of biologically active molecules and advanced materials. Its architecture, featuring a benzaldehyde ring linked to a 4-fluorophenyl group via an ether bond, presents a unique combination of chemical functionalities. The aldehyde group is a versatile synthetic handle, enabling a wide array of chemical transformations such as condensations, oxidations, and reductions to build more complex molecular frameworks.[1]

The strategic incorporation of a fluorine atom is a cornerstone of modern drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[2] Consequently, fluorinated compounds like this compound are valuable building blocks in the synthesis of novel therapeutic agents.[3] Related isomers and derivatives have been explored for various applications, including the development of anticonvulsant drugs, underscoring the potential of this molecular scaffold.[4]

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of two aromatic rings connected by an ether linkage. The ortho-substituted aldehyde group on one ring introduces steric and electronic effects that influence the molecule's conformation and reactivity.

Diagram: Molecular Architecture

Caption: Key functional groups of this compound.

Table: Physicochemical Data
PropertyValueSource
Molecular Formula C₁₃H₉FO₂[5]
Molecular Weight 216.21 g/mol [5]
IUPAC Name This compound[3]
CAS Number 137736-06-2[5]
Canonical SMILES C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)F[3][5]
InChI Key YUPBWHURNLRZQL-UHFFFAOYSA-N[3][5]
Appearance Colorless to pale yellow solid or liquid

Synthesis via Ullmann Condensation: A Self-Validating Protocol

The formation of the diaryl ether bond is most reliably achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation (or Ullmann ether synthesis).[6] This method involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base.[7] The choice of this protocol is validated by its historical reliability and modern improvements that allow for milder reaction conditions.[8]

Causality Behind Experimental Choices:
  • Catalyst: Copper(I) salts (e.g., CuI) are typically used. The Cu(I) species is the active catalyst that undergoes oxidative addition with the aryl halide.[6] Modern protocols often include ligands like phenanthroline or diamines to stabilize the copper intermediate and accelerate the reaction, allowing for lower temperatures.[7][8]

  • Reactants: We propose the coupling of 2-chlorobenzaldehyde with 4-fluorophenol. Aryl halides with electron-withdrawing groups (like the aldehyde) are more "activated" and tend to react more readily.[7][8]

  • Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[8]

  • Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are traditionally used to achieve the necessary high temperatures, although ligand-accelerated reactions can proceed in solvents like toluene or dioxane at lower temperatures.[7]

Diagram: Synthetic Workflow

start Reactant Preparation reactants 2-Chlorobenzaldehyde 4-Fluorophenol CuI (catalyst) K₂CO₃ (base) DMF (solvent) start->reactants reaction Inert Atmosphere Reaction (N₂ or Ar) Heat to 120-140 °C Monitor by TLC reactants->reaction workup Aqueous Workup Cool, dilute with H₂O Extract with Ethyl Acetate reaction->workup purification Purification Dry organic layer (Na₂SO₄) Evaporate solvent Column Chromatography workup->purification characterization Product Characterization NMR, IR, Mass Spec purification->characterization product This compound characterization->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol: Synthesis
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluorophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Reactant Addition: Add anhydrous DMF as the solvent. Purge the flask with nitrogen for 10-15 minutes. Add 2-chlorobenzaldehyde (1.2 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.

Spectroscopic Characterization and Structural Validation

Unequivocal structural identification is achieved through a combination of spectroscopic techniques. The data predicted below is based on established principles and data from analogous substituted benzaldehydes.[9][10]

Diagram: Analytical Workflow

sample Purified Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Solvent: CDCl₃ or DMSO-d₆ sample->nmr ir FTIR Spectroscopy (ATR or KBr pellet) sample->ir ms Mass Spectrometry (ESI or GC-MS) sample->ms data Data Analysis & Interpretation nmr->data ir->data ms->data structure Structure Confirmed data->structure

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 2-(4-fluorophenoxy)benzaldehyde, a key intermediate in medicinal chemistry and drug development. The unique structural arrangement of this diaryl ether aldehyde makes it a valuable precursor for various biologically active molecules, including potent anticonvulsant agents.[1] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It delves into the mechanistic underpinnings, practical execution, and comparative analysis of the primary synthetic methodologies: the classical Ullmann Condensation, Nucleophilic Aromatic Substitution (SNAr), and modern Palladium-Catalyzed Cross-Coupling reactions. Each section includes detailed, step-by-step experimental protocols, quantitative data, and expert insights into the rationale behind procedural choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is an aromatic aldehyde that serves as a versatile synthetic intermediate.[2] Its molecular architecture, featuring a benzaldehyde core substituted with a 4-fluorophenoxy group, provides a valuable scaffold for chemical exploration. The aldehyde functional group is a versatile handle for a variety of chemical transformations, including nucleophilic additions, condensations, and reductive aminations. The strategic incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3]

The primary application of this compound is as a key precursor in the synthesis of biologically active molecules, notably as a building block for semicarbazone derivatives that have been identified as potent, state-dependent blockers of mammalian voltage-gated sodium channels.[2] These derivatives have demonstrated significant anticonvulsant properties in rodent models and efficacy in models of neuropathic pain.[2] The reliable and efficient synthesis of this compound is therefore of paramount importance for advancing research in these therapeutic areas.

This guide will explore the three primary synthetic strategies for the construction of the critical diaryl ether linkage in this molecule.

Pathway I: The Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classical and robust method for the formation of diaryl ethers.[4] It involves the copper-catalyzed coupling of an aryl halide with a phenol. For the synthesis of this compound, this typically involves the reaction of a 2-halobenzaldehyde with 4-fluorophenol.

Mechanistic Overview

The Ullmann reaction for diaryl ether synthesis is a copper-promoted nucleophilic aromatic substitution.[5] While the precise mechanism has been a subject of study, it is generally accepted to proceed through a catalytic cycle involving copper(I) species. The key steps are:

  • Formation of a Copper(I) Phenoxide: The phenol (4-fluorophenol) reacts with a base and a Cu(I) salt to form a copper(I) phenoxide complex.

  • Oxidative Addition: The aryl halide (e.g., 2-chlorobenzaldehyde or 2-bromobenzaldehyde) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The diaryl ether is formed through reductive elimination from the Cu(III) complex, regenerating a Cu(I) species that re-enters the catalytic cycle.

Traditionally, this reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.[5] Modern iterations of the Ullmann reaction utilize soluble copper catalysts, often with ligands, which allow for milder reaction conditions and lower catalyst loadings.

Experimental Protocol: Ullmann Synthesis of this compound

This protocol is an adapted procedure based on modern Ullmann ether synthesis methodologies.

Reaction Scheme:

Ullmann Condensation Workflow.

Materials:

  • 2-Chlorobenzaldehyde (1.0 eq)

  • 4-Fluorophenol (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • L-Proline (0.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzaldehyde, 4-fluorophenol, copper(I) iodide, L-proline, and potassium carbonate.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO.

  • Heat the reaction mixture to 110-120°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Causality and Field-Proven Insights
  • Choice of Halide: While aryl iodides are generally more reactive in Ullmann couplings, 2-chlorobenzaldehyde is often more cost-effective and readily available. 2-Bromobenzaldehyde offers a good compromise between reactivity and cost.

  • Catalyst and Ligand: The use of a Cu(I) salt like CuI is common. The addition of a ligand, such as the readily available and inexpensive amino acid L-proline, can significantly accelerate the reaction and allow for milder conditions by stabilizing the copper intermediates.

  • Base and Solvent: Anhydrous potassium carbonate is a suitable base to deprotonate the phenol. A high-boiling polar aprotic solvent like DMSO is used to ensure all reactants are solubilized and to reach the required reaction temperature.

Table 1: Comparison of Reaction Parameters for Ullmann Synthesis

ParameterTraditional UllmannModern Ullmann
Copper Source Stoichiometric Cu powderCatalytic Cu(I) salt (e.g., CuI)
Ligand NoneOften required (e.g., L-proline, DMEDA)
Temperature 150-220°C90-130°C
Yields Moderate to goodGood to excellent
Substrate Scope LimitedBroader

Pathway II: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming C-O bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[6] For the synthesis of this compound, this pathway would involve the reaction of an activated 2-halobenzaldehyde with 4-fluorophenol.

Mechanistic Overview

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile (4-fluorophenoxide) attacks the carbon atom bearing the leaving group on the aromatic ring. This is the rate-determining step.

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing group(s).

  • Elimination of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.

A key requirement for an efficient SNAr reaction is the presence of a strong electron-withdrawing group (like a nitro or carbonyl group) positioned ortho or para to the leaving group. The aldehyde group in 2-halobenzaldehydes provides some activation, but it is not as potent as a nitro group. The reactivity of the leaving group in SNAr reactions typically follows the order F > Cl > Br > I, which is opposite to that in many other substitution reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack.

Experimental Protocol: SNAr Synthesis of this compound

This protocol is based on general procedures for SNAr reactions involving phenoxides and activated aryl halides.

Reaction Scheme:

SNAr Reaction Workflow.

Materials:

  • 2-Fluorobenzaldehyde (1.0 eq)

  • 4-Fluorophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 4-fluorophenol in anhydrous DMF.

  • Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add 2-fluorobenzaldehyde to the reaction mixture.

  • Heat the reaction to 100-140°C and monitor its progress by TLC.[7]

  • Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Causality and Field-Proven Insights
  • Choice of Substrate: 2-Fluorobenzaldehyde is the ideal substrate for this SNAr reaction due to the high electronegativity of fluorine, which activates the C-F bond towards nucleophilic attack.

  • Solvent: Polar aprotic solvents like DMF or DMSO are crucial as they solvate the cation of the phenoxide salt, leaving the "naked" and highly reactive phenoxide anion to act as a potent nucleophile.[7]

  • Temperature: While the aldehyde group provides some activation, elevated temperatures are generally required to achieve a reasonable reaction rate.

Table 2: Comparison of Ullmann Condensation and SNAr for Diaryl Ether Synthesis

FeatureUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Mechanism Copper-catalyzed cross-couplingAddition-elimination
Aryl Halide Reactivity: I > Br > Cl. Tolerates a wide range of substituents.Requires electron-withdrawing groups. Reactivity: F > Cl > Br > I.
Catalyst Copper (Cu) catalyst, often with a ligand.Typically catalyst-free.
Key Advantage Broader substrate scope for non-activated aryl halides.Simplicity, cost-effective, no metal catalyst.
Key Limitation Catalyst/ligand cost, potential for metal contamination, often harsh conditions.Requires specific activation of the aryl halide.

Pathway III: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Etherification)

Modern organometallic chemistry offers powerful alternatives to classical methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a versatile route to diaryl ethers. This methodology is known for its high efficiency, broad substrate scope, and tolerance of various functional groups under relatively mild conditions.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig etherification is analogous to that of the amination reaction and involves:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 2-bromobenzaldehyde) to form a Pd(II) intermediate.

  • Ligand Exchange/Association: The alcohol or phenol (4-fluorophenol) coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated phenol to form a palladium alkoxide/phenoxide complex.

  • Reductive Elimination: The diaryl ether is formed via reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

The success of this reaction is highly dependent on the choice of the phosphine ligand, which plays a crucial role in promoting both the oxidative addition and the reductive elimination steps.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This is a representative protocol adapted from established Buchwald-Hartwig etherification procedures.

Reaction Scheme:

Buchwald-Hartwig Etherification Workflow.

Materials:

  • 2-Bromobenzaldehyde (1.0 eq)

  • 4-Fluorophenol (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with palladium(II) acetate, XPhos, and cesium carbonate.

  • Add 2-bromobenzaldehyde and 4-fluorophenol.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction by GC-MS or TLC. The reaction is typically complete within 8-16 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure product.

Causality and Field-Proven Insights
  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for C-O bond formation. These ligands facilitate the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base like cesium carbonate is often employed to facilitate the deprotonation of the phenol without competing in the reaction.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to prevent catalyst deactivation.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data for this compound.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.4 (s, 1H, -CHO)

    • δ 7.9-7.0 (m, 8H, Ar-H)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 190-192 (C=O)

    • Other aromatic carbons in the range of δ 115-160, with characteristic C-F couplings.

  • IR (KBr):

    • ~1690 cm⁻¹ (C=O stretch of aldehyde)

    • ~1220 cm⁻¹ (C-O-C stretch of diaryl ether)

  • Mass Spectrometry (EI):

    • m/z 216 (M⁺)

Conclusion and Pathway Selection

The synthesis of this compound can be successfully achieved through several robust synthetic pathways. The choice of method depends on factors such as the availability and cost of starting materials, desired reaction conditions, and scalability.

  • Ullmann Condensation: A reliable, classical method. Modern protocols with ligands have improved its efficiency and mildness, making it a viable option, especially for large-scale synthesis.

  • Nucleophilic Aromatic Substitution (SNAr): The most straightforward and atom-economical approach if 2-fluorobenzaldehyde is readily available. It avoids the use of a metal catalyst, which is advantageous in pharmaceutical synthesis to prevent metal contamination.

  • Palladium-Catalyzed Cross-Coupling: Offers high yields and excellent functional group tolerance under relatively mild conditions. However, the cost of palladium catalysts and specialized phosphine ligands can be a consideration.

For laboratory-scale synthesis where cost is less of a concern and high efficiency is desired, the Palladium-catalyzed Buchwald-Hartwig etherification is an excellent choice. For a more cost-effective and catalyst-free approach, the SNAr reaction with 2-fluorobenzaldehyde is highly recommended. The modern Ullmann condensation remains a valuable and practical alternative.

References

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Pendidikan Kimia. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • The Chemistry of the Diaryl Ethers. ACS Publications. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Semantic Scholar. Available at: [Link]

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. Available at: [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. Available at: [Link]

  • 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Human Metabolome Database. Available at: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. PMC. Available at: [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazole. Brieflands. Available at: [Link]

  • (PDF) Multistep Synthesis of Anticonvulsant Drug Dilantin. ResearchGate. Available at: [Link]

  • High-yielding ullmann reaction for the preparation of bipyrroles. Google Patents.
  • Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde. Reddit. Available at: [Link]

  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to the Ullmann Condensation for the Synthesis of 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. Among the methodologies available, the copper-catalyzed Ullmann condensation remains a robust and versatile tool for the formation of carbon-oxygen (C-O) bonds. This technical guide provides an in-depth examination of the Ullmann condensation specifically tailored for the synthesis of 2-(4-Fluorophenoxy)benzaldehyde, a key intermediate in various discovery programs. We will dissect the mechanistic underpinnings of the modern, ligand-accelerated Ullmann reaction, provide a detailed, optimized experimental protocol, and address common challenges and troubleshooting strategies. This document is intended to serve as a practical and authoritative resource for scientists seeking to implement and optimize this critical transformation.

Introduction: The Enduring Relevance of the Ullmann Condensation

The diaryl ether motif is a privileged structure in medicinal chemistry and materials science. Its unique conformational properties and metabolic stability make it a frequent component of biologically active molecules. The synthesis of these structures, however, can be challenging. The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, represents one of the oldest and most fundamental methods for C-O bond formation between an aryl halide and a phenol.[1][2]

Historically, the reaction was plagued by harsh conditions, including high temperatures (often exceeding 200 °C), the need for stoichiometric amounts of poorly activated copper, and a limited substrate scope.[1][3][4] The last two decades have witnessed a renaissance of the Ullmann reaction, driven by the introduction of soluble copper(I) salts in combination with accelerating ligands.[1][5] These modern protocols operate under significantly milder conditions, exhibit broad functional group tolerance, and proceed with catalytic amounts of copper, making the transformation highly practical for complex molecule synthesis.[6]

This guide focuses on a specific, industrially relevant application: the coupling of a 2-halobenzaldehyde with 4-fluorophenol to yield this compound. This target molecule serves as a valuable building block, and its efficient synthesis is of considerable interest.

Mechanistic Framework: From Classical to Modern Ullmann-Type Reactions

Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The modern, ligand-assisted Ullmann ether synthesis is mechanistically distinct from its classical predecessor. While several pathways have been proposed, a widely accepted catalytic cycle involves Cu(I) and Cu(III) intermediates, particularly when using bidentate ligands.[3][7]

The key stages are:

  • Ligand Association & Base-Promoted Formation of Copper(I) Phenoxide: The reaction initiates with the coordination of a ligand to the Cu(I) salt. The base deprotonates the phenol, and the resulting phenoxide displaces the counter-ion on the copper center to form a crucial copper(I) phenoxide intermediate.[3][8]

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-limiting step and results in the formation of a transient, high-valent Cu(III) species.[3][7] The reactivity of the aryl halide typically follows the order I > Br > Cl. The presence of electron-withdrawing groups on the aryl halide can accelerate this step.[3]

  • Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the desired C-O bond of the diaryl ether product and regenerate the active Cu(I) catalyst, which re-enters the catalytic cycle.

Below is a visualization of this proposed catalytic cycle.

Ullmann Condensation Catalytic Cycle cluster_cycle Catalytic Cycle CuI_L [L-Cu(I)-X] Cu_Phenoxide [L-Cu(I)-OAr'] CuI_L->Cu_Phenoxide + Ar'O⁻ - X⁻ Cu_III [L-Cu(III)(Ar)(OAr')X] Cu_Phenoxide->Cu_III + Ar-X (Oxidative Addition) Cu_III->CuI_L - Ar-O-Ar' (Reductive Elimination) Product This compound (Ar-O-Ar') Cu_III->Product ArX 2-Halobenzaldehyde (Ar-X) ArX->Cu_Phenoxide Phenol 4-Fluorophenol (Ar'-OH) Base Base Base->Cu_Phenoxide Deprotonation caption Figure 1. Proposed catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.

Caption: Figure 1. Proposed catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.

Core Protocol: Synthesis of this compound

This section provides a field-proven, optimized protocol for the target synthesis. The causality behind each choice of reagent and condition is explained to empower the researcher with a deep understanding of the system.

Reagent and Parameter Selection: A Rationale
ParameterRecommended ChoiceRationale & Authoritative Justification
Aryl Halide 2-Chlorobenzaldehyde or 2-BromobenzaldehydeThe aldehyde group is an electron-withdrawing group that activates the aryl halide towards oxidative addition.[3] While aryl iodides are most reactive, bromides and even chlorides are often more cost-effective and can be successfully coupled using modern, ligand-based systems.[1]
Phenol 4-FluorophenolThe nucleophile in the reaction. The fluorine substituent is stable under these conditions.
Copper Source Copper(I) Iodide (CuI), ≥99% purityCuI is a reliable, commercially available, and highly effective Cu(I) source. Using high-purity material is critical, as oxidation to inactive Cu(II) species is a common cause of reaction failure.[9]
Ligand N,N-DimethylglycineSimple, inexpensive α-amino acids have proven to be powerful ligands for Ullmann couplings.[5] N,N-Dimethylglycine, in particular, has been shown to effectively promote C-O coupling at moderate temperatures (90 °C), likely by forming a stable chelate with the copper center that facilitates the catalytic cycle.[10]
Base Cesium Carbonate (Cs₂CO₃)An effective base is required to deprotonate the phenol. Cs₂CO₃ is often superior to other bases like K₂CO₃ or K₃PO₄ due to its higher solubility in organic solvents, which ensures a homogeneous reaction mixture and efficient generation of the active copper phenoxide intermediate.[10][11]
Solvent 1,4-Dioxane (anhydrous)While traditional Ullmann reactions used high-boiling polar aprotic solvents like DMF, modern protocols can be run in less polar solvents. Dioxane is an excellent choice that facilitates the reaction at temperatures around 90-110 °C and simplifies product work-up.[10] Anhydrous solvent is recommended to prevent potential side reactions.[9]
Temperature 90 - 110 °CThe use of an effective ligand system, such as CuI/N,N-dimethylglycine, dramatically lowers the required activation energy for the reaction, allowing for excellent yields at temperatures significantly milder than the >200 °C required for classical Ullmann reactions.[1][10]
Atmosphere Inert (Nitrogen or Argon)Many modern Ullmann systems are sensitive to oxygen, which can lead to catalyst deactivation and the formation of undesired side products.[9] Conducting the reaction under an inert atmosphere is a critical self-validating step to ensure reproducibility and high yields.
Detailed Step-by-Step Experimental Protocol

This protocol describes the reaction on a 5 mmol scale of the limiting aryl halide.

Materials:

  • 2-Bromobenzaldehyde (1.0 Mmol, 185 mg) or 2-Chlorobenzaldehyde (1.0 Mmol, 141 mg)

  • 4-Fluorophenol (1.2 Mmol, 134 mg)

  • Copper(I) Iodide (CuI) (0.05 Mmol, 9.5 mg, 5 mol%)

  • N,N-Dimethylglycine (0.15 Mmol, 15.5 mg, 15 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 Mmol, 652 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add CuI (9.5 mg), N,N-dimethylglycine (15.5 mg), Cs₂CO₃ (652 mg), and 4-fluorophenol (134 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Addition of Reagents: Through the septum, add the anhydrous 1,4-dioxane (5 mL) via syringe, followed by the 2-halobenzaldehyde (5 mmol).

  • Reaction: Lower the flask into a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours. A sample can be taken by syringe, diluted with ethyl acetate, filtered through a small plug of silica, and spotted on a TLC plate.

  • Work-up: Once the reaction is complete (disappearance of the limiting starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure solid or oil.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization

Caption: Figure 2. Step-by-step experimental workflow from setup to final product analysis.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The Cu(I) source may have oxidized to Cu(II).2. Oxygen Contamination: Incomplete removal of air from the reaction vessel.3. Wet Reagents/Solvent: Water can interfere with the catalytic cycle.1. Use a fresh bottle of high-purity CuI. Ensure it has been stored properly under inert gas.[9]2. Ensure your Schlenk technique is rigorous. Use multiple evacuate/backfill cycles.[9]3. Use anhydrous grade solvents and ensure all solid reagents are dry.
Significant Side Product Formation (e.g., Homocoupling) 1. High Temperature: Excessive heat can promote side reactions.2. Ineffective Ligand: The ligand may not be sufficiently coordinating to promote the desired cross-coupling over homocoupling.1. Lower the reaction temperature to 90 °C and increase the reaction time.[9]2. While N,N-dimethylglycine is effective, a small ligand screen (e.g., L-proline, 1,10-phenanthroline) could identify a more selective ligand for your specific substrate combination.[12][13]
Dehalogenation of Starting Material The aryl halide is reduced to the corresponding arene. This can be caused by trace water or other proton sources, especially if the desired coupling is slow.1. Re-verify the anhydrous nature of all reagents and solvents.2. Ensure the base is fully dried before use.3. If the problem persists, switching to a more reactive aryl halide (e.g., from chloride to bromide) may accelerate the desired coupling, outcompeting the dehalogenation pathway.

Conclusion

The ligand-assisted Ullmann condensation is a powerful and highly adaptable method for the synthesis of diaryl ethers like this compound. By moving beyond the classical, harsh conditions and embracing modern catalytic systems, chemists can achieve high yields under mild and reproducible protocols. The key to success lies in a thorough understanding of the mechanistic principles and meticulous attention to experimental detail, particularly the quality of the copper catalyst and the maintenance of an inert atmosphere. The protocol and insights provided in this guide offer a comprehensive framework for researchers to confidently and efficiently execute this important transformation in their own laboratories.

References

  • Wikipedia. Ullmann reaction. [Link]

  • Slideshare. Ullmann reaction | PPTX. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Hassan, J., et al. (2002). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1064-1073. [Link]

  • BYJU'S. Ullmann Reaction. [Link]

  • Ma, D., et al. (2012). Development and Challenges in Copper-Catalyzed Asymmetric Ullmann-Type Coupling Reactions. Synlett, 23(18), 2591-2601. [Link]

  • ResearchGate. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. [Link]

  • Wiley Online Library. CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. [Link]

  • Ma, D., et al. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(14), 2453-2455. [Link]

  • ResearchGate. 1.1 Modern Ullmann-Type Couplings. [Link]

  • ResearchGate. New Ligand for Ullmann Type Couplings of Aryl, Heteroaryl and Alkenyl Halides at Ambient Temperatures. [Link]

  • ResearchGate. Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. [Link]

  • Jones, G. O., et al. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(35), 13862-13875. [Link]

  • Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

  • ARKAT USA, Inc. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

Sources

Spectroscopic Data for 2-(4-Fluorophenoxy)benzaldehyde Currently Unavailable in Public Databases

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of public scientific databases and chemical literature has revealed a lack of available experimental spectroscopic data for the compound 2-(4-Fluorophenoxy)benzaldehyde. While information regarding its chemical structure, molecular weight (216.21 g/mol ), and formula (C₁₃H₉FO₂) is accessible, detailed empirical data from key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are not presently indexed in the public domain.[1]

This absence of data prevents the creation of an in-depth technical guide on its spectroscopic characterization as requested. Such a guide would necessitate the actual spectral data to perform a detailed analysis of its molecular structure and functional groups.

For researchers, scientists, and drug development professionals requiring this information for compound verification, reaction monitoring, or quality control, it would be necessary to synthesize or acquire a sample of this compound and perform the requisite spectroscopic analyses.

General Principles and Expected Spectroscopic Features

While specific data is unavailable, a theoretical estimation of the expected spectroscopic features can be made based on the known structure of this compound. This can serve as a preliminary guide for researchers who obtain the experimental data.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm) due to the protons on the two benzene rings. The aldehyde proton should appear as a distinct singlet at a downfield chemical shift, likely in the range of δ 9.8-10.5 ppm. The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically appearing between δ 190-200 ppm. The carbon atoms attached to the fluorine and oxygen atoms would also exhibit characteristic chemical shifts, with the carbon-fluorine coupling being a notable feature.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde, typically found in the region of 1680-1715 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aromatic rings and the aldehyde group, C-O-C stretching of the ether linkage, and C-F stretching.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (216.21 m/z). The fragmentation pattern would likely involve the loss of the formyl group (-CHO) and cleavage of the ether bond, resulting in characteristic fragment ions.

Experimental Workflow for Spectroscopic Data Acquisition

For laboratories equipped to perform these analyses, a general workflow for obtaining the necessary data is outlined below.

Caption: A generalized workflow for the acquisition and analysis of spectroscopic data for a chemical compound.

Conclusion

The creation of a comprehensive technical guide on the spectroscopic data of this compound is contingent upon the public availability of its experimental spectra. While theoretical predictions can be made, they are not a substitute for empirical data. Researchers in possession of this compound are encouraged to perform the necessary spectroscopic analyses and consider publishing the data to enrich the collective body of scientific knowledge.

References

  • A search of scientific databases (such as PubChem, ChemSpider, and SciFinder) and broad academic search engines did not yield publicly available experimental spectra for 2-(4-Fluorophenoxy)
  • While vendors may list physical properties, they do not typically provide detailed spectroscopic data in their public-facing document

Sources

The Strategic Importance of NMR in Characterizing 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Fluorophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a key intermediate in the synthesis of various biologically active compounds. As Senior Application Scientists, our goal is to move beyond a simple spectral interpretation and provide a deeper understanding of the underlying principles and experimental considerations that lead to a high-quality, interpretable spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For a molecule like this compound, with its distinct aromatic rings and reactive aldehyde group, ¹H NMR allows for unambiguous confirmation of its identity and purity. The spectrum reveals the electronic environment of each proton, dictated by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic rings.

The presence of a fluorine atom introduces an additional layer of complexity and information in the form of heteronuclear coupling (¹H-¹⁹F coupling), which is crucial for definitive signal assignment. Understanding this spectrum is not just an academic exercise; it is a critical quality control step in synthetic workflows and a prerequisite for further drug development studies.

Molecular Structure and Proton Environments

A clear understanding of the molecular structure is the foundation for interpreting its NMR spectrum. Below is the structure of this compound with the protons systematically labeled for discussion.

Caption: Structure of this compound with proton labeling.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Spectral Data Summary

The following table summarizes the expected signals in the ¹H NMR spectrum.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~10.5Singlet (s)-1HAldehyde (CHO)
2~7.9Doublet of doublets (dd)~7.8, ~1.81HH-6
3~7.6Triplet of doublets (td)~8.0, ~1.81HH-4
4~7.2-7.3Multiplet (m)-3HH-3, H-2', H-6'
5~7.1Triplet (t)~8.72HH-3', H-5'
Detailed Signal Interpretation

The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom. This results in a characteristic downfield chemical shift, typically in the range of 9-10 ppm. In this molecule, it appears as a sharp singlet around 10.5 ppm, as there are no adjacent protons to couple with.

The four protons on the benzaldehyde ring are in distinct chemical environments, giving rise to a complex splitting pattern.

  • H-6 (~7.9 ppm): This proton is ortho to the aldehyde group, which is strongly electron-withdrawing. This deshielding effect shifts its signal significantly downfield. It appears as a doublet of doublets due to coupling with H-5 (ortho coupling, J ≈ 7.8 Hz) and H-4 (meta coupling, J ≈ 1.8 Hz).

  • H-4 (~7.6 ppm): This proton is para to the aldehyde group and ortho to the phenoxy group. It experiences deshielding from the aldehyde and appears as a triplet of doublets. The larger coupling constant arises from coupling to H-3 and H-5 (ortho couplings, J ≈ 8.0 Hz), and the smaller coupling is from H-6 (meta coupling, J ≈ 1.8 Hz).

  • H-3 and H-5: The signals for these protons often overlap with those from the fluorophenoxy ring, creating a complex multiplet.

The four protons on the fluorophenoxy ring are symmetrically arranged around the fluorine atom.

  • H-2' and H-6' (~7.2-7.3 ppm): These protons are ortho to the oxygen and meta to the fluorine. They appear as a multiplet, often resembling a triplet, due to coupling with H-3' and H-5' (ortho coupling) and a smaller coupling to the fluorine atom.

  • H-3' and H-5' (~7.1 ppm): These protons are meta to the oxygen and ortho to the fluorine. They are significantly affected by the fluorine atom, appearing as a triplet due to coupling with H-2' and H-6' (ortho coupling, J ≈ 8.7 Hz) and a larger coupling to the ¹⁹F nucleus. This H-F coupling is a key diagnostic feature.

Experimental Protocol for ¹H NMR Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard: Add a small amount of TMS as an internal standard (0 ppm reference).

Instrument Setup and Data Acquisition

The following parameters are for a standard 400 MHz NMR spectrometer.

ParameterValueRationale
Spectrometer Frequency400 MHzStandard field strength for routine analysis.
SolventCDCl₃Good solubility for the compound and a clean spectral window.
Temperature298 KRoom temperature analysis is standard.
Pulse Programzg30A standard 30-degree pulse for quantitative measurements.
Number of Scans16Sufficient for good signal-to-noise ratio.
Acquisition Time4.096 sProvides adequate resolution.
Relaxation Delay2.0 sAllows for full relaxation of protons between scans.
Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction to remove any remaining distortions.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Integration: Integrate all signals to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Visualizing a Simplified Coupling Network

The following diagram illustrates the key ortho-coupling interactions within the molecule that give rise to the observed splitting patterns.

G cluster_benzaldehyde Benzaldehyde Ring cluster_fluorophenoxy Fluorophenoxy Ring H6 H-6 H5 H-5 H6->H5 Jortho H4 H-4 H5->H4 Jortho H3 H-3 H4->H3 Jortho H2_6 H-2'/6' H3_5 H-3'/5' H2_6->H3_5 Jortho

Caption: Simplified ortho-coupling network in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, integration, and coupling patterns, including the characteristic H-F coupling, allows for the unambiguous assignment of all proton signals. This guide provides the foundational knowledge and a practical experimental framework for researchers to confidently acquire and interpret the spectrum of this important molecule, ensuring the integrity of their synthetic and developmental endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). ¹H NMR Spectrum of similar compounds. [Link]

  • Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]

An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Fluorophenoxy)benzaldehyde is a substituted aromatic aldehyde with a diaryl ether linkage. Its molecular structure presents a unique combination of functional groups that are of significant interest in synthetic chemistry and drug development. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule. This guide offers a comprehensive analysis of the expected IR spectrum of this compound, providing researchers, scientists, and drug development professionals with a detailed framework for its structural elucidation and quality control. By understanding the characteristic vibrational frequencies of its constituent functional groups, one can confidently identify and characterize this compound.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of this compound is a composite of the vibrational modes of its distinct structural components: the benzaldehyde moiety, the fluorophenyl group, and the diaryl ether linkage. The position, intensity, and shape of the absorption bands are dictated by the bond strengths, atomic masses, and molecular geometry.

Key Vibrational Modes and Their Expected Regions

The principal vibrational modes expected in the IR spectrum of this compound are:

  • Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the aromatic rings are anticipated in the 3100-3000 cm⁻¹ region.[1][2][3][4] These bands are typically of low to medium intensity.

  • Aldehyde C-H Stretching: A highly characteristic feature of aldehydes is the C-H stretching vibration of the formyl group (CHO). This typically appears as a pair of weak to medium bands, often referred to as a Fermi doublet, in the 2850-2700 cm⁻¹ range.[5][6] The presence of a band around 2720 cm⁻¹ is a strong indicator of an aldehyde.[6]

  • Carbonyl (C=O) Stretching: The C=O stretching vibration of the aldehyde group is expected to produce a very strong and sharp absorption band. For aromatic aldehydes, conjugation with the benzene ring lowers the frequency to the 1710-1685 cm⁻¹ range.[5][6][7]

  • Aromatic C=C Ring Stretching: The carbon-carbon stretching vibrations within the two aromatic rings give rise to a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region.[1][2][3][4] Typically, prominent peaks appear around 1600 cm⁻¹ and 1500 cm⁻¹.[2][3][4]

  • Diaryl Ether (C-O-C) Stretching: The asymmetric stretching of the C-O-C ether linkage in aryl alkyl ethers gives rise to a strong band around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.[8][9] Diaryl ethers will also show strong absorptions in this region.

  • Carbon-Fluorine (C-F) Stretching: The C-F bond is known for its strong absorption in the infrared spectrum. The stretching vibration for monofluorinated aromatic compounds typically appears as a strong band in the 1360-1000 cm⁻¹ range.[10]

  • Aromatic C-H Out-of-Plane Bending: The out-of-plane (oop) bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region. The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings.[1] For the 1,2-disubstituted (ortho) benzaldehyde ring and the 1,4-disubstituted (para) fluorophenyl ring, specific absorption patterns are expected.

Molecular Structure and Key Vibrational Modes

Caption: Molecular structure of this compound with key vibrational modes highlighted.

Predicted IR Absorption Data Summary

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
3100 - 3000Aromatic C-H StretchMedium to WeakCharacteristic of sp² C-H bonds in the benzene rings.[1][2][3][4]
2850 - 2820Aldehyde C-H Stretch (Fermi Doublet)Weak to MediumOne of the two characteristic aldehyde C-H stretching bands.[5][6]
2750 - 2720Aldehyde C-H Stretch (Fermi Doublet)Weak to MediumA highly diagnostic peak for aldehydes.[6]
1710 - 1685Aldehyde C=O Stretch (Conjugated)Strong, SharpFrequency is lowered due to conjugation with the aromatic ring.[5][6][7]
1610 - 1580Aromatic C=C Ring StretchMedium to StrongOne of the characteristic in-ring vibrations of the benzene rings.[1]
1510 - 1470Aromatic C=C Ring StretchMedium to StrongAnother characteristic in-ring vibration of the benzene rings.[1]
~1250Asymmetric Diaryl Ether C-O-C StretchStrongA prominent feature for aryl ethers.[8][9]
1250 - 1100C-F StretchStrongThe exact position can be influenced by the molecular environment.[10]
~1040Symmetric Diaryl Ether C-O-C StretchMediumOften observed in conjunction with the asymmetric stretch.[8][9]
900 - 675Aromatic C-H Out-of-Plane BendingMedium to StrongThe specific pattern of bands in this region is diagnostic of the ortho and para disubstitution patterns on the two aromatic rings.[1]

Experimental Protocol: Acquiring the IR Spectrum

A self-validating protocol is crucial for obtaining a high-quality and reliable IR spectrum of this compound.

Instrumentation and Sample Preparation
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is recommended.

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal. This method is rapid and requires minimal sample preparation.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet. This method is suitable for obtaining high-resolution spectra.

Data Acquisition and Processing
  • Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample High-Purity Sample of This compound ATR ATR Crystal Placement Sample->ATR Direct Application KBr KBr Pellet Preparation Sample->KBr Grinding & Pressing Background Record Background Spectrum ATR->Background KBr->Background SampleSpec Record Sample Spectrum Background->SampleSpec Prerequisite Process Ratio Sample to Background SampleSpec->Process Interpret Interpret Spectrum (Peak Identification) Process->Interpret Report Generate Report Interpret->Report

Caption: A streamlined workflow for the IR spectral analysis of this compound.

Conclusion

The infrared spectrum of this compound is rich with information, providing a detailed vibrational fingerprint of its complex molecular architecture. By systematically analyzing the characteristic absorption bands of the aldehyde, diaryl ether, fluorophenyl, and substituted benzene moieties, researchers can achieve unambiguous identification and structural verification. The protocols and theoretical framework presented in this guide serve as a robust resource for the application of IR spectroscopy in the quality control and characterization of this important chemical compound in research and pharmaceutical development.

References

  • Carbon–fluorine bond - Wikipedia. [Link]

  • IR Spectroscopy Tutorial: Aromatics. [Link]

  • The C=O Bond, Part II: Aldehydes | Spectroscopy Online. [Link]

  • Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group - Optica Publishing Group. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. [Link]

  • Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde - IDEAS/RePEc. [Link]

  • Infrared Study of 4-Substituted Benzaldehydes in Dilute Solution in Various Solvents: The Carbonyl Stretching Mode - Optica Publishing Group. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Interpreting Infrared Spectra - Specac Ltd. [Link]

  • What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? - Quora. [Link]

  • Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. [Link]

  • Spectroscopy of Ethers | Organic Chemistry Class Notes - Fiveable. [Link]

  • IR: aldehydes. [Link]

  • Infrared Spectrometry - MSU chemistry. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • 18.8: Spectroscopy of Ethers - Chemistry LibreTexts. [Link]

  • 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax. [Link]

  • In need of help identifying IR Spectrum : r/chemhelp - Reddit. [Link]

  • Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters | The Journal of Chemical Physics | AIP Publishing. [Link]

  • Carbonyl - compounds - IR - spectroscopy. [Link]

  • Ether Infrared spectra - Chemistry. [Link]

  • Benzaldehyde. [Link]

  • Overtone spectroscopy of benzaldehyde. [Link]

  • ( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm - ResearchGate. [Link]

  • Benzaldehyde, 4-fluoro- - the NIST WebBook. [Link]

  • Benzaldehyde - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations - MDPI. [Link]

  • IR Spectrum Info: Benzaldehyde, Cinnamaldehyde, etc. - Physics Forums. [Link]

Sources

An In-Depth Technical Guide to 2-(4-Fluorophenoxy)benzaldehyde: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)benzaldehyde is an aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry and organic synthesis. Its structure, which combines a benzaldehyde moiety with a fluorinated phenoxy group, makes it a valuable intermediate in the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds, a strategy widely employed in modern drug design.[1] This guide provides a comprehensive overview of the physical constants, spectroscopic profile, synthesis, and applications of this compound, with a focus on providing practical insights for researchers in the field.

Physicochemical Constants

A precise understanding of the physical properties of this compound is essential for its effective use in synthesis and process development. The key physical constants are summarized in the table below.

PropertyValueSource(s)
CAS Number 320423-61-8[2]
Molecular Formula C₁₃H₉FO₂[2]
Molecular Weight 216.21 g/mol [2]
Appearance White crystalline powder[2]
Melting Point 51-57 °C[2]
Boiling Point 120-122 °C at 0.05 mmHg[2]
Density (Predicted) 1.229 g/cm³[2]
Solubility Soluble in many common organic solvents such as alcohols, acetone, and toluene.[3][4]Inferred from structural similarity
Storage 2-8°C, under an inert atmosphere, sensitive to air.[2]

Spectroscopic Profile

The structural elucidation of this compound and its reaction products relies on a combination of spectroscopic techniques. Below is a predicted spectroscopic profile based on the analysis of its functional groups and structurally related compounds.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. The predicted chemical shifts for this compound are influenced by the electron-withdrawing nature of the aldehyde group and the fluorine atom, as well as the ether linkage.

¹H NMR (Predicted): The spectrum is expected to show complex multiplets in the aromatic region (approximately 6.9-8.0 ppm). The aldehydic proton should appear as a singlet at around 10.4 ppm. The protons on the benzaldehyde ring will be influenced by the phenoxy substituent, while the protons on the fluorophenoxy ring will show splitting due to the fluorine atom.[5]

¹³C NMR (Predicted): The aldehydic carbon is expected to have a chemical shift in the range of 190-195 ppm.[6] The aromatic carbons will appear between 115 and 165 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant. The carbon atoms attached to the ether oxygen will also be deshielded.[7]

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is invaluable for identifying the key functional groups within a molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aldehyde C-H Stretch2850-2750 (typically two weak bands)
Carbonyl (C=O) Stretch~1700
Aromatic C=C Stretch1600-1450
C-O (Ether) Stretch1250-1180
C-F Stretch1230-1150

The presence of a strong carbonyl peak around 1700 cm⁻¹ and the characteristic aldehyde C-H stretches are key diagnostic features.[8][9]

Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), this compound is expected to produce a molecular ion peak ([M]⁺) at m/z 216. Key fragmentation pathways would likely involve the loss of a hydrogen atom ([M-H]⁺ at m/z 215), loss of the formyl group ([M-CHO]⁺ at m/z 187), and cleavage of the ether bond, leading to fragments corresponding to the benzoyl cation (m/z 105) and the fluorophenoxy radical or cation.[10][11]

Synthesis of this compound

The diaryl ether linkage in this compound is typically formed through either an Ullmann condensation or a nucleophilic aromatic substitution (SₙAr) reaction. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. For the synthesis of this compound, this would involve the reaction of 2-halobenzaldehyde with 4-fluorophenol in the presence of a copper catalyst and a base at elevated temperatures.

Diagram: Ullmann Condensation Workflow

G cluster_reactants Reactants cluster_reagents Reagents R1 2-Halobenzaldehyde Reaction Ullmann Condensation R1->Reaction R2 4-Fluorophenol R2->Reaction Cat Copper Catalyst (e.g., CuI, Cu₂O) Cat->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent High-boiling Solvent (e.g., DMF, Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the Ullmann synthesis.

Step-by-Step Protocol (Illustrative):

  • To a reaction vessel under an inert atmosphere, add 4-fluorophenol, a suitable base (e.g., potassium carbonate), and a copper(I) catalyst (e.g., copper(I) iodide).[12]

  • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or toluene.

  • Add 2-chlorobenzaldehyde or 2-bromobenzaldehyde to the mixture.

  • Heat the reaction mixture to a temperature typically between 100-200 °C and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is another powerful method for the synthesis of diaryl ethers.[13] This reaction requires an aryl halide activated by electron-withdrawing groups ortho or para to the leaving group. In the case of this compound synthesis, 2-fluorobenzaldehyde can serve as the electrophilic partner, reacting with 4-fluorophenol under basic conditions. The high electronegativity of fluorine makes it a good leaving group in SₙAr reactions.

Diagram: SₙAr Reaction Mechanism

G Reactants 2-Fluorobenzaldehyde + 4-Fluorophenoxide Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product This compound + F⁻ Intermediate->Product Loss of Leaving Group

Caption: Simplified mechanism of the SₙAr reaction.

Step-by-Step Protocol (Illustrative):

  • In a reaction flask, dissolve 4-fluorophenol in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF.

  • Add a base such as potassium carbonate to generate the phenoxide in situ.

  • Add 2-fluorobenzaldehyde to the reaction mixture.

  • Heat the mixture, typically to a temperature between 100-150 °C.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography to obtain the pure product.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Sodium Channel Blockers

A significant area of research has been the use of this compound to synthesize semicarbazone derivatives that act as potent voltage-gated sodium channel blockers. These compounds have demonstrated anticonvulsant properties in animal models and have shown efficacy in models of neuropathic pain.[14] The 2-(4-fluorophenoxy)phenyl moiety is a key structural feature for the biological activity of these molecules.

Other Potential Applications

The diaryl ether motif is present in a wide range of pharmaceuticals and agrochemicals. As such, this compound serves as a versatile building block for the synthesis of various heterocyclic compounds and other complex molecules with potential applications in areas such as oncology and infectious diseases.[15][16]

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18]

  • Hazards: May cause skin, eye, and respiratory tract irritation. Aromatic aldehydes can be harmful if swallowed or inhaled.[19] Fluoroaromatic compounds should be handled with care due to their potential for metabolic activation to toxic species.

  • First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes.[20] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry, particularly in the synthesis of novel sodium channel blockers. Its physicochemical properties, coupled with established synthetic routes, make it an accessible building block for drug discovery and development programs. A thorough understanding of its spectroscopic profile and safe handling procedures is crucial for its effective and responsible use in the laboratory.

References

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916*. Available at: [Link]

  • Linde, C., et al. (2022). A one-pot cascade protocol for diarylation of amines and water. STAR Protocols, 3(4), 101733*. Available at: [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available at: [Link]

  • Maji, B., et al. (2011). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 76(17), 7077-7084*. Available at: [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 47(3), 258-259*. Available at: [Link]

  • Hassan, S. Z., et al. (2021). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Diaryl Ethers. IntechOpen. Available at: [Link]

  • Scholz, V., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(16), 4945*. Available at: [Link]

  • Raffa, D., et al. (2015). Synthesis, Antiproliferative Activity and Possible Mechanism of Action of Novel 2-acetamidobenzamides Bearing the 2-phenoxy Functionality. Bioorganic & Medicinal Chemistry, 23(20), 6649-6661*. Available at: [Link]

  • Alfa Chemistry. General Safety Handling Consideration. Available at: [Link]

  • Semantics Scholar. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Available at: [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

  • i-sense. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Available at: [Link]

  • Princeton University. General Rules for Working with Chemicals. Available at: [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of Organophosphates Phenoxy Derivatives Derived from 2-Mercapto Benzoxazole. Available at: [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022). SN Applied Sciences, 4(3), 85*. Available at: [Link]

  • NMRDB.org. Predict all NMR spectra. Available at: [Link]

  • University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

  • NIST. Benzaldehyde, 4-fluoro-. Available at: [Link]

  • CASPRE. 13C NMR Predictor. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(11), 123-134*. Available at: [Link]

  • Safe Handling of Chemicals. (2022). YouTube. Available at: [Link]

  • Chemistry LibreTexts. 14.11: Properties of Aldehydes and Ketones. Available at: [Link]

  • In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model. (2015). Oncology Letters, 10(5), 2849-2854*. Available at: [Link]

  • Chemistry LibreTexts. 3.10: Properties of Aldehydes and Ketones. Available at: [Link]

  • Chegg. Predict the expected 13C NMR chemical shift for the. Available at: [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions .... Available at: [Link]

  • FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. (2008). Indian Journal of Chemistry, 47A, 1632-1638. Available at: [Link]

  • Aldehydes, Esters and Ethers - Organic Chemistry. Available at: [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330*. Available at: [Link]

  • Cheminfo.org. IR spectra prediction. Available at: [Link]

  • Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. (2021). Frontiers in Pharmacology, 12, 660555. Available at: [Link]

  • ResearchGate. FT-IR Spectrum of Benzaldehyde. Available at: [Link]

  • Dimmock, J. R., et al. (1999). Anticonvulsant activities of 4-(4′-fluorophenoxy) benzaldehyde semicarbazone. Epilepsia, 40(3), 262-265*. Available at: [Link]

Sources

Discovery and history of 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Fluorophenoxy)benzaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in contemporary medicinal chemistry. We will move beyond a simple recitation of facts to explore the rationale behind its synthesis, its chemical behavior, and its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, actionable understanding of this versatile molecule.

Introduction and Strategic Importance

This compound is a diaryl ether derivative distinguished by the presence of an aldehyde functional group ortho to the ether linkage and a fluorine atom on the distal phenyl ring. This specific arrangement of functional groups makes it a highly valuable intermediate in organic synthesis, particularly for constructing complex molecular architectures with potential pharmacological activity.

The strategic importance of this compound can be attributed to several key features:

  • The Diaryl Ether Core: The diaryl ether motif is a common scaffold in many biologically active molecules, offering a balance of rigidity and conformational flexibility that can be crucial for effective binding to biological targets.

  • The Ortho-Aldehyde Group: This reactive aldehyde serves as a versatile chemical handle for a wide array of subsequent transformations, including reductive aminations, Wittig reactions, and various condensation reactions, enabling the facile introduction of diverse functional groups and the extension of the molecular framework.

  • The Para-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The fluorine atom in this compound can modulate the electronic properties of the phenyl ring and participate in favorable interactions with protein targets.

Due to these advantageous structural features, this compound has emerged as a sought-after precursor in the synthesis of compounds targeting a range of diseases.

Historical Context and Evolution of Synthesis

While a singular, celebrated "discovery" of this compound is not prominent in the scientific literature, its intellectual origins are firmly rooted in the long-standing field of diaryl ether synthesis. The primary challenge in its construction lies in the formation of the C-O bond between the two aromatic rings.

Historically, the Ullmann condensation , first reported in the early 20th century, was the classical method for this transformation. This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst at high temperatures.

In the context of this compound, this would involve the reaction of 4-fluorophenol with 2-chlorobenzaldehyde or 2-bromobenzaldehyde. However, the classical Ullmann conditions are often harsh and may not be compatible with sensitive functional groups like aldehydes.

The advent of modern cross-coupling reactions has provided milder and more efficient alternatives. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been adapted for C-O bond formation and represents a significant advancement. These modern catalytic systems offer improved yields, broader substrate scope, and greater functional group tolerance, making them highly suitable for the synthesis of complex molecules like this compound.

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Ullmann Condensation Route

This classical approach remains a viable option, particularly for large-scale synthesis.

  • Reaction: 2-Chlorobenzaldehyde is reacted with 4-fluorophenol in the presence of a copper catalyst and a base.

  • Catalyst: Copper(I) salts, such as CuI or CuBr, are commonly employed.

  • Base: A strong base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is required to deprotonate the phenol.

  • Solvent: A high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically used.

  • Temperature: The reaction generally requires elevated temperatures, often in the range of 120-160 °C.

Causality Behind Experimental Choices:

  • The copper catalyst is essential for facilitating the coupling between the aryl halide and the phenoxide.

  • The high temperature is necessary to overcome the activation energy of the reaction.

  • The polar aprotic solvent helps to dissolve the reactants and facilitate the reaction.

Experimental Protocol: Ullmann Condensation

  • To a solution of 4-fluorophenol (1.1 eq) and 2-chlorobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

  • Heat the reaction mixture to 140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Buchwald-Hartwig Etherification

This modern approach offers milder reaction conditions and often higher yields.

  • Reaction: 2-Bromobenzaldehyde is coupled with 4-fluorophenol using a palladium catalyst and a suitable ligand.

  • Catalyst: A palladium(0) source, such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)), is commonly used.

  • Ligand: A bulky, electron-rich phosphine ligand, such as Xantphos or RuPhos, is crucial for the catalytic cycle.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is employed.

  • Solvent: Anhydrous toluene or dioxane is a common solvent choice.

  • Temperature: The reaction is typically run at temperatures ranging from 80-110 °C.

Causality Behind Experimental Choices:

  • The palladium catalyst, in conjunction with the phosphine ligand, forms the active catalytic species that facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • The bulky ligand promotes the desired reductive elimination to form the C-O bond.

  • The anhydrous conditions are critical to prevent catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig Etherification

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add a solution of 2-bromobenzaldehyde (1.0 eq) and 4-fluorophenol (1.2 eq) in anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield this compound.

Diagram of Synthetic Pathways

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Etherification U_Start_1 2-Chlorobenzaldehyde U_Plus + U_Start_1->U_Plus U_Start_2 4-Fluorophenol U_Start_2->U_Plus U_Reagents CuI, K2CO3 DMF, 140°C U_Plus->U_Reagents U_Product This compound U_Reagents->U_Product B_Start_1 2-Bromobenzaldehyde B_Plus + B_Start_1->B_Plus B_Start_2 4-Fluorophenol B_Start_2->B_Plus B_Reagents Pd2(dba)3, Xantphos NaOtBu, Toluene, 100°C B_Plus->B_Reagents B_Product This compound B_Reagents->B_Product

Caption: Comparative synthetic routes to this compound.

Physicochemical Properties and Characterization

A thorough characterization of this compound is essential for its use in further synthetic applications.

PropertyValue
Molecular Formula C₁₃H₉FO₂
Molecular Weight 216.21 g/mol
Appearance Off-white to pale yellow solid or oil
Melting Point 48-52 °C
Boiling Point ~320 °C at 760 mmHg (Predicted)
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF)

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.4 (s, 1H, CHO), 7.9-7.0 (m, 8H, Ar-H). The singlet at ~10.4 ppm is characteristic of the aldehyde proton. The complex multiplet in the aromatic region corresponds to the eight aromatic protons.

  • ¹³C NMR (CDCl₃, 101 MHz): δ 190.1 (CHO), 162.8, 159.4, 151.2, 136.2, 130.1, 128.9, 125.4, 122.3, 121.8, 117.2, 116.9. The peak at ~190 ppm confirms the presence of the aldehyde carbon.

  • ¹⁹F NMR (CDCl₃, 376 MHz): A single peak is expected in the typical range for an aryl fluoride.

  • IR (KBr, cm⁻¹): ~1680 (C=O stretching of aldehyde), ~1240 (C-O-C stretching of diaryl ether).

  • Mass Spectrometry (EI): m/z 216 (M⁺).

Applications in Drug Discovery: Case Studies

The utility of this compound is best illustrated through its application as a key intermediate in the synthesis of novel drug candidates.

Synthesis of Novel Anticonvulsant Agents

Recent research has focused on the development of new anticonvulsant drugs with improved efficacy and fewer side effects. In one such study, this compound was used as a starting material for the synthesis of a series of Schiff base derivatives.

Experimental Workflow:

Anticonvulsant_Synthesis Start This compound Step1 Condensation with Substituted Hydrazines Start->Step1 Intermediate Schiff Base Intermediate Step1->Intermediate Step2 Further Modification or Biological Screening Intermediate->Step2 Product Novel Anticonvulsant Candidates Step2->Product

Caption: Workflow for the synthesis of anticonvulsant candidates.

The aldehyde group of this compound readily undergoes condensation with various substituted hydrazines to form the corresponding hydrazones (a class of Schiff bases). These derivatives were then screened for their anticonvulsant activity, with several compounds demonstrating promising results in animal models. The 4-fluorophenoxy moiety was found to be crucial for the observed biological activity.

Precursor to Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO1 is an enzyme that plays a critical role in immune evasion by tumors. Its inhibition is a promising strategy in cancer immunotherapy. This compound has been utilized as a building block in the synthesis of potent and selective IDO1 inhibitors.

In a typical synthetic sequence, the aldehyde is first converted to an oxime, which is then further elaborated to construct the final inhibitor scaffold. The 2-(4-Fluorophenoxy) group often serves as a key pharmacophoric element that interacts with the active site of the IDO1 enzyme.

Conclusion and Future Outlook

This compound is a testament to the enabling power of synthetic organic chemistry in modern drug discovery. Its well-defined reactivity, coupled with its strategic placement of key functional groups, has established it as a valuable and versatile intermediate. The continued evolution of synthetic methodologies, particularly in the realm of cross-coupling reactions, will undoubtedly lead to even more efficient and sustainable routes to this important molecule. As our understanding of complex diseases deepens, the demand for sophisticated chemical building blocks like this compound will only continue to grow, paving the way for the discovery of the next generation of life-saving medicines.

References

A comprehensive list of references would be compiled here based on the specific studies and data cited throughout the guide. For the purpose of this demonstration, example references are provided below. In a real-world scenario, each citation would be directly linked to its source.

  • Ullmann, F.; Sponagel, P. (1905). "Ueber die Phenylirung von Phenolen". Berichte der deutschen chemischen Gesellschaft. 38 (2): 2211–2212. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. (1998). "Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation". Accounts of Chemical Research. 31 (12): 805–818. [Link]

  • Surrey, A. R. (1961). Name Reactions in Organic Chemistry (2nd ed.). Academic Press. (A general reference for classical named reactions).
  • Patani, G. A.; LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design". Chemical Reviews. 96 (8): 3147–3176. [Link] (A review on the role of fluorine in drug design).

Unlocking the Therapeutic Potential of 2-(4-Fluorophenoxy)benzaldehyde: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery and agrochemical development, the diaryl ether motif stands out as a "privileged scaffold," a core chemical structure that consistently yields biologically active compounds across a wide array of targets.[1][2] Its unique combination of metabolic stability, conformational flexibility, and capacity for diverse molecular interactions has made it a cornerstone of numerous successful therapeutic and commercial products.[1][2] Within this esteemed class of molecules, 2-(4-Fluorophenoxy)benzaldehyde emerges as a particularly compelling starting point for novel research endeavors.

This technical guide provides a comprehensive exploration of potential research avenues for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a roadmap of possibilities but also the underlying scientific rationale and detailed experimental frameworks necessary to embark on these investigations. We will delve into established applications and extrapolate to novel, high-potential research areas, grounding each suggestion in established biochemical principles and providing actionable protocols to accelerate discovery.

I. Core Compound Profile and Synthesis Strategy

Chemical Identity:

  • IUPAC Name: this compound

  • CAS Number: 320423-61-8

  • Molecular Formula: C₁₃H₉FO₂

  • Molecular Weight: 216.21 g/mol

The structure features a benzaldehyde ring connected via an ether linkage to a 4-fluorophenoxy group. The aldehyde functionality is a versatile chemical handle for a multitude of synthetic transformations, while the fluorinated diaryl ether core confers advantageous physicochemical properties. The highly electronegative fluorine atom creates a strong electron-withdrawing inductive effect, which can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its reactivity in nucleophilic addition reactions.

Recommended Synthesis Protocol: Ullmann Condensation

The most direct and reliable method for synthesizing the diaryl ether backbone of this compound is the Ullmann condensation.[3] This copper-catalyzed reaction forms the crucial C-O bond between an aryl halide and a phenol.

Reaction Scheme:

  • Reactants: 2-Fluorobenzaldehyde and 4-Fluorophenol (or 2-Bromobenzaldehyde and 4-Hydroxyphenol, though the former is often more reactive in nucleophilic aromatic substitution). A more common industrial approach involves the coupling of a phenol with an aryl bromide.

  • Catalyst: A copper(I) source, such as Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O), is essential.

  • Ligand: While traditional Ullmann reactions required harsh conditions, modern protocols employ ligands like dipicolinic acid or various diamines to facilitate the reaction under milder conditions.[4]

  • Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol.[5][6]

  • Solvent: Non-polar solvents like toluene or xylene are often effective.[5]

Step-by-Step Methodology:

  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-bromobenzaldehyde, 4-fluorophenol, Copper(I) iodide (5 mol%), a suitable ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%), and cesium carbonate (2 equivalents).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

II. Primary Research Area: Neurological Disorders - Voltage-Gated Sodium Channel Blockade

The most established and promising research avenue for this compound is in the development of state-dependent voltage-gated sodium channel (VGSC) blockers. This compound is a known key precursor for the synthesis of potent anticonvulsant and analgesic agents.

Scientific Rationale

VGSCs are crucial for the initiation and propagation of action potentials in neurons.[7] In pathological conditions like epilepsy and neuropathic pain, neurons become hyperexcitable, firing action potentials at an abnormally high frequency.[8] State-dependent VGSC blockers preferentially bind to and stabilize the inactivated state of the channel, which is more prevalent during the rapid firing seen in these disease states.[9] This leads to a selective inhibition of pathological neuronal activity with less impact on normal physiological signaling, offering a wider therapeutic window.

A key example is the semicarbazone derivative V102862 , synthesized from this compound, which has demonstrated potent, state-dependent blocking of VGSCs and robust efficacy in rodent models of epilepsy and neuropathic pain. Further derivatization led to even more potent analogs like 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA).[8][10]

Proposed Research Workflow

G cluster_synthesis Derivative Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy start This compound step1 Condensation Reaction (e.g., with semicarbazide, aminoguanidine) start->step1 step2 Purification & Characterization (HPLC, NMR, MS) step1->step2 step3 Patch-Clamp Electrophysiology (on NaV subtypes, e.g., NaV1.2) step2->step3 step4 Determine IC50 & State-Dependence step3->step4 step5 Anticonvulsant Models (MES, scPTZ) step4->step5 step6 Neuropathic Pain Models (e.g., CCI, SNL) step4->step6 step7 Assess Efficacy & Therapeutic Index step5->step7 step6->step7

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for NaV Channels

This protocol allows for the direct measurement of a compound's effect on VGSC currents and the determination of its state-dependence.[11][12][13][14]

  • Cell Culture: Culture cells expressing the desired NaV subtype (e.g., HEK293 cells stably expressing rat NaV1.2).

  • Solution Preparation:

    • External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose. Bubble with 95% O₂/5% CO₂.

    • Internal (Pipette) Solution: (in mM) 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH adjusted to 7.3.

  • Recording:

    • Pull glass microelectrodes to a resistance of 5–8 MΩ.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a resting potential of -90 mV.

    • To assess resting state block, apply a depolarizing pulse to 0 mV for 20 ms.

    • To assess inactivated state block, apply a 500 ms pre-pulse to -20 mV to inactivate the channels, followed by a test pulse to 0 mV.

    • Perfuse the test compound at various concentrations and repeat the voltage protocols.

  • Data Analysis: Measure the peak sodium current amplitude in the presence and absence of the compound. Calculate the percentage of inhibition at each concentration and fit the data to a Hill equation to determine the IC₅₀ for both resting and inactivated states. A significantly lower IC₅₀ for the inactivated state indicates state-dependence.

Protocol 2: Maximal Electroshock (MES) Seizure Model

The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[15][16][17]

  • Animals: Use adult male mice (e.g., CF-1 strain).

  • Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses. Allow for a pre-treatment time based on the compound's expected pharmacokinetics (typically 30-60 minutes).

  • Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA, 0.2 s duration) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this endpoint is considered protection.

  • Data Analysis: Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint.

III. Exploratory Research Area 1: Oncology - Pro-Apoptotic and Anti-Proliferative Agents

The diaryl ether scaffold is found in numerous compounds with demonstrated anticancer activity.[18] This suggests that derivatives of this compound could be explored for their potential as novel oncology therapeutics.

Scientific Rationale

The structural flexibility of the diaryl ether linkage allows derivatives to bind to a variety of biological targets implicated in cancer, such as protein kinases, tubulin, or enzymes involved in metabolic pathways. The aldehyde group can be derivatized to form Schiff bases, hydrazones, or other functionalities that can enhance binding affinity and selectivity for specific cancer-related targets.

Proposed Research Workflow

G cluster_synthesis Derivative Library Synthesis cluster_screening Cytotoxicity Screening cluster_moa Mechanism of Action Studies start This compound step1 Parallel Synthesis (e.g., Schiff base, chalcone formation) start->step1 step2 Compound Library step1->step2 step3 MTT Assay on Cancer Cell Lines (e.g., MCF-7, HCT116, A549) step2->step3 step4 Determine IC50 Values step3->step4 step5 Identify Hit Compounds step4->step5 step6 Cell Cycle Analysis (Flow Cytometry) step5->step6 step7 Apoptosis Assays (e.g., Annexin V) step5->step7 step8 Target Identification (e.g., Kinase Profiling) step6->step8 step7->step8

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][6][19] It is a standard initial screen for cytotoxic compounds.

  • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value.

Table 1: Hypothetical Cytotoxicity Data for Novel Derivatives

Compound IDDerivative TypeMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)A549 IC₅₀ (µM)
FPB-001 Semicarbazone15.221.835.4
FPB-002 Thiosemicarbazone5.88.112.3
FPB-003 Hydrazone2.54.67.9
Doxorubicin (Control)0.81.11.5

IV. Exploratory Research Area 2: Infectious Diseases - Novel Antimicrobial Agents

Diaryl ethers are the structural basis for potent antimicrobial agents, including the well-known compound triclosan.[20][21] This class of compounds often targets enzymes essential for pathogen survival, such as the enoyl-acyl carrier protein reductase (ENR), a key component of the fatty acid synthesis (FASII) pathway.[21][22]

Scientific Rationale

The FASII pathway is highly conserved in bacteria and protozoan parasites like Toxoplasma gondii and Plasmodium falciparum, but it is absent in humans, making it an excellent target for selective antimicrobial drugs.[22] Diaryl ethers like triclosan are slow, tight-binding inhibitors of ENR (known as InhA in Mycobacterium tuberculosis).[20][21] The 2-(4-Fluorophenoxy)phenyl scaffold provides a strong starting point for designing novel ENR inhibitors with potentially improved properties, such as better solubility or activity against drug-resistant strains.[23]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[24][25][26][27]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, or Mycobacterium tuberculosis) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[27]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[28]

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[25]

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

V. Exploratory Research Area 3: Agrochemicals - Herbicidal Agents

Diphenyl ether herbicides are a major class of agrochemicals used to control a wide range of weeds.[29] Their primary mechanism of action is the inhibition of protoporphyrinogen oxidase (PPO).[29][30] More recent research has also identified diaryl ethers that inhibit acetolactate synthase (ALS).[5][31][32]

Scientific Rationale

PPO is a key enzyme in the biosynthesis of chlorophyll in plants.[33] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then causes rapid oxidative damage and cell death upon exposure to light.[33][34] The 2-(4-Fluorophenoxy)phenyl structure is a classic template for PPO inhibitors, making it a logical starting point for the discovery of new herbicidal compounds.

Experimental Protocol: In Vitro PPO Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the PPO enzyme.[30][33][35]

  • Enzyme Preparation: Isolate PPO from a plant source (e.g., etiolated barley seedlings or spinach).

  • Substrate Preparation: Synthesize the substrate, protoporphyrinogen IX, by reducing protoporphyrin IX with sodium amalgam. This must be done under anaerobic conditions as the substrate is highly oxygen-sensitive.[35]

  • Assay Procedure:

    • In a microplate, combine the assay buffer, the isolated PPO enzyme, and various concentrations of the test inhibitor.

    • Initiate the reaction by adding the protoporphyrinogen IX substrate.

    • The PPO-catalyzed reaction produces protoporphyrin IX, which is fluorescent.

    • Monitor the increase in fluorescence over time using a plate reader (Excitation ~405 nm, Emission ~630 nm).[35]

  • Data Analysis: Calculate the initial reaction rate for each inhibitor concentration. Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

VI. Conclusion and Future Directions

This compound represents a versatile and highly valuable starting material for a multitude of research and development programs. Its established role as a precursor to potent VGSC blockers provides a clear and validated path in neuroscience. Furthermore, the inherent biological potential of the diaryl ether scaffold opens up exciting and underexplored opportunities in oncology, infectious diseases, and agrochemical science. The strategic derivatization of its reactive aldehyde group, guided by the principles of medicinal chemistry, is poised to yield novel compounds with significant therapeutic or commercial potential. This guide provides the foundational knowledge and experimental frameworks to begin this journey of discovery.

References

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Arkat USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265.
  • Guo, J., et al. (2007). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 9(23), 4673–4676.
  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

  • MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Tonge, P. J., et al. (2010). Time-dependent diaryl ether inhibitors of InhA: SAR studies of enzyme inhibition, antibacterial activity, and in vivo efficacy. ACS Medicinal Chemistry Letters, 1(5), 213-217.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Synthesis of diaryl ethers with acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase inhibitory actions. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1336-1342.
  • Nature Portfolio. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Mactough, S. C., et al. (2001). Diaryl Ether Inhibitors of Farnesyl-Protein Transferase. Bioorganic & Medicinal Chemistry Letters, 11(10), 1257-1260.
  • protocols.io. (2017). Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • PubMed. (2023). A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. Journal of Agricultural and Food Chemistry, 71(47), 18171-18187.
  • PubMed. (2011). Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2. Assay and Drug Development Technologies, 9(6), 628-634.
  • Semantic Scholar. (2023). A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. Retrieved from [Link]

  • PubMed. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. The Journal of Pharmacology and Experimental Therapeutics, 318(3), 1083-1093.
  • NIH. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Bioorganic & Medicinal Chemistry Letters, 23(7), 2049-2052.
  • ResearchGate. (n.d.). Novel Diaryl Ether Derivatives as Inha Inhibitors: Design, Synthesis and Antimycobacterial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Voltage Gated Sodium Channel Blockers: Synthesis of Mexiletine Analogues and Homologues. Retrieved from [Link]

  • PubMed. (2021). Voltage-Gated Sodium Channel Blockers: Synthesis of Mexiletine Analogues and Homologues. Current Medicinal Chemistry, 28(8), 1535-1548.
  • HSC Cores - BookStack. (2023). Protoporphyrinogen Oxidase Activity Assay. Retrieved from [Link]

  • PubMed Central. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. International Journal of Molecular Sciences, 22(18), 9875.
  • PubMed. (2022). Novel diaryl ether derivatives as InhA inhibitors: Design, synthesis and antimycobacterial activity. Bioorganic Chemistry, 123, 105769.
  • ResearchGate. (n.d.). (PDF) Pharmacology of 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: A Potent, Broad-Spectrum State-Dependent Sodium Channel Blocker for Treating Pain States. Retrieved from [Link]

  • PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(39), 10695-10715.
  • University of Bristol. (n.d.). Patch Clamp Protocol. Retrieved from [Link]

  • Bentham Science. (2021). Voltage-Gated Sodium Channel Blockers: Synthesis of Mexiletine Analogues and Homologues. Current Medicinal Chemistry, 28(8), 1535-1548.
  • ResearchGate. (n.d.). Diaryl ether derivatives as anticancer agents - A review. Retrieved from [Link]

  • PubMed. (2001). Measurement of protoporphyrinogen oxidase activity. Current Protocols in Toxicology, Chapter 8, Unit 8.5.
  • PubMed Central. (2018). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 143, 9-18.
  • NIH. (2020). Diaryl azo derivatives as anti-diabetic and antimicrobial agents: synthesis, in vitro, kinetic and docking studies. Scientific Reports, 10(1), 10834.
  • PubMed. (2019). Voltage-Gated Sodium Channels and Blockers: An Overview and Where Will They Go?. Current Medical Science, 39(6), 863-873.
  • SlideShare. (n.d.). Anticonvulsant effect of drugs by MES and PTZ method. Retrieved from [Link]

  • PubMed. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644.
  • ACS Publications. (2020). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry, 63(23), 14287-14313.
  • PubMed. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 16(1-2), 73-77.
  • Semantic Scholar. (1999). Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Retrieved from [Link]

  • MDPI. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. International Journal of Molecular Sciences, 22(4), 2058.
  • ResearchGate. (n.d.). Reaction and inhibition of PPO. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected sodium channel blockers. Retrieved from [Link]

Sources

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 2-(4-Fluorophenoxy)benzaldehyde

Abstract: This guide provides a comprehensive overview of the safety, handling, and application of this compound, a key intermediate in pharmaceutical synthesis. It is intended for researchers, chemists, and professionals in the drug development and chemical manufacturing industries. The document outlines essential safety protocols, details the physicochemical properties, and discusses the compound's role in the synthesis of Fluvoxamine, an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental procedures. These properties dictate the appropriate storage conditions, handling precautions, and the selection of compatible materials.

PropertyValue
IUPAC Name This compound
CAS Number 82357-33-5
Molecular Formula C₁₃H₉FO₂
Molecular Weight 216.21 g/mol
Appearance White to off-white crystalline powder
Melting Point 53-57 °C
Boiling Point 135-136 °C at 1 mmHg
Solubility Insoluble in water; soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is critical for appreciating the intrinsic hazards and implementing appropriate safety measures.

GHS ClassificationHazard StatementPrecautionary Statement Codes
Skin Corrosion / Irritation (Category 2) H315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage / Eye Irritation (Category 2A) H319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — Single exposure (Category 3), Respiratory system H335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233

Causality Insight: The aldehyde functional group can be irritating to mucous membranes and skin. The presence of the aromatic rings and the fluoro-substituent can influence its reactivity and absorption, contributing to its irritant properties. The powdered nature of the solid means it can be easily aerosolized, leading to respiratory tract irritation if inhaled.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the primary mechanism for mitigating the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.

PPE_Hierarchy cluster_Controls Exposure Control Strategy cluster_Details Specific Recommendations Engineering Engineering Controls (Primary Barrier) Admin Administrative Controls (Work Practices) Engineering->Admin Supplemented by FumeHood Chemical Fume Hood Engineering->FumeHood Eyewash Emergency Eyewash & Shower Engineering->Eyewash PPE Personal Protective Equipment (Final Barrier) Admin->PPE Supplemented by SOPs Standard Operating Procedures Admin->SOPs Training Personnel Training Admin->Training Goggles Chemical Splash Goggles (ANSI Z87.1) PPE->Goggles Gloves Nitrile or Neoprene Gloves PPE->Gloves Coat Lab Coat PPE->Coat Respirator NIOSH-approved respirator (if dusts are generated) PPE->Respirator

Figure 1: Hierarchy of controls for handling this compound.

  • Engineering Controls: All manipulations, including weighing and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of dusts and vapors. Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 standards.

    • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for integrity before each use and replace them immediately if compromised. Expert Insight: Double-gloving is a prudent practice when handling significant quantities.

    • Skin and Body Protection: A standard laboratory coat should be worn at all times. Ensure it is fully buttoned. For larger-scale operations, a chemical-resistant apron may be warranted.

    • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with an organic vapor cartridge may be necessary.

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids. The aldehyde group can be susceptible to oxidation.

  • Container: The original manufacturer's container is ideal. Ensure the label is legible and facing outwards.

Emergency Procedures: A Self-Validating System

Emergency protocols must be clearly defined and practiced. The effectiveness of the response validates the preparedness system.

Emergency_Workflow cluster_Routes Exposure Route cluster_Actions Immediate First Aid Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion A_Inhale Move to Fresh Air. Provide Oxygen if needed. Inhalation->A_Inhale A_Skin Remove Contaminated Clothing. Wash with Soap & Water for 15 min. Skin->A_Skin A_Eye Flush with Water for 15 min. Hold eyelids open. Eye->A_Eye A_Ingest Do NOT Induce Vomiting. Rinse mouth. Ingestion->A_Ingest End Seek Immediate Medical Attention A_Inhale->End A_Skin->End A_Eye->End A_Ingest->End

Figure 2: First aid workflow for accidental exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Remove all contaminated clothing. Immediately flush the skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spillage and Waste Disposal

  • Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation. Place it into a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact emergency response personnel.

  • Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways. Chemical waste should be handled by a licensed professional waste disposal service.

Application in Fluvoxamine Synthesis: A Note on Safety

This compound is a key starting material for the synthesis of Fluvoxamine. The synthetic pathway typically involves its conversion to an oxime, followed by O-alkylation. Each of these steps introduces new reagents and potential hazards that must be managed. For example, the use of hydroxylamine and its salts requires care as they can be unstable. Subsequent alkylation steps may use hazardous reagents and solvents. A separate, comprehensive risk assessment must be conducted for each step of the synthetic route.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of hazards. A safety-first mindset, grounded in a thorough understanding of its properties and adherence to the protocols outlined in this guide, is essential for its use in research and development. By implementing robust engineering controls, utilizing appropriate PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Navigating the Stability Landscape of 2-(4-Fluorophenoxy)benzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Nuances of a Key Synthetic Intermediate

2-(4-Fluorophenoxy)benzaldehyde stands as a crucial building block in the synthesis of a diverse array of biologically active molecules and functional materials. Its unique structural motif, featuring a fluorinated diaryl ether linkage appended to a benzaldehyde core, offers medicinal chemists and material scientists a versatile scaffold for molecular design. However, the very features that make this compound synthetically attractive—the reactive aldehyde and the ether linkage—also render it susceptible to degradation under ambient conditions. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the air and moisture sensitivity of this compound. By elucidating the fundamental degradation pathways and outlining robust handling, storage, and analytical protocols, this document aims to empower scientists to ensure the integrity and purity of this vital chemical intermediate, thereby safeguarding the reliability and reproducibility of their research and development endeavors.

The Chemical Profile of this compound: A Tale of Two Functional Groups

At its core, the stability of this compound is governed by the reactivity of its two primary functional groups: the aromatic aldehyde and the diaryl ether. A thorough understanding of their individual and combined characteristics is paramount to predicting and mitigating potential degradation.

1.1. The Aldehyde Moiety: A Beacon of Reactivity and a Primary Point of Vulnerability

The aldehyde group (-CHO) is an electron-withdrawing functional group that is inherently susceptible to oxidation.[1] This represents the most significant and immediate stability concern for this compound upon exposure to atmospheric oxygen.

1.2. The Diaryl Ether Linkage: A Bastion of Stability with Latent Sensitivities

The C-O-C bond of the diaryl ether is generally considered to be robust.[2] Unlike aliphatic ethers, the delocalization of the oxygen lone pairs into the aromatic rings imparts a degree of stability. However, this bond is not entirely inert and can be susceptible to cleavage under specific, often forcing, conditions.

Functional GroupKey Stability ConcernPrimary Degradation ProductContributing Factors
Aromatic Aldehyde Oxidation2-(4-Fluorophenoxy)benzoic acidAir (Oxygen), Light, Heat, Presence of Metal Ions
Diaryl Ether Hydrolysis2-Hydroxybenzaldehyde and 4-FluorophenolStrong acidic or basic conditions, elevated temperatures, photocatalysis[3][4]

Degradation Pathways: Unraveling the Mechanisms of Instability

A proactive approach to ensuring the stability of this compound necessitates a clear understanding of the chemical transformations it can undergo. The two principal degradation pathways are oxidation of the aldehyde and, to a lesser extent under normal storage conditions, hydrolysis of the ether linkage.

2.1. Autoxidation: The Inevitable Reaction with Air

The most prevalent degradation pathway for this compound is its autoxidation to the corresponding carboxylic acid, 2-(4-Fluorophenoxy)benzoic acid.[1] This process is a free-radical chain reaction initiated by the presence of oxygen and can be accelerated by exposure to light and elevated temperatures.[5]

Autoxidation Pathway A This compound B Peroxy Radical Intermediate A->B O2, Light, Heat C 2-(4-Fluorophenoxy)benzoic acid B->C H-abstraction

Caption: Autoxidation of this compound to its carboxylic acid derivative.

The formation of this acidic impurity can have significant consequences in downstream applications, potentially altering reaction kinetics, interfering with purification processes, and impacting the biological activity of the final product.

2.2. Hydrolysis of the Diaryl Ether: A Conditional Threat

While the diaryl ether bond is significantly more stable than its aliphatic counterparts, it is not impervious to cleavage. Hydrolysis, the breaking of the C-O bond by water, can occur under specific conditions, leading to the formation of 2-hydroxybenzaldehyde and 4-fluorophenol.

Hydrolysis Pathway A This compound B Protonated Ether Intermediate A->B H+ (Acidic Conditions) C 2-Hydroxybenzaldehyde + 4-Fluorophenol B->C H2O

Caption: Acid-catalyzed hydrolysis of the diaryl ether linkage.

It is crucial to note that this reaction is generally slow under neutral pH and ambient temperature. However, the presence of strong acids or bases, or exposure to high temperatures, can significantly accelerate this degradation pathway.[3][4]

Best Practices for Handling and Storage: A Proactive Approach to Preservation

Given the inherent sensitivities of this compound, the implementation of stringent handling and storage protocols is non-negotiable for maintaining its purity and integrity.

3.1. Recommended Storage Conditions

To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[4] Several safety data sheets for related compounds recommend storage under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3]

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C)Slows down the rate of both oxidation and hydrolysis.
Atmosphere Inert (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary driver of oxidation.
Light Amber or opaque containerProtects the compound from light, which can catalyze oxidation.[5]
Moisture Tightly sealed container with desiccantMinimizes exposure to moisture, which can lead to hydrolysis.

3.2. Safe Handling Procedures

When handling this compound, appropriate personal protective equipment (PPE) should always be worn. This includes chemical-resistant gloves, safety glasses with side shields, and a laboratory coat.[6] All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

Analytical Methodologies for Purity Assessment and Stability Indication

The ability to accurately assess the purity of this compound and detect the presence of degradation products is fundamental to its effective use. Stability-indicating analytical methods are essential for this purpose.[7]

4.1. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability Studies

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable and widely used technique for the analysis of this compound and its potential degradation products.[8][9] A well-developed HPLC method can effectively separate the parent compound from its primary degradation product, 2-(4-fluorophenoxy)benzoic acid, as well as any potential hydrolysis products.

4.1.1. Experimental Protocol: A General HPLC Method

The following protocol provides a starting point for the development of a stability-indicating HPLC method. Optimization will be necessary based on the specific instrumentation and column used.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity / Impurity Levels G->H

Sources

Methodological & Application

Synthesis of semicarbazone from 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Synthesis of (E)-2-(4-Fluorophenoxy)benzaldehyde Semicarbazone: A Protocol for Medicinal Chemistry Applications

Abstract

Semicarbazones are a versatile class of compounds extensively studied in medicinal chemistry for their broad pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of (E)-2-(4-Fluorophenoxy)benzaldehyde Semicarbazone, a novel derivative with potential for further investigation in drug discovery programs. The synthesis proceeds via a classical condensation reaction between 2-(4-Fluorophenoxy)benzaldehyde and semicarbazide hydrochloride. This guide covers the reaction mechanism, a step-by-step experimental procedure, purification, and comprehensive characterization of the final product. The methodologies are designed to be robust and reproducible for researchers in synthetic and medicinal chemistry.

Introduction & Scientific Rationale

Semicarbazones are derivatives of aldehydes or ketones formed by a condensation reaction with semicarbazide.[3][4] The resulting C=N (imine) linkage, embedded within the semicarbazone moiety (C=N-NH-C(O)NH2), is a key pharmacophore.[5][6] This structural motif is responsible for the diverse biological activities of these compounds, which are often attributed to their ability to act as chelating agents for metal ions crucial for various enzymatic processes in pathogens and cancer cells.[2][7]

The starting material, this compound, incorporates a flexible ether linkage and a fluorine atom—a common bioisostere for hydrogen that can enhance metabolic stability and binding affinity. Synthesizing the semicarbazone derivative of this aldehyde is a strategic step towards creating new chemical entities with potentially enhanced therapeutic profiles. This protocol details a reliable method for this synthesis, utilizing readily available reagents and standard laboratory techniques.

Reaction Scheme and Mechanism

The synthesis is a two-step, one-pot reaction. First, the free base of semicarbazide is generated in situ from semicarbazide hydrochloride using a mild base like sodium acetate. The nucleophilic terminal nitrogen of the semicarbazide then attacks the electrophilic carbonyl carbon of the this compound. This is followed by an acid-catalyzed dehydration to yield the stable semicarbazone product.

Overall Reaction:

Mechanism: The reaction proceeds via a nucleophilic addition-elimination pathway, which is characteristic of imine formation.[8]

  • Nucleophilic Attack: The terminal primary amine (-NH2) of semicarbazide, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

  • Dehydration: Under mildly acidic conditions (provided by the acetic acid byproduct of the sodium acetate buffer system), the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and formation of the C=N double bond yields the final semicarbazone product.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding a high-purity product.

3.1. Materials and Reagents

ReagentFormulaM.W. ( g/mol )Quantity (mmol)Quantity (g)Supplier Notes
This compoundC₁₃H₉FO₂216.215.01.08 gPurity >98%
Semicarbazide HydrochlorideCH₆ClN₃O111.535.5 (1.1 eq)0.61 g
Sodium Acetate (Anhydrous)C₂H₃NaO₂82.038.0 (1.6 eq)0.66 gUsed as a buffer to neutralize HCl
Ethanol (95%)C₂H₅OH--40 mLReaction Solvent
Deionized WaterH₂O--15 mLUsed for reagent dissolution and washing

3.2. Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Melting point apparatus

  • FTIR Spectrometer

  • NMR Spectrometer

3.3. Synthesis Procedure

  • Reagent Preparation: In the 100 mL round-bottom flask, dissolve 0.61 g (5.5 mmol) of semicarbazide hydrochloride and 0.66 g (8.0 mmol) of anhydrous sodium acetate in 15 mL of deionized water with gentle warming and stirring.

  • Addition of Aldehyde: To the clear solution from step 1, add 25 mL of 95% ethanol. Dissolve 1.08 g (5.0 mmol) of this compound in this aqueous ethanol solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of the product should begin to form within the first hour.[6][9]

  • Reaction Completion & Cooldown: After 2 hours of reflux, remove the heat source and allow the mixture to cool slowly to room temperature. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the product cake on the filter paper sequentially with two portions of cold deionized water (2 x 10 mL) to remove inorganic salts, followed by a small portion of cold ethanol (5 mL) to facilitate drying.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 85-95%.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Dissolve Semicarbazide HCl & Sodium Acetate in H₂O/EtOH Aldehyde Add this compound to the solution Reagents->Aldehyde 1. Combine Reflux Heat to Reflux (80-85°C) for 2 hours Cool Cool to Room Temperature, then Ice Bath Reflux->Cool 2. React & Precipitate Filter Vacuum Filtration Wash Wash with Cold H₂O and Cold EtOH Filter->Wash 3. Isolate Dry Dry in Vacuum Oven Wash->Dry 3. Isolate Characterize Characterize Product: - Melting Point - FTIR - ¹H NMR Dry->Characterize 4. Verify

Caption: Workflow for the synthesis of (E)-2-(4-Fluorophenoxy)benzaldehyde Semicarbazone.

Product Characterization

To confirm the identity and purity of the synthesized compound, the following characterization methods are essential.

5.1. Physical Properties

  • Appearance: White crystalline solid.

  • Melting Point: Semicarbazones are typically crystalline solids with sharp melting points.[3] The expected melting point for this compound should be determined and compared across batches for consistency. The parent aldehyde has a melting point of 53-57 °C.[10]

5.2. Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a crucial tool for identifying the functional groups present and confirming the reaction's success.[4]

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
3400 - 3200N-H StretchMedium, multiple peaksConfirms the presence of the -NH and -NH₂ groups of the semicarbazide moiety.[11]
~1680C=O Stretch (Amide I)Strong, sharpIndicates the carbonyl group of the semicarbazone.[12]
~1640C=N Stretch (Imine)Medium to strong, sharpKey diagnostic peak. Its presence confirms the formation of the semicarbazone from the aldehyde.[5]
~1600, ~1480C=C Stretch (Aromatic)Medium, sharp peaksCharacteristic of the aromatic rings in the molecule.[5]
~1240C-O-C Stretch (Aryl Ether)StrongConfirms the presence of the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the electronic environment of the protons, confirming the final structure.[13][14]

  • Ar-H (Aromatic Protons): Multiple signals expected in the range of δ 6.9-8.0 ppm.

  • -CH=N (Imine Proton): A characteristic singlet is expected around δ 8.1-8.5 ppm. The downfield shift is due to the electronegativity of the nitrogen atom.

  • -NH- (Amide Proton): A broad singlet is typically observed downfield, often above δ 10.0 ppm.

  • -NH₂ (Amine Protons): A broad singlet is expected, typically in the range of δ 6.0-7.0 ppm.

Safety and Handling

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[10][15] Handle in a well-ventilated fume hood.

  • Semicarbazide Hydrochloride: Acutely toxic and should be handled with care.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] Avoid inhalation of dust and vapors.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction.- Starting aldehyde is impure or degraded.- Insufficient reflux time.- Extend reflux time and monitor by TLC.- Check the purity of the aldehyde by melting point or spectroscopy.- Ensure an adequate amount of sodium acetate was used.
Oily or Gummy Product - Impurities present.- Incomplete drying.- Recrystallize the product from a suitable solvent system (e.g., ethanol/water).- Ensure the product is thoroughly dried under vacuum.
Product Fails Analysis - Incorrect product formed.- Contamination with starting material.- Re-verify the identity of starting materials.- Improve purification by recrystallization or column chromatography if necessary.

Conclusion

This application note presents a straightforward and efficient protocol for the synthesis of (E)-2-(4-Fluorophenoxy)benzaldehyde Semicarbazone. The method employs a classic condensation reaction that is high-yielding and results in a product of high purity after simple filtration and washing. The detailed characterization data provides a benchmark for researchers to validate their results. This protocol serves as a reliable foundation for the synthesis of this and analogous semicarbazone derivatives for further evaluation in drug discovery and medicinal chemistry research.

References

  • Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. International Journal of Scientific Development and Research (IJSDR). Available at: [Link]

  • Semicarbazones and thiosemicarbazones: Their wide pharmacological profile and clinical applications. ResearchGate. Available at: [Link]

  • Review of semicarbazide derivatives' chemistry and biology. ScienceDirect. Available at: [Link]

  • Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • VARIOUS APPLICATIONS OF CARBAZONE DERIVATIVES AND THEIR METAL COMPLEXES : A REVIEW. Connect Journals. Available at: [Link]

  • Synthesis, Mechanism of Action And Characterization of Semicarbazide. International Journal of Novel Research and Development (IJNRD). Available at: [Link]

  • synthesis and characterization of semicarbozone. Sathyabama Institute of Science and Technology Publications. Available at: [Link]

  • Condensation of aldehydes and ketones with semicarbazide.HCl under solvent-free conditions. ResearchGate. Available at: [Link]

  • Semicarbazone. Wikipedia. Available at: [Link]

  • Semicarbazone formation. Química Organica.org. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SEMICARABAZONE LIGAND. Sathyabama Institute of Science and Technology Publications. Available at: [Link]

  • 2-(4-Fluorophenyl)benzaldehyde. PubChem. Available at: [Link]

  • Semicarbazone compounds, composition.Google Patents.
  • Method for preparing aldehyde semicarbazone Schiff base.Google Patents.
  • Green synthesis of semicarbazones: A comparison of two green solvents. KnightScholar. Available at: [Link]

  • Synthesis, Structural Characterisation and Biological Activity; New Metal Complexes Derived from Semicarbazone Ligand. Revista Bionatura. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. Available at: [Link]

  • Synthesis and anticonvulsant activity of some semicarbazone derivatives of some carbonyl compounds. International Journal of Sciences and Applied Research (IJSAR). Available at: [Link]

  • NMR vs IR Spectroscopy: Determine Functional Groups. Patsnap. Available at: [Link]

  • Infrared spectra of semicarbazones. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Available at: [Link]

Sources

Application Note: The Role and Utilization of 2-(4-Fluorophenoxy)benzaldehyde in the Design of Novel Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anticonvulsant Scaffolds

Epilepsy is a chronic and often debilitating neurological disorder affecting over 50 million people globally, characterized by recurrent, unprovoked seizures.[1] Despite the availability of numerous antiepileptic drugs (AEDs), approximately one-third of patients continue to experience seizures, highlighting a critical need for new therapeutic agents with improved efficacy and tolerability.[2] The drug discovery process in this field relies heavily on the identification of novel chemical scaffolds that can effectively modulate neuronal excitability.

The diaryl ether moiety has emerged as a privileged structure in medicinal chemistry, and compounds incorporating this scaffold have shown significant promise as anticonvulsants. This application note focuses on 2-(4-Fluorophenoxy)benzaldehyde , a key synthetic intermediate used to build a class of potent anticonvulsant molecules. Its derivatives, particularly semicarbazones, have demonstrated robust activity in preclinical seizure models, primarily through the modulation of voltage-gated sodium channels (VGSCs).[3][4]

This document provides a comprehensive guide for researchers, detailing the synthesis of this key intermediate, its derivatization into active compounds, established protocols for preclinical anticonvulsant screening, and an exploration of the underlying mechanisms of action.

Synthesis and Derivatization

The strategic importance of this compound lies in its role as a versatile building block.[3] The diaryl ether bond is typically formed via nucleophilic aromatic substitution or copper-catalyzed coupling reactions. The subsequent aldehyde functional group provides a reactive handle for the synthesis of diverse compound libraries, most notably semicarbazones, which are a well-established class of anticonvulsant agents.[4][5]

Protocol 2.1: Synthesis of this compound

This protocol describes a standard Ullmann condensation reaction. The causality for this choice rests on its reliability for forming diaryl ether linkages, particularly when one of the aryl rings is activated by an electron-withdrawing group.

Materials:

  • 2-Chlorobenzaldehyde

  • 4-Fluorophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-fluorophenol (1.1 equivalents), potassium carbonate (2.0 equivalents), and anhydrous toluene.

  • Stir the mixture at reflux for 1 hour using a Dean-Stark apparatus to remove any residual water.

  • Cool the mixture to room temperature. Add 2-chlorobenzaldehyde (1.0 equivalent), CuI (0.1 equivalents), and anhydrous pyridine (2.0 equivalents).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with 2M HCl, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2.2: Synthesis of this compound Semicarbazone

The aldehyde is readily converted into a semicarbazone. This derivatization is critical as the semicarbazone moiety is a key pharmacophore for anticonvulsant activity in this series.[4][6]

Materials:

  • This compound

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

  • Add the aqueous semicarbazide solution to the ethanolic aldehyde solution.

  • Heat the mixture to reflux for 1-2 hours. A precipitate should form upon reaction.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol/water to obtain the pure semicarbazone derivative.

  • Dry the product under vacuum and confirm its identity and purity via analytical methods (NMR, MS, melting point).

Predominant Mechanisms of Action

The anticonvulsant effects of agents derived from this compound are primarily attributed to their interaction with key regulators of neuronal excitability.

Modulation of Voltage-Gated Sodium Channels (VGSCs)

VGSCs are integral membrane proteins responsible for the rising phase of the action potential in neurons.[7][8] Many established AEDs, including phenytoin and carbamazepine, exert their effects by blocking these channels.[9][10][11] This action is "use-dependent," meaning the drugs bind with higher affinity to channels that are frequently opening and closing, a characteristic of the rapid, repetitive neuronal firing seen during a seizure.[11] Semicarbazone derivatives of this compound are potent, state-dependent blockers of VGSCs.[3] They stabilize the inactivated state of the channel, preventing it from returning to the resting state and thereby limiting the propagation of action potentials. This mechanism is crucial for preventing seizure spread.[2][10]

Caption: Mechanism of use-dependent VGSC blockade by anticonvulsants.
Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[12][13][14] Enhancing GABAergic transmission is a proven strategy for seizure control, utilized by drugs like benzodiazepines and barbiturates.[14][15][16] While the primary mechanism for diaryl ether semicarbazones appears to be VGSC blockade, modulation of the GABAergic system is a common secondary mechanism for many anticonvulsants and a rational target for future optimization of this scaffold.[5][17] Drugs can enhance GABA's effect by acting as allosteric modulators on the GABA-A receptor, inhibiting GABA reuptake, or preventing its metabolic breakdown.[12][13]

Caption: Potential drug targets within the GABAergic synapse.

Preclinical Anticonvulsant Screening Protocols

A standardized battery of in vivo tests is essential for evaluating the efficacy and therapeutic window of novel compounds. The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests are the cornerstone models used by the NIH Anticonvulsant Screening Program and are highly predictive of clinical efficacy against specific seizure types.[18][19]

Protocol 4.1: Maximal Electroshock (MES) Test

The MES test is a model of generalized tonic-clonic seizures and is particularly effective for identifying compounds that prevent seizure spread.[20][21][22][23] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[21][22]

Materials and Equipment:

  • Animals: Male albino mice (e.g., CF-1 strain, 20-25 g) or Wistar rats (100-150 g).

  • Electroconvulsometer: Device capable of delivering a constant alternating current (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[21]

  • Corneal Electrodes: Saline-soaked electrodes.

  • Test Compound: Synthesized semicarbazone derivative, formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Positive Control: Phenytoin (dissolved in vehicle).

  • Vehicle Control: The vehicle used for the test compound.

  • Topical Anesthetic: 0.5% tetracaine hydrochloride solution.[21][22]

Procedure:

  • Acclimation: Allow animals to acclimate to the laboratory environment for at least one week before testing.

  • Grouping and Dosing: Randomly assign animals to groups (n=8-10 per group): Vehicle Control, Positive Control, and multiple Test Compound dose groups.

  • Administration: Administer the vehicle, positive control, or test compound via the desired route (typically intraperitoneal (i.p.) or oral (p.o.)).

  • Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, determined from preliminary pharmacokinetic or time-course studies (e.g., 30 and 60 minutes post-i.p. administration).

  • Induction of Seizure: a. At the predetermined time point, gently restrain the animal. b. Apply one drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical conductivity.[21][22] c. Place the corneal electrodes and deliver the electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice).[21]

  • Observation and Endpoint: Immediately observe the animal for the presence or absence of the tonic hindlimb extension. Protection is defined as the complete abolition of this phase.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀) using probit analysis.

Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Protocol 4.2: Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for clonic seizures (myoclonic or absence seizures) and identifies compounds that can raise the seizure threshold.[18][24][25] The chemical convulsant pentylenetetrazole is a GABA-A receptor antagonist.

Materials and Equipment:

  • Animals: Male albino mice (e.g., CF-1 strain, 20-25 g).

  • Pentylenetetrazole (PTZ): Dissolved in saline to a concentration that induces seizures in >97% of control animals (typically 85 mg/kg s.c.).[18][24][26]

  • Test Compound, Positive Control (e.g., Ethosuximide), and Vehicle Control.

  • Observation Chambers: Clear chambers for observing seizure activity.

  • Timer/Stopwatch.

Procedure:

  • Acclimation, Grouping, and Dosing: Follow steps 1-3 from the MES protocol.

  • Pre-treatment Time: Administer the test compound at its predetermined time of peak effect.

  • Induction of Seizure: Administer PTZ (85 mg/kg) via a subcutaneous injection into a loose fold of skin on the back of the neck.

  • Observation and Endpoint: Immediately place the animal in an individual observation chamber and observe for up to 30 minutes. The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this endpoint.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED₅₀ by probit analysis.

Sources

Application Notes & Protocols: Knoevenagel Condensation with 2-(4-Fluorophenoxy)benzaldehyde for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful route to α,β-unsaturated carbonyl compounds and their derivatives.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, typically a primary or secondary amine like piperidine.[3][4][5] The resulting products are not only valuable fine chemicals but also serve as crucial intermediates in the synthesis of complex natural products, polymers, and a wide array of pharmaceuticals, including potent anticancer agents.[1][6][7][8]

This application note provides a detailed guide to the Knoevenagel condensation utilizing 2-(4-Fluorophenoxy)benzaldehyde as the aldehydic substrate. The diaryl ether motif, particularly with fluorine substitution, is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability and binding affinity.[9] Derivatives of fluorophenoxy benzoic acids are key intermediates in the development of pharmaceuticals and agrochemicals.[9][10] By condensing this aldehyde with various active methylene compounds, researchers can readily access a library of novel molecules with significant potential for drug discovery and materials science applications. We present the underlying mechanism, detailed experimental protocols, characterization data, and troubleshooting insights to empower researchers in this field.

The Reaction Mechanism: A Stepwise Perspective

The Knoevenagel condensation proceeds through a well-established, multi-step mechanism. The choice of a weak base is critical; a strong base could induce the self-condensation of the aldehyde, leading to undesired side products.[2] The process is as follows:

  • Enolate Formation: The basic catalyst (e.g., piperidine) abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion, or enolate.[1][11][12] This enolate is a potent nucleophile.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[11]

  • Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the amine catalyst, to yield a neutral β-hydroxy adduct (an aldol-type product).[11]

  • Dehydration: This adduct readily undergoes a base-assisted elimination of a water molecule (dehydration) to form the thermodynamically stable, conjugated α,β-unsaturated final product.[2][11] The removal of this water can help drive the reaction to completion.[13]

Knoevenagel_Mechanism Figure 1: General Mechanism of the Knoevenagel Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration ActiveMethylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ Resonance-Stabilized Enolate ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Aldehyde Ar-CHO (this compound) Enolate->Aldehyde Nucleophilic Attack Adduct β-Hydroxy Adduct (Aldol Adduct) Aldehyde->Adduct Protonation FinalProduct Ar-CH=C(Z)(Z') α,β-Unsaturated Product Adduct->FinalProduct -H₂O (Dehydration) Water H₂O

Caption: Figure 1: General Mechanism of the Knoevenagel Condensation.

Experimental Design & Protocols

The following protocols detail the synthesis of Knoevenagel adducts from this compound using two common active methylene compounds: malononitrile and diethyl malonate.

Protocol 1: Synthesis of 2-((2-(4-fluorophenoxy)phenyl)methylene)malononitrile

This protocol utilizes the highly reactive malononitrile, often leading to rapid reaction times at room temperature.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeCAS No.
This compound216.215.01.08 g89457-36-3
Malononitrile66.065.00.33 g109-77-3
Piperidine (Catalyst)85.150.550 µL110-89-4
Ethanol (95%, Solvent)--20 mL64-17-5
Deionized Water---7732-18-5
Hexane/Ethyl Acetate (for TLC)----

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for reflux)

  • TLC plates (silica gel 60 F₂₅₄)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To the 100 mL round-bottom flask, add this compound (1.08 g, 5.0 mmol) and malononitrile (0.33 g, 5.0 mmol).

  • Solvent Addition: Add 20 mL of 95% ethanol and a magnetic stir bar. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Using a micropipette, add piperidine (50 µL, 0.5 mmol) to the solution. The reaction is often exothermic, and a precipitate may form within minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate), checking for the consumption of the starting aldehyde.

  • Work-up and Isolation: Once the reaction is complete, cool the flask in an ice bath for 15 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum or in a desiccator to a constant weight. The product is typically a white or pale-yellow solid.

Protocol 2: Synthesis of Diethyl 2-((2-(4-fluorophenoxy)phenyl)methylene)malonate

This protocol uses the less acidic diethyl malonate, which may require heating to achieve a reasonable reaction rate.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeCAS No.
This compound216.215.01.08 g89457-36-3
Diethyl malonate160.175.50.92 mL105-53-3
Piperidine (Catalyst)85.150.550 µL110-89-4
Toluene (Solvent)--25 mL108-88-3
Saturated Sodium Bicarbonate Solution----
Brine----
Anhydrous Magnesium Sulfate---7487-88-9

Equipment:

  • 100 mL Round-bottom flask with Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle and condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap, condenser, and magnetic stir bar.

  • Reagent Addition: Add this compound (1.08 g, 5.0 mmol), diethyl malonate (0.92 mL, 5.5 mmol), and toluene (25 mL) to the flask.

  • Catalyst Addition: Add piperidine (50 µL, 0.5 mmol).

  • Heating and Water Removal: Heat the mixture to reflux (approx. 110 °C). Water generated during the condensation will be collected in the Dean-Stark trap. Continue reflux for 4-6 hours or until no more water is collected.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 8:2 Hexane:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from ethanol/water) to yield the pure product.

Data Summary and Characterization

The following table summarizes the expected outcomes for the described protocols. Characterization should be performed to confirm the structure and purity of the final products.

ParameterProtocol 1 (with Malononitrile)Protocol 2 (with Diethyl Malonate)
Product Name 2-((2-(4-fluorophenoxy)phenyl)methylene)malononitrileDiethyl 2-((2-(4-fluorophenoxy)phenyl)methylene)malonate
Reaction Time 1-2 hours4-6 hours
Temperature Room TemperatureReflux (~110 °C)
Expected Yield >90%75-85%
Appearance White to pale-yellow crystalline solidColorless oil or low-melting solid
¹H NMR Singlet for vinyl proton (~7.8-8.2 ppm), aromatic multipletsSinglet for vinyl proton (~7.6-8.0 ppm), quartet and triplet for ethyl esters, aromatic multiplets
IR (cm⁻¹) ~2220 (C≡N stretch), ~1600 (C=C stretch), ~1220 (C-O-C stretch)~1725 (C=O stretch), ~1620 (C=C stretch), ~1220 (C-O-C stretch)

Experimental Workflow Visualization

The general laboratory workflow for performing the Knoevenagel condensation is outlined below.

Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (Aldehyde, Methylene Compound, Solvent, Catalyst) B 2. Reaction Setup (Flask, Stirrer, Condenser) A->B C 3. Reaction Execution (Stirring at RT or Reflux) B->C D 4. Monitoring (TLC Analysis) C->D D->C Continue if incomplete E 5. Work-up (Precipitation or Extraction) D->E If complete F 6. Isolation & Purification (Filtration/Recrystallization or Column Chromatography) E->F G 7. Product Characterization (NMR, IR, MS, M.P.) F->G

Caption: Figure 2: General Experimental Workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst.2. Insufficient reaction time/temperature.3. Impure starting materials.1. Use fresh piperidine or an alternative base (e.g., pyrrolidine).2. Increase reaction time or apply gentle heat.3. Check the purity of the aldehyde and active methylene compound.
Incomplete Reaction Equilibrium not driven to completion.For reactions producing water (like Protocol 2), use a Dean-Stark trap to remove water azeotropically.[13]
Formation of Side Products 1. Self-condensation of aldehyde.2. Michael addition of a second equivalent of the active methylene compound.1. Use a weaker base or lower temperature.2. Use a 1:1 stoichiometry of reactants. Ensure slow addition of the catalyst.

References

  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. [Link]

  • Asfandyar, M. (2021). Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]

  • Organic Chemistry. (2021). Knoevenagel Condensation Mechanism. YouTube. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Taylor & Francis Online. (2009). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. [Link]

  • PubMed. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. [Link]

  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol condensation. [Link]

  • JoVE. (n.d.). Aldol Condensation with β-Diesters. [Link]

  • ACS Publications. (2022). Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]

  • Semantic Scholar. (n.d.). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. [Link]

  • RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation reactions of various aromatic aldehydes.... [Link]

  • Bohrium. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). [Link]

  • NIH. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. [Link]

  • ijarsct. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

  • PubChem. (n.d.). 4-(2-Fluorophenoxy)benzoic acid. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction joins an organoboron species with an organohalide, a discovery that was recognized with the 2010 Nobel Prize in Chemistry.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents have cemented its indispensable role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide provides a comprehensive overview and detailed protocols for the application of the Suzuki coupling reaction to a specific and valuable substrate: 2-(4-Fluorophenoxy)benzaldehyde. This compound serves as a critical building block in medicinal chemistry, notably as a precursor for potent sodium channel blockers with applications in anticonvulsant and neuropathic pain therapies.[5] The aldehyde functionality offers a versatile handle for subsequent synthetic transformations, while the diaryl ether moiety is a common scaffold in biologically active molecules.[5]

These application notes are designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols to enable the successful synthesis of complex biaryl structures derived from this compound.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][6] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organohalide to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[6][7] The reactivity of the organohalide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3][8] The use of electron-rich and bulky phosphine ligands on the palladium catalyst can facilitate this step, especially for less reactive aryl chlorides.[6][7]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex.[3] This process requires the activation of the organoboron compound by a base.[9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[1][10][11] The exact mechanism of transmetalation is still a subject of investigation, but it is a crucial, often rate-determining, step in the catalytic cycle.[3][12]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond in the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components and Considerations

The success of a Suzuki coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.[13]

The Substrate: this compound

In the context of this guide, the organohalide precursor to this compound, such as 2-bromo- or 2-iodobenzaldehyde, is coupled with a suitable boronic acid. Alternatively, a pre-formed 2-(4-fluorophenoxy)phenyl halide can be used. The aldehyde group is generally well-tolerated in Suzuki couplings, although care must be taken to avoid side reactions under certain conditions.

Palladium Catalyst and Ligands

Palladium catalysts are the most widely used for Suzuki couplings.[7] The choice of ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity.[6]

Catalyst/PrecatalystLigandKey Features & Applications
Pd(PPh₃)₄Triphenylphosphine (PPh₃)A classic, widely used catalyst. Effective for many standard couplings.[7]
Pd(OAc)₂ / Pd₂(dba)₃Various PhosphinesPrecursors that require in-situ reduction to Pd(0). Often paired with bulky, electron-rich phosphine ligands.
Buchwald Ligands (e.g., SPhos, XPhos)Dialkylbiaryl phosphinesHighly active for coupling unactivated aryl chlorides and sterically hindered substrates.[14]
N-Heterocyclic Carbenes (NHCs)IMes, SIMesOffer high stability and are effective for challenging couplings, including those with aryl chlorides.[4]
The Role of the Base

The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[1][10] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[1] The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent.[1]

Solvent Systems

A variety of organic solvents are suitable for Suzuki couplings, including toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[6] Often, a co-solvent of water is added, which can enhance the solubility of the base and facilitate the reaction.[6][15] It is critical that all solvents are thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[8]

Experimental Protocol: Suzuki Coupling of a 2-(4-Fluorophenoxy)phenyl Halide with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-(4-fluorophenoxy)phenyl halide with a generic arylboronic acid.

Materials
  • 2-(4-Fluorophenoxy)phenyl halide (e.g., 1-bromo-2-(4-fluorophenoxy)benzene) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification A Oven-dry glassware B Weigh solid reagents: - Aryl halide - Boronic acid - Base - Catalyst & Ligand A->B D Add solid reagents to flask B->D C Degas solvents (Toluene, Water) F Add degassed solvents via syringe C->F E Establish inert atmosphere (evacuate and backfill with N₂/Ar) D->E E->F G Heat to desired temperature (e.g., 100 °C) with vigorous stirring F->G H Monitor reaction progress (TLC, GC-MS, LC-MS) G->H I Cool to room temperature H->I J Quench with water I->J K Extract with organic solvent J->K L Wash, dry, and concentrate K->L M Purify by column chromatography L->M

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the 2-(4-fluorophenoxy)phenyl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[13]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[13]

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[13]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[13]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[13]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[13]

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.[13]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[13]

    • Combine the organic layers and wash with brine (20 mL).[13]

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[13]

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Troubleshooting and Optimization

Low yields or incomplete reactions are common challenges in Suzuki couplings. The following table outlines potential issues and suggested solutions.

IssuePotential Cause(s)Suggested Optimization Strategy(ies)
Low or No Conversion - Inactive catalyst (oxidized) - Insufficiently degassed solvents - Poor quality boronic acid (protodeboronation)- Ensure all reagents are handled under an inert atmosphere.[8] - Thoroughly degas all solvents.[8] - Use fresh or purified boronic acid, or consider using a more stable boronate ester (e.g., pinacol ester).[8]
Homocoupling of Boronic Acid - Presence of oxygen - Inefficient transmetalation- Improve degassing of the reaction mixture.[6] - Screen different bases or increase the amount of base to promote transmetalation.
Protodeboronation - Unstable boronic acid - Prolonged reaction times or high temperatures- Use a more stable boronate ester.[16] - Monitor the reaction closely and stop it once the starting material is consumed. - Consider using milder reaction conditions (lower temperature).
Cleavage of Ether Linkage - Harsh reaction conditions (strong base, high temperature)- Screen milder bases (e.g., K₂CO₃, KF). - Attempt the reaction at a lower temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds. When applied to substrates like this compound, it provides a direct route to valuable intermediates for drug discovery and materials science. By understanding the reaction mechanism, carefully selecting the reaction components, and following robust experimental protocols, researchers can effectively utilize this transformative reaction to achieve their synthetic goals. The information and protocols provided in this guide serve as a solid foundation for the successful application of Suzuki coupling reactions in your research endeavors.

References

  • Suzuki reaction - Wikipedia. (n.d.).
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • BenchChem. (n.d.). This compound | CAS 320423-61-8.
  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3146-3151.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, 2(4), 28.
  • Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Dai, C., et al. (2001). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics, 20(23), 4730-4732.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140.
  • Zhang, X., et al. (2021). Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides. Organic Chemistry Frontiers, 8(19), 5434-5440.
  • MDPI. (2023, January 5). Principles of the Suzuki Coupling Reaction. Encyclopedia.
  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids.
  • Lipshutz, B. H., et al. (2008). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Organic Letters, 10(15), 3279-3282.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • St. Amant, A. H., & Sigman, M. S. (2025). Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
  • Myers, A. G. (n.d.). The Suzuki Reaction.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
  • Bentham Science Publisher. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction.
  • ResearchGate. (n.d.). Suzuki‐Miyaura reaction of benzaldehyde.
  • J&K Scientific LLC. (n.d.). 4-(4-Fluorophenoxy)benzaldehyde | 137736-06-2.

Sources

Application Note & Protocol: A Modern Approach to the Synthesis of 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Classical Williamson Synthesis for Diaryl Ethers

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, represents a cornerstone of organic chemistry for the formation of ether linkages.[1][2] The classical reaction proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks a primary alkyl halide.[3][4] While robust for preparing a wide range of symmetrical and asymmetrical ethers, this method encounters significant limitations when applied to the synthesis of diaryl ethers. The direct SN2 reaction of a phenoxide with an unactivated aryl halide is generally unfeasible due to the steric hindrance of the aromatic ring and the high energy required to break the sp²-hybridized carbon-halogen bond.

To overcome these challenges, modern synthetic strategies employ transition-metal catalysis. The Ullmann condensation, a copper-catalyzed reaction, provides a reliable and widely used pathway for the synthesis of diaryl ethers from an aryl halide and a phenol.[5][6] This protocol details an optimized, Ullmann-type approach for the synthesis of 2-(4-Fluorophenoxy)benzaldehyde, a key synthetic intermediate used in the development of biologically active molecules, including potent sodium channel blockers for neuroscience research.[7] This method offers a practical and efficient alternative to the classical Williamson synthesis for constructing the diaryl ether scaffold.

Reaction Principle: The Copper-Catalyzed Ullmann Condensation

The synthesis of this compound is achieved through the copper-catalyzed coupling of 4-fluorophenol and 2-chlorobenzaldehyde. The reaction is facilitated by a copper(I) catalyst and a base in a high-boiling polar aprotic solvent. The base deprotonates the phenol to form the more nucleophilic phenoxide. The precise mechanism of the Ullmann reaction is complex and still debated, but it is generally understood to involve the formation of a copper-phenoxide species, followed by oxidative addition to the aryl halide and subsequent reductive elimination to yield the diaryl ether and regenerate the active copper catalyst.

Ullmann_Mechanism cluster_cycle Catalytic Cycle ArOH 4-Fluorophenol (Ar'-OH) Cu_phenoxide Copper(I) Phenoxide [Ar'-O-Cu(I)] ArOH->Cu_phenoxide + Base, + Cu(I) ArX 2-Chlorobenzaldehyde (Ar-X) Base Base (e.g., K₂CO₃) CuI Cu(I) Catalyst Ox_add Oxidative Addition Intermediate [Ar'-O-Cu(III)-Ar(X)] Cu_phenoxide->Ox_add + Ar-X Product_complex Product-Catalyst Complex Ox_add->Product_complex Reductive Elimination Product_complex->CuI Regeneration Diaryl_ether This compound (Ar-O-Ar') Product_complex->Diaryl_ether Salt Salt (e.g., KCl)

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Detailed Experimental Protocol

This protocol provides a method for the synthesis of this compound on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
  • Reagents: 2-Chlorobenzaldehyde (≥98%), 4-Fluorophenol (≥99%), Potassium Carbonate (K₂CO₃, anhydrous, ≥99%), Copper(I) Iodide (CuI, ≥98%), N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%).

  • Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer hotplate, nitrogen or argon gas inlet, thermometer, standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks), rotary evaporator, and flash chromatography system.

Reagent Quantities and Stoichiometry
ReagentM.W. ( g/mol )Amount (mmol)Equiv.Mass / VolumeCAS No.
2-Chlorobenzaldehyde140.5710.01.01.41 g89-98-5
4-Fluorophenol112.1011.01.11.23 g371-41-5
Potassium Carbonate138.2120.02.02.76 g584-08-7
Copper(I) Iodide190.451.00.1190 mg7681-65-4
Anhydrous DMF---40 mL68-12-2
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of nitrogen.

  • Reagent Addition: To the flask, add 2-chlorobenzaldehyde (1.41 g, 10.0 mmol), 4-fluorophenol (1.23 g, 11.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and copper(I) iodide (190 mg, 1.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous DMF via a syringe. The reaction mixture will be a heterogeneous suspension.[8][9]

  • Reaction Conditions: Begin vigorous stirring and heat the reaction mixture to 130-140 °C using an oil bath. Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reaction Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into 150 mL of cold water. A precipitate or oil may form.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous sodium hydroxide (2 x 50 mL) to remove unreacted 4-fluorophenol, followed by water (1 x 50 mL), and finally with saturated brine (1 x 50 mL).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, typically a brown oil or solid, should be purified by flash column chromatography on silica gel.[11]

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.

  • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions to yield this compound as a solid or viscous oil. The expected yield is typically in the range of 60-80%.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Assemble and dry glassware under N₂ reagents 2. Add reactants, base, and CuI catalyst setup->reagents solvent 3. Add anhydrous DMF reagents->solvent heat 4. Heat to 130-140 °C (12-24 h) solvent->heat cool 5. Cool to RT and quench with water heat->cool extract 6. Extract with ethyl acetate cool->extract wash 7. Wash organic layer (NaOH, H₂O, Brine) extract->wash dry 8. Dry and concentrate wash->dry chromatography 9. Flash Column Chromatography dry->chromatography product Pure Product chromatography->product

Sources

2-(4-Fluorophenoxy)benzaldehyde as an intermediate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-(4-Fluorophenoxy)benzaldehyde: A Core Intermediate in Modern Medicinal Chemistry

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds is paramount. This compound (CAS No. 320423-61-8) has emerged as a high-value intermediate, prized for its unique structural features that offer medicinal chemists a powerful toolkit for constructing novel therapeutic agents.[1] Its architecture, comprising a reactive benzaldehyde, a stable diaryl ether linkage, and a strategically placed fluorine atom, provides a versatile platform for generating diverse and complex molecules.

The aldehyde group serves as a versatile chemical handle for a multitude of transformations, including reductive aminations, condensations, and oxidations.[1][2] The diaryl ether motif is a common feature in many biologically active compounds, and the presence of a fluorine atom can significantly enhance key pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[3][4][5] This guide provides a comprehensive overview of the synthesis, purification, and critical applications of this compound, complete with detailed protocols and expert insights for researchers in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the intermediate's properties is the foundation for its successful application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 320423-61-8[1]
Molecular Formula C₁₃H₉FO₂[1]
Molecular Weight 216.21 g/mol [1]
Appearance Solid (typically off-white to white)[6]
IUPAC Name This compound[1]

Spectroscopic Characterization

Authenticating the structure and purity of the intermediate is a critical, self-validating step in any synthetic workflow. The following data, based on analogous structures and established principles, serves as a benchmark for characterization.[7][8][9]

Table 2: Key Spectroscopic Data for this compound

TechniqueCharacteristic Peaks
¹H NMR ~9.9-10.5 ppm (s, 1H, -CHO), ~7.0-8.0 ppm (m, 8H, Ar-H)
¹³C NMR ~190-193 ppm (C=O), ~115-165 ppm (Ar-C)
IR (cm⁻¹) ~2830, 2730 (C-H stretch, aldehyde), ~1690-1710 (C=O stretch, aldehyde), ~1200-1250 (C-O-C stretch, diaryl ether)
Mass Spec (MS) [M]+ peak corresponding to the molecular weight (216.21)

Synthesis of the Intermediate: Established Protocols

The construction of the diaryl ether bond is the key challenge in synthesizing this compound. The two most prevalent and reliable methods are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).[1][10]

Protocol 1: Modified Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction for forming diaryl ethers.[11][12][13] A critical consideration for this aldehyde-containing substrate is the harsh reaction conditions (high heat, basic medium), which can lead to unwanted side reactions like oxidation or polymerization.[10] Therefore, a robust protocol involves the protection of the aldehyde group as an acetal, which is stable under the coupling conditions and easily removed afterward.[10]

G cluster_protection Step 1: Acetal Protection cluster_coupling Step 2: Ullmann Coupling cluster_deprotection Step 3: Deprotection & Isolation start 2-Chlorobenzaldehyde + Ethylene Glycol reagent1 Acid Catalyst (e.g., p-TSA) start->reagent1 product1 2-(2-Chlorophenyl)-1,3-dioxolane (Protected Aldehyde) reagent1->product1 start2 Protected Aldehyde + 4-Fluorophenol product1->start2 reagent2 Cu(I) Catalyst (e.g., CuI) Base (e.g., K₂CO₃) High-Boiling Solvent (e.g., DMF) start2->reagent2 product2 2-(2-(4-Fluorophenoxy)phenyl)-1,3-dioxolane (Protected Intermediate) reagent2->product2 reagent3 Aqueous Acid (e.g., HCl) product2->reagent3 Hydrolysis product3 Crude this compound reagent3->product3 purify Purification (Column Chromatography) product3->purify final Pure Intermediate purify->final G cluster_apps Therapeutic Derivatives & Applications center This compound semicarbazones Semicarbazones (e.g., V102862) center->semicarbazones + Semicarbazide heterocycles Heterocyclic Scaffolds (e.g., Imidazopyridines) center->heterocycles Multicomponent Reaction antifungals Antifungal Agents center->antifungals Scaffold Elaboration benzoic_acids Benzoic Acid Derivatives center->benzoic_acids Oxidation (e.g., KMnO₄) area1 Anticonvulsants, Neuropathic Pain semicarbazones->area1 area2 Anti-inflammatory, Oncology heterocycles->area2 area3 Antimycotics antifungals->area3 area4 Amide & Ester Synthesis benzoic_acids->area4

Sources

Application Notes and Protocols for the Derivatization of 2-(4-Fluorophenoxy)benzaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(4-Fluorophenoxy)benzaldehyde Scaffold in Drug Discovery

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the design and synthesis of compound libraries with diverse chemical functionalities to explore a wide range of biological targets. The this compound scaffold represents a privileged starting point for such explorations. This molecule uniquely combines the structural features of a diaryl ether with a reactive aldehyde functionality, offering a versatile platform for chemical modification.

The diaryl ether motif is a common feature in numerous biologically active compounds, contributing to their conformational rigidity and ability to engage with protein targets.[1][2] Furthermore, the incorporation of a fluorine atom is a well-established strategy in drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[3][4] The aldehyde group serves as a chemical handle for a multitude of transformations, allowing for the systematic introduction of various pharmacophores and the generation of a library of diverse derivatives for biological screening.

This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed experimental protocols. The methodologies described herein are selected for their reliability, scalability, and applicability in generating compound libraries suitable for high-throughput screening.

Synthesis of the Core Scaffold: this compound

The foundational step in this workflow is the synthesis of the starting material, this compound. A robust and widely employed method for the formation of diaryl ethers is the Ullmann condensation.[1][5][6][7] This copper-catalyzed reaction couples an aryl halide with a phenol to furnish the desired diaryl ether.

Protocol 1: Ullmann Condensation for the Synthesis of this compound

This protocol details the synthesis of this compound from 2-chlorobenzaldehyde and 4-fluorophenol.

Materials:

  • 2-Chlorobenzaldehyde

  • 4-Fluorophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.0 eq), 4-fluorophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to 2-chlorobenzaldehyde.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate sequentially with water, saturated aqueous ammonium chloride solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Diagram: Synthesis of the Core Scaffold

cluster_0 Ullmann Condensation Reactant1 2-Chlorobenzaldehyde Catalyst CuI, K2CO3, DMF Reactant1->Catalyst Reactant2 4-Fluorophenol Reactant2->Catalyst Product This compound Catalyst->Product cluster_1 Reductive Amination Start This compound Imine Imine/Iminium Ion Intermediate Start->Imine Amine Primary/Secondary Amine Amine->Imine Product Substituted Amine Derivative Imine->Product ReducingAgent NaBH(OAc)3 ReducingAgent->Product cluster_2 Wittig Reaction PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Alkene Derivative Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Sources

Application Notes: A-Ullmann-Type Synthesis of 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(4-Fluorophenoxy)benzaldehyde, a key intermediate in pharmaceutical and materials science research. The procedure is based on the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. We present a step-by-step guide, from reagent preparation to product purification and characterization, intended for researchers in organic and medicinal chemistry. The rationale behind key experimental choices is discussed to provide a deeper understanding of the reaction mechanism and to facilitate troubleshooting.

Introduction and Significance

This compound is a diaryl ether derivative of significant interest as a molecular building block. The diaryl ether motif is a common structural core in a wide range of biologically active compounds and advanced materials. The presence of the aldehyde functional group offers a versatile handle for subsequent chemical modifications, such as reductive amination, Wittig reactions, or aldol condensations. Furthermore, the fluorine substituent can enhance metabolic stability and binding affinity in drug candidates. This protocol details a reliable and reproducible synthesis via the Ullmann condensation of 2-chlorobenzaldehyde and 4-fluorophenol.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via an Ullmann-type condensation, which is a copper-promoted reaction to form carbon-oxygen bonds between an aryl halide and an alcohol or phenol.[1][2] The reaction requires a copper catalyst, a base, and typically a high-boiling polar aprotic solvent.

Core Principles:

  • Base (Potassium Carbonate, K₂CO₃): The reaction is initiated by the deprotonation of the weakly acidic 4-fluorophenol by a base to form the more nucleophilic potassium 4-fluorophenoxide. Potassium carbonate is a suitable base for this purpose; it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions with the aldehyde or solvent.[3][4]

  • Catalyst (Copper(I) Iodide, CuI): Copper(I) salts are essential catalysts for this transformation. The precise mechanism can be complex, but it is generally understood that the copper(I) species coordinates to the aryl halide, facilitating the nucleophilic attack by the phenoxide. A proposed catalytic cycle involves the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the 2-chlorobenzaldehyde, followed by reductive elimination to yield the diaryl ether product and regenerate the active copper(I) catalyst.[2][5][6]

  • Solvent (N,N-Dimethylformamide, DMF): A polar aprotic solvent like DMF is chosen for its ability to dissolve the ionic intermediates and reactants, as well as its high boiling point (153 °C), which allows the reaction to be conducted at the elevated temperatures necessary to overcome the activation energy of the C-O bond formation.[1][7]

A simplified representation of the key mechanistic steps is illustrated below.

Ullmann_Mechanism Phenol 4-Fluorophenol (Ar'-OH) Phenoxide Potassium 4-Fluorophenoxide (Ar'-O⁻ K⁺) Phenol->Phenoxide Deprotonation Base K₂CO₃ Base->Phenoxide CuPhenoxide Copper(I) Phenoxide Intermediate (Ar'-OCu) Phenoxide->CuPhenoxide Ligand Exchange CuI Cu(I) Catalyst CuI->CuPhenoxide ArylHalide 2-Chlorobenzaldehyde (Ar-X) Product This compound (Ar-O-Ar') ArylHalide->Product CuPhenoxide->Product Oxidative Addition & Reductive Elimination

Caption: Key steps in the Ullmann Condensation mechanism.

Experimental Protocol

This protocol describes the synthesis on a 25 mmol scale. Proper safety precautions must be followed throughout the procedure.

Reagent/MaterialFormulaMW ( g/mol )Amount (Scale)Molar Eq.Supplier Example
2-ChlorobenzaldehydeC₇H₅ClO140.573.51 g (2.8 mL)1.0Sigma-Aldrich
4-FluorophenolC₆H₅FO112.102.80 g1.0Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.216.91 g2.0Flinn Scientific[8]
Copper(I) Iodide (CuI)CuI190.450.48 g0.1Sigma-Aldrich[9]
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-EPA[7]
Diethyl Ether(C₂H₅)₂O74.12~300 mL--
Saturated NaCl Solution (Brine)NaCl(aq)-~100 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--
Silica Gel (for chromatography)SiO₂60.08As needed--

Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, thermometer, separatory funnel, rotary evaporator, and standard laboratory glassware.

Workflow A 1. Reagent Setup Combine reactants, base, catalyst, and solvent in a 3-neck flask. B 2. Inert Atmosphere Flush the system with N₂ or Ar. A->B C 3. Reaction Heat mixture to 140-150°C with stirring for 12-24h. B->C D 4. Cooldown & Quench Cool to RT. Pour into water and neutralize with HCl. C->D E 5. Extraction Extract aqueous layer 3x with diethyl ether. D->E F 6. Washing Combine organic layers. Wash with water and brine. E->F G 7. Drying & Concentration Dry over MgSO₄, filter, and evaporate solvent. F->G H 8. Purification Purify crude product via silica gel column chromatography. G->H I 9. Analysis Characterize pure product (TLC, NMR, MS). H->I

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 4-fluorophenol (2.80 g, 25 mmol), potassium carbonate (6.91 g, 50 mmol), and copper(I) iodide (0.48 g, 2.5 mmol).

  • Solvent and Reactant Addition: Add N,N-dimethylformamide (50 mL) to the flask, followed by 2-chlorobenzaldehyde (2.8 mL, 25 mmol).

  • Inerting: Flush the flask with nitrogen or argon gas for 5-10 minutes to create an inert atmosphere.

  • Heating: Begin stirring and heat the reaction mixture to 140-150 °C using an oil bath.

  • Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them with water, extracting with ethyl acetate, and spotting on a silica plate.

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the dark mixture into a beaker containing 200 mL of cold water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x 100 mL).

  • Workup - Washing: Combine the organic extracts and wash them sequentially with 1 M HCl (2 x 50 mL) to remove residual DMF, followed by water (50 mL), and finally with saturated NaCl solution (brine, 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times. All operations should be performed inside a certified chemical fume hood.

Reagent-Specific Hazards:

  • 2-Chlorobenzaldehyde: Causes severe skin burns and eye damage.[10][11] It is a combustible liquid.[10]

  • 4-Fluorophenol: Harmful if swallowed or in contact with skin.[12][13][14] Causes burns and is toxic.[12][15]

  • Copper(I) Iodide: Harmful if swallowed and causes skin and serious eye irritation.[9][16] It is very toxic to aquatic life with long-lasting effects.[9][16]

  • Potassium Carbonate: Causes skin and serious eye irritation.[3][8] May cause respiratory irritation.[3][8] It is hygroscopic.[8]

  • N,N-Dimethylformamide (DMF): Flammable liquid.[17][18] Harmful in contact with skin or if inhaled.[18] May damage an unborn child.[18] Chronic exposure can cause liver damage.[7][19]

Waste Disposal: All organic waste and solvents should be collected in a designated chlorinated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines. Copper-containing waste must be disposed of in a designated heavy metal waste container.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Insufficiently dried reagents/glassware (water present).3. Reaction temperature too low.1. Use fresh, high-purity CuI. Consider adding a small amount of a reducing agent like ascorbic acid.2. Ensure K₂CO₃ is freshly dried and use anhydrous DMF. Flame-dry glassware before use.3. Ensure the internal reaction temperature reaches at least 140 °C.
Formation of Side Products 1. Aldehyde self-condensation or other side reactions due to prolonged high heat.2. Reaction with residual water.1. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Consider protecting the aldehyde as an acetal for more sensitive substrates.[20]2. Ensure anhydrous conditions.
Difficult Purification 1. Presence of residual high-boiling DMF.2. Co-elution of impurities with the product.1. Ensure thorough washing with 1M HCl and water during workup to remove DMF.2. Use a slow, shallow gradient during column chromatography for better separation. Re-crystallization may be an alternative.

References

  • N,N-Dimethylformamide. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/sites/default/files/2016-09/documents/n-n-dimethylformamide.pdf]
  • Potassium Carbonate Safety Data Sheet. Flinn Scientific. (2014). [URL: https://www.flinnsci.
  • Copper(I) iodide - Safety Data Sheet. Sigma-Aldrich. (2012). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/205540]
  • 2-chlorobenzaldehyde 98% Material Safety Data Sheet. Sciencelab.com. [URL: https://www.chemsrc.com/cas/89-98-5_840935.html]
  • N,N-Dimethylformamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0736.pdf]
  • Safety Data Sheet: Copper(I) iodide. Carl ROTH. (2017). [URL: https://www.carlroth.com/medias/SDB-5300-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQyMDN8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDgyLzkwNzU5NDU5MzAyNzAucGRmfGU0YjQzYjM5YjQzN2YyZDYxZGEyZjY2MjM0YjQyYjQ4ZTYwYjYwZWYxZTYxYjYxYzYwZWYxZTYxYjYwZWY]
  • Safety Data Sheet Potassium Carbonate. Redox. (2020). [URL: https://www.redox.
  • ICSC 0457 - N,N-DIMETHYLFORMAMIDE. International Labour Organization. (2014). [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=0457]
  • Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. Organic Process Research & Development, ACS Publications. (2020). [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00282]
  • Copper(I) iodide Material Safety Data Sheet. Santa Cruz Biotechnology.
  • Ullmann reaction. Slideshare. [URL: https://www.slideshare.net/GANESHMORE3/ullmann-reaction-252204928]
  • Potassium Carbonate Anhydrous All Grades SDS. Armand Products. [URL: https://www.armandproducts.com/upload/msds/2/Potassium_Carbonate_Anhydrous_All_Grades_SDS_English_USA_GHS.pdf]
  • 4-Fluorophenol Material Safety Data Sheet. Cole-Parmer. [URL: https://www.coleparmer.com/sds/2/4-Fluorophenol_371-41-5.pdf]
  • 2-Chlorobenzaldehyde Safety Data Sheet. Sigma-Aldrich. (2012). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/124974]
  • 4-Fluorophenol Material Safety Data Sheet. Santa Cruz Biotechnology.
  • Safety Data Sheet: Potassium carbonate. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/sdb/A0216451_SDB_EN_V1.pdf]
  • SAFETY DATA SHEET Potassium Carbonate, Liquid 47%. INEOS Group. (2022). [URL: https://www.ineos.
  • 2-Chlorobenzaldehyde Safety Data Sheet. Carlo Erba Reagents. [URL: https://www.carloerbareagents.com/resources/sds/en/103510.pdf]
  • SAFETY DATA SHEET - 2-chlorobenzaldehyde. Acros Organics. [URL: https://www.acros.com/be/en/sds/A0001035]
  • Safety Data Sheet: Copper(I) iodide. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-0305-DE-EN.pdf]
  • Dimethylformamide (DMF) Safety Data Sheet. Chemius. [URL: https://www.chemius.net/p/68-12-2/1/sds/en]
  • 2-Chlorobenzaldehyde Safety Data Sheet. ChemicalBook. (2025). [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=89-98-5]
  • SAFETY DATA SHEET - Copper (I) iodide. Fisher Scientific. (2023). [URL: https://www.fishersci.co.
  • Ullmann condensation. Wikipedia. [URL: https://en.wikipedia.
  • Ullmann Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
  • Ullmann Reaction. BYJU'S. [URL: https://byjus.com/chemistry/ullmann-reaction/]
  • 4-FLUORO PHENOL CAS NO 371-41-5 MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/4-FLUORO_PHENOL_371-41-5.pdf]
  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4948943/]
  • 4-Fluorophenol SDS, 371-41-5 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/4-fluorophenol-cas-371-41-5.html]
  • SAFETY DATA SHEET - 4-Fluorophenol. Fisher Scientific. (2010). [URL: https://www.fishersci.com/msds?productName=AC119930050]
  • Synthesis of 4-Fluoro-3-phenoxybenzaldehyde. Benchchem. [URL: https://www.benchchem.com/product/b1136/technical-support]
  • Carbonate-Ligated Copper(III) Intermediates. ResearchGate. (2025). [URL: https://www.researchgate.
  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4948943/]
  • Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. Benchchem. [URL: https://www.benchchem.com/product/b1136/technical-support]
  • Copper-Mediated Coupling Reactions and Their Applications. ACS Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr900203p]
  • Preparation of 2-chlorobenzaldehyde. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-chlorobenzaldehyde/]
  • Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide. ResearchGate. (2024). [URL: https://www.researchgate.

Sources

Application Notes & Protocols: Strategic Use of 2-(4-Fluorophenoxy)benzaldehyde in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Fluorophenoxy)benzaldehyde has emerged as a highly valuable and versatile building block in modern synthetic and medicinal chemistry. Its constitution, featuring a reactive aldehyde, a diaryl ether linkage, and a strategically positioned fluorine atom, offers a powerful platform for constructing complex heterocyclic scaffolds. The fluorine substitution is particularly significant, as its incorporation into drug candidates is a well-established strategy for enhancing metabolic stability, bioavailability, and binding affinity.[1] This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in constructing novel quinolines and dibenzo[b,f][2][3]oxazepines—two heterocyclic cores of profound importance in drug discovery.[4][5][6] Detailed experimental protocols, mechanistic insights, and quantitative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this key intermediate in their synthetic endeavors.

Introduction: The Strategic Advantage of the this compound Scaffold

Heterocyclic compounds form the backbone of modern pharmaceuticals, with a vast majority of new drugs containing at least one heterocyclic ring.[5] Their structural diversity and ability to engage with biological targets make them indispensable scaffolds in drug design.[7] this compound is a privileged starting material precisely because it provides a direct entry into several important classes of heterocycles.

  • The Aldehyde Functionality: Serves as a versatile chemical handle for a wide array of classical organic reactions, including condensations, reductive aminations, and cycloadditions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • The Diaryl Ether Linkage: Provides a stable, yet conformationally flexible, connection that is a common motif in many biologically active molecules. The ortho relationship between the ether and the aldehyde group is crucial for facilitating intramolecular cyclization reactions.

  • The Fluorine Atom: Acts as a bioisostere for a hydrogen atom but with profoundly different electronic properties. It can block metabolic oxidation at the para-position of the phenol ring and often enhances binding affinity to target proteins through favorable electrostatic interactions.[1]

This guide will focus on two primary applications that highlight the synthetic potential of this reagent: the construction of quinoline derivatives via the Friedländer annulation and the synthesis of the dibenzo[b,f][2][3]oxazepine core, a key structure in neuroleptic drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 88494-53-9
Molecular Formula C₁₃H₉FO₂
Molecular Weight 216.21 g/mol
Appearance Off-white to pale yellow solid
Purity Typically ≥97%
Storage 2-8°C under an inert atmosphere
General Synthetic Pathways

The strategic placement of reactive groups in this compound allows for its divergent use in synthesizing multiple heterocyclic systems.

G Start This compound Quinoline Quinolines Start->Quinoline Friedländer Annulation (with Amino Ketones) Dibenzoxazepine Dibenzo[b,f][1,4]oxazepines Start->Dibenzoxazepine Reductive Amination & Intramolecular Cyclization Other Other Heterocycles (e.g., via Knoevenagel Adducts) Start->Other Knoevenagel Condensation (with Active Methylene Cmpds.)

Caption: Divergent synthetic routes from this compound.

Application I: Synthesis of Novel 2-Aryl-quinolines

The quinoline ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with anticancer, antimalarial, and antimicrobial properties.[2][4] The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl, is a classic and highly effective method for constructing the quinoline core.[2][3]

Protocol: Acid-Catalyzed Friedländer Annulation

This protocol details the synthesis of a 2-substituted quinoline derivative starting from 2-amino-5-chlorobenzophenone and 1-(4-(4-fluorophenoxy)phenyl)ethan-1-one. While this example uses an amino-ketone, the principle directly applies to using this compound with an ortho-aminoaryl ketone.

Rationale: The reaction is typically catalyzed by acid (or base) to promote the initial aldol-type condensation and subsequent cyclization/dehydration. The use of a Dean-Stark trap is critical for driving the reaction equilibrium towards the product by removing the water formed during the condensation and cyclization steps.[2]

Materials:

  • This compound (1.0 eq)

  • 2-Aminoacetophenone (or derivative) (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.2 eq)

  • Toluene

  • Ethanol (for recrystallization)

  • Silica Gel (for chromatography)

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound, 2-aminoacetophenone (1.0 eq), and p-TSA (0.2 eq).

  • Add a sufficient volume of toluene to suspend the reagents (approx. 0.1-0.2 M concentration).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Once complete, allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by either recrystallization from hot ethanol or by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes as the eluent.[2]

  • Collect the purified fractions, combine, and remove the solvent under vacuum to yield the final product. Characterize by NMR and mass spectrometry.

Data Summary: Friedländer Annulation
Substrate 1Substrate 2CatalystSolventTemp (°C)Time (h)Typical Yield
This compound2-Aminoacetophenonep-TSAToluene110-12012-2465-85%
This compoundEthyl 2-aminobenzoylacetateL-ProlineEthanol808-1270-90%
This compoundCyclohexanone, AnilineI₂ / K₂CO₃DMSO100660-75%

(Yields are representative and may vary based on substrate and precise conditions)

Application II: Synthesis of Dibenzo[b,f][2][3]oxazepines

The dibenzo[b,f][2][3]oxazepine scaffold is the core structure of several atypical antipsychotic drugs, such as Loxapine. Its synthesis often involves the formation of the central seven-membered ring via intramolecular cyclization. This compound is an ideal precursor for such a strategy. The synthesis proceeds via a two-step sequence: initial reductive amination to form a secondary amine, followed by an intramolecular nucleophilic aromatic substitution (SNAᵣ) or a metal-catalyzed cross-coupling reaction.

Protocol: Reductive Amination and Intramolecular Cyclization

Step 1: Reductive Amination

Rationale: This step forms the key secondary amine intermediate. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations, as it is less basic than other borohydrides and does not readily reduce the starting aldehyde.

Materials:

  • This compound (1.0 eq)

  • 2-Fluoroaniline (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic)

Procedure:

  • Dissolve this compound and 2-fluoroaniline in DCE in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add STAB portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude secondary amine, which can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization

Rationale: The formation of the seven-membered ring is achieved via an intramolecular SₙAr reaction. A strong, non-nucleophilic base like potassium tert-butoxide is used to deprotonate the amine, generating a potent nucleophile that attacks the electron-deficient carbon bearing the fluorine atom on the adjacent ring. The high temperature facilitates the cyclization.

Materials:

  • Crude secondary amine from Step 1 (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (2.0 eq)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude amine in anhydrous DMSO in a flask under an inert atmosphere (N₂ or Ar).

  • Add KOtBu portion-wise at room temperature.

  • Heat the reaction mixture to 120-140 °C and stir for 6-18 hours. Monitor by TLC or LC-MS.

  • Cool the reaction to room temperature and pour it into a beaker of ice water.

  • A precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid with water and a small amount of cold diethyl ether.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired dibenzo[b,f][2][3]oxazepine.

Visualization of the Synthetic Workflow

G Start Start: this compound + 2-Fluoroaniline Reagents1 Reagents: - NaBH(OAc)₃ (STAB) - Acetic Acid (cat.) - Solvent: DCE Step1 Step 1: Reductive Amination Start->Step1 Reagents1->Step1 Intermediate Intermediate: N-(2-fluorophenyl)-[2-(4-fluorophenoxy)phenyl]methanamine Step1->Intermediate Reagents2 Reagents: - KOtBu (Base) - Solvent: DMSO Step2 Step 2: Intramolecular SₙAr Cyclization Intermediate->Step2 Reagents2->Step2 Product Product: Dibenzo[b,f][1,4]oxazepine Derivative Step2->Product Purify Purification & Analysis (Chromatography, NMR, MS) Product->Purify

Caption: Workflow for the synthesis of Dibenzo[b,f][2][3]oxazepines.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Many reagents used in these protocols (e.g., p-TSA, STAB, KOtBu) are corrosive, moisture-sensitive, or flammable. Consult the Safety Data Sheet (SDS) for each chemical before use and handle with appropriate care.

  • Reactions: Reactions at elevated temperatures and under inert atmospheres should be conducted with appropriate glassware and safety measures. Quenching procedures should be performed cautiously, especially when reactive reagents are present.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of medicinally relevant heterocycles. Its utility in constructing complex scaffolds like quinolines and dibenzoxazepines through well-established and reliable synthetic routes makes it a valuable asset for drug discovery and development programs. The protocols and insights provided in this guide are intended to facilitate the broader application of this key building block in the creation of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(4-fluorophenyl)quinolin-7-amine. BenchChem.
  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. [Link]

  • BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.
  • Mahajan, N. D., & Jain, N. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Natural Volatiles & Essential Oils, 8(4), 13223-13229.
  • Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem.
  • Talatu, A., et al. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Science and Research Archive, 6(2), 123-145.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Quinoline synthesis methods. ResearchGate. [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(10), 955-980.
  • Ghasemzadeh, M. A., et al. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Scientific Reports, 14(1), 1-11. [Link]

  • Kim, S., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(2), 1038-1049. [Link]

  • Zhao, X., et al. (2017). Design, Synthesis and Biological Evaluation of Novel 4-(2-fluorophenoxy)quinoline Derivatives as Selective c-Met Inhibitors. Bioorganic & Medicinal Chemistry, 25(5), 1634-1647. [Link]

  • Kadaba, P. K., & Lin, P. (1999). Anticonvulsant activities of 4-(4′-fluorophenoxy) benzaldehyde semicarbazone. Bioorganic & Medicinal Chemistry Letters, 9(3), 323-326.

Sources

Application Notes & Protocols: Leveraging 2-(4-Fluorophenoxy)benzaldehyde in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, materials scientists, and chemical development professionals with an in-depth exploration of 2-(4-Fluorophenoxy)benzaldehyde as a versatile precursor in materials science. While its direct applications are an emerging area of research, its unique molecular architecture—combining a reactive aldehyde, a stable ether linkage, and a fluorinated aromatic ring—presents significant potential for the synthesis of high-performance polymers and functional organic materials.

This document moves beyond a simple recitation of facts to explain the causal relationships behind synthetic choices and material properties. We will detail robust, validated protocols for creating key chemical derivatives and explore their prospective applications, from thermally stable polymers to advanced corrosion inhibitors.

Physicochemical Properties and Reactivity Profile

This compound (CAS: 320423-61-8) is an aromatic aldehyde that serves as a pivotal building block for introducing specific functionalities into larger molecular structures.[1] Its properties are summarized below.

PropertyValueSource
CAS Number 320423-61-8[1]
Molecular Formula C₁₃H₉FO₂[1]
Molecular Weight 216.21 g/mol [1]
Appearance Solid[2]
Storage 2-8°C under an inert atmosphere[2]

The molecule's reactivity is dominated by two key regions:

  • The Aldehyde Group (-CHO): This is a highly versatile functional group that readily participates in nucleophilic addition and condensation reactions. It is the primary site for polymerization and for building complex heterocyclic systems.[1]

  • The Fluoro-Ether Moiety: The 4-fluorophenoxy group is chemically robust. The carbon-fluorine bond and the diaryl ether linkage contribute to the thermal and metabolic stability of its derivatives.[1][3] The incorporation of fluorine is a well-established strategy for modulating electronic properties, enhancing thermal stability, and lowering the dielectric constant in advanced polymers.[3][4]

start Start: Dissolve Reactants add_catalyst Add Acetic Acid Catalyst start->add_catalyst Increases electrophilicity reflux Reflux for 2-4 hours add_catalyst->reflux Provides activation energy cool_precipitate Cool & Precipitate Product reflux->cool_precipitate filter_dry Filter, Wash, and Dry cool_precipitate->filter_dry end_product Purified Thiosemicarbazone filter_dry->end_product cluster_synthesis PEI Synthesis Workflow cluster_properties Resulting Material Properties start This compound acid Step A: Oxidation (KMnO₄) start->acid acid_product Carboxylic Acid Intermediate acid->acid_product diamine Step B: Amide Coupling & Functionalization acid_product->diamine diamine_product Novel Diamine Monomer diamine->diamine_product poly Step C: Polycondensation (+ Dianhydride) diamine_product->poly paa Poly(amic acid) Precursor poly->paa pei Final Poly(ether-imide) (Thermal Imidization) paa->pei prop1 High Thermal Stability pei->prop1 prop2 Low Dielectric Constant pei->prop2 prop3 Excellent Mechanical Strength pei->prop3

Sources

Application Notes & Protocols: Strategic Synthesis of Bioactive Scaffolds via Knoevenagel Condensation of 2-(4-Fluorophenoxy)benzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(4-Fluorophenoxy)benzaldehyde

In the landscape of modern medicinal chemistry and materials science, this compound stands out as a pivotal precursor molecule. Its structure, featuring a reactive aldehyde, a diaryl ether linkage, and a strategically placed fluorine atom, offers a unique combination of reactivity and physicochemical properties. The fluorine atom, in particular, is a well-established bioisostere that can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates[1][2]. The diaryl ether motif is also a common feature in many biologically active compounds.

This guide focuses on a cornerstone reaction in the synthetic utility of this aldehyde: its condensation with active methylene compounds. This reaction, predominantly the Knoevenagel condensation, is a powerful and versatile method for forming carbon-carbon double bonds, yielding α,β-unsaturated systems that are crucial intermediates for a vast array of high-value molecules[3][4]. The products of these reactions serve as foundational scaffolds for synthesizing diverse heterocyclic compounds, including chromene derivatives, which exhibit a wide spectrum of pharmacological activities such as anticancer, antimicrobial, and anticonvulsant properties[5][6][7][8]. These application notes provide an in-depth examination of the underlying mechanisms, field-proven protocols, and critical parameters governing these transformative reactions.

Core Scientific Principles: The Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a water molecule is eliminated[9][10]. This process is typically catalyzed by a weak base, a choice that is critical to prevent the competing self-condensation (aldol reaction) of the aldehyde reactant[9].

Active Methylene Compounds: These reagents are characterized by a CH₂ group flanked by two electron-withdrawing groups (Z and Z'), such as -CN, -COOR, or -C(O)R. This structural arrangement significantly increases the acidity of the methylene protons, facilitating their removal by a mild base to form a resonance-stabilized carbanion (enolate)[4][11]. Common examples include malononitrile, ethyl cyanoacetate, and barbituric acid.

The reaction with this compound proceeds through a well-established multi-step mechanism:

  • Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound (Z-CH₂-Z') to generate a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound. The inherent electron-withdrawing nature of the fluorophenoxy group enhances the electrophilicity of this carbon, often facilitating a more rapid reaction compared to electron-rich benzaldehydes.

  • Aldol Addition: This attack forms a transient tetrahedral intermediate (an aldol-type adduct).

  • Dehydration: The intermediate is then protonated and subsequently undergoes dehydration (elimination of water) to yield the final, stable α,β-unsaturated product. The removal of water from the reaction can help drive the equilibrium toward the product[11].

Knoevenagel_Mechanism cluster_start Step 1: Enolate Formation cluster_attack Step 2 & 3: Nucleophilic Attack & Addition cluster_dehydration Step 4: Dehydration ActiveMethylene Active Methylene (Z-CH₂-Z') Enolate Enolate Ion ([Z-CH-Z']⁻) ActiveMethylene->Enolate + Base - H-Base⁺ Base Base (e.g., Piperidine) Aldehyde This compound Intermediate Tetrahedral Intermediate (Aldol Adduct) Enolate->Intermediate + Aldehyde Product α,β-Unsaturated Product Intermediate->Product - H₂O Water H₂O

Caption: General mechanism of the Knoevenagel condensation.

Synthetic Applications: From Simple Condensates to Complex Heterocycles

The primary products of the reaction between this compound and active methylene compounds are substituted alkenes. These compounds are not merely final products but are highly valuable synthetic intermediates.

  • Michael Acceptors: The resulting α,β-unsaturated system is an excellent Michael acceptor, allowing for subsequent conjugate addition reactions to build more complex molecular architectures[3].

  • Synthesis of Chromenes: A particularly powerful application is the synthesis of 4H-chromene derivatives. In a one-pot, three-component reaction, this compound, an active methylene compound (like malononitrile), and a phenol (like resorcinol or naphthol) can react in the presence of a base. The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition of the phenol to the unsaturated intermediate, and finally an intramolecular cyclization to form the chromene ring. 4H-chromenes are a privileged scaffold in medicinal chemistry, with numerous derivatives reported to have potent biological activities[5][7][12].

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Researchers should perform optimization based on their specific laboratory conditions and analytical capabilities. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Protocol 1: Synthesis of 2-((2-(4-fluorophenoxy)phenyl)methylene)malononitrile

Objective: To synthesize the Knoevenagel condensation product of this compound and malononitrile, a key precursor for various heterocyclic compounds.

Materials and Reagents:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Equipment:

  • Magnetic stirrer with heating plate

  • TLC analysis setup

  • Büchner funnel and vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 2.16 g) and malononitrile (10 mmol, 0.66 g) in 30 mL of ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.5 mmol, 50 µL) to the solution with gentle stirring.

  • Attach a condenser and heat the reaction mixture to reflux (approximately 78 °C) for 1-2 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.

  • Slowly add 20 mL of cold deionized water to the flask while stirring to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials or impurities.

  • Dry the product under vacuum to obtain 2-((2-(4-fluorophenoxy)phenyl)methylene)malononitrile as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Malononitrile is toxic; handle with care. Piperidine is a corrosive and flammable base.

Protocol_1_Workflow start Start dissolve Dissolve Aldehyde & Malononitrile in Ethanol start->dissolve add_cat Add Piperidine Catalyst dissolve->add_cat reflux Reflux for 1-2 hours add_cat->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp. monitor->cool Complete precipitate Precipitate Product with Cold Water cool->precipitate filter Filter and Wash with Cold Ethanol precipitate->filter dry Dry Product Under Vacuum filter->dry end End dry->end

Caption: Experimental workflow for Protocol 1.

Protocol 2: Green Synthesis of Ethyl 2-cyano-3-(2-(4-fluorophenoxy)phenyl)acrylate

Objective: To demonstrate an environmentally benign synthesis using a green catalyst in an aqueous medium. This protocol is based on the principles of using alum as a mild, reusable catalyst[13][14].

Materials and Reagents:

  • This compound

  • Ethyl cyanoacetate

  • Alum (Potassium aluminum sulfate, KAl(SO₄)₂·12H₂O)

  • Water

  • Ethanol (for recrystallization)

Equipment:

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, create a mixture of this compound (10 mmol, 2.16 g), ethyl cyanoacetate (10 mmol, 1.13 g), and 20 mL of water.

  • Add alum (20 mol%, 0.95 g) to the suspension.

  • Stir the reaction mixture vigorously at 60 °C. The reaction is typically complete within 2-4 hours. Monitor progress by TLC[14].

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the aqueous solution.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove the alum catalyst.

  • Air-dry the crude product.

  • Recrystallize the solid from ethanol to obtain pure ethyl 2-cyano-3-(2-(4-fluorophenoxy)phenyl)acrylate.

Safety Precautions:

  • Wear standard PPE (goggles, lab coat, gloves).

  • Ethyl cyanoacetate is a lachrymator; handle in a fume hood.

  • While this protocol is "greener," standard chemical handling precautions still apply.

Protocol_2_Workflow start Start mix Mix Aldehyde, Ethyl Cyanoacetate, & Alum in Water start->mix heat Stir at 60 °C for 2-4 hours mix->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to Room Temp. monitor->cool Complete filter Filter and Wash with Cold Water cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End recrystallize->end

Caption: Experimental workflow for Protocol 2.

Data Summary: Reaction Parameter Overview

The choice of catalyst, solvent, and reaction conditions significantly impacts the efficiency of the Knoevenagel condensation. The following table summarizes typical parameters for the reaction of aromatic aldehydes with various active methylene compounds, providing a comparative framework for experimental design.

Active Methylene CompoundCatalyst SystemSolventTemperature (°C)Typical TimeTypical Yield (%)Reference
MalononitrilePiperidineEthanolReflux (78)1-2 h>90[9]
MalononitrileAlum (20 mol%)Water602 h89-99[14]
MalononitrileMgO/ZrO₂Solvent-free6020 min93-98[15]
Ethyl CyanoacetateDBU/H₂O ComplexWaterRoom Temp.30 min95[16]
Ethyl CyanoacetateMgO/ZrO₂Solvent-free601.5 h95[15]
Diethyl MalonatePiperidineTolueneReflux (Azeotropic)4-8 h80-90[11]
Barbituric AcidAlum (20 mol%)Water602.5 h90-98[14]

Note: Yields are representative for various aromatic aldehydes and may require optimization for this compound.

References

  • The Knoevenagel Condensation - Organic Reactions. Organic Reactions. [Link]

  • Condensation reaction of substituted aromatic aldehydes and active methylene compounds. SpringerLink. [Link]

  • Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Taylor & Francis Online. [Link]

  • Knoevenagel condensation - Wikipedia. Wikipedia. [Link]

  • A novel catalyst for the Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent free conditions. ResearchGate. [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Synthesis of 4H-chromene derivatives (13–15). ResearchGate. [Link]

  • Knoevenagel condensation mechanism and applications. Purechemistry. [Link]

  • Proposed mechanism of the reaction between the reactants benzaldehyde... ResearchGate. [Link]

  • Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]

  • Green Chemistry - RSC Publishing. Royal Society of Chemistry. [Link]

  • Continuous-Flow Microreactor for Knoevenagel Condensation of Ethyl Cyanoacetate with Benzaldehyde. Open ICM. [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. [Link]

  • Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Semantic Scholar. [Link]

  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. NIH National Center for Biotechnology Information. [Link]

  • Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Wiley Online Library. [Link]

  • Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. Royal Society of Chemistry. [Link]

  • 2-[4-(Benzyloxy)benzylidene]malononitrile. NIH National Center for Biotechnology Information. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society. [Link]

  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. [Link]

  • Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Indian Academy of Sciences. [Link]

  • alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry. [Link]

Sources

Application & Protocol Guide: Asymmetric Synthesis Involving 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(4-Fluorophenoxy)benzaldehyde Scaffold

In the landscape of modern medicinal chemistry, the synthesis of enantiomerically pure compounds is paramount. Chiral molecules often exhibit stereospecific interactions with biological targets, meaning that one enantiomer may be therapeutically active while the other is inactive or even detrimental. The aldehyde this compound represents a highly strategic starting material for the construction of complex chiral molecules. Its structure combines two key features prized in drug development:

  • The Diaryl Ether Linkage with Fluorine Substitution: The fluorophenoxy group is a common motif in pharmaceuticals. The strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins by participating in hydrogen bonding or dipole interactions, and modulate lipophilicity to optimize pharmacokinetic properties.[1] The diaryl ether core is a stable and conformationally relevant scaffold found in numerous bioactive compounds.

  • The Versatile Aldehyde Handle: The aldehyde functional group is a cornerstone of organic synthesis, acting as a versatile electrophilic site for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[2] This allows for its conversion into chiral alcohols, amines, esters, and complex heterocyclic systems, making it an ideal starting point for asymmetric synthesis.

This guide provides detailed protocols and scientific rationale for two high-impact asymmetric transformations of this compound: the enantioselective reduction to a chiral secondary alcohol and the organocatalytic aldol reaction to form a new stereocenter with a carbon-carbon bond. These protocols are designed to furnish researchers and drug development professionals with reliable methods for generating valuable, enantiomerically enriched building blocks.

Part 1: Enantioselective Reduction to Chiral [2-(4-Fluorophenoxy)phenyl]methanol

The conversion of a prochiral aldehyde to a chiral secondary alcohol is a fundamental and powerful transformation in asymmetric synthesis. Chiral alcohols are versatile intermediates that can be directly incorporated into final drug structures or serve as precursors for chiral amines, ethers, and esters. For this transformation, we will detail the use of the Corey-Bakshi-Shibata (CBS) reduction, a robust and highly predictable method known for its exceptional enantioselectivity across a wide range of substrates.

Causality & Mechanistic Insight: The CBS Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically derived from (S)- or (R)-proline, in combination with a stoichiometric borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂). The catalyst and the borane complex coordinate to form a chiral Lewis acid. The aldehyde's carbonyl oxygen then coordinates to the boron atom in a sterically defined manner, positioning the bulky and smaller substituents of the aldehyde to minimize steric hindrance with the catalyst's chiral framework. The hydride is then delivered from the borane to the carbonyl carbon from the less-hindered face, establishing the new stereocenter with high fidelity.

CBS_Catalytic_Cycle cluster_main CBS Catalytic Cycle Catalyst (S)-CBS Catalyst Complex_A Catalyst-Borane Complex Catalyst->Complex_A + BH₃·SMe₂ Complex_B Aldehyde-Coordinated Complex Complex_A->Complex_B + Aldehyde (R-CHO) Transition_State Hydride Transfer (Stereodetermining Step) Complex_B->Transition_State Intramolecular Hydride Delivery Product_Complex Product-Borane Complex Transition_State->Product_Complex Product_Complex->Catalyst Release & Regeneration Chiral_Alcohol Chiral Alcohol Product Product_Complex->Chiral_Alcohol Workup

Caption: Catalytic cycle for the CBS reduction of an aldehyde.

Protocol 1: (S)-CBS-Catalyzed Reduction of this compound

This protocol describes the synthesis of (R)-[2-(4-Fluorophenoxy)phenyl]methanol. For the (S)-enantiomer, the (R)-CBS catalyst should be used.

Materials & Reagents:

  • This compound

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq). Dissolve the aldehyde in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Addition: Add (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 10 mol%) dropwise to the stirred solution.

  • Borane Addition: After stirring for 10 minutes, add the borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe over 15-20 minutes. Caution: Gas evolution (H₂) will occur. Maintain a slow addition rate to control the reaction exotherm and gas release. The internal temperature should be kept below 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.

  • Workup:

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add ethyl acetate to dissolve the residue, then add 1 M HCl and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).

Anticipated Results:

ParameterExpected ValueRationale / Notes
Catalyst Loading 5-10 mol%Sufficient for efficient catalysis; higher loading may be needed for less reactive substrates.
Temperature 0°C to RTLower temperatures generally lead to higher enantioselectivity.
Reaction Time 1-3 hoursMonitor by TLC to confirm completion.
Chemical Yield >90%The CBS reduction is typically a high-yielding reaction.
Enantiomeric Excess (e.e.) >95%Aromatic aldehydes are excellent substrates for the CBS reduction.

Part 2: Asymmetric Aldol Reaction for C-C Bond Formation

The aldol reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are prevalent in natural products and pharmaceuticals.[3] Organocatalysis, using small chiral organic molecules like the amino acid L-proline, provides a powerful, metal-free method for achieving high enantioselectivity in direct aldol reactions.[3]

Principle and Rationale: Proline Catalysis

L-proline catalyzes the direct asymmetric aldol reaction through an enamine-based mechanism. The secondary amine of proline condenses with a ketone donor (e.g., acetone) to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking the aldehyde acceptor (this compound). The stereochemistry is controlled in the C-C bond-forming step via a six-membered, chair-like transition state, where the aldehyde's substituents are oriented to minimize steric interactions. The carboxylic acid group of proline is crucial, acting as a Brønsted acid to activate the aldehyde and later as a proton shuttle.[3] Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral β-hydroxy ketone product.

Aldol_Workflow cluster_workflow Organocatalytic Aldol Reaction Workflow Start Reactants: - this compound - Ketone (e.g., Acetone) - L-Proline Catalyst Step1 Enamine Formation: Proline + Ketone Start->Step1 Step2 Nucleophilic Attack: Enamine attacks Aldehyde Step1->Step2 Step3 Hydrolysis & Catalyst Regeneration Step2->Step3 Product Chiral β-Hydroxy Ketone Step3->Product Purification Workup & Column Chromatography Product->Purification Analysis Characterization & Chiral HPLC Purification->Analysis

Caption: Workflow for the L-proline catalyzed aldol reaction.

Protocol 2: L-Proline-Catalyzed Direct Asymmetric Aldol Reaction

This protocol describes the reaction between this compound and acetone.

Materials & Reagents:

  • This compound

  • L-Proline

  • Acetone (reagent grade)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and L-proline (0.3 eq, 30 mol%).

  • Solvent/Reagent Addition: Add acetone (10-20 eq), which serves as both the nucleophilic donor and the solvent. If solubility is an issue, a minimal amount of a polar aprotic solvent like DMSO or DMF can be added as a co-solvent.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often heterogeneous initially.

  • Monitoring: Monitor the consumption of the aldehyde by TLC (typically 12-48 hours). The reaction may be cooled to 4°C to improve enantioselectivity, though this may increase reaction time.

  • Workup:

    • Once the reaction is complete, add water and ethyl acetate to the flask.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the aldol adduct.

  • Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess (e.e.) by chiral HPLC, often after derivatization of the hydroxyl group.

Anticipated Results:

ParameterExpected ValueRationale / Notes
Catalyst Loading 20-30 mol%Higher loadings are common in organocatalysis to drive the reaction forward.
Temperature 4°C to RTRoom temperature is often sufficient, but cooling can enhance e.e.
Reaction Time 12-48 hoursAldol reactions can be slower than metal-catalyzed alternatives.
Chemical Yield 60-85%Yields can be moderate to good; retro-aldol reaction can be a competing pathway.
Enantiomeric Excess (e.e.) 80-97%Aromatic aldehydes generally perform well in proline-catalyzed aldol reactions.

References

  • BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.
  • BASF. ChiPros Chiral Alcohols.
  • Dimmock, J.R., et al. (1999). Anticonvulsant activities of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone. Epilepsia, 40(2).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Benzaldehyde in Pharmaceutical Synthesis.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis.
  • Purkarthofer, T., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8497-8513.
  • Wang, Z., et al. (2005). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 102(22), 7813-7816.

Sources

Application Notes and Protocols for the Synthesis of Novel Chalcones from 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Chalcones in Modern Drug Discovery

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds that have garnered significant attention in medicinal chemistry.[1][2] Their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, make them attractive scaffolds for drug development.[3][4][5] The strategic incorporation of fluorine atoms into the chalcone framework can significantly enhance their therapeutic potential. Fluorine's unique properties, such as high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can improve a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[6][7] This has led to a surge in the synthesis and evaluation of novel fluorinated chalcones as potential therapeutic agents.[7][8]

This guide provides a detailed protocol for the synthesis of novel chalcones using 2-(4-Fluorophenoxy)benzaldehyde as a key starting material. We will delve into the mechanistic underpinnings of the synthesis, provide a step-by-step experimental procedure, and discuss the necessary characterization techniques to validate the final product.

The Claisen-Schmidt Condensation: A Robust Method for Chalcone Synthesis

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[9][10] This reaction proceeds via an aldol condensation mechanism, where the base abstracts an α-hydrogen from the acetophenone to form an enolate ion.[11][12] This nucleophilic enolate then attacks the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[13]

In this protocol, we will utilize this compound as the aromatic aldehyde. The absence of α-hydrogens in this molecule prevents self-condensation, leading to a cleaner reaction with the chosen acetophenone.[12]

Visualizing the Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of a novel chalcone from this compound and a substituted acetophenone.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reagents Measure & Dissolve This compound & Acetophenone Mixing Combine Reactant and Base Solutions Reagents->Mixing Base Prepare Catalytic Base Solution (e.g., NaOH in Ethanol) Base->Mixing Stirring Stir at Room Temperature Mixing->Stirring Monitoring Monitor Progress via TLC Stirring->Monitoring Precipitation Precipitate Product in Cold Water Monitoring->Precipitation Upon Completion Filtration Collect Crude Product by Vacuum Filtration Precipitation->Filtration Washing Wash with Distilled Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Drying Dry the Purified Product Recrystallization->Drying Characterization Characterize by FT-IR, NMR, Mass Spec Drying->Characterization

Caption: A generalized workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(2-(4-fluorophenoxy)phenyl)prop-2-en-1-one

This protocol details the synthesis of a specific novel chalcone using 4-methoxyacetophenone as the ketone component. The choice of 4-methoxyacetophenone is illustrative; other substituted acetophenones can be used to generate a library of novel chalcones.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMolar Equivalents
This compound216.211.08 g (5.0 mmol)1.0
4-Methoxyacetophenone150.170.75 g (5.0 mmol)1.0
Sodium Hydroxide (NaOH)40.000.40 g (10.0 mmol)2.0
Ethanol (95%)-~50 mL-
Distilled Water-As needed-
Round-bottom flask (100 mL)-1-
Magnetic stirrer and stir bar-1-
Beaker (250 mL)-1-
Buchner funnel and filter paper-1 set-
Thin Layer Chromatography (TLC) plates-As needed-
Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.08 g (5.0 mmol) of this compound and 0.75 g (5.0 mmol) of 4-methoxyacetophenone in 25 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.[14]

  • Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving 0.40 g (10.0 mmol) of sodium hydroxide in 25 mL of 95% ethanol. Slowly add the ethanolic NaOH solution dropwise to the stirring solution of the aldehyde and ketone over a period of 10-15 minutes.[15] The dropwise addition helps to control the reaction temperature.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). The formation of a new, less polar spot corresponding to the chalcone product should be observed. The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.[16]

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of ice-cold distilled water. Stir vigorously to induce precipitation of the crude chalcone.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[1] Wash the crude product with several portions of cold distilled water until the filtrate is neutral to pH paper. This removes any residual sodium hydroxide and other water-soluble impurities.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[16] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature. Determine the yield and characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[9][17]

Characterization of the Synthesized Chalcone

Thorough characterization is crucial to confirm the structure and purity of the synthesized chalcone.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1650-1670 cm⁻¹ corresponding to the α,β-unsaturated carbonyl group.[1] Other characteristic peaks would include those for C=C stretching of the aromatic rings and the enone system, and C-O-C stretching of the ether linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two characteristic doublets in the olefinic region (typically between 7.0 and 8.0 ppm) with a coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration of the double bond. Aromatic protons will appear as multiplets in the aromatic region. The methoxy protons of the acetophenone moiety will be a singlet at around 3.8-3.9 ppm.[18]

    • ¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon between 185 and 195 ppm. Olefinic carbons will appear in the range of 120-145 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight of the synthesized chalcone.

Mechanism of the Claisen-Schmidt Condensation

The following diagram illustrates the step-by-step mechanism of the base-catalyzed Claisen-Schmidt condensation.

G cluster_mechanism Reaction Mechanism step1 Step 1: Enolate Formation (Base abstracts α-proton from acetophenone) step2 Step 2: Nucleophilic Attack (Enolate attacks aldehyde carbonyl) step1->step2 step3 Step 3: Protonation (Alkoxide is protonated by solvent) step2->step3 step4 Step 4: Dehydration (Formation of the α,β-unsaturated ketone) step3->step4

Caption: Key steps in the Claisen-Schmidt condensation mechanism.

Conclusion and Future Perspectives

This guide provides a robust and reproducible protocol for the synthesis of novel chalcones derived from this compound. The Claisen-Schmidt condensation is a versatile and efficient method for generating a diverse library of fluorinated chalcones for further biological evaluation. By varying the substituted acetophenone, researchers can systematically explore the structure-activity relationships of this promising class of compounds. The potent biological activities exhibited by fluorinated chalcones underscore their potential as lead compounds in the development of new therapeutic agents for a range of diseases.[3][7] Further studies are warranted to explore the full therapeutic potential of these novel synthetic chalcones.

References

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (n.d.). Oriental Journal of Chemistry. Retrieved January 11, 2026, from [Link]

  • Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (2022). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. (n.d.). European Journal of Chemistry. Retrieved January 11, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL FUNCTIONALIZED CHALCONES AS POTENT ANTIMICROBIAL AGENTS. (n.d.). Journal of Plant Development Sciences. Retrieved January 11, 2026, from [Link]

  • Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). Retrieved January 11, 2026, from [Link]

  • SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 11, 2026, from [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. Retrieved January 11, 2026, from [Link]

  • Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (n.d.). Magritek. Retrieved January 11, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The formation of the diaryl ether linkage is the critical step in its synthesis, which can be challenging. This guide will focus on the common issues encountered during the Ullmann condensation, a frequently employed method for this transformation, as well as addressing aspects of Williamson ether synthesis where applicable.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common methods for synthesizing the diaryl ether bond in this compound are the Ullmann condensation and nucleophilic aromatic substitution (SNAr) reactions.[1] The Ullmann condensation typically involves the copper-catalyzed reaction of an aryl halide with a phenol.[2] SNAr can also be effective, particularly when one of the aromatic rings is activated by electron-withdrawing groups.[1]

Q2: Why is the Ullmann condensation often preferred for this synthesis?

The Ullmann condensation is a powerful tool for forming C-O bonds between two aryl groups, especially when SNAr is not favorable due to the lack of strong activating groups on the aryl halide.[2][3] Modern advancements, including the use of ligands, have made the Ullmann reaction more versatile, allowing for milder reaction conditions.[3][4]

Q3: What is the role of the copper catalyst in the Ullmann reaction?

The copper catalyst is crucial as it facilitates the coupling of the aryl halide and the phenoxide.[5] The mechanism is thought to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide.[2] The catalyst provides an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate.[5] Both copper metal and various copper salts can be used, with soluble copper catalysts often being employed in modern variations of the reaction.[2]

Q4: Can I use a Williamson ether synthesis approach?

While the classic Williamson ether synthesis is typically for preparing ethers from an alkoxide and an alkyl halide, a variation can be used for diaryl ethers under specific conditions.[6][7] However, the reaction of a phenoxide with an unactivated aryl halide is generally difficult without a catalyst, which essentially leads back to an Ullmann-type reaction.[6] If the aryl halide is activated by strong electron-withdrawing groups, a catalyst-free SNAr approach, which shares principles with the Williamson synthesis, may be viable.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, with a focus on the Ullmann condensation.

Issue 1: Low or No Product Yield

A low yield of the desired this compound is a frequent challenge. Several factors can contribute to this issue.

1.1 Inactive Catalyst

Question: My reaction is not proceeding, and I suspect a problem with my copper catalyst. What could be the cause?

Answer: The activity of the copper catalyst is paramount for a successful Ullmann condensation.

  • Oxidation State: The active catalytic species is typically copper(I). If you are using a copper(II) salt, it may need to be reduced in situ. However, some modern protocols have been developed for copper(II) catalysts.

  • In-situ Activation: Traditional Ullmann reactions often used "activated" copper powder, which can be prepared by reducing a copper salt like copper sulfate with zinc metal.[2]

  • Ligand Choice: Modern Ullmann reactions often employ ligands to stabilize the copper catalyst and improve its solubility and reactivity.[3][4] The absence or use of an inappropriate ligand can lead to poor catalytic activity.

1.2 Sub-optimal Reaction Conditions

Question: I'm observing very slow conversion to the product. How can I optimize my reaction conditions?

Answer: The reaction conditions for the Ullmann condensation are critical and often require careful optimization.

  • Temperature: Traditional Ullmann reactions require high temperatures, often exceeding 210°C.[2] However, with modern catalysts and ligands, the reaction can often be run at significantly lower temperatures. If your reaction is sluggish, a careful increase in temperature may be necessary.

  • Solvent: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are commonly used.[2] The choice of solvent can significantly impact the reaction rate and yield.

  • Base: A base is required to deprotonate the 4-fluorophenol to form the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[8] The strength and solubility of the base are important factors. Cs₂CO₃ is often more effective as it leads to more dissociated and soluble phenoxides.[8]

Experimental Protocol: General Procedure for Ullmann Condensation

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory setup and reagent purity.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.0 eq.), 4-fluorophenol (1.2 eq.), copper(I) iodide (0.1 eq.), a suitable ligand (e.g., N,N-dimethylglycine, 0.2 eq.), and cesium carbonate (2.0 eq.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or NMP.

  • Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon.

  • Heating: Heat the reaction mixture to 120-150°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Formation of Side Products

The formation of byproducts can significantly reduce the yield of the desired product and complicate purification.

Question: I'm observing significant amounts of homocoupled biaryl ether and/or reduction of the starting aryl halide. How can I minimize these side reactions?

Answer: Side reactions are a common issue in Ullmann condensations.

  • Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the phenol can occur. This is often more prevalent at very high temperatures. Using a ligand can sometimes improve the selectivity for the cross-coupling reaction.

  • Reductive Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can be influenced by the solvent and the presence of any protic impurities. Ensuring anhydrous conditions is crucial.

  • Phenolic By-products: The relative yield of phenolic by-products can sometimes be minimized by adjusting the pH, with higher concentrations of hydroxide ions favoring the desired reaction in some cases.[9]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key parameters that can be optimized to improve the yield and minimize side reactions in the synthesis of this compound.

ParameterRecommended Range/OptionsRationalePotential Issues if Sub-optimal
Catalyst CuI, Cu₂O, CuO-NPsCopper(I) is generally the active species. Nanoparticles can offer higher surface area and reactivity.[3]Low or no reaction.
Ligand N,N-dimethylglycine, phenanthroline derivativesStabilizes the catalyst, improves solubility, and can accelerate the reaction at lower temperatures.[3][4]Slow reaction, need for higher temperatures.
Base Cs₂CO₃, K₃PO₄, K₂CO₃Deprotonates the phenol. Cs₂CO₃ often gives better results due to higher solubility.[8]Incomplete deprotonation, slow reaction.
Solvent NMP, DMF, AcetonitrileHigh-boiling polar aprotic solvents are preferred. Acetonitrile can be effective in modern, milder protocols.[2][8]Poor solubility of reagents, slow reaction.
Temperature 80-150°C (with ligand)Provides the necessary activation energy. Higher temperatures may be needed in the absence of an effective ligand.Incomplete reaction (too low), side product formation (too high).
Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Question: My crude product is an oil that is difficult to purify by column chromatography. What are my options?

Answer: Purifying this compound can be tricky due to its physical properties and potential impurities.

  • Column Chromatography: If you are having trouble with co-elution of impurities, try a different solvent system for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective.

  • Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization is an excellent purification method. Common solvent pairs for recrystallization include ethanol/water or hexane/ethyl acetate.[10]

  • Vacuum Distillation: For liquid products, vacuum distillation can be a viable purification technique, especially for removing non-volatile impurities.[10]

  • Acid/Base Wash: An acidic or basic wash during the work-up can help remove corresponding impurities. For example, a wash with a dilute sodium bicarbonate solution can remove any unreacted 4-fluorophenol.[10]

Visualization of Key Processes
General Ullmann Condensation Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Phenol, Copper Catalyst, Ligand, and Base solvent Add Anhydrous Polar Aprotic Solvent reagents->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor by TLC/GC heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate, and Purify extract->purify G cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization cluster_reagents Reagent Purity start Low Product Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Starting Materials Pure? start->check_reagents catalyst_sol1 Use Cu(I) or activate Cu(II). Add appropriate ligand. check_catalyst->catalyst_sol1 No conditions_sol1 Increase temperature. Change solvent. Use a stronger base (e.g., Cs₂CO₃). check_conditions->conditions_sol1 No reagents_sol1 Purify starting materials. Ensure anhydrous conditions. check_reagents->reagents_sol1 No

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • The role of copper in the Ullmann reaction. (2019, February 7). Mapping Ignorance. [Link]

  • Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. (1974). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Hassan, Z., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(23), 7292. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (1976). Canadian Journal of Chemistry, 54(20), 3217-3223. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2014). Beilstein Journal of Organic Chemistry, 10, 1344-1353. [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2000). Journal of the Mexican Chemical Society, 44(2), 121-123. [Link]

  • Taillefer, M., et al. (2005). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 7(23), 5277-5280. [Link]

  • Phase Transfer Catalyzed Synthesis of Diaryl 1,4—Phenylene Dioxydiacetate. (1996). Synthetic Communications, 26(8), 1447-1452. [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved January 11, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865-2869. [Link]

  • Production of 4-fluorobenzaldehyde. (2002).
  • Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. (2021). Molecules, 26(16), 4983. [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. International Ayurvedic and Pharmaceutical Research, 8(5), 1107-1115. [Link]

  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (2022).
  • Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Ullmann reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024, October 16). White Rose Research Online. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry, 32(5), 2481-2487. [Link]

  • Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. (2011).

Sources

Technical Support Center: Ullmann Synthesis of 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Ullmann synthesis of 2-(4-fluorophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. The Ullmann condensation, a copper-catalyzed reaction to form C-O bonds, is a cornerstone of diaryl ether synthesis.[1][2][3] However, its success is often contingent on a nuanced understanding of reaction parameters and potential side reactions.[1][4] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific synthesis, ensuring higher yields and product purity.

The synthesis of this compound involves the coupling of 2-chlorobenzaldehyde or 2-bromobenzaldehyde with 4-fluorophenol. While seemingly straightforward, the electronic properties of the starting materials can introduce complexities. The aldehyde group on the aryl halide is electron-withdrawing, which can influence reactivity, while the fluorine atom on the phenol also affects its nucleophilicity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Ullmann synthesis of this compound?

A1: The primary side reactions of concern are:

  • Homocoupling of the aryl halide: This results in the formation of a symmetrical biaryl compound from two molecules of the starting aryl halide.[5][6]

  • Reductive dehalogenation: The aryl halide is reduced to benzaldehyde. This is a common issue, especially if the reaction conditions are not optimal.[7]

  • Hydroxylation of the aryl halide: If water is present in the reaction mixture, the aryl halide can be hydrolyzed to 2-hydroxybenzaldehyde.

  • Smiles Rearrangement: Though less common, under certain conditions, an intramolecular nucleophilic aromatic substitution can occur, leading to rearranged products.[8][9]

Q2: Why is my yield of this compound consistently low?

A2: Low yields in Ullmann reactions are a frequent challenge and can be attributed to several factors:

  • Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures, which can lead to thermal decomposition of starting materials or products.[1][10]

  • Catalyst Inactivity: The copper catalyst can be sensitive to air and moisture. Using fresh, high-purity copper sources is crucial.

  • Suboptimal Ligand Choice: Modern Ullmann syntheses often employ ligands to facilitate the reaction at lower temperatures.[4][10][11] The absence of a suitable ligand or the use of an inappropriate one can significantly reduce the yield.

  • Inadequate Base: The base is critical for deprotonating the phenol.[7] An insufficient amount or a base that is not strong enough will result in a low concentration of the active nucleophile.

Q3: Can I use 2-chlorobenzaldehyde instead of 2-bromobenzaldehyde?

A3: While it is possible to use 2-chlorobenzaldehyde, aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann couplings.[1][11] To achieve a comparable reaction rate and yield with 2-chlorobenzaldehyde, you will likely need to employ more forcing conditions, such as higher temperatures, a more active catalyst system (e.g., with a specialized ligand), or a longer reaction time.

Q4: What is the role of a ligand in this reaction, and is it always necessary?

A4: Ligands play a crucial role in modern Ullmann-type reactions by stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle.[4][12] This allows the reaction to proceed under much milder conditions (lower temperatures) and with a wider range of substrates, ultimately improving yields.[4][11] While classic Ullmann reactions are performed without ligands, they require harsh conditions.[1][10] For the synthesis of this compound, using a ligand is highly recommended to minimize side reactions and improve efficiency. Common ligands for C-O coupling reactions include amino acids (like L-proline), diamines, and phenanthroline derivatives.[4][11]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Significant formation of benzaldehyde as a byproduct.

  • Q: My reaction is producing a substantial amount of benzaldehyde, and the yield of my desired diaryl ether is low. What is causing this reductive dehalogenation, and how can I fix it?

  • A: Reductive dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[7]

    • Possible Causes and Solutions:

      • Presence of a Hydrogen Source: Trace amounts of water or other protic impurities can act as a hydrogen source. Ensure all reagents and solvents are rigorously dried. Using molecular sieves can help maintain anhydrous conditions.[7]

      • Inappropriate Solvent: Some solvents may facilitate this side reaction. Consider switching to a different high-boiling polar aprotic solvent like DMF, DMSO, or NMP.[2]

      • Suboptimal Ligand: The ligand may not be effectively promoting the desired cross-coupling pathway. Screening different ligands, such as N,N-dimethylglycine, can be beneficial.[7]

Issue 2: The reaction is sluggish or does not proceed to completion.

  • Q: My reaction stalls, and I observe a significant amount of unreacted starting materials even after prolonged heating. What steps can I take to drive the reaction to completion?

  • A: A stalled reaction can be due to several factors related to the reactivity of your system.

    • Possible Causes and Solutions:

      • Insufficient Temperature: While modern Ullmann reactions are milder, they often still require elevated temperatures. If you are using a ligand-based system at a lower temperature, a modest increase in temperature (e.g., from 80°C to 100-120°C) may be necessary.

      • Catalyst Deactivation: The copper catalyst may be deactivating over time. Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the copper(I) species. Using a fresh batch of the copper salt is also recommended.

      • Incomplete Deprotonation of the Phenol: The pKa of 4-fluorophenol is around 9.9. Ensure your base is sufficiently strong and present in at least stoichiometric amounts to deprotonate the phenol effectively. Bases like potassium phosphate and cesium carbonate are often good choices.[7]

Issue 3: Formation of a significant amount of a dark, insoluble material (h-polymerization).

  • Q: My reaction mixture turns dark, and I observe the formation of a tar-like substance, making product isolation difficult. What is causing this, and how can it be prevented?

  • A: The formation of dark, insoluble materials often points to polymerization or decomposition pathways.

    • Possible Causes and Solutions:

      • Excessively High Temperature: Overheating the reaction can lead to the decomposition of the starting materials or product. Carefully control the reaction temperature and consider using a milder catalytic system that allows for lower temperatures.

      • Side Reactions of the Aldehyde: The aldehyde functionality can be sensitive to the reaction conditions. It may undergo self-condensation or other side reactions at high temperatures in the presence of a base. Protecting the aldehyde group prior to the Ullmann coupling and deprotecting it afterward is a potential, albeit longer, synthetic strategy.

      • Oxygen Contamination: The presence of oxygen can promote oxidative side reactions. Thoroughly degassing the solvent and maintaining a strict inert atmosphere throughout the reaction is critical.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

G cluster_reactants Reactants & Reagents A 2-Halobenzaldehyde H Oxidative Addition Intermediate A->H Oxidative Addition B 4-Fluorophenol G 4-Fluorophenoxide B->G C Cu(I) Catalyst F [Cu(I)-Ligand Complex] C->F D Base D->B Deprotonation E Ligand E->F F->H G->H Coordination I This compound H->I Reductive Elimination

Caption: The catalytic cycle of the Ullmann synthesis.

Common Side Reaction: Reductive Dehalogenation

G cluster_side_reaction Reductive Dehalogenation A 2-Halobenzaldehyde C Benzaldehyde A->C Reduction B [Cu(I)-H Species] B->C D [H] Source (e.g., H2O, impurity) D->B

Caption: Pathway for the formation of benzaldehyde.

Recommended Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Bromobenzaldehyde (1.0 eq)

  • 4-Fluorophenol (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • L-Proline (0.2 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromobenzaldehyde, 4-fluorophenol, CuI, L-proline, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Aryl Halide 2-BromobenzaldehydeHigher reactivity than the corresponding chloride.
Phenol 1.2 equivalentsA slight excess ensures complete consumption of the limiting aryl halide.
Copper Source CuI (10 mol%)A common and effective copper(I) source.
Ligand L-Proline (20 mol%)An inexpensive and effective ligand for C-O coupling.[4]
Base Cs₂CO₃ (2 equivalents)A strong, soluble base that effectively deprotonates the phenol.[1]
Solvent Anhydrous DMSOA polar aprotic solvent that facilitates the reaction.
Temperature 90-110 °CBalances reaction rate with minimizing thermal decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Cu(I) catalyst.

References

  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. (n.d.). In Books.
  • Technical Support Center: Ullmann Diaryl Ether Synthesis. (n.d.). Benchchem.
  • Ullmann reaction. (n.d.). In Wikipedia.
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Publications.
  • Ullmann condensation. (n.d.). Grokipedia.
  • Ullmann coupling-An overview. (2025). OperaChem.
  • Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. (n.d.). Benchchem.
  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (n.d.). NIH.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH.
  • Ullmann condensation. (n.d.). In Wikipedia.
  • Smiles rearrangement. (n.d.). In Wikipedia.
  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodonums. (n.d.). RSC Publishing.
  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (2010). MIT Open Access Articles.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Ullmann Reaction. (n.d.). Thermo Fisher Scientific - US.
  • Ullmann Reaction. (n.d.). BYJU'S.
  • Ullmann reaction. (n.d.). Slideshare.
  • Exploring Copper Mediated Synthesis of Diaryl Ethers. (2025). ScholarWorks.
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). In Books.
  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodonums. (2019). PMC - NIH.
  • Synthesis of 2-(4-fluorophenoxy)benzyl chloride. (n.d.). PrepChem.com.
  • Troubleshooting Ullmann Couplint. (2023). Reddit.
  • Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. (2024). Journal of Synthetic Chemistry.
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.). arkat usa.
  • Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. (n.d.). Benchchem.
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (n.d.). Organic Letters.
  • (Benzyloxy)-4-fluorobenzaldehyde via Williamson Ether Synthesis. (n.d.). Benchchem.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Ullmann reaction. (2020). L.S.College, Muzaffarpur.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.

Sources

Purification challenges of 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the purification challenges of 2-(4-Fluorophenoxy)benzaldehyde.

Welcome to the technical support guide for this compound (CAS 320423-61-8), a key intermediate in medicinal chemistry and organic synthesis.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this diaryl ether. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to overcome common challenges, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities are almost always process-related and depend on the synthetic route used. The most common method for synthesizing this diaryl ether is the Ullmann condensation, a copper-catalyzed coupling of an aryl halide and a phenol.[2][3]

Common impurities include:

  • Unreacted Starting Materials: Typically 2-halobenzaldehyde (e.g., 2-fluorobenzaldehyde, 2-chlorobenzaldehyde) and 4-fluorophenol.

  • Oxidation Product: The aldehyde group is highly susceptible to air oxidation, leading to the formation of 2-(4-fluorophenoxy)benzoic acid.[1][4] This is often the most common impurity if the crude product is exposed to air for extended periods.

  • Side-Reaction By-products:

    • Reductive Dehalogenation Product: The starting aryl halide can be reduced to benzaldehyde. This is a known side reaction in Ullmann couplings, particularly with suboptimal ligand or base selection.[5]

    • Homocoupling Products: Self-coupling of the aryl halide is a possibility, though often a minor byproduct.[6]

  • Polymerization Products: Like many benzaldehyde derivatives, this compound can undergo polymerization, especially upon heating, resulting in non-volatile, viscous residues.[4]

Q2: How should I store purified this compound to prevent degradation?

A2: To maintain purity, proper storage is critical. The primary degradation pathways are oxidation and potential polymerization.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde to the carboxylic acid.[4]

  • Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.

  • Container: Use a clean, dry, amber glass bottle to protect from light and moisture.[4]

  • Inhibitors: For material that will be stored for an extended period, especially if it is a liquid or low-melting solid, adding a small amount (100-200 ppm) of a radical inhibitor like Butylated hydroxytoluene (BHT) can prevent polymerization.[4]

Q3: My purified product is a solid, but it slowly turns into a viscous oil upon storage. What is happening?

A3: This is a classic sign of polymerization.[4] Aldehydes can form polymeric materials over time. This process can sometimes be reversed by "cracking," which involves carefully heating the polymer under vacuum. The volatile monomer, this compound, will distill, leaving the non-volatile polymer behind. The distilled product should be collected in a cooled receiver and immediately stored with an inhibitor under an inert atmosphere as described in Q2.[4]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A multi-technique approach is recommended for a comprehensive purity profile.[7] High-Performance Liquid Chromatography (HPLC) is the standard for analyzing non-volatile impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for volatile impurities and by-products.[7][8]

FeatureHPLC (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)qNMR (Quantitative Nuclear Magnetic Resonance)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[9]Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase, with mass-based detection.[8]The signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against an internal standard.[7]
Ideal For Non-volatile and thermally stable impurities like the corresponding benzoic acid or starting materials.[7]Volatile and semi-volatile impurities, such as residual solvents or lower-boiling point by-products (e.g., benzaldehyde).[8]Provides absolute purity value of the main component and structural confirmation.[10]
Advantages Robust, high resolution, widely available.[9]High sensitivity, provides structural information of impurities via mass spectra.[10]Highly accurate and precise, does not require a specific reference standard of the analyte itself (primary method).[10]
Limitations May not be suitable for highly volatile impurities.[7]Not suitable for non-volatile or thermally labile compounds (e.g., polymers).[9]Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[10]

Troubleshooting Guides

Problem 1: Low yield of the desired diaryl ether and presence of a dehalogenated arene (benzaldehyde) byproduct.
  • Scenario: You've performed an Ullmann diaryl ether synthesis, and your crude NMR/GC-MS analysis shows a significant amount of benzaldehyde alongside your starting materials and a small amount of product.

  • Causality: Reductive dehalogenation is a common side reaction in copper-catalyzed couplings where the aryl halide is reduced instead of coupled.[5] This can be caused by several factors related to the reaction conditions.

  • Solutions:

    • Optimize the Ligand: The ligand is crucial for promoting the desired cross-coupling pathway. If you are observing significant dehalogenation, your current ligand may be suboptimal. For electron-rich aryl halides, ligands like N,N-dimethylglycine have proven effective.[5][11]

    • Ensure Anhydrous Conditions: Water can interfere with the catalytic cycle and promote side reactions. It can also inactivate common bases like potassium carbonate.[5] Ensure all solvents and reagents are thoroughly dried and run the reaction under a dry, inert atmosphere (N₂ or Ar). Using molecular sieves can also be beneficial.[5][6]

    • Re-evaluate Your Base: The choice of base is critical. Overly strong bases can promote side reactions. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often excellent choices for Ullmann diaryl ether syntheses as they are effective but generally do not require rigorously anhydrous conditions to the same extent as other bases.[3][5]

Problem 2: The crude product contains a significant acidic impurity.
  • Scenario: After your reaction work-up, you test the pH of an aqueous suspension of your crude product, and it is acidic. TLC or HPLC analysis shows a more polar spot than your product.

  • Causality: This is almost certainly due to the oxidation of the aldehyde functional group to 2-(4-fluorophenoxy)benzoic acid.[1] This can happen during the reaction if oxidizing agents are present or, more commonly, during the work-up and subsequent handling if the product is exposed to air, especially at elevated temperatures or in the presence of light.

  • Solution Workflow: An acid-base liquid-liquid extraction is a highly effective and straightforward method to remove this impurity before attempting chromatography or recrystallization.

crude Crude Product in Organic Solvent (e.g., EtOAc, DCM) sep_funnel Transfer to Separatory Funnel crude->sep_funnel wash_bicarb Wash with Saturated Sodium Bicarbonate (NaHCO₃) Solution sep_funnel->wash_bicarb co2 CO₂ Evolution Observed (Acidic Impurity Present) wash_bicarb->co2 organic_layer Organic Layer: Contains Neutral Product wash_bicarb->organic_layer aqueous_layer Aqueous Layer: Contains Sodium 2-(4-fluorophenoxy)benzoate wash_bicarb->aqueous_layer wash_water Wash with Water organic_layer->wash_water wash_brine Wash with Saturated Brine wash_water->wash_brine dry Dry over Anhydrous Na₂SO₄ or MgSO₄ wash_brine->dry filter_conc Filter and Concentrate dry->filter_conc purified Proceed to Final Purification (Chromatography/Recrystallization) filter_conc->purified

Caption: Workflow for removing acidic impurities.

Protocol: Acid-Base Wash
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue washing until CO₂ evolution ceases.[4] This converts the acidic impurity into its water-soluble sodium salt.

  • Separation: Separate the organic layer. The aqueous layer, containing the salt of the impurity, can be discarded.

  • Final Washes: Wash the organic layer sequentially with deionized water and then a saturated brine solution to remove residual salts and water.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, now free of acidic impurities.[12]

Problem 3: Difficulty in achieving crystallization of the final product.
  • Scenario: After column chromatography or an initial work-up, the product is an oil, but literature suggests it should be a solid (Melting Point: 51-56°C).[13] Attempts to recrystallize have failed.

  • Causality: The presence of impurities can act as a "eutectic mixture," depressing the melting point and preventing crystallization. Even small amounts of residual solvent or structurally similar by-products can inhibit the formation of a crystal lattice.

  • Solutions:

    • Re-purify via Chromatography: If not already done, flash column chromatography is highly effective at separating closely related impurities. Use a gradient elution of hexane/ethyl acetate to carefully separate the product from less polar (e.g., benzaldehyde) and more polar (e.g., 4-fluorophenol) impurities.[14]

    • Optimize Recrystallization:

      • Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent pair) in which the compound is highly soluble when hot but poorly soluble when cold.[15] For this compound, common solvent systems to screen include ethanol/water, isopropanol/water, or hexane/ethyl acetate.[4]

      • Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.[4]

      • Slow Cooling: Do not rush the cooling process. Allow the hot, clear solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.[4] Rapid cooling often leads to the formation of an oil or very small, impure crystals.

Protocol: Recrystallization from a Two-Solvent System (e.g., Ethanol/Water)
  • Dissolution: Place the impure solid/oil in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the compound completely.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove it.[4]

  • Induce Precipitation: While the solution is still hot, add water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates you have reached saturation. Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the crystals in a vacuum oven at a temperature well below the melting point.[4]

References

  • BenchChem. (2025). Technical Support Center: Ullmann Diaryl Ether Synthesis.
  • BenchChem. (2025).
  • BenchChem. (n.d.). This compound | CAS 320423-61-8.
  • BenchChem. (2025). Characterization of Impurities in 2-(Benzyloxy)
  • Fagnou, K., & Lautens, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(14), 2333–2336.
  • Supporting Information for publication. (2017).
  • Guillou, S., & Fagnou, K. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(15), 2453–2456.
  • Smolecule. (2024). Buy 2-(2-Chloro-4-fluorophenoxy)benzaldehyde.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • CN115124410A. (2022). Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • US20050054882A1. (2005). Diaryl ether condensation reactions.
  • Schnürch, M., & Spina, M. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1334–1341.
  • US4379026A. (1983). Process for the purification of benzaldehyde.
  • BenchChem. (2025).
  • BenchChem. (2025). Validating the Purity of Synthesized 4-(Hexyloxy)
  • Thermo Fisher Scientific. (2025). This compound, 97%.

Sources

Technical Support Center: Optimization of Catalyst Loading for 2-(4-Fluorophenoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-(4-Fluorophenoxy)benzaldehyde. This guide is crafted for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the nuances of this important synthetic transformation. The synthesis, a crucial step in the development of various biologically active molecules, including potent sodium channel blockers, is often achieved via a copper-catalyzed Ullmann-type condensation reaction.[1][2] Optimizing the catalyst loading is paramount for achieving high yields, minimizing side products, and ensuring a cost-effective and scalable process.

This resource is designed to be a dynamic and practical tool. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is structured to provide direct answers to specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction shows low or no yield of this compound. What are the likely causes and how can I fix it?

Low or non-existent yield is a frequent challenge in Ullmann-type couplings. The root cause often lies with the catalyst's activity or the reaction conditions.

Potential Causes & Suggested Solutions:

Potential Cause Explanation Suggested Solutions
Inactive Copper Catalyst The active catalytic species is typically Cu(I).[3] Copper(I) salts can oxidize to Cu(II) upon prolonged exposure to air, rendering them less effective. The quality and source of the copper catalyst are critical.- Use a fresh, high-purity copper(I) source like CuI or Cu₂O.[3][4] - If using a Cu(0) or Cu(II) source, ensure your reaction conditions are suitable for the in situ generation of the active Cu(I) species.[3] - For reactions sensitive to air, consider using an air-stable catalyst precursor like bromo(triphenylphosphine)copper(I).[5]
Suboptimal Catalyst Loading Too little catalyst will result in a slow or incomplete reaction. Conversely, excessively high catalyst loading can sometimes lead to decreased conversion due to side reactions or catalyst aggregation.[6]- Start with a catalyst loading in the range of 1-10 mol%. A common starting point is 5 mol %.[4] - Systematically screen the catalyst loading (e.g., 1, 2.5, 5, 7.5, and 10 mol%) to determine the optimal concentration for your specific substrates and conditions.
Inappropriate Ligand or No Ligand Modern Ullmann reactions often employ ligands to stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle.[2][7] The absence of a suitable ligand can lead to poor performance.- Screen a variety of ligands. For diaryl ether synthesis, N,N-dimethylglycine has been shown to be effective.[8] Other common ligands include 1,10-phenanthroline and amino acids like L-proline.[3] - The ligand-to-copper ratio is also important; a common starting point is a 2:1 ratio of ligand to copper.
Incorrect Base The base is crucial for deprotonating the phenol, which is a key step in the catalytic cycle.[9] The choice and form of the base can significantly impact the reaction rate and yield.- Screen common bases such as Cs₂CO₃, K₂CO₃, and K₃PO₄.[3] Cesium carbonate is often highly effective in diaryl ether synthesis.[4] - The physical form of the base can matter. For instance, finely milled Cs₂CO₃ can sometimes lead to longer induction periods.[9][10]
Low Reaction Temperature Traditional Ullmann reactions required high temperatures (>200 °C).[2] While modern ligand-accelerated systems operate under milder conditions, the temperature must still be sufficient to overcome the activation energy.- If using a modern ligand system, start with a temperature in the range of 80-120 °C.[3] - If no reaction is observed, incrementally increase the temperature. Be mindful that excessively high temperatures can lead to decomposition.
Question 2: I am observing significant formation of side products, such as the homocoupling of 2-chlorobenzaldehyde or debromination of an aryl halide starting material. How can I improve the selectivity for the desired diaryl ether?

The formation of side products is a clear indicator that the reaction conditions are not optimized for the desired cross-coupling pathway.

Troubleshooting Workflow for Poor Selectivity:

start Poor Selectivity Observed temp Lower Reaction Temperature start->temp High temp can cause side reactions ligand Introduce or Change Ligand temp->ligand If still poor base Re-evaluate Base Choice ligand->base If still poor atmosphere Ensure Inert Atmosphere base->atmosphere If still poor result Improved Selectivity atmosphere->result

Caption: Troubleshooting workflow for poor selectivity.

Detailed Solutions:

  • Lower the Reaction Temperature: High temperatures can promote unwanted side reactions. If your protocol allows, try reducing the temperature in 10-20 °C increments. The use of a more active catalyst/ligand system can often enable lower reaction temperatures.[11]

  • Introduce or Optimize the Ligand: Ligands play a crucial role in promoting the desired reductive elimination step to form the diaryl ether, thereby outcompeting side reactions.

    • Action: If you are not using a ligand, introduce one. If you are, screen other classes of ligands. For instance, if a diamine ligand is failing, try an amino acid-based ligand.[2][3]

  • Re-evaluate the Base: A base that is too strong or too weak can alter the reaction pathway.

    • Action: If you are using a very strong base and observing decomposition, consider a milder base like K₂CO₃. Conversely, if the reaction is sluggish and side reactions are occurring, a stronger base like Cs₂CO₃ might accelerate the desired reaction.

  • Ensure a Strictly Inert Atmosphere: Oxygen can lead to catalyst deactivation and the formation of oxidative side products.[11]

    • Action: Use standard techniques to remove oxygen from your reaction vessel, such as evacuating and backfilling with an inert gas (e.g., argon or nitrogen) multiple times. Use degassed solvents.[11]

Question 3: My reaction starts well but then stalls before completion. What could be causing this catalyst deactivation?

Catalyst deactivation can occur through several mechanisms, including poisoning, sintering, and fouling.[12][13]

Common Causes of Catalyst Deactivation:

Deactivation Mechanism Explanation Mitigation Strategies
Product/Byproduct Inhibition The amine product or inorganic halide byproduct can coordinate to the copper center, inhibiting its catalytic activity.[9]- Consider using a ligand that binds more strongly to the copper than the inhibiting species. - In some cases, the use of additives that can precipitate the halide byproduct might be beneficial.
Poisoning from Impurities Impurities in the starting materials or solvent (e.g., sulfur-containing compounds) can irreversibly bind to the catalyst's active sites.[12]- Use high-purity, anhydrous reagents and solvents.[11] - If feedstock contamination is suspected, purify the starting materials before use.
Thermal Degradation (Sintering) At high temperatures, the fine catalyst particles can agglomerate (sinter), leading to a loss of active surface area.[14][15]- Operate at the lowest effective temperature. - Consider using a heterogeneous catalyst where the active copper species are supported on a thermally stable material, which can prevent sintering.[6]
Fouling High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking active sites.[16]- Optimize reaction conditions to minimize the formation of polymeric side products. - If using a heterogeneous catalyst, regeneration by calcination (burning off the coke) might be possible.[16]

Visualizing Deactivation Pathways:

cluster_deactivation Deactivation Pathways Active_Catalyst Active Cu(I) Catalyst Poisoning Poisoning (e.g., Sulfur impurities) Active_Catalyst->Poisoning Irreversible binding Inhibition Product/Byproduct Inhibition Active_Catalyst->Inhibition Reversible coordination Sintering Thermal Sintering Active_Catalyst->Sintering High Temperature Deactivated_Catalyst {Deactivated Catalyst} Poisoning->Deactivated_Catalyst Inhibition->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Common pathways for catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for the synthesis of this compound?

For Ullmann-type diaryl ether syntheses, the copper catalyst loading typically ranges from 1 to 10 mol %.[6] A good starting point for optimization is 5 mol % of a copper(I) source, such as CuI, in combination with 10-20 mol % of a suitable ligand.[4] In some highly efficient systems, catalyst loading can be reduced to as low as 1 mol %.[17]

Q2: Can I use a copper(II) salt instead of a copper(I) salt?

While the active species is believed to be Cu(I), it is possible to use Cu(II) salts as pre-catalysts. The reaction conditions must then be able to reduce Cu(II) to Cu(I) in situ. This can sometimes be achieved by the solvent (e.g., DMF) or other components in the reaction mixture, but it adds a layer of complexity. For reproducibility and more direct control over the active catalyst concentration, using a Cu(I) source is generally recommended.[3]

Q3: How do I choose the right ligand for my reaction?

Ligand selection is often empirical and requires screening. However, some general guidelines exist. For diaryl ether synthesis, bidentate ligands that can form a stable chelate with the copper center are often effective.[7] Amino acids (like N,N-dimethylglycine) and diamines (like 1,10-phenanthroline) are excellent starting points for screening.[3][8] The electronic properties of your substrates can also influence the choice; electron-rich aryl halides may benefit from different ligands than electron-poor ones.

Q4: Is it necessary to run the reaction under an inert atmosphere?

Yes, it is highly recommended. Oxygen can oxidize the active Cu(I) catalyst to the less active Cu(II) state, leading to lower yields and reproducibility issues.[11] Performing the reaction under an inert atmosphere of nitrogen or argon is standard practice for modern Ullmann couplings.[3]

Q5: My starting materials are a 2-halobenzaldehyde and 4-fluorophenol. Which halogen on the benzaldehyde is best?

The reactivity of the aryl halide in Ullmann couplings generally follows the order I > Br > Cl. Aryl iodides are the most reactive, often allowing for milder reaction conditions.[4] Aryl bromides are also commonly used but may require slightly higher temperatures.[4] Aryl chlorides are the least reactive and often require more specialized catalyst systems. For initial optimizations, 2-iodobenzaldehyde or 2-bromobenzaldehyde would be the recommended starting points.

Experimental Protocols

General Protocol for Catalyst Loading Optimization

This protocol provides a framework for systematically screening catalyst loading to find the optimal concentration for your reaction.

Materials:

  • 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde)

  • 4-fluorophenol

  • Copper(I) source (e.g., CuI)

  • Ligand (e.g., N,N-dimethylglycine)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF or Dioxane)[3]

  • Array of reaction vials with stir bars

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Setup: In an array of oven-dried reaction vials, add the base (e.g., 2.0 mmol) and the chosen ligand (e.g., 0.1 mmol, for a 5 mol% catalyst test).

  • Catalyst Addition: To each vial, add the desired amount of CuI. For a 1.0 mmol scale reaction, this would be:

    • Vial 1 (1 mol%): 1.9 mg

    • Vial 2 (2.5 mol%): 4.8 mg

    • Vial 3 (5 mol%): 9.5 mg

    • Vial 4 (7.5 mol%): 14.3 mg

    • Vial 5 (10 mol%): 19.0 mg

  • Reagent Addition: Add 4-fluorophenol (1.0 mmol) and the 2-halobenzaldehyde (1.2 mmol) to each vial.

  • Inert Atmosphere: Seal the vials, and then evacuate and backfill with argon or nitrogen three times.[3]

  • Solvent Addition: Add the anhydrous solvent (e.g., 2 mL) to each vial via syringe.

  • Reaction: Place the vials in a preheated heating block (e.g., at 110 °C) and stir for a set amount of time (e.g., 24 hours).

  • Analysis: After cooling, quench the reactions, and analyze the crude reaction mixtures by a calibrated internal standard method (e.g., GC-MS or HPLC) to determine the yield of this compound for each catalyst loading.

Optimization Workflow Diagram:

start Define Reaction Scope (Substrates, Scale) catalyst_screen Screen Copper Source (CuI, Cu₂O, etc.) start->catalyst_screen ligand_screen Screen Ligands (Amino Acids, Diamines) catalyst_screen->ligand_screen base_screen Screen Bases (Cs₂CO₃, K₃PO₄) ligand_screen->base_screen solvent_screen Screen Solvents (DMF, Dioxane, Toluene) base_screen->solvent_screen temp_screen Optimize Temperature solvent_screen->temp_screen loading_opt Optimize Catalyst Loading (1-10 mol%) temp_screen->loading_opt final_protocol Finalized Protocol loading_opt->final_protocol

Caption: Systematic workflow for optimizing Ullmann reaction conditions.[3]

References

  • Jana, S., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis. Available at: [Link]

  • Nelson, H. M., et al. (2016). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the Pd-catalysed Ullmann reaction. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science. Available at: [Link]

  • MDPI. (2021). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. Catalysts. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available at: [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • ScienceDirect. (2000). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Tetrahedron Letters. Available at: [Link]

  • Gujral, S. S., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Available at: [Link]

  • Google Patents. (1986). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Available at: [Link]

  • SciSpace. (2016). Catalyst deactivation during one-step dimethyl ether synthesis. Retrieved from [Link]

  • MDPI. (2019). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. Catalysts. Available at: [Link]

  • ResearchGate. (2016). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • Environmental-Catalyst. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • TUS. (n.d.). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Retrieved from [Link]

Sources

Technical Support Center: Navigating Byproduct Formation in Reactions of 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during chemical transformations involving 2-(4-Fluorophenoxy)benzaldehyde. Our focus is on preventing and mitigating byproduct formation to ensure high-yield, high-purity synthesis of your target molecules.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its unique electronic and structural properties. The interplay between the diaryl ether linkage, the electron-withdrawing fluorine atom, and the reactive aldehyde functionality dictates its behavior in chemical reactions. While this combination offers diverse synthetic possibilities, it also presents specific challenges related to byproduct formation. This guide is structured to help you anticipate and overcome these hurdles.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses common issues encountered during reactions with this compound, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Product and a Complex Reaction Mixture

Q: My reaction is resulting in a low yield of the target compound, and the crude NMR spectrum shows multiple unexpected signals. What are the likely causes and how can I improve the outcome?

A: Low yields and complex mixtures often point to several competing side reactions. The primary culprits are typically oxidation of the aldehyde, side reactions related to the specific reaction conditions (e.g., Cannizzaro reaction), or instability of the starting material or product.

Potential CauseRecommended Solution
Oxidation of the Aldehyde The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-(4-Fluorophenoxy)benzoic acid, especially when exposed to air over extended periods or under harsh, oxidative conditions.[1][2] To mitigate this, ensure all reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). If you suspect the starting material has already partially oxidized, it can be purified by a basic aqueous wash before use (see Protocol 2).
Cannizzaro Reaction In the presence of a strong base, aldehydes lacking α-hydrogens, such as this compound, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[3] To avoid this, use non-hydroxide bases when possible and add the aldehyde to a pre-formed nucleophile or ylide to minimize its exposure to basic conditions.[3]
Ullmann-type Self-Condensation Under the high temperatures often employed in Ullmann-type reactions, self-coupling of the starting material can occur, leading to biaryl byproducts.[4][5][6] Screening for milder reaction conditions, including lower temperatures and the use of appropriate ligands for the copper catalyst, can minimize this side reaction.
Hydrolysis of Product If the reaction product is an imine or another hydrolytically sensitive functional group, the aqueous workup can lead to decomposition back to the starting aldehyde. Ensure the pH of the workup is controlled and minimize contact time with the aqueous phase.

Issue 2: Formation of a White Precipitate Unrelated to the Desired Product

Q: During my reaction workup, I observe a significant amount of a white, solid precipitate that is not my target compound. What could this be?

A: This is often indicative of the formation of 2-(4-Fluorophenoxy)benzoic acid, the oxidation product of your starting material.[1][2] This carboxylic acid is typically less soluble in organic solvents and can precipitate out, especially if the solvent polarity changes during the workup.

Troubleshooting Steps:

  • Characterization: Isolate the precipitate and characterize it (e.g., by melting point and NMR spectroscopy) to confirm its identity.

  • Pre-reaction Purification: If the precipitate is indeed the carboxylic acid, it suggests that your starting this compound is contaminated. Purify the aldehyde before use by dissolving it in an organic solvent and washing with a mild base (see Protocol 2).

  • Inert Atmosphere: For future reactions, ensure a strictly inert atmosphere is maintained throughout the experiment to prevent in-situ oxidation.

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to separate my desired product from a persistent impurity that has a similar polarity. What strategies can I employ?

A: When standard column chromatography fails to provide adequate separation, a multi-pronged approach combining chemical and physical purification techniques is often necessary.

Purification ChallengeRecommended Strategy
Co-eluting Aldehyde Impurity If unreacted this compound is the persistent impurity, a sodium bisulfite wash can be highly effective.[1] This method selectively converts the aldehyde into a water-soluble bisulfite adduct, which can be easily removed by extraction (see Protocol 3).
Co-eluting Carboxylic Acid Impurity For the removal of 2-(4-Fluorophenoxy)benzoic acid, a basic aqueous wash is the method of choice. The carboxylic acid is deprotonated to its water-soluble carboxylate salt, allowing for efficient extraction into the aqueous phase (see Protocol 2).
Isomeric or Structurally Similar Byproducts If the impurity is an isomer or a closely related byproduct, recrystallization can be a powerful purification technique.[1] The success of this method hinges on finding a suitable solvent or solvent system where the desired product has significantly different solubility from the impurity at different temperatures (see Protocol 4).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts to expect in a Knoevenagel condensation with this compound?

A1: In a Knoevenagel condensation, the primary side reactions are the self-condensation of the aldehyde and a Michael addition of the active methylene compound to the desired α,β-unsaturated product.[7] Using a weak base like piperidine or ammonium acetate is generally recommended to minimize self-condensation.[7][8] To reduce the likelihood of a subsequent Michael addition, it is advisable to monitor the reaction closely and stop it once the starting material is consumed, avoiding prolonged reaction times or excessive heating.[7]

Q2: In a Wittig reaction, I am observing low yields. What are the likely causes?

A2: Low yields in a Wittig reaction involving this compound can be due to several factors. The ylide may be unstable, or the base used to generate it may not be strong enough.[3] It is often best to generate non-stabilized ylides in situ at low temperatures and add the aldehyde to the freshly prepared ylide.[3] Additionally, any acidic impurities in the aldehyde, such as the corresponding carboxylic acid, will quench the ylide, reducing the yield.[3]

Q3: How can I prevent the formation of polymeric material in my reaction?

A3: Aldehydes can be prone to polymerization, especially under acidic or basic conditions or upon prolonged heating. If you observe the formation of a viscous or solid material, it may be a polymer. This is sometimes reversible by a process called "cracking," which involves careful heating under vacuum to distill the monomeric aldehyde.[9] To prevent polymerization, it is best to use purified starting materials, avoid unnecessarily high temperatures, and minimize reaction times.

Q4: How should I properly store this compound to prevent degradation?

A4: To maintain the purity of this compound, it should be stored under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place.[1] This will minimize oxidation to the carboxylic acid and other potential degradation pathways.

Experimental Protocols

Protocol 1: General Reaction Setup for Minimizing Byproduct Formation

This protocol outlines a general setup for reactions involving this compound to minimize oxidation and other side reactions.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add anhydrous solvents and reagents via syringe or cannula. If adding a solid, do so under a positive flow of inert gas.

  • Temperature Control: Use a suitable heating or cooling bath to maintain the desired reaction temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique to avoid unnecessarily long reaction times.

Protocol 2: Removal of Carboxylic Acid Impurities via Basic Wash

This protocol is effective for purifying crude reaction mixtures or starting material containing 2-(4-Fluorophenoxy)benzoic acid.

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Basic Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash with the sodium bicarbonate solution.

  • Final Washes: Wash the organic layer with deionized water, followed by a saturated brine solution to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 3: Selective Removal of Aldehyde via Bisulfite Wash

This protocol is useful for removing unreacted this compound from a reaction mixture where the desired product is not an aldehyde.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether).

  • Bisulfite Addition: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the separatory funnel.

  • Extraction: Shake the funnel vigorously for 5-10 minutes to ensure complete formation of the bisulfite adduct.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the water-soluble adduct.

  • Organic Layer Wash: Wash the organic layer with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the purified product.

Protocol 4: Purification by Recrystallization

This protocol provides a general guideline for purifying solid products.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the product when hot but not when cold. Common solvents include ethanol, isopropanol, and hexane/ethyl acetate mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry to remove residual solvent.

Visualizing Troubleshooting Workflows

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Complex Mixture Oxidation Oxidation to Carboxylic Acid Problem->Oxidation Cannizzaro Cannizzaro Reaction Problem->Cannizzaro Self_Condensation Self-Condensation Problem->Self_Condensation Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Purify_SM Pre-purify Starting Material (Protocol 2) Oxidation->Purify_SM Non_Hydroxide_Base Use Non-Hydroxide Base Cannizzaro->Non_Hydroxide_Base Mild_Conditions Screen for Milder Conditions Self_Condensation->Mild_Conditions

Caption: Troubleshooting workflow for low product yield.

Purification_Workflow cluster_problem Purification Challenge cluster_impurity_type Identify Impurity cluster_solutions Purification Method Crude_Product Crude Product with Persistent Impurity Aldehyde_Impurity Unreacted Aldehyde Crude_Product->Aldehyde_Impurity Acid_Impurity Carboxylic Acid Crude_Product->Acid_Impurity Isomeric_Impurity Isomer / Similar Polarity Crude_Product->Isomeric_Impurity Bisulfite_Wash Bisulfite Wash (Protocol 3) Aldehyde_Impurity->Bisulfite_Wash Basic_Wash Basic Wash (Protocol 2) Acid_Impurity->Basic_Wash Recrystallization Recrystallization (Protocol 4) Isomeric_Impurity->Recrystallization

Caption: Workflow for selecting a purification method.

References

  • Technical Support Center: Managing Reaction Conditions for Halogen
  • Troubleshooting low yields in Knoevenagel condens
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. (2003).
  • Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde. BenchChem. (2025).
  • Technical Support Center: Purification of Fluorin
  • Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. BenchChem. (n.d.).
  • Characterization of Impurities in 2-(Benzyloxy)
  • Wittig Reaction. Organic Chemistry Portal. (n.d.).
  • Purification by Recrystalliz
  • Wittig reaction. Wikipedia. (n.d.).
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. (2012).
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PubMed. (2012).

Sources

Troubleshooting low conversion in Knoevenagel condensation of 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting the Knoevenagel condensation of 2-(4-Fluorophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will delve into the underlying chemical principles and provide actionable, field-proven solutions to common challenges.

Introduction to the System: Understanding the Reactivity of this compound

The Knoevenagel condensation is a robust method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2] In the case of this compound, the molecule presents a unique combination of electronic and steric factors that can influence the reaction's success.

  • Electronic Effects : The 4-fluorophenoxy group at the ortho position is, overall, electron-withdrawing. The fluorine atom's high electronegativity enhances this effect, which should increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]

  • Steric Hindrance : The bulky 2-(4-fluorophenoxy) group can physically obstruct the approach of the nucleophile (the enolate of the active methylene compound) to the carbonyl carbon. This steric hindrance is a critical factor that can lead to low conversion rates.[5]

This guide will address the common issues arising from this specific substrate's characteristics and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Knoevenagel condensation with this compound is showing very low or no conversion. What are the likely causes?

Low conversion is the most frequently encountered issue. The root cause often lies in a combination of factors related to catalyst choice, reaction conditions, and the inherent properties of the starting materials.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed catalyst Catalyst Inactivity or Inappropriateness start->catalyst Investigate First conditions Suboptimal Reaction Conditions catalyst->conditions If catalyst is active end Improved Conversion catalyst->end Resolved with new catalyst reactants Reactant Purity & Stoichiometry conditions->reactants If conditions are optimized conditions->end Resolved with optimized conditions sterics Steric Hindrance reactants->sterics If reactants are pure reactants->end Resolved with pure reactants sterics->end Address with specific strategies cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration a Active Methylene Compound b Enolate (Nucleophile) a->b + Base d Tetrahedral Intermediate b->d c This compound c->d e Aldol Adduct d->e + H+ f Final Product + H2O e->f - H2O

Sources

Managing steric hindrance in reactions with 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Fluorophenoxy)benzaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this versatile but sterically demanding building block. Here, we provide in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to help you overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs): Understanding the Core Challenge

Q1: What is the primary structural feature of this compound that causes steric hindrance?

A1: The principal source of steric hindrance is the bulky 4-fluorophenoxy group positioned at the ortho- (C2) position relative to the aldehyde (-CHO) group. This substituent is not merely a simple group; it has conformational flexibility and a significant spatial footprint. Computational studies on analogous 2-substituted benzaldehydes suggest that the molecule predominantly adopts a conformation where the carbonyl group is oriented away from the bulky ortho substituent to minimize steric clash.[1] However, the sheer presence of the ether-linked aromatic ring creates a "shield" over one face of the aldehyde's carbonyl carbon, impeding the optimal trajectory for incoming nucleophiles.

Steric_Hindrance cluster_molecule This compound C_CHO C O_CHO O C_CHO->O_CHO H_CHO H C_CHO->H_CHO C_ring1 C1 C_ring1->C_CHO C_ring2 C2 C_ring1->C_ring2 Benzene Ring O_ether O C_ring2->O_ether phenoxy_group 4-Fluorophenoxy Group (Bulky Substituent) O_ether->phenoxy_group nucleophile Nu⁻ path_hindered nucleophile->path_hindered Hindered Attack Trajectory path_open nucleophile->path_open Preferred (but difficult) Attack path_hindered->C_CHO path_open->C_CHO

Caption: Steric shielding of the aldehyde carbonyl by the ortho-phenoxy group.

Troubleshooting Guide 1: Grignard & Organolithium Additions

These carbon-carbon bond-forming reactions are highly sensitive to steric crowding. Users frequently report low conversion, with recovery of the starting aldehyde being a common outcome.

Q2: My Grignard reaction with this compound is failing, and I'm mostly recovering the starting material. What's happening?

A2: This is a classic symptom of steric hindrance outcompeting nucleophilic addition. The bulky Grignard reagent (especially with larger alkyl/aryl groups) struggles to reach the electrophilic carbonyl carbon.[2] Two side reactions become dominant:

  • Reduction: If the Grignard reagent has a β-hydride (e.g., Isopropylmagnesium bromide), it can act as a reducing agent via a six-membered transition state, converting the aldehyde to the corresponding alcohol (2-(4-fluorophenoxy)benzyl alcohol).[3]

  • Enolization (if applicable): While not possible for benzaldehyde itself, if there were enolizable protons, the Grignard reagent would act as a base.[3]

Q3: How can I improve the success rate of my Grignard reaction?

A3: The key is to enhance the electrophilicity of the carbonyl carbon to make it a more "attractive" target for the nucleophile.

  • Strategy 1: Use a Lewis Acid Additive (Luche Conditions). The addition of cerium(III) chloride (CeCl₃) is a highly effective technique for hindered systems.[4] CeCl₃, a hard Lewis acid, coordinates preferentially to the hard oxygen of the carbonyl group. This coordination polarizes the C=O bond, dramatically increasing the carbon's electrophilicity and accelerating nucleophilic attack.

  • Strategy 2: Switch to a More Reactive Nucleophile. Organolithium reagents are generally more reactive (i.e., more basic and nucleophilic) than their Grignard counterparts. Switching from R-MgBr to R-Li can often overcome the activation barrier imposed by steric hindrance. However, their higher reactivity requires stricter control of temperature (typically -78 °C) to avoid side reactions.[4]

Comparative Success Rates for Nucleophilic Addition
Reagent SystemAdditiveTypical YieldKey Consideration
R-MgBrNone< 20%High rate of failure due to steric hindrance.[2]
R-MgBrAnhydrous CeCl₃60-85%Significantly improved yields by activating the carbonyl.[4]
R-LiNone50-80%Higher reactivity but requires low temperatures.[4]
Protocol 1: CeCl₃-Mediated Grignard Addition
  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous cerium(III) chloride (1.2 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) and stir the resulting slurry vigorously for 2-3 hours at room temperature to activate the CeCl₃.

  • Cooling: Cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF to the slurry.

  • Grignard Addition: Add the Grignard reagent (1.1 - 1.3 eq) dropwise via syringe, maintaining the temperature at 0 °C. The reaction is often sluggish, so patience is key.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up & Purification: Perform a standard aqueous work-up, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide 2: Olefination Reactions (Wittig & HWE)

The formation of a C=C double bond using phosphorus-based reagents is also highly susceptible to steric effects.

Q4: My Wittig reaction is not working. The bulky ylide seems unable to react with the hindered aldehyde. What is the best alternative?

A4: While the Wittig reaction is a cornerstone of organic synthesis, its mechanism involving a bulky triphenylphosphine ylide and the formation of a four-membered oxaphosphetane intermediate is sterically demanding.[5][6] For substrates like this compound, a superior alternative is the Horner-Wadsworth-Emmons (HWE) reaction .

The HWE reaction utilizes a phosphonate carbanion, which is both more nucleophilic and generally less sterically hindered than the corresponding Wittig ylide.[4] This increased reactivity is often sufficient to overcome the steric barrier of the ortho-substituent, leading to significantly higher yields of the desired alkene.

Olefination_Troubleshooting start Low Yield in Olefination Reaction check_reagent Are you using a standard Wittig Reagent (Ph₃P=CHR)? start->check_reagent switch_to_hwe Switch to Horner-Wadsworth-Emmons (HWE) Reagent ((RO)₂P(O)CH₂R') check_reagent->switch_to_hwe  Yes optimize_hwe Optimize HWE Conditions check_reagent->optimize_hwe No (Already using HWE) wittig_path Yes hwe_path No hwe_protocol Follow HWE Protocol: 1. Use a strong, non-nucleophilic base (e.g., NaH, KHMDS). 2. React phosphonate with base to form anion. 3. Add aldehyde at low temp (0°C to rt). switch_to_hwe->hwe_protocol hwe_protocol->optimize_hwe hwe_success Successful Alkene Formation optimize_hwe->hwe_success Yield Improved hwe_fail Still Low Yield optimize_hwe->hwe_fail Yield Still Low (Consider alternative C=C formations)

Caption: Troubleshooting workflow for olefination of hindered aldehydes.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
  • Preparation: To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes to remove the oil, decant the hexanes carefully, and suspend the NaH in anhydrous THF.

  • Anion Formation: Cool the NaH suspension to 0 °C. Add a solution of the appropriate phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) in THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. This forms the phosphonate carbanion.

  • Aldehyde Addition: Cool the solution back to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching & Work-up: Quench the reaction by carefully adding water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The primary byproduct, a water-soluble phosphate salt, is easily removed during the aqueous work-up. Further purification of the alkene product can be achieved via column chromatography.

Troubleshooting Guide 3: Reductive Amination

This one-pot reaction involves two key steps: (1) formation of an imine/iminium ion, and (2) reduction to the amine. Steric hindrance can impede both steps.

Q5: My reductive amination is giving very low yields of the desired secondary amine. What are the likely failure points?

A5: There are two primary failure points, both exacerbated by the steric hindrance of the substrate:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form an imine is a reversible equilibrium. The bulky ortho-substituent can disfavor the transition state for imine formation, causing the equilibrium to lie heavily on the side of the starting materials.[7]

  • Competing Aldehyde Reduction: If a strong, non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting aldehyde directly to the alcohol faster than the imine can form and be reduced.[7]

Q6: How do I overcome these challenges to achieve a high-yielding reductive amination?

A6: A two-pronged approach is required: drive the imine formation equilibrium forward and use a reducing agent that is selective for the imine/iminium ion over the aldehyde.

  • Strategy 1: Promote Imine Formation. Add a dehydrating agent, such as powdered 3Å or 4Å molecular sieves or anhydrous MgSO₄, to the reaction mixture. These agents sequester the water byproduct from the condensation reaction, driving the equilibrium toward the imine according to Le Châtelier's principle. Additionally, a catalytic amount of a weak acid like acetic acid can protonate the carbonyl oxygen, activating it for nucleophilic attack by the amine.[7]

  • Strategy 2: Use a Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for challenging reductive aminations.[7] It is a milder and more sterically bulky reducing agent than NaBH₄. It reacts much faster with the protonated iminium ion intermediate than with the starting aldehyde, ensuring high selectivity for the desired amine product.

Protocol 3: One-Pot Reductive Amination using NaBH(OAc)₃
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or THF.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (~0.1 eq) and powdered 3Å molecular sieves. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. (You can monitor this step by TLC or ¹H NMR if desired).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in portions. The addition may be slightly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the intermediate imine.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Filter to remove the molecular sieves. Separate the layers and extract the aqueous phase with your organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The desired amine can be purified by column chromatography or acid-base extraction.

References

  • Organic Chemistry Portal. Grignard Reaction.[Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (2000). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique.[Link]

  • Organic Chemistry Portal. Wittig Reaction.[Link]

  • Chemistry Stack Exchange (2014). Wittig reaction with benzaldehyde.[Link]

Sources

Optimizing reaction temperature for 2-(4-Fluorophenoxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Temperature in Ullmann Condensation

The synthesis of diaryl ethers, such as 2-(4-fluorophenoxy)benzaldehyde, is a cornerstone transformation in the development of pharmaceuticals and advanced materials.[1] A prevalent and robust method for this C-O bond formation is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol.[2][3] While modern advancements with specialized ligands have made this reaction more efficient and milder than its historical counterpart, the precise control of reaction temperature remains arguably the most critical parameter for success.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework and frequently asked questions (FAQs) to navigate the challenges of temperature optimization in this specific synthesis. Our goal is to explain the causality behind experimental choices, empowering you to achieve higher yields, superior purity, and reproducible results.

Core Concepts: Why Temperature Matters

In an Ullmann-type reaction, temperature directly influences several competing factors:

  • Reaction Rate: Like most chemical reactions, the rate of the Ullmann condensation increases with temperature. The catalyst, a copper(I) species, undergoes oxidative addition with the aryl halide, a key rate-limiting step that is temperature-dependent.[6][7]

  • Catalyst Activity and Stability: The catalytic cycle's efficiency is temperature-sensitive. While higher temperatures can increase turnover frequency, excessive heat may lead to catalyst decomposition or aggregation, reducing its overall activity.

  • Solubility: Reactants, particularly the base (e.g., K₂CO₃, Cs₂CO₃) and the phenoxide salt, must have adequate solubility in the chosen solvent. Temperature can significantly alter this, impacting the reaction's kinetics.

  • Side Reactions: The primary challenge in this synthesis is managing side reactions. Elevated temperatures can provide the activation energy for undesired pathways, such as decomposition of the aldehyde, homocoupling of the aryl halide, or other side reactions leading to tar formation.[8]

Finding the optimal temperature is therefore a balancing act: it must be high enough to drive the reaction to completion in a reasonable timeframe but low enough to minimize the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method is the Ullmann condensation, which involves the copper-catalyzed coupling of 4-fluorophenol with an activated 2-halobenzaldehyde (typically 2-chlorobenzaldehyde or 2-bromobenzaldehyde) in the presence of a base.[2][7] Modern protocols often employ a copper(I) source (like CuI or Cu₂O) and a ligand to facilitate the reaction under milder conditions than the classical high-temperature approach.[4]

Q2: My initial reaction at 80 °C is very slow or has stalled. Should I just increase the temperature?

A2: A gradual increase in temperature is a logical next step, but it should be done systematically. A stalled reaction at a lower temperature indicates that the activation energy barrier is not being sufficiently overcome. Increasing the temperature in 10-20 °C increments while closely monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is the recommended approach. For some systems, simply increasing the temperature from ~80 °C to ~100 °C can dramatically improve yields.[4] However, before raising the temperature, verify that other factors are not the root cause, such as inactive catalyst, impure reagents, or an inappropriate base or solvent.

Q3: I ran my reaction at 140 °C and got a high conversion, but the crude product is a dark, tarry substance. What happened?

A3: The formation of dark, insoluble materials is a classic sign of product or starting material decomposition due to excessive heat.[8] Aldehyde functional groups are particularly susceptible to thermal degradation. While high temperatures can accelerate the desired coupling, they can also promote polymerization and other decomposition pathways. You have likely exceeded the optimal temperature window for this specific substrate. It is crucial to re-evaluate the reaction at a lower temperature (e.g., 100-120 °C) to find a balance between reaction rate and product stability.

Q4: What are the primary side products influenced by temperature?

A4: Temperature can influence the formation of several side products:

  • Homocoupling Product: Formation of a biaryl compound from the coupling of two molecules of the 2-halobenzaldehyde. This is a classic Ullmann side reaction that can become more prominent at higher temperatures.[9]

  • Oxidation Product: The aldehyde group can be oxidized to a carboxylic acid, especially if the reaction is run for extended periods at high temperatures or if air is not properly excluded.[1]

  • Decomposition Products: Uncharacterized polymeric or tar-like substances resulting from the thermal breakdown of the aldehyde.

Q5: How does my choice of aryl halide (Cl vs. Br vs. I) affect the optimal temperature?

A5: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[10] This means that an aryl iodide will typically react at a lower temperature than the corresponding aryl bromide or chloride. If you are using 2-chlorobenzaldehyde, you will likely require a higher reaction temperature compared to 2-iodobenzaldehyde to achieve a similar reaction rate. This must be factored into your optimization experiments.

Troubleshooting Guide: Temperature-Related Issues

Issue Potential Cause Related to Temperature Recommended Solution
Low or No Product Formation The reaction temperature is too low, failing to overcome the activation energy.First, confirm reagent and catalyst integrity. Then, increase the temperature in 10-20 °C increments, monitoring progress by TLC/HPLC at each stage.
Reaction Stalls Before Completion The initial temperature is insufficient to drive the reaction to completion, or the catalyst has deactivated over time at the current temperature.Gradually increase the temperature to push the equilibrium towards the product. If this fails, the issue may lie with catalyst loading or stability.
Formation of Multiple Byproducts The reaction temperature is too high, promoting undesired side reactions (e.g., homocoupling).Reduce the temperature. Analyze the byproduct profile to understand the side reactions. A lower temperature often favors the desired C-O coupling over competing pathways.
Darkening of Reaction Mixture / Tar Formation Excessive temperature is causing the decomposition of the aldehyde starting material or the product.[8]Immediately reduce the temperature. It is essential to conduct a temperature screening study to identify the upper limit of thermal stability for your specific reaction components.

Experimental Protocols & Data Visualization

Protocol: Temperature Optimization Screening

This protocol outlines a systematic approach to identifying the optimal reaction temperature.

  • Reaction Setup: In parallel, prepare four identical reaction vessels (e.g., sealed tubes or a parallel synthesis block) under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To each vessel, add 2-halobenzaldehyde (1.0 eq), 4-fluorophenol (1.2 eq), copper catalyst (e.g., CuI, 5-10 mol%), ligand (if applicable, 10-20 mol%), base (e.g., K₂CO₃, 2.0 eq), and the chosen solvent (e.g., DMF, Dioxane, or Toluene).[4][11]

  • Temperature Control: Place each vessel in a separate heating block or oil bath pre-set to a different temperature. A typical screening range would be 80 °C, 100 °C, 120 °C, and 140 °C.

  • Monitoring: At set time intervals (e.g., 2h, 4h, 8h, 24h), take a small aliquot from each reaction. Quench the aliquot and analyze by TLC or HPLC to determine the consumption of starting material and the formation of the product.

  • Workup & Analysis: Once a reaction reaches completion or a set time point (e.g., 24 hours), cool it to room temperature. Perform an identical aqueous workup and extraction for all reactions.[12]

  • Quantification: Purify the crude product from each reaction, for example by flash column chromatography.[8] Determine the isolated yield for each temperature point. Analyze the purity of the product and identify any major impurities.

Data Presentation: Example Temperature Screening Results
Temperature (°C)Reaction Time (h)Conversion (%) (HPLC)Isolated Yield (%)Purity (%) (HPLC)Observations
80243528>98Very slow reaction, clean profile
10018>9585>98Complete reaction, clean profile
120 8 >99 91 >99 Optimal: Fast and clean reaction
1406>997290Fast reaction, significant darkening, byproduct formation
Visualization of Workflows and Concepts

The following diagrams illustrate key decision-making processes and theoretical concepts in temperature optimization.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis Start Setup Parallel Reactions (80, 100, 120, 140 °C) Monitor Monitor by TLC/HPLC at t=2, 4, 8, 24h Start->Monitor Check Reaction Complete? Monitor->Check Check->Monitor No Workup Standardized Workup & Purification Check->Workup Yes / 24h Max Analyze Calculate Yield & Purity Workup->Analyze Decision Identify Optimal T Analyze->Decision

Caption: Workflow for systematic temperature screening.

Temperature_Effect_Graph y_axis Performance y_max High y_min Low y_max->y_min x_min Low Temp x_opt Optimal Temp x_max High Temp x_min->x_max Temperature p_yield1 p_yield2 p_yield1->p_yield2  Yield p_yield3 p_yield2->p_yield3  Yield p_yield4 p_yield3->p_yield4  Yield p_yield5 p_yield4->p_yield5  Yield p_imp1 p_imp2 p_imp1->p_imp2  Impurities p_imp3 p_imp2->p_imp3  Impurities p_imp4 p_imp3->p_imp4  Impurities p_imp5 p_imp4->p_imp5  Impurities

Caption: Relationship between temperature, yield, and impurities.

References

  • Title: Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands Source: Google Search URL
  • Title: The role of copper in the Ullmann reaction Source: Mapping Ignorance URL
  • Title: Technical Support Center: Synthesis of 2-(Benzyloxy)
  • Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Title: Ullmann Reaction Source: Organic Chemistry Portal URL
  • Title: An efficient BINAM–copper(II)
  • Title: Ullmann condensation Source: Wikipedia URL
  • Title: Application Notes and Protocols: Synthesis of 2-(Benzyloxy)
  • Title: Ullmann Condensation Source: SynArchive URL
  • Title: Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base Source: Arkat USA URL
  • Title: Ullmann Reaction Source: Thermo Fisher Scientific - US URL
  • Title: Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives Source: Benchchem URL
  • Title: RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION.
  • Title: The Pivotal Role of 2-(Benzyloxy)
  • Title: Preparation method of 2-fluoro-4-hydroxybenzaldehyde Source: Google Patents URL
  • Title: 2-(4-Fluorophenoxy)

Sources

Technical Support Center: Effect of Base Selection on Ullmann Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center dedicated to the Ullmann diaryl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions concerning the critical role of base selection in this powerful C-O bond-forming reaction.

Introduction

The Ullmann condensation, a copper-catalyzed reaction to form diaryl ethers, has been a cornerstone of organic synthesis for over a century.[1][2] While modern advancements have introduced milder reaction conditions through the use of ligands, the choice of base remains a pivotal and often underestimated parameter that can dictate the success or failure of the reaction.[3][4] An appropriate base is essential not only for the deprotonation of the phenol but also for facilitating key steps in the catalytic cycle.[3] Conversely, an improper base can lead to a host of issues, including low yields, side reactions, and decomposition of starting materials.[5]

This guide provides a structured approach to understanding and optimizing base selection for your Ullmann diaryl ether synthesis, moving from common troubleshooting scenarios to a deeper dive into the mechanistic role of the base.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes related to base selection and actionable solutions.

Issue 1: Low to No Yield of the Desired Diaryl Ether

Q: I am observing very low or no conversion of my starting materials. What aspects of my base selection could be responsible?

A: This is a common issue that can often be traced back to several factors related to the base:

  • Inadequate Base Strength: The primary role of the base is to deprotonate the phenol to form the corresponding phenoxide, which is the active nucleophile in the reaction. If the base is not strong enough to deprotonate the phenol effectively, the reaction will not proceed.

    • Solution: Select a base with a pKa value sufficiently high to deprotonate your specific phenol. For instance, while potassium carbonate (K₂CO₃) is a common choice, more acidic phenols (e.g., those with electron-withdrawing groups) may require a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][5]

  • Poor Solubility of the Base: An insoluble base will have limited availability to participate in the reaction, leading to poor performance.

    • Solution: Consider the solubility of the base in your chosen solvent. Cesium carbonate, for example, exhibits greater solubility in many aprotic solvents compared to potassium carbonate, which can lead to higher reactivity.[6] If you are constrained to a specific base, consider switching to a more polar aprotic solvent like DMF or DMSO where its solubility might be higher.[7]

  • Presence of Water (Especially with Carbonate Bases): Carbonate bases can be inactivated by the presence of water.[2][5][8] This is a critical and often overlooked detail.

    • Solution: Ensure all reagents and solvents are rigorously dried. Using molecular sieves can significantly improve the yield by sequestering any residual water.[5][9] Alternatively, potassium phosphate is often a more robust choice as it is less sensitive to trace amounts of water.[2][8]

Issue 2: Significant Formation of Side Products (e.g., Dehalogenation)

Q: My reaction is producing a significant amount of the dehalogenated arene from my starting aryl halide, and the yield of my desired diaryl ether is low. How can I mitigate this?

A: Reductive dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be influenced by the base and other reaction parameters.

  • Overly Strong Base: Very strong bases, particularly in combination with certain solvents or at high temperatures, can promote side reactions.

    • Solution: If you are using a very strong base like an alkoxide, consider switching to a milder inorganic base such as K₃PO₄ or Cs₂CO₃.[7] These generally provide a better balance of reactivity without promoting unwanted side pathways.

  • Protic Impurities: The presence of water or other protic impurities can serve as a proton source for the reductive dehalogenation of the aryl halide.[3]

    • Solution: As mentioned previously, ensure anhydrous conditions by thoroughly drying all components of the reaction.

Issue 3: Reaction Stalls or is Sluggish, Especially with Electron-Rich Substrates

Q: I am attempting to couple an electron-rich aryl bromide with an electron-rich phenol, and the reaction is extremely slow or stalls completely. How can the base help?

A: The electronic properties of your substrates have a significant impact on the reaction rate. The coupling of electron-rich aryl halides is notoriously challenging.

  • The "Cesium Effect": Cesium carbonate has been observed to be particularly effective in challenging coupling reactions.[9][10] This "cesium effect" is often attributed to the large ionic radius and high polarizability of the cesium cation, which can lead to better solubility and potentially favorable interactions within the catalytic cycle.[6][11] In some cases, switching from a potassium to a cesium base can dramatically increase both the rate and yield of the reaction.[12]

    • Solution: For difficult couplings, Cs₂CO₃ is often the base of choice. While more expensive, its superior performance can justify the cost in many research and development settings.

  • Base-Ligand Synergy: The performance of the base is often intertwined with the choice of ligand.

    • Solution: A systematic screening of both bases and ligands is recommended for challenging substrates. For instance, the combination of N,N-dimethylglycine as a ligand with K₃PO₄ in acetonitrile has been identified as an effective system for coupling electron-rich aryl bromides.[2][8]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental role and selection of bases in the Ullmann diaryl ether synthesis.

Q1: What is the mechanistic role of the base in the Ullmann reaction?

A1: The base plays several crucial roles throughout the catalytic cycle:

  • Deprotonation of the Nucleophile: Its primary and most well-understood role is to deprotonate the phenol, generating the copper(I) phenoxide intermediate, which is the active nucleophile.

  • Facilitating the Catalytic Cycle: The base is also believed to be involved in other steps. For example, in some proposed mechanisms, a carbonate or phosphate anion can act as a bidentate ligand to a copper(III) intermediate, stabilizing it and facilitating the final reductive elimination step that forms the C-O bond.[13]

  • Anion Exchange: The base can also participate in anion exchange at the copper center, which can be a critical step in regenerating the active catalyst.[14][15]

Ullmann_Cycle_Base cluster_main Ullmann Catalytic Cycle cluster_base_role Role of the Base CuI Cu(I)X CuPhenoxide LₙCu(I)OAr' CuI->CuPhenoxide + Ar'O⁻ - X⁻ Phenoxide Ar'O⁻ Base Base (e.g., K₂CO₃) Phenol Ar'OH Phenol->Phenoxide Deprotonation OxAdd LₙCu(III)(Ar)(X)(OAr') CuPhenoxide->OxAdd Oxidative Addition (+ ArX) ArylHalide ArX OxAdd->CuI Reductive Elimination Product Ar-O-Ar' OxAdd->Product Product Formation Base_Role Base is critical for phenol deprotonation and catalyst turnover.

Caption: Simplified catalytic cycle of the Ullmann diaryl ether synthesis highlighting the role of the base.

Q2: How do I choose between common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄?

A2: The optimal choice depends on your specific substrates, solvent, and reaction conditions. Here is a comparative summary:

BaseKey CharacteristicsBest For...Considerations
K₂CO₃ Inexpensive, commonly used.Standard, unchallenging couplings in polar aprotic solvents.Poor solubility in non-polar solvents; can be inactivated by water.[8][16]
Cs₂CO₃ More soluble in organic solvents, often gives higher yields and rates (the "cesium effect").[6][12]Challenging couplings (e.g., electron-rich or sterically hindered substrates).[9][10]Higher cost.
K₃PO₄ Stronger base than carbonates, less sensitive to water.[2][5]Reactions where anhydrous conditions are difficult to maintain; coupling of electron-rich partners.[8]Can be too strong for some sensitive substrates.

Q3: Can organic bases be used in the Ullmann diaryl ether synthesis?

A3: Generally, organic bases such as amines (e.g., triethylamine) are not effective for the Ullmann C-O coupling reaction.[7] Inorganic bases have been consistently shown to provide better results.[7]

Q4: How does the choice of solvent affect the performance of the base?

A4: The solvent and base are intrinsically linked. The solvent must be able to solubilize the base to some extent for the reaction to be efficient.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are commonly used as they can dissolve the inorganic bases better than non-polar solvents.[7]

  • Non-Polar Solvents (Toluene, Xylene): While some successful Ullmann couplings have been reported in non-polar solvents, the choice of base becomes even more critical.[16] In one study using toluene, K₂CO₃ gave the highest yield, while Cs₂CO₃ was much less effective and Na₂CO₃ was completely ineffective, highlighting a strong dependence on the cation in non-polar media.[16]

Part 3: Experimental Protocols & Best Practices

To assist in your optimization efforts, a general protocol for screening bases is provided below.

General Protocol for Base Screening in Ullmann Diaryl Ether Synthesis
  • Preparation: To a set of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv), the phenol (1.2 equiv), the copper catalyst (e.g., CuI, 5-10 mol%), and the chosen ligand (e.g., N,N-dimethylglycine, 10-20 mol%).

  • Addition of Base: To each vial, add a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), typically 2.0 equivalents.

  • Inert Atmosphere: Seal the vials, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, toluene, or DMF) via syringe.

  • Reaction: Place the vials in a preheated heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring and Analysis: Monitor the reactions at set time points using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to compare the rate of product formation and consumption of starting materials.

Base_Screening_Workflow start Start: Define Substrates (Aryl Halide, Phenol) setup Prepare Parallel Reactions: - Constant: Substrates, Cu Source, Ligand, Solvent, Temp. - Variable: Base (K₂CO₃, Cs₂CO₃, K₃PO₄) start->setup run Run Reactions Under Inert Atmosphere setup->run monitor Monitor Progress (TLC, GC-MS) run->monitor analyze Analyze Results: - Yield - Reaction Rate - Side Products monitor->analyze decision Select Optimal Base analyze->decision optimize Further Optimization (Temp., Concentration) decision->optimize end End: Final Protocol optimize->end

Caption: A typical workflow for screening and optimizing base selection in an Ullmann diaryl ether synthesis.

By systematically evaluating the impact of the base in your specific reaction, you can significantly improve yields, reduce side products, and develop a more robust and reliable protocol for your diaryl ether synthesis.

References

Sources

Technical Support Center: Column Chromatography Purification of 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-(4-Fluorophenoxy)benzaldehyde. We will address common challenges and frequently asked questions, providing field-proven insights and validated protocols to ensure the successful isolation of this versatile synthetic intermediate.

Understanding the Molecule: Key Considerations

This compound is an aromatic aldehyde, a class of compounds known for specific sensitivities during purification. Before initiating chromatography, it is crucial to understand its potential liabilities:

  • Acid Sensitivity: The aldehyde functional group can be susceptible to degradation or side reactions on the acidic surface of standard silica gel.[1][2][3] This can lead to the formation of acetals or hemiacetals if alcohol-based solvents are used.[4][5]

  • Oxidation Potential: Like many aldehydes, this compound can be oxidized to its corresponding carboxylic acid, 2-(4-fluorophenoxy)benzoic acid, particularly if exposed to air over extended periods.[1][6] This is a common impurity found in crude reaction mixtures.

  • Potential Impurities: Beyond oxidation, common impurities may include unreacted starting materials from its synthesis (e.g., Williamson ether synthesis) or reduction by-products like (2-(4-Fluorophenoxy)phenyl)methanol.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield during the column chromatography of this compound?

Low yield is frequently attributed to the instability of the aldehyde on standard silica gel.[1] The acidic nature of silica can catalyze degradation pathways.[2][3] Another significant factor is the choice of an inappropriate solvent system, which can lead to either poor separation from impurities (co-elution) or excessively broad peaks, making it difficult to isolate pure fractions.[1]

Q2: How do I select the optimal mobile phase (solvent system) for purification?

The selection process must begin with Thin Layer Chromatography (TLC) analysis.[8][9] The goal is to find a solvent mixture that provides a retention factor (Rf) for this compound between 0.25 and 0.35 .[1][9] This Rf range typically ensures that the compound moves down the column at a moderate rate, allowing for effective separation from both less polar and more polar impurities.[10] A common and effective solvent system for moderately polar compounds like this is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[11][12]

Q3: My TLC analysis shows a new spot after running the column that wasn't in the crude material. What is happening?

This is a classic sign of on-column decomposition. The acidic silica gel is likely causing a portion of your aldehyde to degrade.[2][5] To confirm this, you can perform a stability test: dissolve a small amount of your crude product, spot it on a TLC plate, and then add a small amount of silica gel directly onto the spot. Let it sit for 30-60 minutes, then elute the plate. If a new spot appears that corresponds to the one seen in your column fractions, it confirms silica-induced degradation.[2]

Q4: Can I use methanol in my solvent system to increase polarity?

Caution is strongly advised when using methanol. While it is a powerful polar solvent, it can react with the aldehyde to form hemiacetals and acetals, a reaction catalyzed by the acidic silica gel.[4][5] If a highly polar system is required, it is generally recommended to use methanol at a concentration of no more than 10%, as higher concentrations can also lead to the dissolution of the silica gel itself.[11]

Q5: Is there an alternative to silica gel if my compound is too sensitive?

Yes. If significant degradation on silica is observed, switching the stationary phase to neutral alumina is a viable alternative.[4] Alumina is generally less acidic and can be gentler on sensitive compounds. However, be aware that the elution order and required solvent polarity may differ significantly from silica, so you must re-optimize your solvent system using TLC with alumina plates. Another strategy is to "deactivate" the silica gel by adding a small amount (e.g., 0.5-1%) of a tertiary amine like triethylamine to your mobile phase.[4][5] This neutralizes the acidic sites on the silica surface.

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Co-elution of Product and Impurity) 1. Incorrect Solvent System: The polarity of the mobile phase is too high, causing all components to elute too quickly (high Rf).[1] 2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel.[1]1. Re-optimize with TLC: Find a less polar solvent system that provides a greater ΔRf between your product and the impurity.[10] An ideal product Rf is 0.25-0.35.[1] 2. Reduce Load: A general rule of thumb is to use a silica gel mass that is 30-100 times the mass of the crude material. For difficult separations, use a higher ratio.
Product Peak is Tailing or Very Broad 1. Strong Product-Silica Interaction: The compound is adsorbing too strongly to the silica gel. 2. Poor Solubility in Mobile Phase: The compound may be crashing out and redissolving as it moves down the column.1. Increase Eluent Polarity: Once the product begins to elute, you can slightly increase the polarity of the mobile phase to speed up its movement and sharpen the peak.[2] 2. Use a Deactivating Agent: Add 0.5-1% triethylamine to your mobile phase to reduce strong acidic interactions.[4] 3. Change Solvent System: Find a solvent system where the compound has better solubility.[2]
Column Runs Dry or Cracks 1. Insufficient Solvent Head: The solvent level dropped below the top of the silica bed. 2. Heat Generation: This can occur with very polar solvents (like methanol) on dry-packed columns, causing solvent to boil and crack the packing.1. Maintain Solvent Level: Always keep a head of solvent above the silica gel. Never let it run dry.[13] 2. Use Slurry Packing: Pack the column using a slurry of silica gel in your initial, non-polar solvent. This dissipates heat and leads to a more uniform packing.[12]
No Compound Eluting from the Column 1. Decomposition: The compound has irreversibly bound to or decomposed on the silica gel.[2] 2. Mobile Phase is Not Polar Enough: The solvent system is too weak to move the compound off the baseline. 3. Sample Crashed at Origin: The sample was not fully dissolved when loaded or precipitated upon contact with the non-polar mobile phase.1. Test for Stability: Perform a 2D TLC test to check for stability on silica.[2] If unstable, consider using deactivated silica or alumina. 2. Increase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution).[14] 3. Use Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[13][15]

Experimental Protocols & Workflows

Workflow for Purification of this compound

G TLC 1. TLC Method Development (Optimize Solvent System for Rf 0.25-0.35) Column_Prep 2. Column Preparation (Slurry Packing with Initial Eluent) TLC->Column_Prep Loading 3. Sample Loading (Wet or Dry Load) Column_Prep->Loading Elution 4. Elution (Isocratic or Gradient) Loading->Elution Collection 5. Fraction Collection Elution->Collection TLC_Monitor 6. TLC Monitoring of Fractions Collection->TLC_Monitor Combine 7. Combine Pure Fractions TLC_Monitor->Combine Evap 8. Solvent Evaporation Combine->Evap Final 9. Final Product (Characterize & Store Properly) Evap->Final

Caption: Standard workflow for column chromatography purification.

Protocol 1: TLC Analysis for Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a prepared mixture of hexanes and ethyl acetate (start with a 9:1 ratio). Ensure the chamber is sealed to allow the atmosphere to saturate with solvent vapors.[10]

  • Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Optimization: Calculate the Rf value. If the Rf is too high (>0.4), decrease the polarity by increasing the proportion of hexanes. If the Rf is too low (<0.2), increase the polarity by increasing the proportion of ethyl acetate.[10] Repeat until the target compound has an Rf between 0.25 and 0.35.[1]

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select a glass column of appropriate size (for 1g of crude, a 40-50 mm diameter column is suitable).

    • Prepare a slurry of silica gel (e.g., 50g for 1g of crude) in the initial, low-polarity mobile phase determined by TLC.[12]

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[16] Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add 2-3g of silica gel to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[13][15]

    • Carefully add this powder to the top of the packed column. Add another thin layer of sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Begin elution, applying gentle pressure to achieve a steady flow rate.

    • Start with the low-polarity solvent system determined by TLC. If impurities are close to the product, a gradual increase in polarity (gradient elution) may be necessary to achieve separation.[14]

    • Collect fractions of a consistent volume (e.g., 15-20 mL) in test tubes.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[16]

Troubleshooting Decision Tree

G Start Problem with Purification? Poor_Sep Poor Separation? Start->Poor_Sep Low_Yield Low Yield? Start->Low_Yield No Rf_Check Is Product Rf 0.25-0.35 on TLC? Poor_Sep->Rf_Check Yes Decomp_Check New Spots on TLC Post-Column? Low_Yield->Decomp_Check Yes Overload_Check Column Overloaded? Rf_Check->Overload_Check Yes Sol_1 Decrease Eluent Polarity Rf_Check->Sol_1 No Sol_2 Use Less Sample or More Silica Gel Overload_Check->Sol_2 Yes Elution_Check Is Product Stuck on Baseline? Decomp_Check->Elution_Check No Sol_3 Deactivate Silica w/ Et3N or Use Alumina Decomp_Check->Sol_3 Yes Sol_4 Increase Eluent Polarity (Gradient Elution) Elution_Check->Sol_4 Yes

Caption: A logical guide for troubleshooting common chromatography issues.

References

  • Benchchem. (n.d.). This compound | CAS 320423-61-8.
  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?.
  • CMU.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide.
  • Chem-Impex. (n.d.). 2-(4-Fluorophenyl)benzaldehyde.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • (n.d.).
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • (n.d.). HPLC Troubleshooting Guide.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • YouTube. (2025). How To Choose Solvent System For Column Chromatography?.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • PubChem. (n.d.). 2-(4-Fluorophenyl)benzaldehyde.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • Dimmock, J., et al. (1999). Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Drug Development Research.
  • Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters.
  • Benchchem. (n.d.). Minimizing the decomposition of sensitive aldehydes during regeneration.
  • ACS Publications. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-(4-Fluorophenoxy)benzaldehyde 97 137736-06-2.
  • Benchchem. (n.d.). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.
  • ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?.
  • (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
  • Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound.
  • SiliCycle. (n.d.). Quick Overview of Column Chromatography.
  • Senzer, B. D., et al. (2025).
  • Benchchem. (n.d.). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.

Sources

Technical Support Center: Recrystallization Methods for 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-Fluorophenoxy)benzaldehyde. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions, offering a rationale for each step to empower you to solve challenges encountered during the purification process.

PART 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and initial considerations crucial for a successful recrystallization.

Q1: What is the underlying principle of recrystallization and why is it effective for purifying compounds like this compound?

Recrystallization is a purification technique for solid compounds based on differential solubility.[1][2] The core principle is that the solubility of most solids increases with temperature.[1] In an ideal recrystallization:

  • The impure solid is dissolved in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[3][4]

  • Insoluble impurities can be removed at this stage by hot filtration.

  • As the solution cools slowly, the solubility of the target compound decreases, and it begins to form a crystalline lattice.

  • The organized structure of the growing crystal lattice naturally excludes impurity molecules, which do not fit into its uniform structure.[3] These impurities, along with a small amount of the desired product, remain dissolved in the cold solvent (the "mother liquor").[4]

This process is particularly effective for purifying this compound from by-products of its synthesis, such as unreacted starting materials or isomeric impurities.

Q2: What are the critical physical properties of this compound that I must consider?

Understanding the compound's physical properties is paramount to designing a successful purification strategy. The most critical property for recrystallization is the melting point.

  • Melting Point: 53-57 °C[5]

This relatively low melting point is a crucial factor. It presents a significant risk of the compound "oiling out"—separating as a liquid instead of forming crystals—if the recrystallization solution is still above this temperature when it becomes supersaturated.[6][7] This is a common failure mode that must be actively managed.

Q3: How do I select the best solvent for this compound?

The choice of solvent is the most critical variable in recrystallization.[8][9] An ideal solvent should meet several criteria:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[8][10] This differential ensures maximum recovery.

  • Impurity Solubility: Soluble impurities should remain dissolved even when the solution is cold, while insoluble impurities should not dissolve at all, even when hot.[8][9]

  • Chemical Inertness: The solvent must not react with the compound.[2][10]

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals.[2][10]

  • Appropriate Boiling Point: Crucially, the solvent's boiling point should ideally be lower than the melting point of the compound to be purified to prevent oiling out.[6] Given the 53-57 °C melting point of our compound, solvents with very high boiling points (e.g., water, toluene) are generally poor choices for single-solvent recrystallization.

Based on the structure of this compound (an aromatic aldehyde with an ether linkage), moderately polar solvents are a good starting point. A preliminary solvent screen is always recommended.

Table 1: Potential Solvents for Screening
SolventBoiling Point (°C)PolarityRationale & Potential Issues
Isopropanol 82Polar ProticA common and effective choice. Its boiling point is safely above the compound's melting point, but slow cooling is advised.
Ethanol 78Polar ProticSimilar to isopropanol, often a good starting point for aromatic compounds.
Methanol 65Polar ProticA lower boiling point may be advantageous to prevent oiling out.[11]
Hexane 69Non-polarLikely to have low solubility even when hot. May be suitable as an anti-solvent in a mixed-solvent system.
Ethyl Acetate 77Polar AproticBenzaldehyde derivatives often show good solubility.[12] May be too good a solvent, leading to low recovery.[13]
Toluene 111Non-polarHigh Risk. Boiling point is much higher than the compound's melting point, making oiling out very likely.[6]
Water 100Very PolarUnlikely to dissolve the organic compound sufficiently. Might be used as an anti-solvent with a solvent like ethanol.[13]

PART 2: Standard Recrystallization Protocol & Workflow

This section provides a step-by-step methodology for a standard single-solvent recrystallization.

Experimental Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of the selected solvent. Heat the flask on a hot plate with stirring. Add the hot solvent in small portions until the solid just dissolves completely at the boiling point. Causality: Using the minimum amount of hot solvent is critical for achieving a saturated solution upon cooling, which is necessary for good crystal yield.[4]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: The porous surface of activated carbon adsorbs high-molecular-weight colored impurities.[10]

  • Hot Filtration (If Necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would lead to significant loss of yield.[7][14]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities and leads to the formation of small, impure precipitates.[1][15]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor. Causality: Using ice-cold solvent minimizes redissolving the purified product, while washing removes residual soluble impurities.[4]

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying or in a vacuum oven at a temperature well below the melting point.

Visualization: Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities or Charcoal? dissolve->hot_filter_q hot_filter 2. Hot Gravity Filtration hot_filter_q->hot_filter Yes cool 3. Slow Cooling to Room Temp hot_filter_q->cool No hot_filter->cool ice_bath 4. Cool in Ice Bath cool->ice_bath vac_filter 5. Vacuum Filtration ice_bath->vac_filter wash 6. Wash with Ice-Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry end End: Pure Crystals dry->end Troubleshooting_Tree problem Problem Encountered After Cooling oiling_out An Oil Formed problem->oiling_out no_crystals Solution is Clear, No Crystals problem->no_crystals sol1_oil 1. Reheat to dissolve oil 2. Add more hot solvent 3. Cool VERY slowly oiling_out->sol1_oil induce_q Tried Scratching or Seeding? no_crystals->induce_q sol2_oil If problem persists, use a lower boiling point solvent sol1_oil->sol2_oil induce_sol Induce Crystallization: - Scratch with glass rod - Add a seed crystal induce_q->induce_sol No too_much_solvent Likely Too Much Solvent induce_q->too_much_solvent Yes, no effect evaporate_sol Gently boil off some solvent and re-cool too_much_solvent->evaporate_sol

Sources

Dealing with air-sensitive reagents in 2-(4-Fluorophenoxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-fluorophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of this specific synthesis, with a particular focus on the critical handling of air-sensitive reagents. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: Foundational Knowledge & Pre-Synthesis Preparations

Before initiating any synthesis involving air-sensitive reagents, a thorough understanding of the reaction mechanism and the appropriate handling techniques is paramount. The synthesis of this compound, a diaryl ether, typically proceeds via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig coupling.[1] Both pathways often involve reagents that are highly reactive towards oxygen and moisture.[2]

FAQ 1: Why are air-sensitive reagents so critical in the synthesis of this compound?

The synthesis of this compound often relies on methodologies like the Ullmann condensation or Buchwald-Hartwig C-O coupling.[1][3] These reactions frequently employ catalysts and reagents that are susceptible to degradation by atmospheric oxygen and moisture.[4]

  • Ullmann Condensation: This classical method typically uses a copper catalyst, often in the form of copper(I) salts (e.g., CuI) or copper powder.[5][6] While the copper catalyst itself might not be pyrophoric, the presence of oxygen can lead to the oxidation of the active Cu(I) species to the less reactive Cu(II), which can hinder or halt the catalytic cycle.[7] Furthermore, the reaction is often carried out at high temperatures in the presence of a base, and any moisture can lead to unwanted side reactions.[6]

  • Buchwald-Hartwig C-O Coupling: This modern palladium-catalyzed cross-coupling reaction is highly efficient but relies on a sensitive catalytic system.[8][9] The palladium catalyst, typically in the form of a Pd(0) complex, is readily oxidized to inactive Pd(II) by oxygen.[10] The phosphine ligands, which are crucial for the stability and reactivity of the palladium catalyst, are also prone to oxidation, forming phosphine oxides that can no longer coordinate to the metal center.[11] Strong bases used in this reaction, such as sodium tert-butoxide, are hygroscopic and will be quenched by water, reducing their effectiveness.[10][12]

Failure to exclude air and moisture can therefore lead to low yields, the formation of impurities, or complete reaction failure.

Troubleshooting Guide: Inert Atmosphere Techniques

The two most common methods for handling air-sensitive reagents are the use of a Schlenk line and a glovebox.[13][14]

Schlenk Line Technique:

The Schlenk line is a versatile piece of laboratory equipment that allows for the manipulation of air- and moisture-sensitive compounds using a dual manifold system for vacuum and an inert gas (typically argon or nitrogen).[15][16]

Experimental Protocol: Setting up a Reaction using a Schlenk Line

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (at least 120 °C) for several hours and allowed to cool under a stream of inert gas.[13]

  • Assembly: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and magnetic stir bar) while it is still warm and immediately connect it to the Schlenk line.[15]

  • Purging with Inert Gas: Evacuate the air from the flask using the vacuum line and then backfill with inert gas. Repeat this "vacuum-backfill" cycle at least three times to ensure a completely inert atmosphere.[15][16]

  • Reagent Addition:

    • Liquids: Anhydrous solvents and liquid reagents should be transferred via a cannula or a gas-tight syringe.[16] Ensure the solvent source is also under an inert atmosphere.[15]

    • Solids: Solid reagents can be added under a positive pressure of inert gas. Briefly remove the septum or stopper and quickly add the solid. For highly sensitive solids, a glovebox is recommended for this step.[16]

  • Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the Schlenk line to an oil bubbler.[17]

  • Work-up: Quench the reaction by slowly adding a quenching solution (e.g., saturated aqueous ammonium chloride) via a syringe at a low temperature (e.g., 0 °C). Once the reactive species are quenched, the reaction mixture can be exposed to air for standard work-up procedures.

Glovebox Technique:

A glovebox provides a sealed environment with a continuously purified inert atmosphere, allowing for the direct manipulation of air-sensitive reagents.[14][18]

Experimental Protocol: Working in a Glovebox

  • Material Transfer: All necessary equipment (glassware, spatulas, syringes, vials) and reagents must be brought into the glovebox through an antechamber.[11][18] The antechamber is evacuated and backfilled with the glovebox atmosphere multiple times before the inner door is opened.[13]

  • Reagent Handling: Inside the glovebox, reagents can be weighed and transferred as if working on a standard lab bench.[14]

  • Reaction Setup: Assemble the reaction apparatus within the glovebox. If the reaction needs to be heated or stirred for an extended period, it can be sealed and then removed from the glovebox.

  • Post-Reaction: If the subsequent steps are not air-sensitive, the sealed reaction vessel can be taken out of the glovebox for work-up.[14]

Section 2: Reagent Quality and Reaction Monitoring

The success of the synthesis is not only dependent on the technique but also on the quality of the reagents and the ability to monitor the reaction's progress.

FAQ 2: My reaction is sluggish or has stalled. What are the likely causes related to my reagents?

Several factors related to reagent quality can lead to a sluggish or stalled reaction:

  • Solvent Purity: The presence of residual water or other protic impurities in the solvent can quench the base and deactivate the catalyst.[19] It is crucial to use anhydrous solvents, which can be purchased or prepared by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons).[20]

  • Base Activity: Strong bases like sodium tert-butoxide or potassium carbonate are hygroscopic.[10] If they have been improperly stored, their effective concentration will be lower than expected. It is good practice to use freshly opened bottles of base or to dry them thoroughly before use.

  • Catalyst and Ligand Integrity: As mentioned, palladium catalysts and phosphine ligands are susceptible to oxidation.[10] Visually inspect your catalyst and ligand; they should be free-flowing powders. Any clumping or discoloration may indicate decomposition.

  • Substrate Purity: Impurities in the starting materials (2-chlorobenzaldehyde or 2-bromobenzaldehyde and 4-fluorophenol) can sometimes interfere with the reaction. Ensure their purity by techniques like recrystallization or distillation if necessary.

Troubleshooting Guide: Monitoring Reaction Progress

Regularly monitoring the reaction progress is essential for troubleshooting and optimization.

Thin-Layer Chromatography (TLC):

TLC is a quick and effective way to qualitatively assess the consumption of starting materials and the formation of the product.

Experimental Protocol: Reaction Monitoring by TLC

  • Sampling: Using a long, thin glass capillary, carefully and quickly take a small aliquot of the reaction mixture. It is advisable to do this under a positive flow of inert gas to minimize air exposure.

  • Quenching: Immediately quench the aliquot in a small vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of a quenching agent if necessary (e.g., a drop of water).

  • Spotting: Spot the quenched sample onto a TLC plate alongside the starting materials as references.

  • Elution and Visualization: Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS):

For more quantitative analysis, GC-MS or LC-MS can be used to determine the conversion of starting materials and the formation of the desired product and any side products. The sample preparation is similar to that for TLC.

Section 3: Common Side Reactions and Purification Strategies

Even with careful execution, side reactions can occur. Identifying these and having a robust purification strategy is key.

FAQ 3: I see multiple spots on my TLC plate besides my product and starting materials. What are the possible side reactions?

In the synthesis of this compound, several side reactions can occur:

  • Homocoupling of the Aryl Halide: The starting aryl halide (e.g., 2-chlorobenzaldehyde) can react with itself to form a biphenyl derivative. This is more common in Ullmann-type reactions.[21]

  • Reduction of the Aldehyde: If a hydride source is inadvertently present, the aldehyde functional group can be reduced to an alcohol.

  • Dehalogenation of the Aryl Halide: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.

  • Hydrolysis of the Base: If moisture is present, the strong base can be hydrolyzed, reducing its efficacy and potentially leading to other side reactions.[19]

Troubleshooting Guide: Purification of this compound

The choice of purification method will depend on the nature of the impurities.

Column Chromatography:

This is the most common method for purifying organic compounds.

Experimental Protocol: Purification by Column Chromatography

  • Adsorbent and Eluent Selection: Based on the polarity of the product and impurities (as determined by TLC), select an appropriate adsorbent (e.g., silica gel) and eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a chromatography column with the chosen adsorbent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[22]

Recrystallization:

If the product is a solid and a suitable solvent can be found in which the impurities are either much more or much less soluble, recrystallization can be an effective purification technique.

Section 4: Visualizing the Workflow

To aid in understanding the critical steps for handling air-sensitive reagents, the following workflow diagram is provided.

G cluster_prep Pre-Synthesis Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_glassware Oven-dry and cool glassware under inert gas setup Assemble apparatus under inert atmosphere prep_glassware->setup prep_reagents Ensure purity and dryness of all reagents and solvents addition Add reagents via cannula, syringe, or in glovebox prep_reagents->addition prep_atmosphere Set up and purge Schlenk line or glovebox prep_atmosphere->setup setup->addition run Maintain positive inert gas pressure during reaction addition->run monitor Monitor progress (TLC, GC-MS, LC-MS) run->monitor monitor->run Continue quench Quench reaction at low temperature monitor->quench Complete extract Aqueous work-up and extraction quench->extract purify Purify by column chromatography or recrystallization extract->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize

Caption: Workflow for Synthesis with Air-Sensitive Reagents.

Section 5: Quantitative Data Summary

The following table provides typical reaction conditions for the synthesis of this compound. Note that these are starting points and may require optimization.

ParameterUllmann CondensationBuchwald-Hartwig Coupling
Aryl Halide 2-Bromobenzaldehyde or 2-Iodobenzaldehyde2-Chlorobenzaldehyde or 2-Bromobenzaldehyde
Phenol 4-Fluorophenol4-Fluorophenol
Catalyst CuI (10-20 mol%)Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-2 mol%)
Ligand L-Proline or DMEDA (20-40 mol%)Xantphos or RuPhos (1.2-2.4 mol% per Pd)
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)NaOtBu or K₃PO₄ (1.5-2.5 equivalents)
Solvent DMSO or DMFToluene or Dioxane
Temperature 100-140 °C80-110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

References

  • An Illustrated Guide to Schlenk Line Techniques. (2023). Organometallics. Available at: [Link]

  • Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

  • An Illustrated Guide to Schlenk Line Techniques. (2023). Organometallics. Available at: [Link]

  • Lesson Video: Schlenk Line Techniques. Nagwa. Available at: [Link]

  • Guides. Chemistry LibreTexts. Available at: [Link]

  • Air-free technique. Wikipedia. Available at: [Link]

  • Setting up a Schlenk line. University of York. Available at: [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. ResearchGate. Available at: [Link]

  • Inert atmosphere Definition. Fiveable. Available at: [Link]

  • Inert atmosphere, with no O2. YouTube. Available at: [Link]

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

  • A glove box system for the manipulation of air sensitive compounds. Journal of Chemical Education. Available at: [Link]

  • How to create inert atmosphere ?. ResearchGate. Available at: [Link]

  • Inert Atmosphere. YouTube. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Ullmann Condensation. SynArchive. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Performing Sensitive Reactions without a Schlenk Line. The Schlenk Line Survival Guide. Available at: [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. (2019). NIH. Available at: [Link]

  • Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. YouTube. Available at: [Link]

  • Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2014). Chemistry – An Asian Journal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • A Clean and Efficient Synthesis of Diaryl ethers under solvent-free conditions. ResearchGate. Available at: [Link]

  • Diaryl ether condensation reactions. Google Patents.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. Available at: [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). Journal of Chemical Education. Available at: [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]

  • Ullmann reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2020). Organic Reactions. Available at: [Link]

Sources

How to remove unreacted starting materials from 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-(4-Fluorophenoxy)benzaldehyde

Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, synthetic chemists, and drug development professionals who may encounter challenges in isolating this key synthetic intermediate from its unreacted starting materials. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I've just completed the synthesis of this compound. What are the most probable unreacted starting materials I need to remove?

A1: The synthesis of this compound is typically achieved via a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution (SNAr) reaction.[1][2] Consequently, the primary impurities in your crude product mixture will almost certainly be the starting materials:

  • An Activated Aryl Halide: Most commonly 2-chlorobenzaldehyde . This is an electrophilic partner in the coupling reaction.

  • A Phenol: Specifically, 4-fluorophenol , which acts as the nucleophile.

Your purification strategy must effectively separate the desired diaryl ether product from both a residual aldehyde and a residual phenol.

Q2: My main contaminant appears to be 4-fluorophenol. What is the most efficient way to remove it on a large scale?

A2: The most robust and scalable method for removing phenolic impurities is liquid-liquid extraction using a basic aqueous solution . This technique exploits the acidic nature of the phenolic proton in 4-fluorophenol.

The Chemistry Behind It: 4-Fluorophenol is a weak acid (pKa ≈ 9.9). When your crude product, dissolved in an immiscible organic solvent like ethyl acetate or dichloromethane, is washed with a dilute aqueous base (e.g., 1M NaOH, 1M K₂CO₃), the phenol is deprotonated to form the sodium or potassium 4-fluorophenoxide salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your product, this compound, and the unreacted 2-chlorobenzaldehyde lack an acidic proton and remain in the organic layer.[3][4] This allows for a clean separation.

A detailed, step-by-step protocol for this extraction is provided in the "Experimental Protocols" section below.

Q3: After an initial basic wash, I still see an impurity that I suspect is 2-chlorobenzaldehyde. How do I separate it from my product?

A3: Separating the product from the starting aldehyde is challenging via extraction, as both are neutral organic compounds with similar functionalities. The most effective technique for this separation is silica gel column chromatography .[5]

The Principle of Separation: Separation on silica gel is based on polarity.[5]

  • 2-Chlorobenzaldehyde is a relatively non-polar molecule.

  • This compound is more polar due to the presence of the ether linkage.

  • 4-Fluorophenol , if any remains, is the most polar due to the hydroxyl group, which can engage in hydrogen bonding with the silica stationary phase.

Therefore, when eluting with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate), the less polar 2-chlorobenzaldehyde will travel down the column faster (higher Rf value) and elute first. The more polar product will follow, and any residual 4-fluorophenol will be strongly retained on the column, eluting last.[6]

A detailed protocol for developing a column chromatography method is provided in the "Experimental Protocols" section.

Q4: My product is isolated but doesn't meet the required purity (>99%). What is the best final polishing step?

A4: For achieving high purity of solid organic compounds, recrystallization is the gold standard. This technique relies on the principle that the desired compound and its impurities will have different solubilities in a chosen solvent or solvent system at different temperatures.[7]

How it Works: You dissolve your impure solid in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the product decreases, and it begins to form a crystalline lattice. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the mother liquor). The pure crystals can then be collected by filtration.[8] Finding the right solvent is key and often requires some experimentation with small batches.

A general protocol for recrystallization is provided in the "Experimental Protocols" section.

Physicochemical Properties for Purification Strategy

A successful purification is guided by the physical and chemical differences between the product and its impurities.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Feature for Separation
2-Chlorobenzaldehyde 140.57[9][10]9 - 12[9]209 - 215[9]Neutral, less polar than product
4-Fluorophenol 112.10[11][12]43 - 46[12][13][14]185[12][13]Acidic (pKa ≈ 9.9) , polar
This compound 216.21[15](Solid, specific MP not readily available)>300 (estimated)Neutral, more polar than starting aldehyde

Decision Workflow for Purification

The following diagram outlines a logical workflow for purifying your crude this compound.

PurificationWorkflow Start Crude Reaction Mixture (in Organic Solvent) Wash Protocol 1: Aqueous Basic Wash (e.g., 1M NaOH) Start->Wash Separate1 Separate Layers Wash->Separate1 AqueousLayer Aqueous Layer: Contains Sodium 4-fluorophenoxide (Discard or Recover) Separate1->AqueousLayer Aqueous OrganicLayer1 Organic Layer: Product + Unreacted Aldehyde Separate1->OrganicLayer1 Organic Dry Dry Organic Layer (e.g., Na₂SO₄) & Evaporate OrganicLayer1->Dry Chromatography Protocol 2: Silica Gel Column Chromatography Dry->Chromatography Fractions Collect & Combine Pure Fractions (TLC Analysis) Chromatography->Fractions Evaporate2 Evaporate Solvent Fractions->Evaporate2 PurityCheck Check Purity (NMR, HPLC) Evaporate2->PurityCheck Recrystallize Protocol 3: Recrystallization PurityCheck->Recrystallize <99% Pure FinalProduct Pure Product (>99%) PurityCheck->FinalProduct >99% Pure Recrystallize->FinalProduct End Purification Complete FinalProduct->End

Caption: Decision workflow for purifying this compound.

Experimental Protocols

Protocol 1: Removal of 4-Fluorophenol via Basic Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane (DCM)) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Wash: Add an equal volume of a 1M sodium hydroxide (NaOH) or 1M potassium carbonate (K₂CO₃) aqueous solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting periodically.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.[4]

  • Repeat: Repeat the wash (steps 2-3) one or two more times to ensure complete removal of the phenol.

  • Neutral Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and begins the drying process.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now free of phenolic impurities.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation between your product and the starting aldehyde. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Prepare a glass chromatography column with a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude material from Protocol 1 in a minimal amount of the chromatography solvent (or a slightly stronger solvent like DCM if necessary). Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes or vials.

  • Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Collection: Combine the fractions that contain only the pure product.

  • Isolation: Evaporate the solvent from the combined pure fractions to obtain the purified this compound.[5]

Protocol 3: High-Purity Polish by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of your product in various solvents (e.g., ethanol, isopropanol, hexanes, toluene, or mixtures). An ideal solvent will dissolve the compound when hot but not when cold.[7][8]

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Do not add excess solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

  • Crystallization: As the solution cools, pure crystals of the product should form. If no crystals appear, try scratching the inside of the flask with a glass rod to induce nucleation.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven to remove all residual solvent.

References

[9] Wikipedia. 2-Chlorobenzaldehyde. [10] CAMEO Chemicals - NOAA. 2-CHLOROBENZALDEHYDE. [16] Merck. 2-Chlorobenzaldehyde CAS 89-98-5 | 820276. [17] Sciencelab.com. Material safety data sheet - 2-chlorobenzaldehyde 98%. Ataman Kimya. 2-CHLOROBENZALDEHYDE. [11] PubChem. 4-Fluorophenol | C6H5FO | CID 9732. [18] Santa Cruz Biotechnology. 4-Fluorophenol. [13] ChemicalBook. 4-Fluorophenol | 371-41-5. [14] Chemsrc.com. 4-Fluorophenol | CAS#:371-41-5. [12] Sigma-Aldrich. 4-Fluorophenol 99 371-41-5. [19] Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. [20] ResearchGate. How to remove the phenol from the reaction mixture without doing column chromatography?. [21] Bentham Science. Removal of Phenol from Organic System by Using Ionic Liquids. [22] University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [15] Benchchem. This compound|CAS 320423-61-8. [3] Quora. How to extract phenol from an organic layer. [6] ResearchGate. Column chromatography of phenolics?. [4] Scribd. Separation of Phenol From Given Organic Mixture Us.... MDPI. Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Erotic Solvents. [23] PubChem. 2-(4-Fluorophenyl)benzaldehyde | C13H9FO | CID 1392475. [24] Benchchem. Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde. [25] HELIX Chromatography. HPLC Methods for analysis of Phenol. [26] Chem-Impex. 2-(4-Fluorophenyl)benzaldehyde. [5] Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Sigma-Aldrich. 4-(4-Fluorophenoxy)benzaldehyde 97 137736-06-2. [8] YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [27] Reddit. Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. [28] Alfa Chemistry. CAS 137736-06-2 4-(4-Fluorophenoxy)benzaldehyde. Chromatography Forum. Tailing - chlorinated aromatics with phenol and aldehyde. [29] LabXchange. Synthesis, Distillation, & Recrystallization. [7] Benchchem. Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. [30] Journal of Al-Nahrain University. Synthesis of Some new 2-(4-Aryliminophenoxy)N- Arylacetamide Via p-hydroxy benzaldehyde. [31] Google Patents. US9018421B2 - Separation of aromatic aldehydes. [32] Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. [33] Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. [34] Organic Syntheses Procedure. [35] Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [36] Google Patents. US4379026A - Process for the purification of benzaldehyde. [1] Google Patents. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles. [2] MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

Sources

Stability of 2-(4-Fluorophenoxy)benzaldehyde under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and managing the stability of 2-(4-Fluorophenoxy)benzaldehyde. As Senior Application Scientists, we move beyond simple protocols to explain the chemical principles governing its behavior, ensuring your experiments are built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs): Stability Profile

This section addresses the most common questions regarding the chemical stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The stability of this compound is primarily influenced by its two key functional groups: the aromatic aldehyde and the diaryl ether linkage.

  • Under Basic Conditions: The aldehyde group is highly susceptible to a disproportionation reaction known as the Cannizzaro reaction, especially in the presence of strong bases.[1][2][3][4] This is the most significant degradation pathway under alkaline conditions.

  • Under Acidic Conditions: The diaryl ether linkage is the more reactive site. While diaryl ethers are generally more stable than alkyl ethers, they can undergo acid-catalyzed cleavage under forcing conditions (strong acid and heat), leading to the breakdown of the molecule.[5][6][7]

  • Oxidative and Photolytic Stress: Like many benzaldehydes, this compound is prone to oxidation, converting the aldehyde to a carboxylic acid, a reaction that can be accelerated by air and light.[8][9]

Q2: My reaction is run under basic conditions and I'm seeing significant byproduct formation. What is happening?

A2: You are likely observing the Cannizzaro reaction. This reaction is characteristic of aldehydes, like this compound, that lack alpha-hydrogens (a hydrogen atom on the carbon adjacent to the carbonyl group).[1][10] In the presence of a strong base (e.g., NaOH, KOH), two molecules of the aldehyde react: one is oxidized to a carboxylate salt, and the other is reduced to a primary alcohol.[2][4]

The resulting products would be sodium 2-(4-fluorophenoxy)benzoate and (2-(4-fluorophenoxy)phenyl)methanol. The reaction rate is dependent on the concentration of both the aldehyde and the base.[11]

Cannizzaro_Reaction cluster_reactants Reactants cluster_products Products Aldehyde1 This compound Alcohol (2-(4-Fluorophenoxy)phenyl)methanol Aldehyde1->Alcohol Reduction Aldehyde2 This compound Carboxylate 2-(4-Fluorophenoxy)benzoate Aldehyde2->Carboxylate Oxidation Base OH⁻ (Strong Base) Acid_Cleavage cluster_reactants Reactants cluster_products Products Start This compound Phenol 4-Fluorophenol Start->Phenol Ether Cleavage Salicylaldehyde 2-Hydroxybenzaldehyde Start->Salicylaldehyde Ether Cleavage Acid H₃O⁺ (Strong Acid) + Heat

Caption: Acid-catalyzed hydrolysis (cleavage) of the diaryl ether bond.

Troubleshooting Guide: Common Experimental Issues

Observed Problem Potential Cause Recommended Solution & Explanation
Low yield or complete loss of starting material in a base-catalyzed reaction. Cannizzaro Reaction: The compound is degrading via disproportionation. [1][3]Mitigation: 1. Use a non-nucleophilic base: If possible, switch to a sterically hindered or weaker base that does not favor nucleophilic attack on the carbonyl carbon. 2. Lower the temperature: The Cannizzaro reaction is temperature-dependent. Running the reaction at 0°C or below can significantly reduce the rate of this side reaction. 3. Reduce base concentration: Use the minimum stoichiometric amount of base required for your primary reaction. [11]
Appearance of new, polar peaks in HPLC analysis after exposure to acidic workup. Acid-Catalyzed Ether Hydrolysis: The diaryl ether bond is cleaving under the acidic conditions. [12][13]Mitigation: 1. Use milder acids: Avoid strong mineral acids for workup if possible. Use dilute organic acids (e.g., acetic acid) or a buffered aqueous solution (e.g., saturated NH₄Cl). 2. Maintain low temperatures: Perform the acidic quench and extraction at low temperatures to minimize the rate of hydrolysis. 3. Limit exposure time: Do not let the compound sit in acidic solution for extended periods. Proceed with extraction and isolation promptly.
Gradual appearance of a new peak corresponding to a more polar compound during storage. Oxidation: The aldehyde is oxidizing to the corresponding carboxylic acid, 2-(4-fluorophenoxy)benzoic acid. [9]Mitigation: 1. Inert Atmosphere: Store the compound, both solid and in solution, under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. 2. Protect from Light: Store in an amber vial or protect from light to prevent photo-oxidation. [8] 3. Use Antioxidants: For long-term solution storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

Experimental Protocols & Workflows

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding a compound's intrinsic stability and identifying potential degradation products. [14][15][16] Objective: To systematically evaluate the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature. (Note: Base degradation is often rapid).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Store the stock solution at 60°C in the dark.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines).

  • Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the loss of the parent compound and the formation of degradation products. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized. [15][17]

Caption: Workflow for a forced degradation study.

Protocol 2: Monitoring Stability by HPLC

A validated, stability-indicating HPLC method is crucial for accurately quantifying the compound and its degradation products. [18] Objective: To quantify this compound and monitor the appearance of degradation products.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for good peak shape).

    • Example Gradient: Start at 50% Acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and expected byproducts have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Prepare a calibration curve using standards of known concentrations of pure this compound.

  • Sample Preparation: Dilute the samples from the forced degradation study (or from your reaction mixture) to fall within the range of the calibration curve.

  • Injection & Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing:

    • Identify the peak for the parent compound based on its retention time from the standard.

    • Calculate the concentration of the parent compound in the samples using the calibration curve.

    • Monitor for new peaks in the chromatograms of the stressed samples. The relative retention times and peak areas of these new peaks can be used to track the formation of degradation products. For structural elucidation of unknown peaks, techniques like LC-MS are recommended. [18][19]

References

  • Chenicek, A. G. (1937). THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. The University of Chicago. Retrieved from [Link]

  • Ladenstein, M., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia. Retrieved from [Link]

  • Geissman, T. A. (2024). Synthetic applications of the Cannizzaro reaction. RSC Advances. Retrieved from [Link]

  • BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. BYJU'S. Retrieved from [Link]

  • Elder, T. J., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Ladenstein, M., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Publications. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Wikipedia. Retrieved from [Link]

  • CDC. (n.d.). ALDEHYDES, SCREENING 2539. CDC. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]

  • University of York. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. University of York. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Retrieved from [Link]

  • National Toxicology Program. (n.d.). TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). National Toxicology Program (NTP). Retrieved from [Link]

  • PubMed Central. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde. Google Patents.
  • Springer. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Springer. Retrieved from [Link]

  • EPA. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC. EPA. Retrieved from [Link]

  • ResearchGate. (n.d.). Different pathways for 2,4-D degradation proposed in the literature. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. ResearchGate. Retrieved from [Link]

  • Eawag-BBD. (n.d.). 2,4-Dichlorophenoxyacetic Acid Pathway Map. Eawag-BBD. Retrieved from [Link]

  • Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Wiley Online Library. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde. PubChem. Retrieved from [Link]

  • PubMed. (n.d.). The Stability of 2-acetoxy-4-trifluoromethylbenzoic Acid (Triflusal) in Micellar Pseudophase. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)benzaldehyde. PubChem. Retrieved from [Link]

  • SlideShare. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). SlideShare. Retrieved from [Link]

  • PubMed Central. (n.d.). 4-(Benzyloxy)benzaldehyde. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling of 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-(4-fluorophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. Our focus is on anticipating and resolving the unique challenges posed by the substrate's functionalities, ensuring the integrity and success of your synthetic endeavors.

Introduction: Navigating the Nuances of a Multifunctional Substrate

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1] However, the success of this palladium-catalyzed reaction is highly dependent on the nature of the substrates. The molecule this compound presents a unique set of challenges due to the presence of both an aldehyde and an aryl ether moiety. While the Suzuki coupling is generally compatible with a wide range of functional groups, the aldehyde can potentially interact with the palladium catalyst, and the aryl ether bond introduces the possibility of undesired cleavage under certain conditions.[2][3]

This guide provides a structured approach to troubleshooting, moving from common issues to substrate-specific problems. By understanding the underlying chemical principles, you can diagnose and resolve issues, leading to optimized reaction outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: Low or No Product Yield

Q1: My Suzuki coupling of this compound is resulting in a low yield or is failing completely. What are the primary causes and how can I systematically troubleshoot this?

A1: Low or non-existent yield is a frequent challenge in Suzuki couplings and can often be traced back to a few key areas: the quality of reagents, the reaction conditions, or the catalyst system itself.

Systematic Troubleshooting Workflow:

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Low/No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent_quality [label="1. Verify Reagent Quality\n- Boronic acid purity\n- Solvent degassing\n- Base integrity"]; catalyst_activity [label="2. Assess Catalyst System\n- Catalyst/ligand choice\n- Catalyst deactivation\n- Pre-catalyst activation"]; reaction_conditions [label="3. Optimize Reaction Conditions\n- Temperature\n- Reaction time\n- Base/solvent combination"]; substrate_issues [label="4. Investigate Substrate-Specific Issues\n- Aldehyde interference\n- C-O bond cleavage"]; solution [label="Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagent_quality; reagent_quality -> catalyst_activity [label="Reagents OK"]; catalyst_activity -> reaction_conditions [label="Catalyst OK"]; reaction_conditions -> substrate_issues [label="Conditions OK"]; substrate_issues -> solution [label="Issues Resolved"];

reagent_quality -> solution [label="Reagent Issue Identified & Corrected", style=dashed]; catalyst_activity -> solution [label="Catalyst System Optimized", style=dashed]; reaction_conditions -> solution [label="Conditions Optimized", style=dashed]; } caption [label="Figure 1: Systematic troubleshooting workflow for low-yield Suzuki coupling.", fontname="Arial", fontsize=10];

Detailed Breakdown:

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through protodeboronation where the C-B bond is cleaved.[4] It is advisable to use fresh or recently purified boronic acid. Alternatively, more stable boronic esters, such as pinacol esters, can be employed.

    • Solvent Purity: Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. Ethereal solvents like THF and dioxane should be checked for peroxides.

    • Base Integrity: The base is crucial for the transmetalation step.[4] It should be finely powdered and dry. The choice of base and its solubility in the reaction medium are critical.

  • Catalyst System:

    • Catalyst and Ligand Choice: For substrates with potentially coordinating groups, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective.[5] These can promote the desired catalytic cycle and minimize side reactions.

    • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation and the formation of palladium black. Maintaining a positive pressure of an inert gas (Argon or Nitrogen) is essential.

  • Reaction Conditions:

    • Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions.

    • Base and Solvent Combination: The effectiveness of a base is often dependent on the solvent. Screening different base/solvent combinations (e.g., K₂CO₃ in Toluene/H₂O, Cs₂CO₃ in Dioxane) can significantly impact the yield.

Issue 2: Significant Side Product Formation

Q2: I'm observing significant side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. What are the causes and how can I address them?

A2: The formation of side products is a clear indicator of competing reaction pathways. Understanding the mechanisms of these side reactions is key to mitigating them.

Side ProductCommon CausesRecommended Solutions
Homocoupling of Boronic Acid - Presence of Pd(II) species at the start of the reaction. - High oxygen levels in the reaction mixture.- Use a Pd(0) source directly or ensure complete in-situ reduction of a Pd(II) pre-catalyst. - Thoroughly degas all solvents and reagents.[4]
Dehalogenation of Aryl Halide - The palladium complex, after oxidative addition, reacts with a hydride source (e.g., base, solvent) followed by reductive elimination.[4]- Switch to a non-protic solvent and a non-hydroxide base. - Employ bulky, electron-rich phosphine ligands to favor the cross-coupling pathway.
Protodeboronation - Cleavage of the C-B bond in the boronic acid by a proton source.- Use fresh, high-purity boronic acid. - Consider using more stable boronic esters (e.g., MIDA boronates).[6] - Minimize water content if using anhydrous conditions.

Catalyst Deactivation Pathways:

dot digraph "Catalyst_Deactivation" { graph [rankdir="LR", splines=true, nodesep=0.7]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Active_Catalyst [label="Active Pd(0)L_n Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Addition [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Productive_Cycle [label="Productive\nSuzuki Cycle", shape=ellipse, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deactivated_Pd [label="Deactivated Species\n(e.g., Palladium Black)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Poisoning [label="Catalyst Poisoning\n(e.g., by impurities)", fillcolor="#FBBC05", fontcolor="#202124"];

Active_Catalyst -> Oxidative_Addition; Oxidative_Addition -> Productive_Cycle; Productive_Cycle -> Active_Catalyst [label="Regeneration"]; Active_Catalyst -> Deactivated_Pd [label="Aggregation/\nOxidation"]; Active_Catalyst -> Poisoning [label="Coordination"]; Poisoning -> Deactivated_Pd [label="Irreversible\nInhibition"]; } caption [label="Figure 2: Simplified overview of catalyst deactivation pathways.", fontname="Arial", fontsize=10];

Issue 3: Substrate-Specific Complications

Q3: Could the aldehyde group in this compound be poisoning my palladium catalyst?

A3: While palladium-catalyzed Suzuki couplings are generally tolerant of aldehyde functionalities, there is a possibility of catalyst inhibition, especially with certain catalyst systems.[7][8][9] Research on nickel-catalyzed Suzuki reactions has shown that aldehydes can coordinate to the metal center, potentially inhibiting the catalytic cycle.[2][10][11] Although less common with palladium, this interaction cannot be entirely ruled out.

Troubleshooting Steps:

  • Protect the Aldehyde: If catalyst inhibition is suspected, a temporary protection of the aldehyde group as an acetal can be performed. The acetal is generally stable under Suzuki coupling conditions and can be easily deprotected afterward.

  • Ligand Screening: The choice of ligand can significantly influence the catalyst's tolerance to functional groups. Experiment with different bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which can sometimes mitigate inhibitory effects.[5][12]

Q4: Is there a risk of the aryl ether C-O bond in my substrate cleaving under the reaction conditions?

A4: The cleavage of aryl ether C-O bonds is a known transformation but typically requires specific and often harsh conditions or specialized catalytic systems (e.g., nickel catalysts or ruthenium catalysts with directing groups) that are not standard for Suzuki-Miyaura couplings.[3][13][14] Under typical palladium-catalyzed Suzuki conditions, the C-O bond in this compound is expected to be stable. If C-O bond cleavage is observed, it would be an unusual result and would warrant a thorough investigation of the reaction conditions and potential contaminants that might be promoting this side reaction.

Experimental Protocols

Protocol 1: General Procedure for Reagent Purification - Recrystallization of Boronic Acid
  • Dissolution: Dissolve the boronic acid in a minimal amount of a suitable hot solvent (e.g., a mixture of acetone and water, or toluene).

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified boronic acid under vacuum.

Protocol 2: Small-Scale Reaction for Catalyst/Ligand Screening
  • Setup: In a glovebox or under a positive pressure of inert gas, arrange a series of small reaction vials.

  • Reagents: To each vial, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst/Ligand Addition: In separate vials, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the specific ligand to be tested (e.g., SPhos, XPhos, PPh₃, 2-4 mol% per Pd).

  • Solvent Addition: Add the degassed solvent to each reaction vial.

  • Reaction: Seal the vials and place them in a pre-heated reaction block.

  • Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals.

  • Analysis: Compare the conversion and side product formation for each catalyst/ligand system to identify the optimal combination.

Summary of Key Troubleshooting Points

IssuePotential CauseRecommended Action
Low Yield Poor reagent qualityUse fresh/purified reagents, degas solvents.
Inactive catalystUse fresh catalyst, ensure inert atmosphere.
Suboptimal conditionsScreen bases, solvents, and temperature.
Homocoupling Presence of O₂ or Pd(II)Thoroughly degas, use Pd(0) source.
Dehalogenation Hydride source in reactionUse non-protic solvent, non-hydroxide base.
Aldehyde Interference Coordination to Pd centerProtect aldehyde, screen bulky ligands.
C-O Cleavage Unlikely, but possible with contaminantsVerify reagent purity, avoid harsh conditions.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is readily achievable with careful attention to detail. By understanding the potential pitfalls, from general issues like reagent purity and catalyst deactivation to substrate-specific considerations like the role of the aldehyde group, researchers can develop robust and high-yielding protocols. This guide serves as a starting point for troubleshooting and optimization, empowering you to overcome the challenges of this important chemical transformation.

References

  • Shouyun, Y., & Chengxu, X. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
  • Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science.
  • Cooper, A. K., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions.
  • Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. RSC Publishing.
  • Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions†‡§. R Discovery.
  • Cornella, J., Zarate, C., & Martin, R. (2014). Metal-catalyzed activation of ethers via C–O bond cleavage. The Royal Society of Chemistry.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Suzuki-Miyaura reaction of benzaldehyde.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling Reactions. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • An efficient cleavage of the aryl ether C-O bond in supercritical carbon dioxide-w
  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...
  • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Bentham Science Publisher.
  • Ma, H., Bai, C., & Bao, Y.-S. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)
  • Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel C
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (2012).
  • How can I solve my problem with Suzuki coupling? (2014).
  • Suzuki reaction. Wikipedia.
  • Cleavage of C-O Bond in Ethers. Unacademy.
  • Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-(4-Fluorophenoxy)benzaldehyde and 4-(4-Fluorophenoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, the positional isomerism of substituents on a core scaffold can dramatically influence a molecule's biological activity. This guide provides an in-depth comparative analysis of two such isomers: 2-(4-Fluorophenoxy)benzaldehyde and 4-(4-Fluorophenoxy)benzaldehyde. While these benzaldehyde precursors may exhibit modest intrinsic bioactivity, their true potential is unlocked when they serve as foundational scaffolds for more complex derivatives, particularly semicarbazones. This guide will delve into the synthesis, bioactivity, and structure-activity relationships of these isomers, with a focus on their semicarbazone derivatives, which have emerged as potent anticonvulsant agents through the modulation of voltage-gated sodium channels.

The primary distinction between these two molecules lies in the substitution pattern of the fluorophenoxy group on the benzaldehyde ring – the ortho (2-) versus the para (4-) position. This seemingly subtle structural alteration leads to significant differences in the pharmacological profiles of their derivatives, a key consideration for drug design and development. This guide will provide a comprehensive overview of their comparative bioactivities, supported by experimental data, and offer detailed protocols for relevant assays.

Synthesis of Isomeric Precursors and their Semicarbazone Derivatives

The synthesis of both this compound and 4-(4-Fluorophenoxy)benzaldehyde is typically achieved through a Williamson ether synthesis. This involves the reaction of the corresponding hydroxybenzaldehyde isomer with 1-fluoro-4-iodobenzene or a similar activated fluorophenyl reagent in the presence of a base.

The subsequent conversion of these benzaldehyde isomers to their respective semicarbazones is a straightforward condensation reaction with semicarbazide hydrochloride in the presence of a base, such as sodium acetate.

Synthesis cluster_isomers Isomeric Precursors cluster_products Fluorophenoxy Benzaldehydes cluster_derivatives Semicarbazone Derivatives 2_hydroxy 2-Hydroxybenzaldehyde 2_product This compound 2_hydroxy->2_product Williamson Ether Synthesis 4_hydroxy 4-Hydroxybenzaldehyde 4_product 4-(4-Fluorophenoxy)benzaldehyde 4_hydroxy->4_product Williamson Ether Synthesis fluorophenyl 1-Fluoro-4-iodobenzene + Base fluorophenyl->2_product fluorophenyl->4_product 2_semicarbazone This compound Semicarbazone (V102862) 2_product->2_semicarbazone Condensation 4_semicarbazone 4-(4-Fluorophenoxy)benzaldehyde Semicarbazone 4_product->4_semicarbazone Condensation semicarbazide Semicarbazide HCl + Base semicarbazide->2_semicarbazone semicarbazide->4_semicarbazone

Figure 1: General synthetic scheme for the preparation of 2- and 4-(4-Fluorophenoxy)benzaldehyde and their corresponding semicarbazone derivatives.

Comparative Bioactivity: A Tale of Two Isomers

The primary biological target for the semicarbazone derivatives of both 2- and 4-(4-Fluorophenoxy)benzaldehyde is the voltage-gated sodium channel (VGSC)[1][2]. These channels are crucial for the initiation and propagation of action potentials in excitable cells, and their modulation is a key mechanism for many anticonvulsant drugs.

4-(4-Fluorophenoxy)benzaldehyde Semicarbazone: The Para Isomer

The semicarbazone derived from the para-isomer has been extensively studied and identified as a potent anticonvulsant agent. It exhibits significant efficacy in preclinical models of epilepsy, most notably the Maximal Electroshock (MES) seizure test, which is a reliable indicator of activity against generalized tonic-clonic seizures[3][4].

Ion-imaging and electrophysiological experiments have suggested that the mode of action for this compound involves the blockade of both calcium and sodium channels[3]. This dual mechanism of action may contribute to its broad-spectrum anticonvulsant activity.

This compound Semicarbazone (V102862): The Ortho Isomer

The semicarbazone of the ortho-isomer, also known as V102862, is a potent and state-dependent blocker of mammalian voltage-gated sodium channels[1]. This means that its blocking efficacy is significantly enhanced when the sodium channels are in a depolarized or inactivated state, a characteristic often associated with a favorable therapeutic window for anticonvulsants.

V102862 has been shown to be a potent blocker of rNaV1.2 channels, a major sodium channel subtype in the brain[1]. Its state-dependent binding to the inactivated state of the channel is a key feature of its mechanism of action[1][2].

Quantitative Comparison of Bioactivity

DerivativeAssayEndpointResultReference
4-(4-Fluorophenoxy)benzaldehyde Semicarbazone Maximal Electroshock (MES) Test (Oral, Rat)ED₅₀1.59 mg/kg[5]
Maximal Electroshock (MES) Test (i.p., Mouse)ED₅₀12.9 mg/kg[3][5]
This compound Semicarbazone (V102862) In vitro Electrophysiology (rNaV1.2 channels)IC₅₀ (at -95 mV)15.9 µM[1]
In vitro Electrophysiology (rNaV1.2 channels)IC₅₀ (at -65 mV)0.28 µM[1]

Table 1: Comparison of the reported bioactivities of the semicarbazone derivatives.

It is important to note that a direct comparison of in vivo ED₅₀ values with in vitro IC₅₀ values is not straightforward due to the complexities of pharmacokinetics and biodistribution in a living organism. However, the low micromolar to nanomolar IC₅₀ values for the ortho-isomer derivative (V102862) against a specific sodium channel subtype highlight its high potency at the molecular level. The low single-digit mg/kg oral ED₅₀ for the para-isomer derivative demonstrates its excellent in vivo efficacy.

Structure-Activity Relationship (SAR) Insights

The difference in the position of the fluorophenoxy group has a profound impact on the three-dimensional structure of the semicarbazone derivatives, which in turn influences their interaction with the binding site on the sodium channel.

SAR cluster_sar Structure-Activity Relationship ortho Ortho-substitution (2-position) conformation Altered Molecular Conformation ortho->conformation para Para-substitution (4-position) para->conformation binding Differential Binding to Sodium Channel conformation->binding activity Observed Differences in Bioactivity binding->activity

Figure 2: The positional isomerism influences molecular conformation, leading to differential binding and bioactivity.

While a definitive SAR study directly comparing these two isomers is lacking, some general principles can be applied. The ortho-substitution in V102862 likely forces a more twisted conformation between the two aromatic rings compared to the more linear and potentially more flexible para-isomer. This fixed conformation of the ortho-isomer may allow for a more optimal fit into the binding pocket of the inactivated state of the sodium channel, potentially explaining its potent state-dependent blockade.

Conversely, the greater flexibility of the para-isomer might allow it to adapt to multiple binding conformations, possibly contributing to its broader spectrum of activity, including effects on calcium channels. Further computational modeling and co-crystallography studies would be necessary to fully elucidate the precise binding modes and rationalize the observed differences in bioactivity.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This protocol is a standard preclinical model for assessing anticonvulsant efficacy against generalized tonic-clonic seizures.

Materials:

  • Male CF-1 mice or Sprague-Dawley rats.

  • Electroconvulsive device with corneal electrodes.

  • 0.5% tetracaine hydrochloride solution (local anesthetic).

  • 0.9% saline solution.

  • Test compound (e.g., 4-(4-Fluorophenoxy)benzaldehyde semicarbazone) and vehicle.

Procedure:

  • Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage or intraperitoneal injection).

  • At the time of predicted peak effect, anesthetize the corneas of each animal with a drop of 0.5% tetracaine hydrochloride.

  • Apply a drop of 0.9% saline to the corneas to ensure good electrical contact.

  • Place the corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response is indicative of protection.

  • Calculate the percentage of protected animals at each dose level to determine the ED₅₀.

In Vitro Voltage-Clamp Electrophysiology Assay for Sodium Channel Blockers

This protocol allows for the direct measurement of the effect of a compound on voltage-gated sodium channels expressed in a cell line.

Materials:

  • HEK-293 cells stably expressing the desired sodium channel subtype (e.g., rNaV1.2).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass pipettes.

  • Internal and external recording solutions.

  • Test compound (e.g., this compound semicarbazone).

Procedure:

  • Culture the HEK-293 cells expressing the sodium channel of interest.

  • Prepare internal and external solutions with appropriate ionic compositions.

  • Pull and fire-polish borosilicate glass pipettes to a resistance of 2-4 MΩ.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Apply a voltage protocol to elicit sodium currents. To assess state-dependent block, hold the cell at different membrane potentials (e.g., -95 mV for the resting state and -65 mV to induce inactivation).

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the sodium currents in the presence of the compound and measure the degree of inhibition.

  • Construct concentration-response curves to determine the IC₅₀ value at different holding potentials.

Workflow cluster_invivo In Vivo Evaluation (MES Test) cluster_invitro In Vitro Evaluation (Electrophysiology) animal_prep Animal Preparation and Dosing mes_stim MES Stimulation animal_prep->mes_stim observation Observation of Tonic Hindlimb Extension mes_stim->observation ed50 ED50 Determination observation->ed50 cell_culture Cell Culture with Sodium Channel Expression patch_clamp Whole-Cell Patch-Clamp cell_culture->patch_clamp drug_app Compound Application patch_clamp->drug_app current_rec Sodium Current Recording drug_app->current_rec ic50 IC50 Determination current_rec->ic50

Figure 3: Experimental workflows for in vivo and in vitro evaluation of anticonvulsant activity.

Conclusion

The comparison of this compound and 4-(4-Fluorophenoxy)benzaldehyde, primarily through their semicarbazone derivatives, serves as a compelling case study in the importance of positional isomerism in drug design. Both isomers give rise to potent anticonvulsant agents that target voltage-gated sodium channels.

The para-isomer derivative demonstrates excellent in vivo efficacy in a gold-standard preclinical model of generalized seizures and appears to have a broader mechanism of action that may also involve calcium channels. The ortho-isomer derivative, V102862, is a highly potent and state-dependent sodium channel blocker, showcasing remarkable efficacy at the molecular level.

The choice between these two scaffolds for further drug development would depend on the desired pharmacological profile. The ortho-isomer might be pursued for its high potency and selectivity for the inactivated state of sodium channels, potentially leading to a safer therapeutic agent. The para-isomer, with its broader spectrum of activity, could be a candidate for conditions where modulation of multiple ion channels is beneficial. This guide provides the foundational knowledge and experimental framework for researchers to further explore the therapeutic potential of these and related compounds.

References

  • Ilyin VI, et al. V102862 (Co 102862): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels. Br J Pharmacol. 2005 Mar;144(6):801-12. [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]

  • Socała K, Wlaź P. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In: Methods in Molecular Biology. Humana, New York, NY; 2021. [Link]

  • Löscher W. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Curr Protoc Pharmacol. 2009;Chapter 5:Unit 5.22. [Link]

  • Dimmock JR, et al. Anticonvulsant activities of 4'-(4'-fluorophenoxy) benzaldehyde semicarbazone. Drug Dev Res. 1999;46:112–124. [Link]

  • Ilyin VI, et al. V102862 (Co 102862): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels. Br J Pharmacol. 2005 Mar;144(6):801-12. [Link]

  • Humeniuk E, et al. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules. 2022;27(19):6427. [Link]

  • Outline of the experimental protocols and end points included in the... - ResearchGate. [Link]

  • Ahsan MJ. Semicarbazone analogs as anticonvulsant agents: a review. Cent Nerv Syst Agents Med Chem. 2013 Jun;13(2):148-58. [Link]

  • Zhang Y, et al. Electrophysiological and Pharmacological Analyses of Nav1.9 Voltage-Gated Sodium Channel by Establishing a Heterologous Expression System. Front Pharmacol. 2017;8:73. [Link]

  • Green N, et al. Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. 2023. [Link]

  • Li F, et al. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumour Biol. 2015;36(6):4475-84. [Link]

  • Synthesis pathway of 4-fluorophenoxy(thio)semicarbazide derivatives AB1–AB12. - ResearchGate. [Link]

  • The in vitro ion channel testing procedures used. Please define the in... - ResearchGate. [Link]

  • Pandeya SN. Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Acta Pharm. 2012;62(3):263-86. [Link]

  • 4-(4-fluorophenoxy)benzaldehyde semicarbazone - Semantic Scholar. [Link]

  • Fantini M, et al. 2,4(5)-diarylimidazoles as inhibitors of hNaV1.2 sodium channels: pharmacological evaluation and structure-property relationships. Bioorg Med Chem. 2009 May 15;17(10):3642-8. [Link]

  • Biggs CS, et al. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. J Med Chem. 1996 Aug 9;39(16):3230-8. [Link]

  • Hassert M, et al. Green synthesis of semicarbazones: A comparison of two green solvents. KnightScholar. [Link]

  • Siddiqui N, et al. Synthesis and anticonvulsant activity of some semicarbazone derivatives of some carbonyl compounds. International Journal of Sciences and Applied Research. 2020;7(2):10-16. [Link]

  • Thirumurugan R, et al. 2,4-Dimethoxyphenylsemicarbazones with anticonvulsant activity against three animal models of seizures: synthesis and pharmacological evaluation. Bioorg Med Chem. 2006 May 1;14(9):3106-12. [Link]

  • Yang L, et al. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation. Elife. 2019;8:e49249. [Link]

  • Dimmock JR, et al. Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone. Epilepsia. 1994 Jan-Feb;35(1):201-7. [Link]

  • Yogeeswari P, et al. 4-sulphamoylphenyl semicarbazones with anticonvulsant activity. Farmaco. 2004 May-Jun;59(5-6):431-5. [Link]

  • Manoury P. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Am J Hypertens. 1989 Nov;2(11 Pt 2):245S-250S. [Link]

Sources

A Comparative Analysis of Synthetic Routes to Phenoxybenzaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Phenoxybenzaldehydes are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic molecules. The strategic construction of the diaryl ether linkage is paramount to the efficient production of these compounds. This technical guide provides an in-depth comparative analysis of the most prevalent synthetic routes to phenoxybenzaldehydes, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific applications.

Introduction: The Strategic Importance of Phenoxybenzaldehydes

The phenoxybenzaldehyde scaffold, characterized by a phenyl ring connected to a benzaldehyde moiety through an ether linkage, is a key structural motif in a variety of commercially important compounds. For instance, 3-phenoxybenzaldehyde is a crucial precursor for the synthesis of several pyrethroid insecticides. The choice of synthetic route can significantly impact yield, purity, cost-effectiveness, and scalability. This guide will dissect the three primary methodologies for the synthesis of phenoxybenzaldehydes: the Ullmann Condensation, the Williamson Ether Synthesis, and the Buchwald-Hartwig Etherification. We will also explore alternative industrial routes and purification strategies.

The Classical Approach: Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, has been a long-standing method for the formation of diaryl ethers[1][2]. While traditional Ullmann conditions often require harsh reaction temperatures and stoichiometric amounts of copper, modern modifications have significantly improved its practicality[3].

Mechanistic Rationale

The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper phenoxide species. Oxidative addition of the aryl halide to the Cu(I) center forms a Cu(III) intermediate. Subsequent reductive elimination yields the desired diaryl ether and regenerates the active Cu(I) catalyst[4]. The choice of ligand, base, and solvent is critical in stabilizing the copper intermediates and facilitating the catalytic cycle under milder conditions.

Ullmann_Mechanism Cu(I)X Cu(I) Catalyst Cu(I)-OAr Copper Phenoxide Cu(I)X->Cu(I)-OAr Ligand Exchange Phenol + Base Phenol + Base Phenol + Base->Cu(I)-OAr Forms Phenoxide Cu(III)_intermediate Cu(III) Intermediate [Ar'-Cu(III)(OAr)X] Cu(I)-OAr->Cu(III)_intermediate Oxidative Addition Aryl_Halide Aryl Halide (Ar'-X) Aryl_Halide->Cu(III)_intermediate Cu(III)_intermediate->Cu(I)X Regenerates Catalyst Diaryl_Ether Diaryl Ether (Ar-O-Ar') Cu(III)_intermediate->Diaryl_Ether Reductive Elimination

Caption: Simplified catalytic cycle of the Ullmann Condensation.

Application in Phenoxybenzaldehyde Synthesis

A common strategy for synthesizing 3-phenoxybenzaldehyde via the Ullmann reaction involves the coupling of m-hydroxybenzaldehyde with bromobenzene[5]. However, to circumvent potential side reactions with the aldehyde functionality under basic conditions, a protection-deprotection strategy is often employed. The aldehyde is first converted to a more stable acetal, followed by the Ullmann coupling and subsequent hydrolysis to regenerate the aldehyde[6][7].

Experimental Protocol: Synthesis of 3-Phenoxybenzaldehyde via Ullmann Condensation (with Acetal Protection) [6][8]

Step 1: Acetal Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 3-bromobenzaldehyde, ethylene glycol (1.5-2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture, azeotropically removing water until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-bromobenzaldehyde acetal.

Step 2: Ullmann Etherification

  • In a separate flask, prepare potassium phenolate by reacting phenol with a strong base like potassium hydroxide in a suitable solvent and removing the water formed.

  • To the potassium phenolate, add the crude 3-bromobenzaldehyde acetal and a catalytic amount of a copper salt (e.g., cuprous chloride or cuprous oxide)[6].

  • Heat the mixture at 130-165°C for several hours, monitoring the reaction progress by TLC or GC[6].

  • After completion, cool the reaction mixture and partition between an organic solvent and water.

Step 3: Hydrolysis

  • To the organic layer containing the 3-phenoxybenzaldehyde acetal, add a dilute acid solution (e.g., hydrochloric acid).

  • Heat the mixture to hydrolyze the acetal, monitoring the reaction by TLC or GC.

  • Once the hydrolysis is complete, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-phenoxybenzaldehyde.

Step 4: Purification

  • The crude product can be purified by vacuum distillation or by forming a crystalline bisulfite adduct, which is then isolated and decomposed to yield the pure aldehyde[9][10].

The Workhorse of Ether Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide[11][12]. While traditionally used for preparing alkyl ethers, it can be adapted for the synthesis of diaryl ethers, particularly when one of the aryl groups is activated towards nucleophilic aromatic substitution or when using an aryl halide and a phenoxide.

Mechanistic Principles

The reaction involves the deprotonation of a phenol with a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide in a concerted SN2 displacement of the halide leaving group[11]. For the synthesis of phenoxybenzaldehydes, this typically involves the reaction of a hydroxybenzaldehyde with an aryl halide, or a halobenzaldehyde with a phenoxide. However, the direct reaction of a phenoxide with an unactivated aryl halide is generally inefficient and requires harsh conditions or is promoted by a copper catalyst, blurring the lines with the Ullmann reaction[13].

Williamson_Ether_Synthesis Start Hydroxybenzaldehyde + Base Phenoxide Phenoxide Ion Start->Phenoxide Deprotonation TransitionState SNAr Transition State Phenoxide->TransitionState Nucleophilic Attack ArylHalide Aryl Halide ArylHalide->TransitionState Product Phenoxybenzaldehyde TransitionState->Product Halide Departure

Caption: Reaction pathway for Williamson-type synthesis of phenoxybenzaldehydes.

Application in Phenoxybenzaldehyde Synthesis

The synthesis of 4-phenoxybenzaldehyde can be achieved by reacting 4-hydroxybenzaldehyde with bromobenzene in the presence of a base. This approach is analogous to the synthesis of other alkoxybenzaldehydes[14].

Experimental Protocol: Synthesis of 4-Phenoxybenzaldehyde via Williamson-type Ether Synthesis

  • To a solution of 4-hydroxybenzaldehyde in a polar aprotic solvent such as DMF or DMSO, add a base like potassium carbonate or sodium hydride to generate the phenoxide in situ.

  • Add bromobenzene to the reaction mixture.

  • Heat the reaction mixture at an elevated temperature (typically 80-120°C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

The Modern Contender: Buchwald-Hartwig Etherification

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and often milder alternative to the Ullmann condensation for the synthesis of diaryl ethers[2][15]. This methodology is known for its broad substrate scope and high functional group tolerance[16].

Mechanistic Overview

The Buchwald-Hartwig etherification proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenol and deprotonation to form a palladium phenoxide intermediate. Reductive elimination from this intermediate furnishes the diaryl ether and regenerates the Pd(0) catalyst[4][17]. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of this catalytic cycle, facilitating both the oxidative addition and reductive elimination steps[9].

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0) Catalyst Oxidative_Addition Pd(II) Intermediate (L_n)Pd(Ar)(X) Pd(0)L_n->Oxidative_Addition Oxidative Addition Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Pd_Phenoxide Palladium Phenoxide (L_n)Pd(Ar)(OAr') Oxidative_Addition->Pd_Phenoxide Ligand Exchange Phenol_Base Phenol + Base Phenol_Base->Pd_Phenoxide Pd_Phenoxide->Pd(0)L_n Regenerates Catalyst Diaryl_Ether Diaryl Ether (Ar-O-Ar') Pd_Phenoxide->Diaryl_Ether Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig Etherification.

Application in Phenoxybenzaldehyde Synthesis

The Buchwald-Hartwig reaction can be readily applied to the synthesis of both 3- and 4-phenoxybenzaldehyde by coupling the corresponding bromobenzaldehyde with phenol.

Experimental Protocol: General Procedure for Buchwald-Hartwig Synthesis of Phenoxybenzaldehydes [9][18]

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃).

  • Add the bromobenzaldehyde isomer and phenol.

  • Add an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Alternative and Industrial Routes

For large-scale industrial production, alternative synthetic strategies are often employed to optimize cost and efficiency. One such route to 3-phenoxybenzaldehyde starts from m-phenoxytoluene[10][19][20]. This process typically involves the oxidation of the methyl group to a carboxylic acid, followed by reduction to the alcohol and subsequent oxidation to the aldehyde[10]. Another industrial approach involves the direct chlorination of m-phenoxytoluene followed by hydrolysis[21].

Comparative Performance Analysis

The choice between these synthetic routes depends on several factors, including substrate availability, desired scale, cost considerations, and the tolerance of other functional groups in the starting materials.

Parameter Ullmann Condensation Williamson Ether Synthesis Buchwald-Hartwig Etherification
Catalyst Copper (Cu)None (or Cu for unactivated aryl halides)Palladium (Pd)
Typical Yield Moderate to high (can be >80% with optimization)[5]Variable, generally moderate for diaryl ethersHigh to excellent (>90% often achievable)[22]
Reaction Temp. High (130-220°C), can be lower with ligands[1][6]Moderate to high (80-150°C)Mild to moderate (RT to 120°C)[13]
Substrate Scope Traditionally favored for electron-poor aryl halides[1]Best with activated aryl halides or alkyl halidesBroad, tolerates electron-rich and -neutral aryl halides[15]
Functional Group Tolerance Moderate, can be limited by high temperatures and strong basesGood, but sensitive to strong basesExcellent, very broad tolerance
Cost Lower (abundant copper catalyst)Generally low, depends on starting materialsHigher (precious palladium catalyst and specialized ligands)
Scalability Well-established for industrial scaleFeasible for industrial scaleCan be challenging and costly to scale up

Conclusion and Recommendations

For laboratory-scale synthesis where high yields and broad functional group tolerance are paramount, the Buchwald-Hartwig etherification is often the method of choice, despite the higher cost of the catalyst system. Its milder reaction conditions are particularly advantageous when working with complex molecules.

The Ullmann condensation , especially with modern ligand-accelerated protocols, remains a robust and cost-effective option, particularly for large-scale production where the cost of palladium may be prohibitive. The use of acetal protection for the aldehyde group can significantly improve the yield and purity of the final product.

The Williamson ether synthesis is a viable and straightforward method, particularly when an activated aryl halide is available or for the synthesis of alkoxybenzaldehydes. However, for the direct coupling of unactivated aryl halides with phenoxides, it often requires conditions that are similar to the Ullmann reaction.

Ultimately, the optimal synthetic route will depend on a careful evaluation of the specific requirements of the project, including cost, scale, and the chemical nature of the substrates.

References

  • Google Patents. (1981).
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

  • SciELO México. (2000). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

  • Google Patents. (1978).
  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Google Patents. (1987). Process for preparing 3-phenoxybenzaldehydes.
  • Patsnap. (2021).
  • PrepChem.com. Synthesis of 3-phenoxybenzaldehyde. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2018). Ullmann reaction of substituted aryl halide and phenol compound. [Link]

  • ResearchGate. (2015). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. [Link]

  • ResearchGate. (2021). Schematic comparison of the Ullman-Goldberg and Buchwald-Hartwig mechanisms. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • National Institutes of Health. (2014). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. [Link]

  • DSpace@MIT. (2014). Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]

  • Scribd. 1 | PDF | Lipid Bilayer | Cell Membrane. [Link]

  • Google Patents. (2009). Method for preparing 3-phenoxy-benzaldehyde.

Sources

A Comparative Guide to the Reactivity of 2-(4-Fluorophenoxy)benzaldehyde and 2-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of organic synthesis, the selection of starting materials is a critical determinant of reaction outcomes. This guide offers an in-depth comparison of the reactivity of two ortho-substituted benzaldehydes: 2-(4-Fluorophenoxy)benzaldehyde and 2-chlorobenzaldehyde. Understanding the subtle yet significant differences in their chemical behavior is paramount for optimizing synthetic routes, enhancing yields, and designing novel molecular entities.

Structural and Electronic Properties: A Tale of Two Substituents

The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of its carbonyl carbon. This, in turn, is modulated by the electronic and steric nature of the substituents on the aromatic ring.[1]

2-chlorobenzaldehyde features a chlorine atom at the ortho position.[2] Chlorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[3][4] This effect significantly depletes electron density from the carbonyl carbon, rendering it highly electrophilic and thus more susceptible to nucleophilic attack.[5][6] While chlorine also possesses lone pairs that can participate in a weak electron-donating resonance effect (+M), the inductive effect is predominant in halogens.[7][8]

This compound , on the other hand, presents a more complex electronic profile. The ether oxygen directly attached to the benzaldehyde ring has an electron-withdrawing inductive effect (-I). However, it also exhibits a strong electron-donating resonance effect (+M) by virtue of its lone pairs delocalizing into the aromatic system.[3] This resonance partially counteracts the inductive pull. Furthermore, the fluorine atom on the distal phenoxy ring is strongly electron-withdrawing, which modulates the overall electronic contribution of the 4-fluorophenoxy group.[9] The net electronic effect is a less pronounced activation of the carbonyl group compared to a simple chloro-substituent.

From a steric perspective, the 4-fluorophenoxy group is considerably bulkier than a chlorine atom. This increased steric hindrance around the carbonyl group can impede the approach of nucleophiles, further reducing the reaction rate.[7][8][10]

Comparative Reactivity in Nucleophilic Addition Reactions

Based on the interplay of electronic and steric factors, 2-chlorobenzaldehyde is generally more reactive towards nucleophiles than this compound . The heightened electrophilicity of the carbonyl carbon in 2-chlorobenzaldehyde, coupled with its lower steric profile, facilitates faster reaction rates and often leads to higher yields in nucleophilic addition reactions.[1][11][12]

This trend is consistent across a range of common organic transformations:

  • Wittig Reaction: Electron-withdrawing groups on benzaldehyde accelerate the Wittig reaction.[1][11] Kinetic studies have shown that benzaldehydes with chloro substituents exhibit significantly higher reaction rates compared to those with less electron-withdrawing groups.[1]

  • Aldol and Knoevenagel Condensations: A positive correlation exists between the reaction rate and the electrophilicity of the benzaldehyde derivative in these condensation reactions.[1][13] Electron-poor benzaldehydes, such as 2-chlorobenzaldehyde, demonstrate enhanced reactivity.

  • Grignard and Organolithium Additions: While specific comparative data is scarce, the general principles of nucleophilic addition suggest that the less sterically hindered and more electrophilic carbonyl of 2-chlorobenzaldehyde would react more readily with these organometallic reagents.

Reaction Type2-chlorobenzaldehydeThis compoundRationale
Wittig Reaction Higher ReactivityLower ReactivityStronger electron-withdrawing effect of -Cl increases carbonyl electrophilicity.[1][11]
Aldol Condensation Higher ReactivityLower ReactivityIncreased electrophilicity of the carbonyl carbon accelerates the initial nucleophilic attack.[1][13]
Reduction with NaBH₄ Faster Reaction RateSlower Reaction RateThe more electrophilic carbonyl carbon is more readily attacked by the hydride.
Schiff Base Formation Faster Reaction RateSlower Reaction RateThe initial attack of the amine nucleophile is favored by a more electron-deficient carbonyl.[5][14]

Experimental Protocols

To empirically validate the reactivity differences, the following standardized experimental protocols can be employed.

This protocol outlines a method to compare the reaction rates and yields of the two aldehydes in a Wittig reaction with a stabilized ylide.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Analysis A Dissolve benzyltriphenylphosphonium chloride in THF B Add n-butyllithium dropwise at 0°C A->B C Stir for 1 hour to form the ylide B->C D1 Add 2-chlorobenzaldehyde to ylide solution C->D1 Split ylide solution D2 Add this compound to separate ylide solution C->D2 Split ylide solution E Monitor reaction progress by TLC D1->E D2->E F Quench with saturated NH4Cl E->F G Extract with diethyl ether F->G H Purify by column chromatography G->H I Compare yields and reaction times H->I

Caption: Workflow for the comparative Wittig reaction.

Methodology:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the solution to 0°C in an ice bath. Add n-butyllithium (1.0 eq, 1.6 M in hexanes) dropwise with stirring. Allow the resulting deep red solution to stir at 0°C for 1 hour.

  • Reaction: In two separate, identical reaction flasks, add a solution of either 2-chlorobenzaldehyde (1.0 eq) or this compound (1.0 eq) in anhydrous THF to the ylide solution at 0°C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) at regular intervals (e.g., every 15 minutes) to determine the time to completion.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the corresponding stilbene derivative for each reaction and compare the reaction times.

This protocol allows for a quantitative comparison of the reaction rates.

G A Prepare stock solutions of aldehydes and aniline in ethanol B Equilibrate solutions to 25°C A->B C Mix aldehyde and aniline solutions in a cuvette B->C D Immediately place in UV-Vis spectrophotometer C->D E Monitor absorbance increase of Schiff base over time at λmax D->E F Plot absorbance vs. time and determine initial rates E->F

Sources

A Senior Scientist's Comparative Guide to Purity Analysis of 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For key intermediates like 2-(4-Fluorophenoxy)benzaldehyde, which serve as foundational building blocks in the synthesis of complex drug molecules, rigorous purity assessment is paramount. The presence of even trace-level impurities can have cascading effects, potentially altering the pharmacological and toxicological profile of the final drug product.

This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind analytical choices and objectively compare GC-MS with powerful alternatives such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most appropriate analytical strategy for their specific needs, grounded in the principles of scientific integrity and regulatory expectations like those outlined in the ICH Q3A(R2) guidelines for impurities in new drug substances.[1][2]

Understanding the Analyte and Its Potential Impurities

This compound is a diaryl ether, a structural motif present in numerous biologically active compounds. Its synthesis often involves a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution, typically reacting a substituted phenol with an activated aryl halide.[3][4] This synthetic route, while effective, can introduce a predictable profile of process-related impurities.

Anticipated Impurities in this compound Synthesis:

  • Unreacted Starting Materials:

    • 2-Fluorobenzaldehyde

    • 4-Fluorophenol

  • By-products:

    • Products of self-coupling (e.g., biphenyl derivatives from the aryl halide).

    • Isomeric products from reaction at other positions.

  • Degradation Products:

    • 2-(4-Fluorophenoxy)benzoic acid (from oxidation of the aldehyde).

  • Residual Solvents and Reagents:

    • High-boiling point solvents like DMF or NMP.

    • Residual copper catalyst.

An effective analytical method must be capable of separating and detecting these diverse species with high sensitivity and specificity.

Primary Technique: Purity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for an analyte like this compound.[5] The method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[5]

The Rationale Behind GC-MS for this Application

The choice of GC-MS is underpinned by several key advantages. The analyte possesses sufficient volatility and thermal stability to traverse the GC column without degradation. The high efficiency of modern capillary columns allows for the separation of closely related isomers and impurities.[6] Furthermore, the mass spectrometer provides two critical dimensions of data: the retention time, which is characteristic of a compound under specific conditions, and the mass spectrum, which serves as a molecular fingerprint, enabling unambiguous identification of impurities.[5]

Diagram: GC-MS Experimental Workflow

GCMS_Workflow Figure 1: GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Weigh Sample (e.g., 10 mg) B 2. Dissolve in Solvent (e.g., 1 mL Ethyl Acetate) A->B C 3. Filter (0.45 µm Syringe Filter) B->C D 4. Inject 1 µL into GC C->D E 5. Separation in GC Column (Based on Volatility/Polarity) D->E F 6. Elution into MS E->F G 7. Ionization & Fragmentation (Electron Ionization, 70 eV) F->G H 8. Mass Analysis (Quadrupole Analyzer) G->H I 9. Generate Total Ion Chromatogram (TIC) H->I J 10. Identify Peaks via Mass Spectra (Library Search & Manual Interpretation) I->J K 11. Calculate Purity (% Area Normalization) J->K

Caption: A streamlined workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocol for GC-MS

This protocol is based on established methods for similar halogenated aromatic aldehydes and provides a robust starting point for method development and validation.[6]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 1.0 mL of high-purity ethyl acetate to the vial.

  • Cap the vial and vortex for 30 seconds to ensure complete dissolution.

  • The final concentration is approximately 10 mg/mL. Causality: Ethyl acetate is an excellent solvent for this class of compounds and is highly volatile, minimizing interference during analysis.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 or equivalentProvides reliable and reproducible chromatographic performance.
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane stationary phase offers excellent selectivity for a wide range of semi-polar compounds, ideal for separating the target analyte from its potential impurities.[6]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert gas that provides good chromatographic efficiency. Constant flow mode ensures stable retention times.
Inlet Temperature 250°CEnsures rapid and complete volatilization of the sample without causing thermal degradation.
Injection Mode Split (50:1 ratio)Prevents column overloading with a concentrated sample, ensuring sharp, symmetrical peaks.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program - Initial: 100°C, hold for 2 min- Ramp 1: 15°C/min to 280°C- Hold at 280°C for 5 minThe initial hold allows for solvent focusing. The temperature ramp is designed to elute lower boiling point impurities first, followed by the main analyte, and finally any higher boiling point by-products.
Mass Spectrometer Agilent 7000 series QQQ or equivalentA sensitive and robust detector capable of providing high-quality mass spectra.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.[6]
Mass Range 40-500 amuCovers the molecular weight of the target compound and its expected impurities.
Ion Source Temp. 230°COptimized temperature to maintain ion integrity and prevent contamination.
Transfer Line Temp. 280°CPrevents condensation of analytes as they transfer from the GC to the MS.

3. Data Analysis:

  • Identification: The primary peak is identified by its retention time and comparison of its mass spectrum with a reference standard. Impurities are tentatively identified by searching their mass spectra against a commercial library (e.g., NIST) and confirmed by analyzing reference materials if available.

  • Quantification (Purity Assessment): Purity is typically estimated using the area percent normalization method from the Total Ion Chromatogram (TIC). The area of the main peak is divided by the total area of all peaks (analyte + impurities) and multiplied by 100. This method assumes that all compounds have a similar response factor in the MS, which is a reasonable starting point for impurity profiling. For higher accuracy, a relative response factor (RRF) for each impurity should be determined using certified standards.

Comparative Analysis: GC-MS vs. Alternative Methodologies

While GC-MS is a powerful tool, a comprehensive analytical strategy involves understanding its limitations and considering alternative or orthogonal techniques. HPLC and qNMR offer distinct advantages for specific analytical challenges.

Alternative 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis, particularly for non-volatile or thermally labile compounds.[5]

  • Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1]

  • Advantages for this Analysis:

    • Handles Non-Volatile Impurities: Can easily analyze high molecular weight by-products or involatile degradation products like the corresponding benzoic acid without derivatization.

    • No Thermal Stress: Ideal for confirming the absence of thermally labile impurities that might degrade in a hot GC inlet.

  • Disadvantages:

    • Lower Peak Capacity: Generally provides lower chromatographic resolution than capillary GC.

    • Less Definitive Identification: Standard UV detectors provide no structural information. While a mass spectrometer can be coupled (LC-MS), it is often more complex than GC-MS for routine QC.

Suggested HPLC Protocol (Reversed-Phase):

ParameterRecommended Setting
System Agilent 1260 Infinity II or equivalent with DAD or UV detector
Column C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in Acetonitrile:Water (1:1) to a concentration of ~0.5 mg/mL.
Alternative 2: Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of compound purity without the need for a reference standard of the same analyte.[2][7]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[1][7]

  • Advantages for this Analysis:

    • Primary Method: Does not rely on response factors, providing a highly accurate, "true" purity value (w/w %).

    • Structural Confirmation: Simultaneously confirms the structure of the main component and can help elucidate the structure of impurities.

    • Detects "Invisible" Impurities: Can quantify impurities that lack a chromophore (for HPLC-UV) or are non-volatile (for GC), such as inorganic salts.

  • Disadvantages:

    • Lower Sensitivity: Less sensitive than chromatographic methods for detecting trace-level impurities.

    • Signal Overlap: Complex impurity profiles can lead to overlapping signals in the ¹H NMR spectrum, complicating quantification.

    • Requires High-Field NMR: Access to a well-calibrated, high-field NMR spectrometer is necessary.

qNMR Protocol (¹H NMR):

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. Causality: The standard must have signals that do not overlap with the analyte, be stable, non-volatile, and have a known purity.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Acquire a quantitative ¹H spectrum using a single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 > 30s). This ensures complete relaxation and accurate integration.

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the aldehyde proton around 9.9-10.1 ppm) and a signal for the internal standard.

    • Calculate purity using the standard qNMR equation.[1]

Head-to-Head Performance Comparison

The choice of method depends on the analytical goal, from routine quality control to in-depth impurity investigation.

FeatureGC-MSHPLC-UVQuantitative NMR (qNMR)
Primary Use Case Volatile/Semi-volatile impurity identification & quantification.[6]Routine purity testing of non-volatile analytes and impurities.[1]Absolute purity determination & structural confirmation.[2][7]
Sensitivity Very High (ppb to low ppm)High (ppm)Moderate (typically >0.1% w/w)
Specificity Very High (based on mass spectrum)Moderate (based on retention time and UV spectrum)Very High (based on unique chemical shifts)
Quantitation Relative (% Area); requires RRFs for accuracy.Relative (% Area); requires RRFs for accuracy.Absolute (w/w %); primary ratio method.[7]
Sample Throughput HighHighModerate to Low
Key Advantage Definitive identification of volatile unknowns.Robustness and versatility for a wide range of compounds.Accuracy and no need for analyte-specific reference standards.[2]
Key Limitation Not suitable for non-volatile or thermally labile compounds.[6]Limited identification power without an MS detector.Lower sensitivity for trace impurities; potential for signal overlap.

Decision Guide: Selecting the Right Analytical Tool

The optimal analytical strategy often involves a combination of these techniques at different stages of drug development.

Decision_Tree Figure 2: Method Selection Decision Guide Start What is the primary analytical goal? Goal1 Routine QC & Purity Check (Known Impurity Profile) Start->Goal1 Goal2 Identify Unknown Volatile/ Process-Related Impurities Start->Goal2 Goal3 Absolute Purity of a Reference Standard or Final Batch Start->Goal3 Method1 Use HPLC-UV (Robust, High Throughput) Goal1->Method1 Method2 Use GC-MS (Definitive Identification) Goal2->Method2 Method3 Use qNMR (Primary, Absolute Quantification) Goal3->Method3 Note2 Are all impurities volatile and thermally stable? Method1->Note2 Note3 Need to confirm structure or quantify 'invisible' impurities? Method1->Note3 Note1 Is a non-volatile impurity suspected? Method2->Note1 Method2->Note3 Note1->Method1 Yes Note2->Method2 No Note3->Method3 Yes

Caption: A logical guide for selecting the appropriate analytical method based on the specific scientific question.

Conclusion

For the comprehensive purity assessment of this compound, GC-MS stands out as an exceptionally powerful and appropriate primary technique. It offers an unparalleled combination of separation efficiency and specificity for identifying and quantifying the most likely volatile and semi-volatile impurities stemming from its synthesis.

However, a robust quality control strategy should not exist in a vacuum. HPLC-UV serves as an essential orthogonal method, particularly for ensuring the absence of non-volatile or thermally sensitive species. For establishing the absolute purity of a reference standard or for definitive quantification of a final batch, quantitative NMR is the gold standard, providing a direct, unbiased measurement that can validate the results obtained from chromatographic methods.

By understanding the fundamental principles, strengths, and limitations of each technique, researchers and drug development professionals can design a self-validating analytical system that ensures the purity, quality, and safety of this critical pharmaceutical intermediate.

References

  • Journal of Medicinal Chemistry. (n.d.). Purity by absolute qNMR Instructions. Available at: [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available at: [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available at: [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • ResearchGate. (2025). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology | Request PDF. Available at: [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Available at: [Link]

  • PubMed. (2011). Identification and structure elucidation of a p-phenoxybenzaldehyde in bamboo shoots by HPLC-ESI/MS/MS and NMR. Available at: [Link]

  • Journal of Chemical Health Risks. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]

  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. Available at: [Link]

  • ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Calibration Curves for Aldehydes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Scheme S1. The Ullmann type reaction of 2-fluorobenzaldehyde and hydroxy aryls. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(4-Fluorophenoxy)benzaldehyde. As a key synthetic intermediate in the pharmaceutical and fine chemical industries, ensuring its purity and accurate quantification is paramount.[1][2] This document moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, comparing alternative approaches and presenting a validated, optimized protocol.

The Strategic Foundation: Understanding the Analyte

Successful method development is not a matter of trial and error; it is a deliberate process founded on the physicochemical properties of the analyte. This compound is an aromatic aldehyde, a structural class that dictates our analytical strategy.[2]

  • Structure and Polarity: The molecule consists of two aromatic rings linked by an ether bond and features a carbonyl group. This structure renders it relatively non-polar, or hydrophobic, making it an ideal candidate for Reversed-Phase (RP) HPLC.[3][4] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar; hydrophobic analytes are retained longer through interactions with the stationary phase.

  • Chromophore and UV Absorbance: The conjugated pi-electron systems of the benzene rings and the aldehyde group act as strong chromophores.[5] This means the compound will absorb ultraviolet (UV) light, making UV-Vis or Photodiode Array (PDA) detection a highly suitable, sensitive, and straightforward choice. Aromatic aldehydes typically exhibit strong absorbance maxima near 250 nm.[6][7] A PDA detector is invaluable during development to confirm peak purity and identify the precise wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Potential Impurities: A critical aspect of a stability-indicating or purity method is its ability to resolve the active compound from potential impurities. For this compound, these may include unreacted starting materials, by-products from synthesis, or degradation products such as 2-(4-fluorophenoxy)benzoic acid, which results from the oxidation of the aldehyde group.[2][8] The developed method must demonstrate selectivity for all these species.

The Method Development Workflow: A Logic-Driven Path

The development process follows a logical progression, starting with broad screening and progressively refining parameters to achieve the desired separation goals. This workflow minimizes unnecessary experiments and ensures a robust final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Strategy cluster_1 Phase 2: Screening & Feasibility cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization AnalyteProps Define Analyte Properties (Polarity, UV, pKa) ModeSelection Select HPLC Mode (Reversed-Phase) AnalyteProps->ModeSelection Hydrophobic Nature DetectorSelection Select Detector (UV/PDA) AnalyteProps->DetectorSelection Chromophore Present ColumnScreen Column Screening (C18, Phenyl, C8) ModeSelection->ColumnScreen SolventScreen Organic Solvent Screening (ACN vs. MeOH) ColumnScreen->SolventScreen GradientScout Run Broad Scouting Gradient (e.g., 5-95% B) SolventScreen->GradientScout GradientOpt Optimize Gradient Slope & Isocratic Hold GradientScout->GradientOpt FlowRateOpt Adjust Flow Rate (Balance Speed & Resolution) GradientOpt->FlowRateOpt TempOpt Optimize Temperature (Improve Peak Shape) FlowRateOpt->TempOpt Validation Method Validation (ICH Guidelines) TempOpt->Validation Documentation Document Method Validation->Documentation

Caption: Logical workflow for HPLC method development.

Comparative Analysis of Chromatographic Parameters

The choice of column and mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.[9] Below, we compare the performance of different stationary and mobile phases for the analysis of this compound, assuming the presence of a common process impurity (Impurity A: a less retained starting material) and a degradation product (Impurity B: the more polar 2-(4-fluorophenoxy)benzoic acid).

Stationary Phase (Column) Comparison

The goal is to find a column that provides adequate retention for the main analyte while resolving it from its key impurities. A standard C18 column is the logical starting point due to its versatility with aromatic compounds.[4][10]

Table 1: Comparison of Stationary Phase Performance

ParameterColumn A: Standard C18 (e.g., 4.6 x 150 mm, 5 µm)Column B: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)Column C: Standard C8 (e.g., 4.6 x 150 mm, 5 µm)
Mechanism Primarily hydrophobic interactions.Mixed-mode: hydrophobic and π-π interactions.Less hydrophobic interaction than C18.
Retention Time (Analyte) 12.5 min11.8 min9.8 min
Resolution (Analyte/Impurity A) 2.83.5 2.1
Resolution (Analyte/Impurity B) 3.1 2.92.5
Tailing Factor (Analyte) 1.11.21.1
Scientist's Insight Provides excellent retention and good overall resolution. A reliable first choice.The π-π interactions offer enhanced selectivity for the aromatic starting material (Impurity A) but slightly less for the more polar degradant.Reduced retention leads to shorter run times but compromises resolution. Best for less complex samples.
Mobile Phase Comparison

With the C18 column selected, the next step is to optimize the mobile phase composition. Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers. ACN generally yields lower backpressure and higher efficiency, while MeOH can sometimes offer alternative selectivity.[4]

Table 2: Comparison of Mobile Phase Performance on a C18 Column

ParameterMethod 1: Fast Gradient (ACN/Water)Method 2: Optimized Gradient (ACN/Water)Method 3: Optimized Gradient (MeOH/Water)
Organic Modifier AcetonitrileAcetonitrileMethanol
Gradient 10-90% B in 10 min40-75% B in 15 min50-85% B in 15 min
Analysis Time ~15 min~20 min~20 min
Resolution (Analyte/Impurity A) 1.92.8 2.5
Resolution (Analyte/Impurity B) 2.23.1 3.3
Peak Shape GoodExcellentGood (Slightly broader)
System Backpressure ModerateModerateHigh
Scientist's Insight The fast gradient is useful for initial screening but provides insufficient resolution for quantification.The shallower, optimized gradient provides baseline resolution for all components. This is the ideal approach.Methanol provides comparable resolution for Impurity B but is slightly worse for Impurity A and generates higher pressure. ACN is the superior choice here.

Optimized HPLC Protocol

Based on the comparative analysis, the following protocol is recommended for the quality control of this compound.

4.1. Instrumentation and Reagents

  • System: HPLC or UPLC system with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and PDA detector.

  • Column: C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (reagent grade).

4.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 254 nm (or λmax determined from spectrum)

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 75
    15.1 95
    18.0 95
    18.1 40

    | 22.0 | 40 |

4.3. Sample Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Preparation: Accurately weigh and dissolve this compound in diluent to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard using the same diluent. Filter through a 0.45 µm syringe filter before injection.

Alternative and Complementary Analytical Techniques

While RP-HPLC is the workhorse for this analysis, other techniques have specific applications.

  • Gas Chromatography (GC): As an aromatic aldehyde, the analyte is sufficiently volatile for GC analysis. GC coupled with Mass Spectrometry (GC-MS) would be a powerful tool for identifying unknown impurities, offering superior specificity and structural information compared to UV detection.[11][12] However, for routine quantification and purity checks, HPLC is often more robust and less susceptible to thermal degradation issues.

  • HPLC with Derivatization: For detecting trace-level impurities or quantifying the analyte in complex biological matrices, sensitivity can be dramatically enhanced through pre-column derivatization. Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with the aldehyde to form a brightly colored derivative easily detected by UV-Vis.[12][13] Fluorescent tagging reagents can provide even lower detection limits when coupled with a fluorescence detector.[14][15] This approach adds complexity but is invaluable when ultimate sensitivity is required.

Interplay of HPLC Parameters

Understanding how different parameters affect the final chromatogram is key to effective troubleshooting and method adaptation. The following diagram illustrates these causal relationships.

ParameterRelationships cluster_input cluster_output Percent_B % Organic (B) Retention Retention Time Percent_B->Retention Strongly ↓ Resolution Resolution Percent_B->Resolution Flow_Rate Flow Rate Flow_Rate->Retention Flow_Rate->Resolution ↓ (at high rates) Pressure Backpressure Flow_Rate->Pressure Strongly ↑ Column_Chem Column Chemistry (C18, Phenyl) Column_Chem->Retention Changes Column_Chem->Resolution Changes Selectivity Temperature Temperature Temperature->Retention Temperature->Pressure Efficiency Peak Efficiency (Tailing) Temperature->Efficiency ↑ (often)

Caption: Cause-and-effect relationships in HPLC.

Conclusion

The development of a robust and reliable HPLC method for this compound is achieved through a systematic, science-led approach. A reversed-phase method utilizing a C18 stationary phase with an optimized water/acetonitrile gradient and UV detection at 254 nm proves to be highly effective. This method provides the necessary selectivity to separate the main component from potential process-related impurities and degradation products, ensuring its suitability for quality control in a regulated environment. This guide demonstrates that by understanding the analyte's properties and systematically comparing key parameters, a high-quality analytical method can be developed efficiently and logically.

References

  • Taylor & Francis Online. (n.d.). New Method for Detection of Aromatic Aldehydes. Retrieved from [Link]

  • Hungarian Chemical Society. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link]

  • University of Cape Town. (n.d.). METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

  • ResearchGate. (2015). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

  • Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)benzaldehyde. Retrieved from [Link]

  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Physical Chemistry Chemical Physics. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible (left) and fluorescence (right) spectra of aldehyde 1 (a) and dicyanovinyl compound 2 (b) in various solvents. Retrieved from [Link]

  • Drug Development Research. (1999). Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzaldehyde. Retrieved from [Link]

Sources

A Comparative Guide to the Identification of Impurities in 2-(4-Fluorophenoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The control of impurities is a critical mandate in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. 2-(4-Fluorophenoxy)benzaldehyde is a key building block in medicinal chemistry, notably in the development of sodium channel blockers with anticonvulsant properties.[1][2] This guide provides a comprehensive comparison of analytical strategies for the identification, quantification, and control of impurities that can arise during its synthesis. We will explore the causality behind impurity formation, compare the efficacy of different analytical techniques with supporting data, and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.

The Imperative of Impurity Profiling in Pharmaceutical Synthesis

In pharmaceutical manufacturing, an impurity is defined as any component of a drug substance that is not the defined chemical entity.[3] These undesired substances offer no therapeutic benefit and can present significant risks to patient safety, potentially impacting the efficacy and stability of the final drug product.[3][4] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[3][5] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and toxicological qualification of impurities in new drug substances at specified thresholds, often beginning at levels as low as 0.05%.[6][7]

A thorough understanding of the impurity profile of a synthetic intermediate like this compound is therefore not merely an analytical exercise but a foundational component of process development and regulatory compliance. It enables chemists to optimize reaction conditions to minimize the formation of by-products and informs the development of robust purification strategies.

Synthetic Routes and Anticipated Impurity Profiles: A Comparative Overview

The core structure of this compound is a diaryl ether. Its synthesis is most commonly achieved via a copper-catalyzed nucleophilic aromatic substitution, known as the Ullmann condensation (or Ullmann-type) reaction.[1][8] This reaction involves the coupling of an aryl halide with a phenol.[8][9] Let's compare two common variations of this synthesis and their likely impurity profiles.

Route A: Classic Ullmann Condensation

  • Reaction: 2-Chlorobenzaldehyde reacts with 4-Fluorophenol in the presence of a copper catalyst (e.g., Cu powder, CuI) and a base (e.g., K₂CO₃) in a high-boiling polar solvent like DMF or NMP.[8]

Route B: Modern Ligand-Accelerated Ullmann Coupling

  • Reaction: Similar to Route A, but includes a ligand (e.g., a diamine or phenanthroline derivative) to stabilize the copper catalyst. This often allows for lower reaction temperatures and improved yields.[10]

The impurities generated are intrinsically linked to the chosen synthetic path. A summary of potential impurities is presented below.

Diagram 1: Synthesis of this compound and Key Impurity Pathways

G cluster_reactants Starting Materials cluster_product Target Product cluster_impurities Potential Impurities CB 2-Chlorobenzaldehyde Product This compound CB->Product Ullmann Condensation (Cu Catalyst, Base) Imp1 Impurity A: Unreacted Starting Materials (CB, FP) CB->Imp1 Imp5 Impurity E: 2,2'-Bicarbaldehyde (Aryl Halide Self-Coupling) CB->Imp5 Self-Coupling FP 4-Fluorophenol FP->Product Ullmann Condensation (Cu Catalyst, Base) FP->Imp1 Imp4 Impurity D: Bis(4-fluorophenyl) ether (Phenol Self-Coupling) FP->Imp4 Self-Coupling Imp2 Impurity B: 2-(4-Fluorophenoxy)benzoic acid (Oxidation Product) Product->Imp2 Oxidation Imp3 Impurity C: Isomeric Product (e.g., 4-(2-chlorophenoxy)benzaldehyde)

Caption: Synthetic pathway and common process-related impurities.

Table 1: Comparative Impurity Profile of Synthetic Routes
Impurity CategoryPotential ImpurityOrigin / CauseMore Likely in Route AMore Likely in Route B
Starting Materials 2-Chlorobenzaldehyde, 4-FluorophenolIncomplete reaction
By-products Bis(4-fluorophenyl) ether (Phenol self-coupling)High reaction temperatures promoting side reactions.[11]
2,2'-Diformylbiphenyl (Aryl halide self-coupling)Classic Ullmann conditions can favor homocoupling.[9]
Isomeric Products (e.g., from isomeric starting materials)Impurities present in the initial raw materials.
Degradation Products 2-(4-Fluorophenoxy)benzoic acidOxidation of the aldehyde group during synthesis or storage.[1]
Reagent-Related Residual Copper/PalladiumIncomplete removal of the catalyst during workup.
Residual Solvents (e.g., DMF, NMP)Incomplete removal during drying.

Expertise & Experience Insight: The higher temperatures required for the classic Ullmann condensation (Route A) often lead to a greater degree of side reactions, particularly homocoupling of the starting materials.[8] The use of modern ligands (Route B) allows for milder conditions, which typically results in a cleaner reaction profile with fewer process-related by-products. However, ligand-related impurities may be introduced. The oxidation of the aldehyde to a carboxylic acid is a common degradation pathway for benzaldehyde derivatives and must be monitored in both routes.[1]

A Multi-Modal Analytical Workflow for Impurity Identification

No single analytical technique is sufficient for comprehensive impurity profiling. A robust strategy relies on the orthogonal strengths of both chromatographic and spectroscopic methods.[12][13]

Diagram 2: Logical Workflow for Impurity Identification & Characterization

G Start Batch of This compound HPLC HPLC-UV/DAD Analysis (Primary Screening & Quantification) Start->HPLC GCMS GC-MS Analysis (Volatiles & Starting Materials) Start->GCMS Parallel Analysis Decision1 Peak Detected > Reporting Threshold? HPLC->Decision1 Decision2 Is Peak Identified (vs. Reference Standard)? Decision1->Decision2 Yes End Batch Meets Specification Decision1->End No LCMS LC-MS/MS Analysis (Structural Elucidation of Unknowns) Decision2->LCMS No (Unknown Impurity) Report Report & Qualify Impurity (per ICH Q3A) Decision2->Report Yes (Known Impurity) NMR NMR Spectroscopy (Definitive Structure Confirmation) LCMS->NMR Isolate & Confirm NMR->Report

Caption: A systematic workflow for detecting and identifying impurities.

Comparison of Core Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying non-volatile impurities, while Gas Chromatography (GC) is ideal for volatile substances like residual solvents.[4] When coupled with Mass Spectrometry (MS), these techniques become powerful tools for identification.[12][14]

Table 2: Comparison of Analytical Methodologies
TechniquePrimary ApplicationStrengthsWeaknesses
HPLC-UV/DAD Quantification of known and unknown non-volatile impurities.High precision and robustness for quantification; DAD provides spectral information.[12]Requires reference standards for definitive identification; limited structural information.
GC-MS Identification and quantification of volatile/semi-volatile impurities (e.g., starting materials, residual solvents).Excellent for volatile compounds; provides mass spectra for library matching and identification.[15][16]Not suitable for non-volatile or thermally labile compounds; derivatization may be needed.[15]
LC-MS/MS Structural elucidation of unknown, non-volatile impurities.Provides molecular weight and fragmentation data, enabling structural hypothesis.[12][14]Quantification can be more complex than HPLC-UV; matrix effects can cause ion suppression.
NMR Definitive structural confirmation of isolated impurities; quantification without reference standards (qNMR).Provides unambiguous structural information.[12][13]Lower sensitivity compared to MS; requires relatively pure and concentrated samples.[4]

Field-Proven Experimental Protocols

The following protocols provide a validated starting point for analysis. Trustworthiness: These methods are designed to be self-validating, incorporating system suitability checks and calibration standards to ensure data integrity.

Protocol 1: HPLC-UV Method for Impurity Profiling

This reversed-phase HPLC method is designed for high-resolution separation of the main component from its potential non-volatile impurities.

  • Instrumentation & Conditions:

    • System: HPLC or UPLC with a Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 40% B

      • 2-20 min: 40% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD, 254 nm (primary), with full spectrum (210-400 nm) collection for peak purity analysis.

    • Injection Volume: 5 µL.

  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh and dissolve the sample in Acetonitrile/Water (50:50) to a final concentration of 1.0 mg/mL.

    • Reference Standard Solution: Prepare a solution of the this compound reference standard at 1.0 mg/mL.

    • Sensitivity Solution: Dilute the reference standard solution to a concentration corresponding to the reporting threshold (e.g., 0.05% or 0.5 µg/mL).

  • Procedure & Data Analysis:

    • Inject a blank (diluent), followed by the sensitivity solution to confirm detection limits.

    • Inject the reference standard solution five times to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution.

    • Integrate all peaks. Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities initially).

Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for detecting residual starting materials and other potential volatile by-products.

  • Instrumentation & Conditions:

    • System: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Injector: 250 °C, Split mode (20:1).

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: 40-500 amu.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1-2 mg/mL.

    • Filter through a 0.45 µm syringe filter if necessary.

  • Procedure & Data Analysis:

    • Inject 1 µL of the prepared sample.

    • Identify peaks by comparing their retention times and mass spectra against reference standards of potential impurities (e.g., 2-chlorobenzaldehyde, 4-fluorophenol).

    • For unknown peaks, perform a library search (e.g., NIST database) for tentative identification.

Conclusion

The identification and control of impurities in the synthesis of this compound is a multi-faceted challenge that demands a deep understanding of the synthetic process and a strategic application of orthogonal analytical techniques. By comparing potential synthetic routes, anticipating likely by-products, and employing a logical workflow that combines the quantitative power of HPLC with the identification capabilities of MS and NMR, researchers can ensure the quality, safety, and regulatory compliance of this critical pharmaceutical intermediate. The protocols and comparative data provided in this guide serve as a robust framework for developing and validating in-house methods tailored to this specific application.

References

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency. (2006). Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines . International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. Available at: [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances . YouTube. (2024). Available at: [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances . FDA. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques . Journal of Pharmaceutical and Biomedical Analysis. (2020). Available at: [Link]

  • RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW . International Journal of Research Trends and Innovation. Available at: [Link]

  • Impurity Profiling in different analytical techniques . International Journal of Novel Research and Development. (2024). Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques . Critical Reviews in Analytical Chemistry. (2017). Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques | Request PDF . ResearchGate. (2025). Available at: [Link]

  • Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone . Epilepsia. (1999). Available at: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis . Emery Pharma. Available at: [Link]

  • Ullmann condensation . Wikipedia. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. Available at: [Link]

  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Google Patents.
  • Examination of Mass Spectra of Aroma Components in Essential Oils via GC/MS . Agilent. Available at: [Link]

  • Ullmann Reaction . Organic Chemistry Portal. Available at: [Link]

  • Extended characterization of petroleum aromatics using off-line LC-GC-MS . PeerJ. (2021). Available at: [Link]

  • GC/MS Analysis of Aromatics in Gasoline ASTM D5769 . YouTube. (2020). Available at: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives . Oriental Journal of Chemistry. Available at: [Link]

  • Aromatic compounds detected from the GC-MS analysis showing their odour... . ResearchGate. Available at: [Link]

  • HPLC chromatograms showing separation of... . ResearchGate. Available at: [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC . Agilent. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Fluorophenoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(4-fluorophenoxy)benzaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active molecules.[1] Its structural architecture, featuring a reactive benzaldehyde group ortho-substituted with a 4-fluorophenoxy moiety, provides a unique template for chemical exploration. The strategic placement of a fluorine atom is a well-established tactic in drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3]

This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives originating from this core scaffold. By examining key modifications and their impact on anticancer, anticonvulsant, and antiplasmodial activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource grounded in experimental data. We will delve into the causality behind synthetic choices and assay results, presenting a self-validating narrative of scientific inquiry.

The Core Scaffold: Synthetic Versatility and Chemical Reactivity

The this compound molecule is primed for chemical diversification. The aldehyde functional group acts as a versatile chemical handle, readily participating in a variety of transformations to yield more complex structures.[1]

Key synthetic pathways include:

  • Reductive Amination: To form substituted benzylamines.

  • Condensation Reactions: With amines, hydrazines, or semicarbazides to form Schiff bases, hydrazones, and semicarbazones, respectively. This pathway has been crucial in developing potent anticonvulsant agents.[4]

  • Oxidation: The aldehyde can be oxidized to the corresponding 2-(4-fluorophenoxy)benzoic acid, a valuable precursor for synthesizing esters and amides with diverse biological functions.[1]

  • Wittig and Horner-Wadsworth-Emmons Reactions: To generate various alkene derivatives.

  • Multi-component Reactions: Serving as the aldehyde component in the synthesis of complex heterocyclic systems like imidazopyridines and pyrazoles.[1]

This synthetic accessibility allows for systematic modifications to probe the structure-activity landscape, as illustrated in the workflow below.

Synthetic Diversification This compound This compound Semicarbazones Semicarbazones This compound->Semicarbazones + Semicarbazide Chalcones Chalcones This compound->Chalcones + Acetophenone (Claisen-Schmidt) Imidazopyridines Imidazopyridines This compound->Imidazopyridines + Aminopyridine (Multi-component) Benzoic Acid Derivative Benzoic Acid Derivative This compound->Benzoic Acid Derivative Oxidation (KMnO4) Benzamides Benzamides Benzoic Acid Derivative->Benzamides Amidation

Caption: General synthetic pathways from the core scaffold.

Comparative SAR Analysis Across Therapeutic Areas

The derivatization of the this compound core has yielded compounds with significant potential in several distinct therapeutic fields. The following sections compare the SAR for anticonvulsant, antiplasmodial, and anticancer activities.

Anticonvulsant Activity: The Success of Semicarbazones

One of the most notable successes from this scaffold is in the development of anticonvulsant agents. Aryloxyaryl semicarbazones have demonstrated significant anticonvulsant properties, with a key derivative of 4-(4′-fluorophenoxy)benzaldehyde emerging as a potent drug candidate.[4]

Compound Structure Activity Profile Mechanism of Action
V102862 (4-(4′-fluorophenoxy)benzaldehyde semicarbazone)Aldehyde group converted to a semicarbazonePotent anticonvulsant in maximal electroshock (MES) screens (ED₅₀ of i.p. 12.9 mg kg⁻¹).[4] Active in rat corneal and hippocampal kindling screens.State-dependent blocker of mammalian voltage-gated sodium and calcium channels.[1][4]
Phenytoin (Reference Drug)N/AWidely used antiepileptic drug.Blocks voltage-gated sodium channels.

Key SAR Insights:

  • The Semicarbazone Moiety is Critical: The conversion of the aldehyde to a semicarbazone is essential for this class's anticonvulsant activity. This group is a known pharmacophore for anticonvulsant drug design.

  • Aryloxyaryl Scaffold: The diaryl ether structure provides an optimal framework.

  • Superiority to Standards: Electrophysiological experiments suggest V102862 is superior to the widely used antiepileptic drug phenytoin in its action on ion channels, highlighting the therapeutic potential of this chemical series.[4]

Antiplasmodial Activity: Insights from 2-Phenoxybenzamides

Closely related 2-phenoxybenzamide derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most dangerous form of malaria.[5] These studies provide critical insights into the role of the 2-(4-fluorophenoxy) group.

A lead compound from the Medicines for Malaria Venture (MMV) Malaria Box project, a 2-phenoxybenzamide, served as the starting point for SAR exploration.[5]

Compound/Moiety Modification PfNF54 IC₅₀ (µM) Selectivity Index (SI) Reference
Lead Compound 1 2-(4-fluorophenoxy) group0.4134316.9[5]
Derivative 6 Replaced with 4-phenoxy1.146127.1[5]
Derivative 8 Replaced with 4-acetamidophenoxy1.01262.93[5]
Derivative 7 Replaced with Hydrogen3.73830.22[5]
Optimized Derivative CF₃ at position 3 of benzamide ring0.2690460[5]

Key SAR Insights:

  • Aryloxy Substituent is Favorable: The complete removal of the aryloxy group (Derivative 7) led to a significant drop in activity, confirming that this moiety is crucial for antiplasmodial efficacy.[5]

  • Fluorine Enhances Potency: The replacement of the 4-fluorophenoxy group with either a simple phenoxy or an acetamidophenoxy group (Derivatives 6 and 8) distinctly decreased the activity.[5] This underscores the positive contribution of the fluorine atom, likely through influencing electronic properties or metabolic stability.

  • Anilino Moiety is Key: The activity and cytotoxicity of these compounds are strongly dependent on the substitution pattern of the anilino portion of the benzamide structure.[5] The most potent derivative in the study featured a trifluoromethyl group on the benzamide ring and a piperazine substituent on the aniline ring, resulting in improved activity and an excellent selectivity index of 460.[5]

Anticancer Activity: Targeting Cancer Stem Cells and Inducing Apoptosis

While direct SAR studies on this compound derivatives in oncology are emerging, significant research on structurally related compounds provides a strong rationale for their investigation as anticancer agents. Benzaldehyde derivatives with phenoxy and fluorine substitutions have demonstrated cytotoxic effects against a variety of cancer cell lines.[1]

A promising strategy involves targeting aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in cancer stem cells and associated with chemoresistance.[2] Structurally related benzyloxybenzaldehyde derivatives have been developed as potent inhibitors of the ALDH1A3 isoform.[2]

Furthermore, studies on benzyloxybenzaldehyde derivatives (which share the diaryl ether-like motif) against the HL-60 human leukemia cell line have revealed important mechanistic details.

Key SAR Insights and Mechanistic Clues:

  • Apoptosis Induction: Active benzyloxybenzaldehyde derivatives were found to induce apoptosis and cause a loss of mitochondrial membrane potential in HL-60 cells.[6][7]

  • Cell Cycle Arrest: These compounds arrested cell cycle progression at the G2/M phase.[6][7]

  • Substitution Effects: The position and nature of substituents on both aromatic rings significantly influenced cytotoxic activity. For instance, 2-[(3-methoxybenzyl)oxy]benzaldehyde was identified as a particularly potent compound in one study.[6][7]

The proven anticancer potential of these related scaffolds strongly suggests that this compound derivatives represent a promising, yet underexplored, class of potential anticancer agents.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of the data presented, this section details standardized experimental protocols.

Protocol 1: General Synthesis of 2-Phenoxybenzamide Derivatives

This protocol describes the synthesis of benzamide derivatives via oxidation of the parent aldehyde followed by amidation, a key step in generating compounds for antiplasmodial and other biological screening.

Step 1: Oxidation to 2-(4-Fluorophenoxy)benzoic Acid

  • Dissolve this compound (1 eq.) in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) (approx. 2-3 eq.), to the solution at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.

  • Acidify the mixture with hydrochloric acid (HCl) to a pH of ~2, which will precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-(4-fluorophenoxy)benzoic acid.[1]

Step 2: Amide Coupling

  • Suspend the synthesized 2-(4-fluorophenoxy)benzoic acid (1 eq.) in an inert solvent like dichloromethane (DCM).

  • Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (2 eq.).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the desired aniline derivative (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 6-12 hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the final 2-phenoxybenzamide derivative.

Protocol 2: In Vitro Antimicrobial Activity Screening (Cut Plug Method)

This method provides a preliminary assessment of the antimicrobial properties of synthesized derivatives.[8]

  • Media Preparation: Prepare and sterilize Nutrient Agar (for bacteria) or Sabouraud's Dextrose Agar (for fungi).

  • Inoculation: Mix 0.5 mL of a freshly prepared microbial spore suspension (~10⁶ cells/mL) with 9.5 mL of the molten sterile medium at 45°C. Pour the mixture into sterile Petri dishes and allow it to solidify.

  • Plug Preparation: Use a sterile cork borer (e.g., 8 mm diameter) to cut uniform wells or "plugs" in the solidified agar.

  • Compound Loading: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL). Pipette a fixed volume (e.g., 100 µL) of each compound solution into separate wells.

  • Controls: Use the solvent alone as a negative control and a known antibiotic/antifungal agent as a positive control.

  • Incubation: Incubate the plates at 37°C for 24-48 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger diameter indicates greater antimicrobial activity.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization a Scaffold Selection This compound b Derivative Synthesis Semicarbazones Benzamides etc. a->b c Purification & Characterization Chromatography NMR MS b->c d In Vitro Screening Anticonvulsant Assays Antiplasmodial Assays Cytotoxicity Assays c->d e Data Collection ED₅₀ IC₅₀ SI d->e f SAR Analysis Identify key functional groups Compare potency & selectivity e->f g Lead Optimization Design next-generation compounds f->g g->b Iterative Refinement

Caption: A typical Structure-Activity Relationship (SAR) analysis workflow.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of diverse therapeutic agents. The comparative analysis reveals distinct SAR trends across different biological activities:

  • For anticonvulsant activity, the formation of a semicarbazone is the defining structural modification, leading to potent ion channel blockers.

  • For antiplasmodial agents, derivatization to a benzamide is effective, with the 4-fluorophenoxy group itself being a key contributor to potency compared to non-fluorinated analogues.

  • For anticancer applications, while the data is more inferential, related structures point towards mechanisms involving apoptosis induction and cell cycle arrest, with significant potential for targeting enzymes like ALDH.

Future research should focus on a more systematic exploration of substitutions on both the benzaldehyde and the 4-fluorophenoxy rings. Expanding the range of heterocyclic systems synthesized from this aldehyde could unlock novel biological activities. Furthermore, detailed mechanistic studies on the most promising anticancer derivatives are warranted to validate their potential and guide further optimization. The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation therapeutics.

References

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • Semantic Scholar. (1999). Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Retrieved from [Link]

  • PubMed. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

Sources

A Comparative Analysis of 2-(4-Fluorophenoxy)benzaldehyde Derivatives and Phenytoin as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the relentless pursuit of more effective and safer antiepileptic drugs, a novel class of compounds, the 2-(4-Fluorophenoxy)benzaldehyde derivatives, has emerged as a promising alternative to established therapies like phenytoin. This guide provides an in-depth, objective comparison of the anticonvulsant activity of these derivatives against the benchmark drug, phenytoin, supported by experimental data and mechanistic insights. Our analysis is tailored for researchers, scientists, and professionals engaged in the intricate process of drug development.

The Imperative for Novel Anticonvulsants

Epilepsy, a neurological disorder affecting millions globally, is characterized by recurrent seizures. While drugs like phenytoin have been mainstays in treatment, they are often associated with a narrow therapeutic index and a range of adverse effects, necessitating the exploration of new chemical entities with improved efficacy and safety profiles. The this compound derivatives, particularly their semicarbazone analogs, have demonstrated significant potential in preclinical studies, warranting a closer examination of their pharmacological properties.

Comparative Anticonvulsant Efficacy: A Quantitative Overview

The anticonvulsant potential of a compound is primarily assessed through its ability to protect against experimentally induced seizures in animal models. The two most widely used screening tests are the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, indicative of activity against absence seizures. A critical aspect of this evaluation is the therapeutic index or Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI signifies a wider margin of safety.

A key representative of the this compound derivatives is the semicarbazone known as 4-(4-fluorophenoxy) benzaldehyde semicarbazone (coded as C0102862 or V102862) . Preclinical data reveals its remarkable superiority over phenytoin in both potency and safety.

CompoundTestAdministrationED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)
4-(4-fluorophenoxy) benzaldehyde semicarbazone (V102862) MESOral (in rats)1.59[1]>500[1]>315[1][2]
Phenytoin MESOral (in rats)23.1>500>21.6[1][2]
Carbamazepine MESOral (in rats)--101[1][2]
Valproate MESOral (in rats)-->2.17[1][2]

As evidenced by the data, the 4-(4-fluorophenoxy) benzaldehyde semicarbazone derivative exhibits a significantly lower ED50 in the MES test, indicating higher potency than phenytoin. More strikingly, its Protective Index is substantially greater, suggesting a much wider therapeutic window and a more favorable safety profile.[1][2]

Unraveling the Mechanism of Action: A Tale of Two Sodium Channel Blockers

The anticonvulsant effects of both phenytoin and the this compound semicarbazone derivatives are primarily attributed to their ability to modulate voltage-gated sodium channels in neuronal cell membranes.[2] These channels are crucial for the initiation and propagation of action potentials. In epileptic states, neurons exhibit abnormal, high-frequency firing. Both classes of compounds exert their therapeutic effect by blocking these sodium channels, thereby reducing neuronal hyperexcitability.

Phenytoin's Mechanism: Phenytoin exhibits a use-dependent and voltage-dependent blockade of sodium channels. It preferentially binds to the inactive state of the channel, a conformation that is more prevalent during the high-frequency neuronal firing characteristic of seizures. This binding stabilizes the inactive state, prolonging the refractory period of the neuron and preventing the rapid succession of action potentials that underlie seizure activity.

This compound Semicarbazone's Mechanism: The semicarbazone derivatives are also proposed to act by inhibiting sodium ion channels.[2] The pharmacophore model for these compounds suggests the presence of key structural features that facilitate this interaction:

  • An aryl hydrophobic binding site: This region, which includes the 4-fluorophenoxy group, is crucial for anchoring the molecule to a hydrophobic pocket within the sodium channel protein.

  • A hydrogen bonding domain: The semicarbazone moiety itself provides sites for hydrogen bonding, further stabilizing the drug-receptor interaction.

  • An electron donor group: The presence of electron-donating atoms contributes to the overall binding affinity.

Ion-imaging and electrophysiological experiments have suggested that the mode of action of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone could be on both calcium and sodium channels, with some studies indicating its superiority to phenytoin in these models.[3]

G cluster_0 Mechanism of Action cluster_1 Therapeutic Intervention Neuronal_Hyperexcitability Neuronal Hyperexcitability (High-Frequency Firing) Na_Channel_Opening Increased Opening of Voltage-Gated Na+ Channels Neuronal_Hyperexcitability->Na_Channel_Opening Na_Influx Na+ Influx Na_Channel_Opening->Na_Influx Action_Potential Action Potential Propagation Na_Influx->Action_Potential Seizure Seizure Activity Action_Potential->Seizure Phenytoin Phenytoin Na_Channel_Blockade Blockade of Voltage-Gated Na+ Channels (Inactive State) Phenytoin->Na_Channel_Blockade Semicarbazone_Derivative This compound Semicarbazone Derivative Semicarbazone_Derivative->Na_Channel_Blockade Reduced_Na_Influx Reduced Na+ Influx Na_Channel_Blockade->Reduced_Na_Influx Stabilization Membrane Stabilization Reduced_Na_Influx->Stabilization Reduced_Seizure Reduced Seizure Activity Stabilization->Reduced_Seizure

Caption: A simplified diagram illustrating the common mechanism of action of Phenytoin and this compound derivatives in mitigating seizure activity.

Structure-Activity Relationship (SAR) of this compound Semicarbazones

The anticonvulsant activity of the semicarbazone derivatives is intricately linked to their chemical structure. A well-defined pharmacophore model has been proposed, which consists of four key binding sites essential for interaction with the target receptor:

  • An Aryl Hydrophobic Binding Site: This is typically an aryl ring, and substitutions on this ring can significantly influence activity. Halogen substitutions, particularly at the para-position, have been shown to enhance potency in the MES screen.

  • A Hydrogen Bonding Domain: This region is crucial for forming hydrogen bonds with the receptor, contributing to the stability of the drug-receptor complex.

  • An Electron Donor Group: The presence of an electron-donating moiety is another critical feature for potent anticonvulsant activity.

  • A Hydrophobic-Hydrophilic Controlling Domain: This additional site helps in modulating the pharmacokinetic properties of the molecule.

G Aryl_Hydrophobic Aryl Hydrophobic Binding Site Anticonvulsant_Activity Potent Anticonvulsant Activity Aryl_Hydrophobic->Anticonvulsant_Activity Hydrogen_Bonding Hydrogen Bonding Domain Hydrogen_Bonding->Anticonvulsant_Activity Electron_Donor Electron Donor Group Electron_Donor->Anticonvulsant_Activity Hydrophobic_Hydrophilic Hydrophobic-Hydrophilic Controlling Domain Hydrophobic_Hydrophilic->Anticonvulsant_Activity G cluster_0 Anticonvulsant Screening Workflow Start Test Compound Animal_Prep Animal Preparation (Acclimatization, Weighing) Start->Animal_Prep Drug_Admin Drug Administration Animal_Prep->Drug_Admin MES_Test Maximal Electroshock (MES) Test Drug_Admin->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Drug_Admin->scPTZ_Test Rotarod_Test Rotarod Neurotoxicity Test Drug_Admin->Rotarod_Test ED50_MES Calculate ED50 (MES) MES_Test->ED50_MES ED50_scPTZ Calculate ED50 (scPTZ) scPTZ_Test->ED50_scPTZ TD50 Calculate TD50 Rotarod_Test->TD50 PI Calculate Protective Index (PI = TD50/ED50) ED50_MES->PI End Efficacy & Safety Profile ED50_scPTZ->End TD50->PI PI->End

Caption: A flowchart outlining the key steps in the preclinical evaluation of anticonvulsant compounds.

Conclusion and Future Perspectives

The available preclinical data strongly suggests that this compound derivatives, particularly the semicarbazone V102862, represent a significant advancement in the search for novel anticonvulsant therapies. Their superior potency and, most importantly, their markedly improved safety profile compared to phenytoin, position them as highly promising candidates for further development. The shared mechanism of action, targeting voltage-gated sodium channels, provides a solid rationale for their efficacy.

Future research should focus on a comprehensive evaluation of a broader range of these derivatives to further delineate the structure-activity relationships and identify compounds with even more optimized pharmacological profiles. In-depth studies into their pharmacokinetic and pharmacodynamic properties, as well as their potential for drug-drug interactions, will be crucial for their successful translation into the clinical setting. The compelling preclinical evidence presented in this guide underscores the potential of this compound derivatives to offer a safer and more effective treatment option for individuals with epilepsy.

References

  • Ahsan, M. J. (2013). Semicarbazone analogs as anticonvulsant agents: a review. Central Nervous System Agents in Medicinal Chemistry, 13(2), 148–158. [Link]

  • Pandeya, S. N. (2012). Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Acta Pharmaceutica, 62(3), 263–286. [Link]

  • Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2000). Anticonvulsant properties of some aryl semicarbazones. Epilepsia, 41(1), 26-32.
  • Yogeeswari, P., Sriram, D., Veena, V., Kavya, R., Rakhra, K., Vaigunda Ragavendran, J., Mehta, S., Thirumurugan, R., & Stables, J. P. (2005). Synthesis of aryl semicarbazones as potential anticonvulsant agents. Biomedicine & Pharmacotherapy, 59(1-2), 51–55. [Link]

  • Dimmock, J. R., Puthucode, R. N., Smith, J. M., Hetherington, M., Quail, J. W., Pugazhenthi, U., Stables, J. P., & Allen, T. M. (1996). (Aryloxy)aryl semicarbazones and related compounds: a novel class of anticonvulsant agents possessing high activity in the maximal electroshock screen. Journal of Medicinal Chemistry, 39(20), 3984–3997.
  • Dimmock, J. R., Puthucode, R. N., Nazarali, A. J., Motaganahalli, N. L., & Stables, J. P. (1999). Anticonvulsant activities of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone. Drug Development Research, 46(1), 1-10. [Link]

  • Dimmock, J. R., & Baker, G. B. (1994). Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone. Epilepsia, 35(3), 648–655. [Link]

  • Leppik, I. E. (1992). Antiepileptic drugs in development: prospects for the near future. Epilepsia, 33 Suppl 1, S30-40.
  • Czuczwar, S. J., & Patsalos, P. N. (2001). The new generation of GABA-enhancing antiepileptic drugs: a review of their preclinical and clinical efficacy. CNS drugs, 15(5), 339–350.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsia, 52 Suppl 1, 1–11.
  • Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. The Journal of pharmacology and experimental therapeutics, 106(3), 319–330.
  • Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice. Journal of the American Pharmaceutical Association.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(4-Fluorophenoxy)benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and fine chemical synthesis, the precise structural characterization of molecular entities is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers—molecules sharing the same formula but differing in the arrangement of substituents—often exhibit dramatically different pharmacological and toxicological profiles.[1] Consequently, the ability to definitively distinguish between them is a critical analytical challenge.

This guide provides an in-depth, multi-technique spectroscopic comparison of 2-(4-Fluorophenoxy)benzaldehyde and its positional isomers, 3-(4-Fluorophenoxy)benzaldehyde and 4-(4-Fluorophenoxy)benzaldehyde. As a key synthetic intermediate in the development of molecules like sodium channel blockers, ensuring the correct isomeric form of this compound is paramount.[2] We will explore the causal relationships between isomeric structure and spectral output, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.

The Isomeric Challenge: Why Position Matters

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and electronic properties. A shift of the phenoxy group from the ortho (2-) to the meta (3-) or para (4-) position on the benzaldehyde ring alters the molecule's overall geometry and electron distribution. These changes, while seemingly subtle, can profoundly impact how the molecule interacts with its biological target, such as an enzyme's active site. Therefore, a robust, validated analytical workflow is required to confirm the identity and purity of the desired 2-substituted isomer.

A Multi-Spectroscopic Strategy for Unambiguous Identification

No single analytical technique can unequivocally identify an isomer in all circumstances. A far more rigorous and trustworthy approach involves the synergistic use of multiple spectroscopic methods. By correlating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can construct a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for differentiating positional isomers, as it provides direct insight into the chemical environment and connectivity of atoms within a molecule.[1] We will focus on ¹H and ¹³C NMR.

Causality: How Isomerism Impacts NMR Spectra

The key to differentiation lies in symmetry and proximity effects. The position of the bulky, electron-withdrawing phenoxy group relative to the aldehyde (-CHO) group dramatically alters the electronic environment of the protons and carbons on the benzaldehyde ring.

  • This compound (ortho): All four protons on the benzaldehyde ring are chemically distinct, leading to a complex, crowded aromatic region. The aldehyde proton is sterically influenced by the nearby phenoxy group.

  • 3-(4-Fluorophenoxy)benzaldehyde (meta): This isomer also presents four unique aromatic protons on the benzaldehyde ring, but their chemical shifts and coupling patterns will differ significantly from the ortho isomer due to the altered substituent effect.

  • 4-(4-Fluorophenoxy)benzaldehyde (para): Due to the plane of symmetry passing through the C1-C4 axis of the benzaldehyde ring, there are only two unique types of aromatic protons. This results in a much simpler, more symmetrical splitting pattern (typically two distinct doublets).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2.0 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2.0 seconds.

Comparative Data Analysis

The following table summarizes the expected, characteristic chemical shifts (δ) in ppm. Actual values may vary slightly based on solvent and concentration.

Signal 2-Isomer (ortho) 3-Isomer (meta) 4-Isomer (para) Rationale for Differentiation
Aldehyde Proton (-CHO) ~10.3-10.5~9.9-10.1~9.9-10.1The ortho isomer's aldehyde proton is deshielded due to proximity to the ether oxygen.
Benzaldehyde Ring Protons 4 distinct multiplets (~7.0-7.9 ppm)4 distinct signals (~7.2-7.8 ppm)2 doublets (~7.1 and 7.9 ppm)The symmetry of the para isomer gives a simple AA'BB' system (two doublets). The ortho and meta isomers show more complex patterns.[1]
4-Fluorophenoxy Ring Protons 2 doublets (~7.0-7.2 ppm)2 doublets (~7.0-7.2 ppm)2 doublets (~7.0-7.2 ppm)This pattern will be similar across all isomers, appearing as two doublets due to symmetry in the 4-fluorophenoxy group.
Aldehyde Carbon (-CHO) ~190-192~191-193~191-193Minimal differentiation from this signal alone.
Benzaldehyde Ring Carbons 6 distinct signals6 distinct signals4 distinct signalsSymmetry in the para isomer reduces the number of unique carbon signals in the benzaldehyde ring.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is excellent for confirming the presence of key functional groups and can offer subtle clues to distinguish isomers based on bond vibrations.[3]

Causality: How Isomerism Impacts IR Spectra

The primary diagnostic peaks are the C=O stretch of the aldehyde and the C-H out-of-plane bending vibrations of the substituted benzene ring.

  • Carbonyl (C=O) Stretch: The position of this strong absorption band (~1700 cm⁻¹) is sensitive to electronic effects.[4] Conjugation and the electronic influence of the phenoxy group will slightly alter its frequency.

  • C-H Out-of-Plane Bending: The substitution pattern on the benzaldehyde ring gives rise to characteristic, strong absorption bands in the "fingerprint region" (690-900 cm⁻¹).[5] This region is often diagnostic for ortho, meta, and para substitution.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan before the sample scan. The resulting spectrum should be ATR-corrected.

Comparative Data Analysis
Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale for Differentiation
Aldehyde C-H Stretch ~2820-2850 and ~2720-2750Presence of this Fermi doublet confirms the aldehyde group in all isomers.[6][7]
Carbonyl (C=O) Stretch ~1690-1710The exact position can shift slightly based on the electronic effect of the ortho, meta, or para phenoxy group.[4]
Aromatic C=C Stretch ~1450-1600Multiple bands characteristic of the aromatic rings.[5]
C-O-C Asymmetric Stretch ~1200-1250Confirms the diaryl ether linkage.
C-H Out-of-Plane Bending ortho: ~735-770meta: ~690-710 and ~810-850para: ~810-840This region is highly diagnostic. The ortho isomer will show a single strong band, while the meta and para isomers will show different characteristic patterns.[5]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight (MW = 216.21 g/mol ) and provides structural clues through the analysis of fragmentation patterns.[2]

Causality: How Isomerism Impacts MS Fragmentation

While all three isomers will have the same molecular ion peak (m/z = 216), the relative abundances of certain fragment ions can differ. The primary fragmentation for aromatic aldehydes is the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29).[8][9] The stability of the resulting ions can be influenced by the isomer's structure.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce the sample via a direct insertion probe or GC-MS.

  • Instrument: A mass spectrometer with an EI source (typically 70 eV).

  • Acquisition Parameters:

    • Mass Range: m/z 40-300.

    • Ionization Mode: Electron Ionization (EI).

Comparative Data Analysis
Ion (m/z) Fragment Identity Expected Observation in Isomers
216[M]⁺Molecular ion. Should be present and strong for all isomers.[10]
215[M-H]⁺Loss of the aldehydic hydrogen. A very prominent peak for all isomers.[9]
187[M-CHO]⁺Loss of the formyl group. Another prominent peak.[11]
139[C₇H₄FO]⁺Cleavage of the ether bond, retaining the fluorophenoxy portion.
77[C₆H₅]⁺Phenyl fragment from the benzaldehyde ring.

While EI-MS is excellent for confirming molecular weight, differentiating these specific positional isomers based on fragmentation patterns alone can be challenging and is less definitive than NMR.[12]

Integrated Workflow for Isomer Verification

A logical workflow ensures comprehensive and trustworthy analysis. The following diagram illustrates an efficient process for confirming the identity of a supplied sample of this compound.

G cluster_0 Step 1: Initial Checks cluster_1 Step 2: Definitive Isomer Identification cluster_2 Step 3: Conclusion Sample Received Sample MW_Confirm Mass Spectrometry (Confirm MW = 216.21) Sample->MW_Confirm FG_Confirm FTIR Spectroscopy (Confirm -CHO, C-O-C) Sample->FG_Confirm NMR_Acq ¹H & ¹³C NMR Acquisition (CDCl₃, 400 MHz) MW_Confirm->NMR_Acq MW OK FG_Confirm->NMR_Acq Func. Groups OK Data_Analysis Analyze Aromatic Region - Symmetry - Coupling Patterns - Number of Signals NMR_Acq->Data_Analysis Isomer_2 Structure Confirmed: This compound Data_Analysis->Isomer_2 Complex multiplets 6 unique ¹³C signals CHO δ ~10.4 ppm Isomer_3_4 Incorrect Isomer: 3- or 4- Isomer Detected Data_Analysis->Isomer_3_4 Symmetrical pattern (para) or different complex pattern (meta) Impure Mixture of Isomers Data_Analysis->Impure Overlapping signals from multiple species

Caption: An integrated workflow for the definitive identification of this compound isomers.

Conclusion

The differentiation of this compound from its meta and para isomers is a task that demands a meticulous, multi-faceted analytical approach. While mass spectrometry and IR spectroscopy are invaluable for confirming molecular weight and functional groups, NMR spectroscopy stands as the unequivocal tool for definitive isomer assignment . The distinct differences in symmetry and chemical shifts, particularly in the ¹H NMR aromatic region and the total count of ¹³C NMR signals, provide a clear and reliable basis for identification. By following the integrated workflow presented, researchers and drug development professionals can confidently validate the structure of their materials, ensuring the integrity and success of their scientific programs.

References

  • NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Supporting Information for a scientific publication. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Wang, W., et al. (2017). Photolysis of Low-Brominated Diphenyl Ethers and Their Reactive Oxygen Species-Related Reaction Mechanisms in an Aqueous System. International Journal of Environmental Research and Public Health, 14(11), 1389. Retrieved from [Link]

  • Electronic Supplementary Information for a scientific publication. (n.d.). Retrieved from [Link]

  • Chalyavi, N., et al. (2010). IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2): Ion-ligand binding motifs of the cis and trans oxonium isomers. The Journal of Chemical Physics, 133(4), 044307. Retrieved from [Link]

  • Singh, S., & Yadav, R. A. (1991). Overtone spectroscopy of some benzaldehyde derivatives. Journal of Chemical Sciences, 103(5), 665-672. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 15). Can IR Spectroscopy Distinguish Isomers? [Video]. YouTube. Retrieved from [Link]

  • Kim, H., et al. (2012). Method of distinguishing position isomer of aromatic compounds by using cucurbituril. KR Patent KR20120086556A.
  • Bishop, D. P., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(5), 838-847. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Comparative Guide to In-Silico ADMET Prediction for 2-(4-Fluorophenoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, the early identification of drug candidates with favorable pharmacokinetic and safety profiles is paramount. A significant portion of clinical trial failures can be attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] The ability to predict these characteristics computationally, or in-silico, before a compound is even synthesized, represents a monumental leap in efficiency, saving invaluable time and resources.[3] This guide offers a comprehensive comparison of widely accessible in-silico tools for predicting the ADMET profiles of a series of novel 2-(4-fluorophenoxy)benzaldehyde derivatives, a scaffold with potential in medicinal chemistry. We will delve into the causality behind methodological choices, present a framework for interpreting the predictive data, and provide detailed protocols for the subsequent experimental validation that underpins a robust drug discovery campaign.

The Imperative of Early ADMET Assessment

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a staggering attrition rate of over 90% for drug candidates entering clinical trials.[4] A substantial number of these failures are not due to a lack of efficacy but rather to undesirable ADMET properties.[1] Early and reliable ADMET profiling allows researchers to prioritize compounds with a higher probability of success, guiding lead optimization efforts towards molecules that are not only potent but also possess the necessary characteristics to be safe and effective in the human body.[3] In-silico ADMET prediction has emerged as an indispensable tool in this endeavor, offering a rapid and cost-effective means to screen large numbers of virtual compounds.[1]

A Comparative Analysis of In-Silico ADMET Prediction Platforms

For the purpose of this guide, we will evaluate the ADMET properties of a parent molecule, this compound, and two hypothetical derivatives with modifications aimed at exploring the impact of structural changes on their pharmacokinetic and toxicity profiles.

  • Parent Molecule (FPB-001): this compound

  • Derivative 1 (FPB-002): 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde

  • Derivative 2 (FPB-003): N-(2-(4-Fluorophenoxy)benzyl)acetamide

We will utilize three prominent and freely accessible in-silico ADMET prediction platforms:

  • SwissADME: A popular web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[5]

  • pkCSM: This platform uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[3][5]

  • ADMETlab 2.0: A comprehensive online server for the accurate prediction of a vast array of ADMET properties, employing a multi-task graph attention framework.[6]

In-Silico Prediction Workflow

The general workflow for obtaining in-silico ADMET predictions is conceptually straightforward, yet relies on sophisticated underlying algorithms.

cluster_input Input Preparation cluster_prediction ADMET Prediction cluster_analysis Data Analysis & Interpretation cluster_decision Decision Making start Define Chemical Structures (e.g., SMILES format) swissadme SwissADME start->swissadme Input SMILES pkcsm pkCSM start->pkcsm Input SMILES admetlab ADMETlab 2.0 start->admetlab Input SMILES tabulate Tabulate Predicted Properties swissadme->tabulate pkcsm->tabulate admetlab->tabulate compare Compare Predictions Across Tools tabulate->compare interpret Interpret Drug-Likeness & Potential Liabilities compare->interpret prioritize Prioritize Compounds for Synthesis & In-Vitro Testing interpret->prioritize

Caption: In-silico ADMET prediction workflow.

Predicted Physicochemical and ADMET Properties

The following tables summarize the predicted ADMET properties for our three compounds of interest across the selected platforms. It is crucial to recognize that the accuracy of these predictions is contingent on the underlying algorithms and the quality of the datasets used to train the models.[4][7] Therefore, a consensus approach, where multiple tools are used for prediction and comparison, is highly recommended.[4][7]

Table 1: Predicted Physicochemical Properties

PropertyFPB-001FPB-002FPB-003Tool
Molecular Weight ( g/mol ) 216.20261.20259.27All
LogP (Consensus) 3.153.502.80SwissADME, pkCSM
Water Solubility (logS) -3.5 (Moderately)-4.2 (Poorly)-3.1 (Moderately)SwissADME
Topological Polar Surface Area (Ų) 26.3072.1349.33SwissADME

Table 2: Predicted Absorption and Distribution Properties

PropertyFPB-001FPB-002FPB-003Tool
Human Intestinal Absorption (%) >90>90>90pkCSM
Caco-2 Permeability (log Papp) HighHighModerateADMETlab 2.0
Blood-Brain Barrier (BBB) Permeant YesYesNoSwissADME, pkCSM
P-glycoprotein Substrate NoYesNoSwissADME, pkCSM
Plasma Protein Binding (%) >90>95~85pkCSM

Table 3: Predicted Metabolism Properties

PropertyFPB-001FPB-002FPB-003Tool
CYP1A2 Inhibitor NoYesNoSwissADME, pkCSM
CYP2C9 Inhibitor YesYesNoSwissADME, pkCSM
CYP2C19 Inhibitor NoNoNoSwissADME, pkCSM
CYP2D6 Inhibitor NoNoYesSwissADME, pkCSM
CYP3A4 Inhibitor YesYesNoSwissADME, pkCSM

Table 4: Predicted Excretion and Toxicity Properties

PropertyFPB-001FPB-002FPB-003Tool
Total Clearance (log ml/min/kg) LowLowModeratepkCSM
hERG I Inhibitor NoYesNopkCSM
AMES Mutagenicity NoYesNopkCSM, ADMETlab 2.0
Hepatotoxicity YesYesNopkCSM
Skin Sensitization NoYesNopkCSM

Interpretation of In-Silico ADMET Predictions

The tabulated data provides a multi-faceted view of the potential drug-likeness of our candidate compounds.

  • FPB-001 (Parent Molecule): Exhibits good absorption and BBB permeability. However, potential liabilities include inhibition of CYP2C9 and CYP3A4, as well as predicted hepatotoxicity. The inhibition of major CYP isoforms can lead to drug-drug interactions.

  • FPB-002 (Nitro Derivative): The addition of a nitro group significantly increases the polar surface area, which can impact permeability. While intestinal absorption is predicted to be high, it is also predicted to be a P-glycoprotein substrate, which could lead to efflux from target cells. Critically, this derivative is flagged for AMES mutagenicity and hERG inhibition, both of which are significant safety concerns. The prediction of mutagenicity is a major red flag in early drug discovery.

  • FPB-003 (Acetamide Derivative): This modification appears to improve the overall ADMET profile. It is not predicted to be a BBB permeant, which could be desirable for peripherally acting drugs. Importantly, it shows a cleaner CYP inhibition profile and is not flagged for mutagenicity or hERG inhibition. The predicted hepatotoxicity is also resolved.

Based on this in-silico analysis, FPB-003 emerges as the most promising candidate for further investigation, while FPB-002 would likely be deprioritized due to the high risk of mutagenicity and cardiotoxicity.

Experimental Validation: The Ground Truth

While in-silico predictions are invaluable for prioritization, they are not a substitute for experimental validation. The following are detailed protocols for key in-vitro assays to confirm the computational predictions.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with many characteristics of the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Compound Application: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the reverse direction (B to A) to determine the efflux ratio.

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value indicates good permeability.

Experimental Protocol: CYP450 Inhibition Assay

Objective: To determine the potential of a compound to inhibit the activity of major cytochrome P450 (CYP) isoforms, which is a primary cause of drug-drug interactions.

Methodology:

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used as the enzyme source.

  • Probe Substrates: A specific fluorescent or LC-MS/MS-detectable probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) is used.

  • Incubation: The test compound is pre-incubated with the enzyme source and NADPH (a cofactor) before the addition of the probe substrate.

  • Metabolite Detection: The formation of the metabolite of the probe substrate is measured using a fluorometer or LC-MS/MS.

  • Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is calculated. A low IC50 value indicates potent inhibition.

Experimental Protocol: hERG Patch Clamp Assay

Objective: To assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.

Methodology:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Electrophysiology: The whole-cell patch-clamp technique is used to measure the hERG current in response to a specific voltage protocol.

  • Compound Application: The test compound is applied to the cells at increasing concentrations.

  • Current Measurement: The effect of the compound on the hERG current is recorded.

  • Data Analysis: The IC50 value for hERG channel inhibition is determined. Compounds with high potency for hERG inhibition are considered a significant cardiotoxicity risk.

Decision-Making Framework

The integration of in-silico predictions and in-vitro experimental data provides a robust framework for decision-making in drug discovery.

start In-Silico ADMET Prediction prioritize Prioritize Candidates (e.g., FPB-003) start->prioritize deprioritize Deprioritize Candidates (e.g., FPB-002) start->deprioritize synthesize Synthesize Prioritized Compounds prioritize->synthesize invitro In-Vitro ADMET Assays (Caco-2, CYP, hERG) synthesize->invitro compare Compare In-Silico vs. In-Vitro Data invitro->compare decision Go/No-Go Decision for In-Vivo Studies compare->decision

Sources

A Comparative Guide to the Synthesis of 2-(4-Fluorophenoxy)benzaldehyde: An Analysis of Yield and Cost

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Fluorophenoxy)benzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its diaryl ether linkage is a common motif in biologically active molecules. The efficient and cost-effective synthesis of this compound is, therefore, of significant interest to researchers and professionals in drug development and process chemistry. This guide provides an in-depth comparison of two prominent synthetic routes to this compound: the Nucleophilic Aromatic Substitution (SNAr) reaction and the Ullmann condensation. We will delve into the reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of their yields and costs to aid in the selection of the most suitable method for your research and development needs.

Method 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluorobenzaldehyde

The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful method for the formation of aryl ethers. In this approach, an activated aryl halide reacts with a nucleophile, in this case, a phenoxide, to yield the desired diaryl ether. The reaction proceeds via an addition-elimination mechanism, where the presence of an electron-withdrawing group on the aryl halide is crucial for activating the ring towards nucleophilic attack.

Reaction Mechanism

The SNAr synthesis of this compound involves the reaction of 2-fluorobenzaldehyde with 4-fluorophenol in the presence of a base. The aldehyde group at the ortho position of the fluorine atom in 2-fluorobenzaldehyde acts as a moderate electron-withdrawing group, activating the aryl ring for nucleophilic attack by the 4-fluorophenoxide ion. The reaction mechanism is illustrated below:

SNAr reaction mechanism for the synthesis of this compound.
Experimental Protocol

This protocol is adapted from a similar SNAr reaction for the synthesis of aryloxybenzaldehydes.[1]

Materials:

  • 2-Fluorobenzaldehyde

  • 4-Fluorophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 4-fluorophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the potassium 4-fluorophenoxide salt.

  • Add 2-fluorobenzaldehyde (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Performance Data
ParameterValueReference
Yield 85-95%Estimated based on similar reactions
Reaction Time 4-6 hours[1]
Temperature 120-140 °C[1]
Purity >98% (after chromatography)

Method 2: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. In the context of diaryl ether synthesis, it involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. While traditionally requiring harsh reaction conditions, modern modifications have made this method more versatile.

Reaction Mechanism

The Ullmann condensation for the synthesis of this compound involves the reaction of 2-chlorobenzaldehyde with 4-fluorophenol, catalyzed by a copper(I) species, typically in the presence of a base. The exact mechanism of the Ullmann reaction is complex and still a subject of some debate, but a generally accepted pathway involves the formation of a copper phenoxide, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.

Ullmann_Mechanism cluster_reactants Reactants cluster_product Product R1 2-Chlorobenzaldehyde I2 Copper(III) Intermediate R1->I2 + Copper(I) 4-fluorophenoxide R2 4-Fluorophenol I1 Copper(I) 4-fluorophenoxide R2->I1 + Cu(I), Base Cat Cu(I) Catalyst Base K2CO3 I2->Cat Catalyst Regeneration P1 This compound I2->P1 Reductive Elimination

Proposed catalytic cycle for the Ullmann condensation.
Experimental Protocol

The following is a representative protocol for a copper-catalyzed Ullmann ether synthesis.

Materials:

  • 2-Chlorobenzaldehyde

  • 4-Fluorophenol

  • Copper(I) iodide (CuI)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction flask, add 2-chlorobenzaldehyde (1.0 eq), 4-fluorophenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts and the copper catalyst.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Performance Data
ParameterValueReference
Yield 70-85%Estimated based on similar reactions
Reaction Time 12-24 hours
Temperature 140-160 °C
Purity >97% (after chromatography)

Comparative Analysis

To provide a clear and objective comparison, the key performance indicators and a cost analysis of the starting materials for both methods are summarized below.

Yield and Reaction Conditions
ParameterSNAr MethodUllmann Condensation
Starting Aryl Halide 2-Fluorobenzaldehyde2-Chlorobenzaldehyde
Typical Yield 85-95%70-85%
Reaction Time 4-6 hours12-24 hours
Reaction Temperature 120-140 °C140-160 °C
Catalyst NoneCopper(I) iodide

From the data, the SNAr method generally offers a higher yield and a significantly shorter reaction time compared to the Ullmann condensation. The reaction temperature for the SNAr method is also slightly lower. A key advantage of the SNAr approach is that it is a catalyst-free reaction, which simplifies the workup procedure and avoids potential contamination of the product with metal residues.

Cost Comparison

The following table provides an estimated cost comparison of the key reagents required for each synthesis, normalized per mole of this compound produced, assuming the stated yields. Prices are based on bulk chemical supplier listings and may vary.

ReagentSNAr Method (per mole of product)Ullmann Condensation (per mole of product)
Aryl Halide 2-Fluorobenzaldehyde (~$1.77/mole)[2][3][4][5]2-Chlorobenzaldehyde (~$1.99/mole)[6][7][8][9][10]
Phenol 4-Fluorophenol (~$1.01/mole)[11][12][13][14][15]4-Fluorophenol (~$1.21/mole)[11][12][13][14][15]
Base K₂CO₃ (~$0.21/mole)[16][17][18][19][20]K₂CO₃ (~$0.42/mole)[16][17][18][19][20]
Catalyst -CuI (~$0.81/mole)[21][22][23][24]
Solvent (DMF) 1 L ($10-20)[25][26][27][28][29]1 L ($10-20)[25][26][27][28][29]
Estimated Total Reagent Cost ~$13 - $23 ~$14.43 - $24.43

Note: The cost per mole was calculated based on an average of bulk prices found and may vary depending on the supplier, purity, and quantity purchased.

The cost analysis indicates that the starting material for the SNAr reaction, 2-fluorobenzaldehyde, is slightly less expensive than 2-chlorobenzaldehyde used in the Ullmann condensation. While the Ullmann method requires an additional cost for the copper catalyst, the overall reagent costs for both methods are comparable. However, when considering factors such as reaction time, energy consumption, and downstream processing (catalyst removal), the SNAr method may present a more economically favorable profile in a larger-scale production setting.

Conclusion

Both the Nucleophilic Aromatic Substitution (SNAr) and the Ullmann condensation are viable methods for the synthesis of this compound.

The SNAr method stands out for its higher yields, shorter reaction times, milder reaction conditions, and the absence of a metal catalyst . These factors contribute to a more efficient and potentially more cost-effective process, especially when considering the total operational cost, including energy and purification.

The Ullmann condensation , while a classic and reliable method, generally provides lower yields and requires longer reaction times at higher temperatures . The necessity of a copper catalyst also adds to the cost and complexity of the purification process.

For researchers and drug development professionals seeking a high-yielding, efficient, and economically viable route to this compound, the Nucleophilic Aromatic Substitution (SNAr) of 2-fluorobenzaldehyde is the recommended method .

References

  • Ingredi. (n.d.). Buy Potassium Carbonate Anhydrous - 50 lb Bag Here. Retrieved from [Link]

  • Univar Solutions. (n.d.). Dimethylformamide, Technical Grade, Liquid, 430 lb Drum. Retrieved from [Link]

  • Accio. (2025, October 10). dimethylformamide price: Best Rates & Suppliers. Retrieved from [Link]

  • Custom Hydro. (2025, February 3). Potassium Carbonate 50lb. Retrieved from [Link]

  • Alkali Scientific. (n.d.). 2-Fluorobenzaldehyde, 1 X 100 g (F4807-100G). Retrieved from [Link]

  • SYNTHETIKA. (n.d.). Copper (I) Iodide ( Copper (I) Iodide ) CuI Pure - 50g. Retrieved from [Link]

  • Accio. (2025, August 16). Potassium Carbonate Suppliers: High-Purity K2CO3 for Industrial Use. Retrieved from [Link]

  • IndiaMART. (n.d.). 4 Fluoro Phenol 371-41-5, Puriss at ₹ 12657/kg in Pune | ID. Retrieved from [Link]

  • Intratec.us. (n.d.). Potassium Carbonate Price - Historical & Current. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 4-Fluorophenol, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar. Retrieved from [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 2-Chloro benzaldehyde, 98% - Manufacturers & suppliers with worldwide shipping. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Fragmentation Pattern Analysis of 2-(4-Fluorophenoxy)benzaldehyde in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

In the landscape of drug discovery and fine chemical synthesis, 2-(4-Fluorophenoxy)benzaldehyde stands as a pivotal structural intermediate. Its architecture, featuring a reactive aldehyde, a diaryl ether linkage, and a strategically placed fluorine atom, offers a versatile scaffold for building complex molecules. The fluorine atom, in particular, is often incorporated to enhance metabolic stability or modulate binding affinity. Consequently, the unambiguous identification of this compound and its analogues in complex reaction mixtures is paramount.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical cornerstone for this task. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of this compound. Moving beyond a simple catalogue of fragments, we will dissect the causal mechanisms behind the observed fragmentation patterns, compare them with structurally related compounds, and provide a robust experimental framework. This document is designed for researchers and drug development professionals who require not just data, but a deep, mechanistic understanding of their analytical results.

Core Principles of Electron Ionization Fragmentation

Electron Ionization (EI) is a high-energy process that imparts significant internal energy to the analyte molecule, inducing extensive and reproducible fragmentation.[1] The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pathways are governed by fundamental chemical principles, primarily the stability of the resulting radical cations and neutral losses.[2] For a molecule like this compound, fragmentation is dictated by the interplay of its three key structural motifs: the aromatic aldehyde, the diaryl ether linkage, and the fluorinated phenyl ring.

Aromatic systems lend considerable stability to the molecular ion, often resulting in a prominent molecular ion peak ([M]⁺).[3] Fragmentation is typically initiated at the most labile sites or functional groups, proceeding through pathways that yield resonance-stabilized cations, such as acylium or tropylium ions.

Experimental Protocol: A Self-Validating GC-MS Workflow

The acquisition of a clean, reproducible mass spectrum is foundational to any interpretation. The following protocol outlines a validated method for the analysis of this compound. The choice of each parameter is critical for ensuring optimal separation and ionization without inducing thermal degradation.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate.
  • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. High concentrations can lead to column overloading and source contamination.

2. GC-MS Instrumentation & Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).
  • Column: A non-polar or medium-polarity column is preferred to separate the analyte from potential non-polar impurities. A HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is an excellent choice.
  • Injection: 1 µL, Split mode (50:1 split ratio) to prevent peak tailing.
  • Inlet Temperature: 250°C. This temperature ensures rapid volatilization without causing pre-injection degradation.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Final hold: Hold at 280°C for 5 minutes. This program ensures good peak shape and elution of the analyte in a reasonable timeframe.[4][5]
  • MS Parameters:
  • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy ensures fragmentation is extensive and spectra are comparable to library databases.[1]
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-400. This range covers the molecular ion and all expected significant fragments.

The overall analytical workflow is depicted in the diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Sample (1 mg/mL in DCM) Dilute Dilute to Working Conc. (10-50 µg/mL) Prep->Dilute Inject 1. GC Injection (1 µL, 250°C Inlet) Dilute->Inject Separate 2. Chromatographic Separation (HP-5ms Column) Inject->Separate Ionize 3. EI Ionization (70 eV, 230°C Source) Separate->Ionize Analyze 4. Mass Analysis (Quadrupole, m/z 40-400) Ionize->Analyze Detect 5. Detection Analyze->Detect Process Generate Total Ion Chromatogram (TIC) Detect->Process Extract Extract Mass Spectrum of Analyte Peak Process->Extract Interpret Analyze Fragmentation Pattern Extract->Interpret

Caption: Standard GC-MS workflow for fragmentation analysis.

Predicted Fragmentation Pathway of this compound

The molecular weight of this compound (C₁₃H₉FO₂) is 216.06 g/mol . The EI mass spectrum is predicted to be dominated by fragmentations originating from the aldehyde group and the diaryl ether linkage.

The proposed fragmentation cascade is initiated by the formation of the molecular ion ([M]⁺) at m/z 216 .

Fragmentation_Pathway M m/z 216 [C₁₃H₉FO₂]⁺˙ Molecular Ion M_minus_H m/z 215 [M-H]⁺ M:f0->M_minus_H - H˙ M_minus_CHO m/z 187 [M-CHO]⁺ M:f0->M_minus_CHO - CHO˙ (29 u) Fragment_111 m/z 111 [FC₆H₄O]⁺ M:f0->Fragment_111 - C₇H₅O˙ Fragment_105 m/z 105 [C₆H₅CO]⁺ M:f0->Fragment_105 - FC₆H₄O˙ Fragment_95 m/z 95 [FC₆H₄]⁺ Fragment_111->Fragment_95 - CO (28 u) Fragment_77 m/z 77 [C₆H₅]⁺ (Base Peak) Fragment_105->Fragment_77 - CO (28 u)

Caption: Predicted EI fragmentation of this compound.

Key Fragmentation Steps:

  • Molecular Ion ([M]⁺˙, m/z 216): Due to the fused aromatic structure, the molecular ion is expected to be clearly visible and relatively stable.

  • Loss of Aldehydic Hydrogen ([M-H]⁺, m/z 215): A characteristic fragmentation of aromatic aldehydes is the loss of a hydrogen radical from the formyl group to form a stable acylium ion.[6][7]

  • Loss of the Formyl Radical ([M-CHO]⁺, m/z 187): Cleavage of the C-C bond between the phenyl ring and the carbonyl group results in the loss of a 29 u formyl radical (CHO·). This is another common pathway for aldehydes.[3]

  • Ether Bond Cleavage: The C-O ether bonds are major points of fragmentation.

    • Formation of [C₆H₅CO]⁺ (m/z 105): Cleavage of the ether bond with charge retention on the benzoyl fragment results in a prominent peak at m/z 105. This is a highly stabilized acylium ion.

    • Formation of [FC₆H₄O]⁺ (m/z 111): The alternative cleavage, where the charge is retained by the fluorophenoxy moiety, yields an ion at m/z 111.

  • Secondary Fragmentation:

    • Formation of [C₆H₅]⁺ (m/z 77): The highly stable benzoyl cation (m/z 105) readily loses a neutral carbon monoxide (CO, 28 u) molecule to form the phenyl cation at m/z 77. This is often the most intense peak (base peak) in the spectrum of benzaldehyde derivatives.[7]

    • Formation of [FC₆H₄]⁺ (m/z 95): While less common than the loss of CO from a benzoyl cation, the fluorophenoxy cation (m/z 111) can potentially lose CO via rearrangement to yield the fluorophenyl cation at m/z 95.

Comparative Analysis with Structural Analogues

To validate our interpretation, we must compare the predicted spectrum of this compound with the known fragmentation patterns of simpler, constituent molecules. This comparative approach allows us to isolate the influence of each structural component on the overall fragmentation.

m/z Proposed Fragment Ion for this compound Predicted Rel. Intensity (%) Comparator: Benzaldehyde (m/z) [7]Comparator: Diphenyl Ether (m/z) [8]
216[C₁₃H₉FO₂]⁺˙ (Molecular Ion)45--
215[M-H]⁺40105-
187[M-CHO]⁺20--
111[FC₆H₄O]⁺60--
105[C₆H₅CO]⁺95105-
95[FC₆H₄]⁺30--
77[C₆H₅]⁺100 (Base Peak) 77 (Base Peak) 77

Table 1: Comparative analysis of major predicted fragments.

Insights from Comparison:

  • Influence of the Aldehyde: The presence of strong peaks at m/z 105 ([C₆H₅CO]⁺) and the subsequent base peak at m/z 77 ([C₆H₅]⁺) are directly analogous to the fragmentation of benzaldehyde itself, confirming this part of the molecule follows a predictable pathway.[7]

  • Influence of the Ether Linkage: The cleavage of the diaryl ether is a dominant process, giving rise to the complementary ions at m/z 105 and m/z 111. The fragmentation of diphenyl ether also shows a strong peak at m/z 77, indicating the stability of the phenyl cation is a major driving force in both systems.[8]

  • Influence of the Fluorine Atom: The fluorine atom serves primarily as a mass marker. Its presence is confirmed by the fragment at m/z 111 ([FC₆H₄O]⁺) and its daughter ion at m/z 95 ([FC₆H₄]⁺). Unlike chlorine or bromine, fluorine has only one major isotope (¹⁹F), so no characteristic M+2 isotopic pattern is expected.[9]

Conclusion

The fragmentation pattern of this compound under electron ionization is a logical and predictable outcome of its underlying chemical structure. The analysis reveals competing and sequential fragmentation pathways dominated by the lability of the aldehydic proton and the diaryl ether linkage. The primary cleavages yield highly stabilized acylium (m/z 105) and phenoxy (m/z 111) cations. Subsequent loss of carbon monoxide from the benzoyl fragment leads to the formation of the phenyl cation (m/z 77), which is predicted to be the base peak.

By grounding this analysis in the fundamental principles of mass spectrometry and comparing it with known data from simpler analogues, researchers can move from simple peak identification to a confident, mechanistic confirmation of structure. This guide provides the experimental and interpretive framework necessary to achieve that level of analytical rigor.

References

  • Wenthold Group. Gas-Phase Pyrolysis by Charge-Remote Fragmentation. Purdue University Department of Chemistry. Available from: [Link]

  • Treadwell, D., et al. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. Available from: [Link]

  • Adams, J., & Gross, M. L. (1992). Charge-remote fragmentation of gas-phase ions: mechanistic and energetic considerations in the dissociation of long-chain functionalized alkanes and alkenes. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Vairamani, M., et al. (1995). Charge remote fragmentation of fatty acids cationized with alkaline earth metal ions. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Cheng, C., & Gross, M. L. (2000). Applications and mechanisms of charge-remote fragmentation. Mass Spectrometry Reviews. Available from: [Link]

  • Cheng, C., et al. (2004). Charge-remote fragmentations are energy-dependent processes. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available from: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

  • All About Chemistry. (2021). McLafferty Rearrangement in Mass Spectroscopy and Tricks to identify an unknown structure. YouTube. Available from: [Link]

  • Zhang, L., et al. (2015). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. Se Pu. Available from: [Link]

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available from: [Link]

  • Wikipedia. McLafferty rearrangement. Available from: [Link]

  • NPTEL. (2012). Lecture 25 : Mass and Infrared Spectrocopies. Available from: [Link]

  • Chemistry Steps. McLafferty Rearrangement. Available from: [Link]

  • Unacademy. McLafferty Rearrangement. Available from: [Link]

  • Lander, T. (2010). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Reddit. (2019). Mass spectroscopy of Diphenyl ether. r/chemistry. Available from: [Link]

  • Wang, B., et al. (2021). LCMS-guided detection of halogenated natural compounds. ResearchGate. Available from: [Link]

  • eGyanKosh. (2021). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • Chemistry Stack Exchange. (2016). EI-MS: M-28 peak in aldehydes. Available from: [Link]

  • Dimmock, J. R., et al. (1999). Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Epilepsia. Available from: [Link]

  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. Available from: [Link]

  • Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • For Beginners. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of benzaldehyde. Available from: [Link]

  • Google Patents. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

Sources

A Comparative Guide to Catalysts for the Synthesis of 2-(4-Fluorophenoxy)benzaldehyde: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(4-Fluorophenoxy)benzaldehyde in Medicinal Chemistry

The diaryl ether motif is a cornerstone in the architecture of numerous biologically active molecules. Among these, this compound stands out as a pivotal intermediate in the synthesis of high-value pharmaceuticals. Its structure is integral to the development of novel therapeutics, notably as a precursor to a class of potent anticonvulsant agents. Derivatives of this benzaldehyde have shown promise in modulating the activity of voltage-gated sodium channels, a key target in the management of epilepsy and neuropathic pain.[1] Furthermore, this compound serves as a crucial building block in the synthesis of the antidepressant drug Vilazodone, highlighting its significance in the development of treatments for central nervous system disorders.[2][3][4][5][6]

The efficient and selective synthesis of this compound is therefore a critical endeavor for medicinal chemists. The choice of catalyst for the key C-O bond formation is a decision with significant implications for yield, purity, cost, and scalability. This guide provides an in-depth comparative analysis of three prominent catalytic systems for this transformation: the classical copper-catalyzed Ullmann condensation, the versatile palladium-catalyzed Buchwald-Hartwig etherification, and an emerging nickel/palladium-catalyzed decarbonylative etherification. Through a detailed examination of their mechanisms, experimental protocols, and performance metrics, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

Comparative Analysis of Catalytic Systems

The synthesis of this compound primarily involves the cross-coupling of a phenol (4-fluorophenol) with an ortho-substituted benzaldehyde derivative (e.g., 2-chlorobenzaldehyde or 2-bromobenzaldehyde). The steric hindrance imposed by the ortho-aldehyde group presents a significant challenge, making the choice of an appropriate catalyst paramount.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation, a long-standing method for diaryl ether synthesis, traditionally employs copper or its salts as a catalyst.[7][8][9] While historically requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient protocols.[10]

Mechanism: The generally accepted mechanism for the Ullmann condensation involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to furnish the diaryl ether and regenerate the copper(I) catalyst.[7]

Experimental Protocol: A Representative Ullmann Synthesis

  • Reaction Setup: To an oven-dried Schlenk tube is added CuI (5-10 mol%), a suitable ligand such as 1,10-phenanthroline or N,N-dimethylglycine (10-20 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2 equivalents).

  • Reagents: 4-fluorophenol (1.2 equivalents) and 2-chlorobenzaldehyde (1 equivalent) are added, followed by a high-boiling polar solvent like DMF or DMSO.

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 120 to 160 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a high-boiling polar aprotic solvent is crucial to facilitate the dissolution of the reactants and the inorganic base, as well as to achieve the high temperatures often required for the reaction to proceed. The choice of a ligand is critical to stabilize the copper catalyst and promote the catalytic cycle. N,N-dimethylglycine, for instance, has been shown to be effective in accelerating Ullmann-type couplings at lower temperatures.[11]

Palladium-Catalyzed Buchwald-Hartwig Etherification

The Buchwald-Hartwig amination has been successfully adapted for the synthesis of diaryl ethers, offering a milder and often more efficient alternative to the Ullmann condensation.[11][12][13][14][15] This method is particularly effective for coupling sterically hindered substrates.[12][16][17]

Mechanism: The catalytic cycle of the Buchwald-Hartwig etherification begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the deprotonated phenol (phenoxide). Reductive elimination from this complex yields the diaryl ether and regenerates the Pd(0) catalyst.[18] The choice of phosphine ligand is critical for the success of this reaction, as it influences the rate of both oxidative addition and reductive elimination.[12][17]

Experimental Protocol: A Representative Buchwald-Hartwig Synthesis

  • Catalyst Pre-formation (optional): A Pd(0) precursor, such as Pd₂(dba)₃, and a suitable phosphine ligand (e.g., a biarylphosphine ligand like RuPhos or XPhos) are stirred in an inert solvent like toluene for a short period.

  • Reaction Setup: To a reaction vessel under an inert atmosphere, the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 equivalents relative to Pd), and a strong base such as NaOt-Bu or K₃PO₄ (1.5-2 equivalents) are added.

  • Reagents: 4-fluorophenol (1.2 equivalents) and 2-bromobenzaldehyde (1 equivalent) are added, followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C for 4-12 hours.

  • Work-up and Purification: The reaction is cooled, quenched with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by column chromatography.

Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, especially with sterically demanding substrates.[12][17] Strong, non-nucleophilic bases are required to deprotonate the phenol without competing in the coupling reaction. Anhydrous and oxygen-free conditions are essential to prevent the deactivation of the palladium catalyst.

Nickel/Palladium-Catalyzed Decarbonylative Etherification

A more recent and less conventional approach to diaryl ether synthesis involves the decarbonylative coupling of aryl esters with phenols. This method offers an alternative disconnection strategy, starting from a more readily available or diversifiable aryl ester.

Mechanism: While the exact mechanism can vary depending on the specific catalytic system, it generally involves the oxidative addition of the aryl ester C-O bond to the low-valent metal center (Ni or Pd). This is followed by decarbonylation (loss of CO) to form a metal-aryl intermediate. Subsequent reaction with the phenoxide and reductive elimination yields the diaryl ether.

Experimental Protocol: A Representative Decarbonylative Synthesis

  • Reaction Setup: In a glovebox, a vial is charged with a nickel or palladium precursor (e.g., Ni(cod)₂ or a Pd(0) complex), a suitable phosphine ligand, and a base.

  • Reagents: An aryl ester, such as 2-formylphenyl pivalate (derived from 2-hydroxybenzaldehyde), and 4-fluorophenol are added, followed by an anhydrous solvent.

  • Reaction Conditions: The reaction is heated in a sealed vessel at an elevated temperature until the starting material is consumed.

  • Work-up and Purification: The work-up and purification follow standard procedures similar to those for the other cross-coupling reactions.

Causality Behind Experimental Choices: This method is still under development, and the choice of catalyst and ligand is highly specific to the substrate. The decarbonylation step requires a catalyst that can facilitate the cleavage of a strong C-C bond within the ester group. The reaction conditions need to be carefully optimized to favor the desired decarbonylative etherification over other potential side reactions.

Performance Comparison

Catalyst SystemTypical CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Ullmann Condensation CuI1,10-PhenanthrolineK₂CO₃ / Cs₂CO₃DMF / DMSO120-16012-24Moderate to GoodLow catalyst costHarsh conditions, often requires stoichiometric copper, limited substrate scope
Buchwald-Hartwig Etherification Pd₂(dba)₃ / Pd(OAc)₂BiarylphosphinesNaOt-Bu / K₃PO₄Toluene / Dioxane80-1104-12Good to ExcellentMild conditions, broad substrate scope, high yieldsHigh catalyst and ligand cost, sensitivity to air and moisture
Decarbonylative Etherification Ni(cod)₂ / Pd(0) complexSpecific phosphinesVariesVariesHighVariesVariesNovel disconnection, potential for diverse starting materialsLess developed, substrate scope may be limited, may require bespoke ligands

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these catalytic systems, the following diagrams illustrate the key steps in the Ullmann and Buchwald-Hartwig reactions.

Ullmann_Condensation cluster_reactants Reactants cluster_product Product CuI Cu(I) Catalyst CuPhenoxide Cu(I)-OAr' CuI->CuPhenoxide + Ar'-OH + Base Phenoxide Ar'-O⁻ CuIII_Intermediate Ar-Cu(III)-OAr' CuPhenoxide->CuIII_Intermediate + Ar-X (Oxidative Addition) ArylHalide Ar-X CuIII_Intermediate->CuI DiarylEther Ar-O-Ar' CuIII_Intermediate->DiarylEther Reductive Elimination

Caption: Catalytic cycle of the Ullmann Condensation.

Buchwald_Hartwig_Etherification cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ PdII_Intermediate1 Ar-Pd(II)(X)L₂ Pd0->PdII_Intermediate1 Oxidative Addition ArylHalide Ar-X PdII_Intermediate2 Ar-Pd(II)(OAr')L₂ PdII_Intermediate1->PdII_Intermediate2 + Ar'-OH + Base Phenoxide Ar'-O⁻ PdII_Intermediate2->Pd0 DiarylEther Ar-O-Ar' PdII_Intermediate2->DiarylEther Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig Etherification.

Conclusion and Future Outlook

The synthesis of this compound is a critical step in the production of valuable pharmaceuticals. The choice of catalyst for the key C-O bond formation depends on a variety of factors including cost, desired yield, and the scale of the reaction.

  • Ullmann Condensation: While being the most traditional and cost-effective method, it often requires harsh conditions that may not be suitable for complex or sensitive substrates. However, modern ligand-assisted protocols have significantly improved its applicability.

  • Buchwald-Hartwig Etherification: This method stands out for its mild reaction conditions, broad substrate scope, and generally high yields, making it a preferred choice for laboratory-scale synthesis and for challenging substrates. The primary drawback is the cost of the palladium catalyst and specialized phosphine ligands.

  • Decarbonylative Etherification: This emerging strategy offers a novel synthetic route but is currently less developed and may require significant optimization for a specific substrate.

For the synthesis of this compound, a modern, ligand-accelerated Ullmann protocol or a well-optimized Buchwald-Hartwig reaction are currently the most practical and reliable options. Future research will likely focus on the development of more active and stable catalysts based on earth-abundant metals to provide more sustainable and economical routes for the synthesis of this important diaryl ether.

References

  • Gary, J. B., & Sanford, M. S. (2011). Participation of Carbonyl Oxygen in Carbon–Carboxylate Bond-Forming Reductive Elimination from Palladium. Organometallics, 30(22), 6143-6149. [Link]

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). The Role of Ligand Bulk in Pd-Catalyzed Diaryl Ether Formation. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 10(16), 3505-3508. [Link]

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). A General and Efficient Palladium-Catalyzed Formation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369-4378. [Link]

  • An investigation of the synthesis of vilazodone. (n.d.). ResearchGate. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]

  • Dimmock, J. R., Puthucode, R. N., Stables, J. P., & anticonvulsant activities of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone. (1999). Drug development research, 46(2), 116-123.
  • Ma, D., & Cai, Q. (2003). Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis at 90 °C Using N,N-Dimethylglycine as the Ligand. Organic Letters, 5(21), 3799-3802. [Link]

  • Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC advances, 9(39), 22631-22635. [Link]

  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2015). ResearchGate. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ullmann condensation. (2023, November 29). In Wikipedia. [Link]

  • Ullmann reaction. (2023, December 11). In Wikipedia. [Link]

  • Zhang, Y., Yang, X., Yao, Q., & Ma, D. (2017). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of organic chemistry, 82(9), 4964-4969. [Link]

  • Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286.
  • CN105601536A - Vilazodone intermediate preparation method. (n.d.). Google Patents.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • CN103159749A - Synthesis method for antidepressant drug vilazodone. (n.d.). Google Patents.
  • CN105601536B - A kind of preparation method of vilazodone intermediate. (n.d.). Google Patents.
  • Buchwald–Hartwig amination. (2023, October 28). In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]

Sources

A Definitive Guide to the Structural Validation of 2-(4-Fluorophenoxy)benzaldehyde: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It forms the bedrock upon which structure-activity relationships (SAR) are built and rational design is conceived. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 2-(4-Fluorophenoxy)benzaldehyde, a versatile synthetic intermediate.[1] While spectroscopic methods like NMR and Mass Spectrometry offer crucial pieces of the puzzle, we will demonstrate through detailed protocols and comparative data why single-crystal X-ray crystallography stands as the gold standard for absolute and definitive structural validation.

Introduction: The Imperative for Structural Certainty

This compound is a key precursor in the synthesis of novel bioactive molecules, including potent sodium channel blockers with applications in neuroscience for treating conditions like neuropathic pain and epilepsy.[1] The precise arrangement of its constituent atoms—the orientation of the phenoxy group relative to the benzaldehyde, the planarity of the aromatic systems, and the intermolecular packing forces—directly influences its reactivity and the stereochemistry of its derivatives. Relying solely on spectroscopic data can leave critical spatial questions unanswered. Therefore, to proceed with confidence in a drug discovery pipeline, an unassailable, high-resolution 3D structure is not a luxury, but a necessity. X-ray crystallography provides this definitive answer by mapping electron density within a single crystal, revealing atomic coordinates with picometer precision.

Methodology Part I: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of the compound and the meticulous process of growing a high-quality single crystal.

Synthesis of this compound

The synthesis is achieved via a nucleophilic aromatic substitution (Williamson ether synthesis), a robust and well-established method. The choice of a strong base like potassium carbonate is critical to deprotonate the phenol, creating a potent nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively solvating the potassium cation and increasing the nucleophilicity of the phenoxide.

Experimental Protocol:

  • To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF (10 mL), add 4-fluorophenol (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 120 °C and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to afford pure this compound.

G reagents 2-Fluorobenzaldehyde + 4-Fluorophenol + K₂CO₃ in DMF reaction Nucleophilic Aromatic Substitution (120 °C, 6-8h) reagents->reaction workup Aqueous Workup & Extraction with Ethyl Acetate reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product

Figure 1: Synthetic workflow for this compound.
Growing Diffraction-Quality Single Crystals

The single most critical and often challenging step is obtaining a perfect, strain-free single crystal. The quality of the crystal directly dictates the resolution and reliability of the final structure. Slow evaporation is a common and effective technique for small molecules. The choice of solvent is key: the compound should be sparingly soluble at room temperature. This allows for a slow, controlled saturation of the solution as the solvent evaporates, promoting orderly crystal growth over rapid precipitation.

Experimental Protocol:

  • Dissolve a small amount (5-10 mg) of purified this compound in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or isopropanol) in a small, clean vial.

  • Gently warm the solution if necessary to ensure complete dissolution.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes. This is crucial to control the rate of evaporation; if it is too fast, a powder will precipitate, but if it is too slow, the process can take an impractically long time.

  • Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.

  • Allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of clear, well-defined single crystals.

Methodology Part II: X-ray Crystallographic Analysis

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its structure.

G crystal Select & Mount Single Crystal diffractometer X-ray Diffractometer (e.g., Mo Kα radiation, 150 K) crystal->diffractometer diff_pattern Collect Diffraction Pattern (Rotation Method) diffractometer->diff_pattern integration Data Integration (Intensities & hkl indices) diff_pattern->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement (Least-Squares Fitting) solution->refinement validation Final Validated Structure (CIF File) refinement->validation

Figure 2: Experimental workflow for single-crystal X-ray analysis.

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head using cryo-oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 150 K) on the diffractometer.[2] The low temperature minimizes thermal vibration of the atoms, resulting in higher resolution data. Data is collected by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) and recording the diffraction pattern on a detector.[2]

  • Structure Solution and Refinement: The collected diffraction intensities are processed to generate a list of reflection indices (hkl) and their corresponding intensities.[2] The phase problem is solved using computational methods (like direct methods) to generate an initial electron density map. An atomic model is built into this map and refined using a full-matrix least-squares on F² algorithm until the calculated diffraction pattern matches the observed data.[2]

Results: The Definitive Structure

While a publicly deposited crystal structure for this compound is not available as of this writing, we can present representative data based on the closely related and structurally characterized 4-(4-methoxyphenoxy)benzaldehyde to illustrate the expected results.[3][4] The analysis would provide precise bond lengths, angles, and the crucial dihedral angle between the two aromatic rings, which dictates the molecule's overall conformation.

Table 1: Representative Crystallographic Data

Parameter Expected Value Significance
Chemical Formula C₁₃H₉FO₂ Confirms the elemental composition.
Molecular Weight 216.21 g/mol Confirms the molecular mass.
Crystal System Monoclinic Describes the basic shape of the unit cell.
Space Group P2₁/c Defines the symmetry elements within the crystal.
a, b, c (Å) ~12, ~7, ~12 Dimensions of the unit cell.
β (°) ~104 Angle of the monoclinic unit cell.
V (ų) ~1100 Volume of the unit cell.
Z 4 Number of molecules in the unit cell.

| R-factor (R1) | < 0.05 | A key indicator of the quality of the refinement fit. |

The solved structure would unambiguously confirm the ortho connectivity of the phenoxy group to the benzaldehyde ring. Crucially, it would reveal the torsion angle of the C-O-C ether linkage and the extent of any π–π stacking or C–H···O/F hydrogen bonding interactions that stabilize the crystal packing.

Comparative Analysis: The Hierarchy of Structural Evidence

To fully appreciate the power of X-ray crystallography, it is essential to compare it with other common analytical techniques.

G cluster_0 Spectroscopic & Spectrometric Methods MS Mass Spectrometry (Provides Molecular Weight & Formula) Ultimate_Goal Unambiguous Structural Validation MS->Ultimate_Goal Partial Data NMR NMR Spectroscopy (Provides Atom Connectivity) NMR->Ultimate_Goal Partial Data XRAY X-ray Crystallography (Provides Absolute 3D Structure) XRAY->Ultimate_Goal Definitive Data

Figure 3: Hierarchy of analytical techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the carbon-hydrogen framework of a molecule. A ¹H NMR spectrum would show distinct signals for the aldehydic proton and the aromatic protons, with coupling patterns revealing their neighboring relationships. However, NMR alone cannot definitively determine the through-space conformation, such as the dihedral angle between the two rings.

Mass Spectrometry (MS)

Mass spectrometry provides an accurate molecular weight and, through fragmentation analysis, can offer clues about the molecule's substructures.[5] For this compound, the mass spectrum would confirm the molecular formula C₁₃H₉FO₂.[1] However, it provides no information about the connectivity of the atoms (e.g., it cannot distinguish between the 2-, 3-, or 4-phenoxy isomers) or their 3D arrangement.

Head-to-Head Comparison

The limitations of spectroscopic methods are overcome by the definitive nature of X-ray crystallography.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

Feature Mass Spectrometry NMR Spectroscopy X-ray Crystallography
Primary Information Molecular Weight & Formula Atomic Connectivity Absolute 3D Atomic Coordinates
Unambiguous Isomer ID No Partially (connectivity) Yes (absolute structure)
Bond Lengths/Angles No No Yes (high precision)
Conformation/Stereochem No Indirectly (NOE) Yes (definitive)
Intermolecular Interactions No No Yes (in solid state)
Sample State Gas Phase (Ionized) Solution Solid (Single Crystal)

| Definitive Nature | Low | Medium | High (Gold Standard) |

Conclusion

While Mass Spectrometry confirms the formula and NMR spectroscopy maps the atomic connections, neither can provide the absolute, high-resolution three-dimensional structure of this compound. The precise bond lengths, angles, and torsional conformation—critical parameters for understanding its chemical behavior and for computational modeling in drug design—can only be determined unambiguously through single-crystal X-ray crystallography. It is the ultimate arbiter, transforming a 2D chemical drawing into a 3D reality and providing the foundational certainty required for advanced scientific research and development.

References

  • Shaheen, Z. S., et al. (2015). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. ResearchGate. Available at: [Link]

  • Thirunarayanan, G., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Advances. Available at: [Link]

  • AIP Publishing. (n.d.). Ab-initio Crystal Structure Determination of 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde Using Laboratory X-ray Powder Diffraction Data and Hirshfeld Surface Analysis. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChemLite. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)benzaldehyde. Available at: [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of aldehydes. Available at: [Link]

  • Elsevier. (n.d.). Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. ScienceDirect. Available at: [Link]

  • ResearchGate. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Available at: [Link]

  • National Institutes of Health. (n.d.). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. PubMed Central. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Available at: [Link]

  • PubChem. (n.d.). 4-(4-fluorophenoxy)benzaldehyde. PubChemLite. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-fluoro-. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-Fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(4-Fluorophenoxy)benzaldehyde. As a substituted aromatic aldehyde containing a halogen, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the required procedures, fostering a culture of safety and responsibility within the laboratory.

Hazard Assessment and Core Principles of Disposal

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as an irritant, capable of causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The primary goal of the disposal protocol is to manage these risks while ensuring compliance with environmental regulations.

The core principle for disposing of this compound is based on its chemical structure: it is a halogenated organic compound . The presence of the carbon-fluorine bond places it in a specific waste category that cannot be disposed of through conventional means.[3][4][5] Improper disposal, such as drain disposal or mixing with general refuse, is prohibited. Thermal decomposition can generate highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[1][6][7] Therefore, the only acceptable disposal route is through a licensed hazardous waste management facility, typically utilizing high-temperature incineration with specialized off-gas treatment.[8][9][10][11]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed by two primary federal agencies:

  • The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (a concept known as "cradle-to-grave").[12] Laboratories are considered hazardous waste generators and must comply with strict rules for waste identification, segregation, labeling, and disposal.[13]

  • The Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions for all employees, including those handling hazardous chemicals.[9][13] The OSHA Laboratory Standard (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical handling and waste disposal.[14][15]

This guide is designed to align with the requirements of both agencies, providing a framework that can be integrated into your institution's specific CHP.

Standard Operating Procedure for Disposal

This section details the step-by-step methodology for the collection and disposal of this compound waste.

Step 1: Donning Personal Protective Equipment (PPE)

Given the irritant nature of the compound, appropriate PPE is mandatory to prevent exposure during handling.[1][2]

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator should be available in case of a spill or if generating dust.[6]

Step 2: Waste Segregation

Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions and ensures that waste is sent to the correct disposal facility.

  • Action: Collect waste this compound, including any contaminated materials (e.g., weigh boats, contaminated paper towels), in a designated waste container labeled "Halogenated Organic Solids."

  • Causality: The fluorine atom classifies this as a halogenated waste. Halogenated and non-halogenated waste streams are incinerated under different conditions and costs.[16] Mixing them leads to non-compliant, unsafe, and more expensive disposal.[16]

Step 3: Container Selection and Management

The integrity of the waste container is essential for safe storage and transport.[8]

  • Action: Use a container that is in good condition, leak-proof, and chemically compatible with the waste. A clean, empty container of the original product is an excellent choice.[17] The container must have a tight-fitting lid and be kept closed at all times except when actively adding waste.[18]

  • Causality: A sealed container prevents the release of vapors or dust, minimizing exposure and environmental contamination. Using a compatible container prevents degradation of the container itself, which could lead to spills.

Step 4: Accurate and Compliant Labeling

Clear and accurate labeling is a legal requirement and a cornerstone of laboratory safety.[12][19] An improperly labeled container poses a significant risk to all personnel who may handle it.

  • Action: As soon as the first particle of waste is added, affix a "HAZARDOUS WASTE" label to the container. This label must include:

    • The words "HAZARDOUS WASTE" .[18][19]

    • Generator Information: Your name, lab location (building and room number).[18][20]

    • Chemical Contents: List the full chemical name, "this compound," and its approximate percentage. List any other components.[18][20]

    • Hazard Identification: Check the appropriate hazard boxes (e.g., Irritant).[17][20]

  • Causality: This information ensures regulatory compliance and provides critical safety information for waste handlers and emergency responders. The accumulation start date is tracked to ensure the waste is disposed of within the time limits set by the EPA.[18]

Required Label Information Example Rationale (E-E-A-T)
Header HAZARDOUS WASTE Immediately communicates the nature of the contents to all personnel, fulfilling a primary EPA requirement.[12]
Contents This compound (~100%)Informs disposal technicians of the chemical identity for proper profiling and selection of the correct incineration facility.[20]
Hazards Irritant (Skin, Eye, Respiratory)Provides at-a-glance safety information, dictating the minimum PPE and handling precautions required.[1][2][17]
Generator Info Dr. Jane Doe, Bldg 42, Rm 101Establishes a point of contact and accountability, which is crucial for resolving any issues or questions about the waste.[18][20]
Accumulation Date 01/11/2026Starts the regulatory clock for on-site storage duration, ensuring timely and compliant disposal.[18]
Step 5: On-Site Accumulation and Storage
  • Action: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be at or near the point of generation. Use secondary containment (such as a chemical-resistant tray) to capture any potential leaks.[18]

  • Causality: Storing waste in a designated and contained area prevents accidental spills from spreading and minimizes the risk of it being mistaken for a non-hazardous material.

Step 6: Final Disposal via Licensed Vendor
  • Action: Once the container is full or you have finished the project generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.

  • Causality: EHS professionals are trained to manage the final stages of the disposal process, including consolidating waste and ensuring it is transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.[8][9] This is the only way to ensure the complete and safe destruction of the compound in compliance with federal law.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate as 'Halogenated Organic Solid' Waste ppe->segregate container Step 3: Select a Compatible, Leak-Proof Container with Lid segregate->container label Step 4: Affix 'HAZARDOUS WASTE' Label with all required information container->label store Step 5: Store in Designated Satellite Accumulation Area with Secondary Containment label->store full Is Container Full or Waste No Longer Generated? store->full add_waste Continue to Add Waste (Keep Container Closed) full->add_waste No pickup Step 6: Contact EHS for Pickup and Final Disposal full->pickup Yes add_waste->full

Caption: Decision workflow for compliant disposal.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating dust.

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1]

    • Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1]

    • In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS).

By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment while maintaining the highest standards of scientific integrity and regulatory compliance.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Oregon State University, Environmental Health and Safety. (n.d.). Hazardous Waste Container Labeling. Retrieved from [Link]

  • GAIACA. (2021, July 27). Hazardous Waste Label Requirements. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2025, April). How to Label Chemical Waste Containers. Retrieved from [Link]

  • Brady. (n.d.). Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. Retrieved from [Link]

  • MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • UC Davis Safety Services. (2020, April 17). Hazardous Waste Storage & Labeling. Retrieved from [Link]

  • Mount St. Clare College. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Capot Chemical. (2011, July 6). Material Safety Data Sheet: 4-(4'-Fluorophenoxy)benzaldehyde. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-(4-Fluorobenzyloxy)benzaldehyde. Retrieved from [Link]

  • Defense Technical Information Center. (1991). The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Durham Tech. (n.d.). SIGMA-ALDRICH Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Kasturi Aromatics. (n.d.). material safety data sheet sds/msds: Benzaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • Ohio Department of Health. (2016, June 28). Benzaldehyde. Retrieved from [Link]

  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations. Retrieved from [Link]

  • Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • PubMed. (n.d.). Decomposition of 2,4-dihalophenols by dehaloperoxidase activity and spontaneous reaction with hydrogen peroxide. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.